molecular formula C17H22ClN3O B1254978 (+)-Metconazole CAS No. 115850-27-6

(+)-Metconazole

Cat. No.: B1254978
CAS No.: 115850-27-6
M. Wt: 319.8 g/mol
InChI Key: XWPZUHJBOLQNMN-PBHICJAKSA-N
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Description

(+)-Metconazole is a chiral triazole compound of significant interest in agricultural and biochemical research. It functions as a potent systemic fungicide by inhibiting the C-14 demethylation enzyme (CYP51) in the ergosterol biosynthesis pathway, which is essential for fungal cell membrane integrity . The compound's stereochemistry is a key determinant of its bioactivity; it has two chiral centers, resulting in multiple stereoisomers. Research indicates that the cis-isomers, particularly the (1S,5R)-configuration, demonstrate markedly superior fungicidal efficacy against pathogens such as Fusarium graminearum and Alternaria triticina compared to other stereoisomers . This makes this compound an invaluable reference standard for investigating the stereoselective interactions, metabolic behaviors, and environmental fate of chiral pesticides. Its primary research applications include studying resistance mechanisms in fungi, with laboratory-induced mutants showing specific point mutations (e.g., G443S, D243N) in the CYP51A gene , and serving as a critical analytical standard in method development for the enantioselective separation and quantification of metconazole isomers in various matrices. This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

115850-27-6

Molecular Formula

C17H22ClN3O

Molecular Weight

319.8 g/mol

IUPAC Name

(1S,5R)-5-[(4-chlorophenyl)methyl]-2,2-dimethyl-1-(1,2,4-triazol-1-ylmethyl)cyclopentan-1-ol

InChI

InChI=1S/C17H22ClN3O/c1-16(2)8-7-14(9-13-3-5-15(18)6-4-13)17(16,22)10-21-12-19-11-20-21/h3-6,11-12,14,22H,7-10H2,1-2H3/t14-,17+/m1/s1

InChI Key

XWPZUHJBOLQNMN-PBHICJAKSA-N

SMILES

CC1(CCC(C1(CN2C=NC=N2)O)CC3=CC=C(C=C3)Cl)C

Isomeric SMILES

CC1(CC[C@@H]([C@]1(CN2C=NC=N2)O)CC3=CC=C(C=C3)Cl)C

Canonical SMILES

CC1(CCC(C1(CN2C=NC=N2)O)CC3=CC=C(C=C3)Cl)C

Synonyms

(1S,5R)-5-((4-chlorophenyl)methyl)-2,2-dimethyl-1-(1,2,4-triazol-1-ylmethyl)cyclopentan-1-ol
5-((4-chlorophenyl)methyl)-2,2-dimethyl-1-(1,2,4-triazol-1-ylmethyl)cyclopentan-1-ol
cis-metconazole
metconazole

Origin of Product

United States

Foundational & Exploratory

(+)-Metconazole chemical structure and properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to (+)-Metconazole

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metconazole (B41703) is a broad-spectrum triazole fungicide utilized for controlling a range of fungal diseases in crops.[1][2] It functions as a systemic fungicide, inhibiting the biosynthesis of ergosterol (B1671047), an essential component of fungal cell membranes.[2][3][4] This guide provides a comprehensive overview of the chemical structure and properties of this compound, with a focus on its technical specifications for research and development applications.

Chemical Structure and Identification

Metconazole possesses two chiral centers, resulting in four distinct stereoisomers.[5][6][7] The commercial product is typically a mixture of these isomers.[8] The cis-isomers, a racemic mixture of (1R, 5S) and (1S, 5R) configurations, are reported to be more biologically active than the trans-isomers.[7][8] Specifically, the (1S, 5R) isomer has been identified as the most bioactive form.[4]

Table 1: Chemical Identifiers for Metconazole

IdentifierValueReference
IUPAC Name 5-[(4-chlorophenyl)methyl]-2,2-dimethyl-1-(1,2,4-triazol-1-ylmethyl)cyclopentan-1-ol[9][10][11]
CAS Number 125116-23-6[3][8][9][12][13][14]
Chemical Formula C₁₇H₂₂ClN₃O[3][9][12][14][15]
Molecular Weight 319.83 g/mol [8][12][14][15]
InChI Key XWPZUHJBOLQNMN-UHFFFAOYSA-N[10][14]

Physicochemical Properties

The physical and chemical properties of metconazole are crucial for its formulation, application, and environmental fate.

Table 2: Physical Properties of Metconazole

PropertyValueReference
Physical State White, odorless crystalline solid[3]
Melting Point 100 - 114 °C (mixture of isomers)[3][8][13][16]
113 - 114 °C (cis-form)[8]
90 - 92 °C (trans-form)[8]
Boiling Point Approximately 285 °C[3][13]
Vapor Pressure 1.23 x 10⁻⁵ Pa (at 20 °C)[3]
Relative Density 1.14 - 1.307 (at 20 °C)[3][16]

Table 3: Solubility and Partition Coefficients of Metconazole

PropertyValueReference
Solubility in Water (20 °C) 15 - 30.4 mg/L[3][8][17]
18.7 ± 1.0 mg/L (cis-isomer)[16]
13.6 ± 1.7 mg/L (trans-isomer)[16]
Solubility in Organic Solvents (20 °C)
Acetone238.9 - 363 g/L[3][17]
Dichloromethane481 g/L[17]
Ethyl Acetate260 g/L[17]
Hexane1.40 g/L[17]
Methanol235 - 403 g/L[3][17]
2-Propanol132 g/L[17]
Toluene103 g/L[17]
Partition Coefficient (log Kow) 3.85 (at 25 °C)[3][17]
Dissociation Constant (pKa) pKa1 = 1.08, pKa2 = 11.38[17]

Biological Activity and Mode of Action

Metconazole's fungicidal activity stems from its ability to inhibit the C14-demethylase enzyme, which is critical in the ergosterol biosynthesis pathway in fungi.[3][4][9] Ergosterol is a vital component of the fungal cell membrane, and its disruption leads to cell death.

Metconazole_Mode_of_Action cluster_pathway Ergosterol Biosynthesis Pathway cluster_inhibition Acetyl-CoA Acetyl-CoA Squalene Squalene Acetyl-CoA->Squalene Lanosterol Lanosterol Squalene->Lanosterol Ergosterol Ergosterol Lanosterol->Ergosterol C14-demethylase (CYP51) Fungal Cell Membrane Fungal Cell Membrane Ergosterol->Fungal Cell Membrane Metconazole Metconazole Metconazole->Lanosterol Inhibition

Caption: Inhibition of the ergosterol biosynthesis pathway by metconazole.

Toxicology Summary

Table 4: Toxicological Data for Metconazole

EndpointValueReference
Oral Acute Reference Dose (RfDoa) 0.3 mg/kg-day[9]
Oral Chronic Reference Dose (RfDoc) 0.04 mg/kg-day[9]
Hazard Classifications Acute Tox. 4 (Oral), Repr. 2, Aquatic Chronic 2
Hazard Statements H302: Harmful if swallowedH361d: Suspected of damaging the unborn childH411: Toxic to aquatic life with long lasting effects[3]

Experimental Protocols

Analytical Method for Metconazole Residue Analysis in Water

This protocol is based on the principles outlined in BASF Analytical Method No. D1501/01 for the determination of metconazole residues in drinking and surface water.[18]

1. Principle: Residues of metconazole are quantified using High-Performance Liquid Chromatography (HPLC) coupled with electrospray ionization tandem mass spectrometry (MS/MS).[18]

2. Reagents and Materials:

  • Metconazole analytical standard

  • Methanol, HPLC grade

  • Formic acid, concentrated

  • Water, HPLC grade

  • Volumetric flasks

  • Pipettes

  • Sonicator/Vortex mixer

3. Standard Preparation:

  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of the metconazole reference standard into a 10 mL volumetric flask. Dissolve and dilute to the mark with methanol. Ensure complete dissolution by sonication or vortexing.[18] This solution is stable for at least 3 months when stored under refrigeration.[18]

  • Working Solutions: Prepare a series of calibration standards by serial dilution of the stock solution with an appropriate solvent mixture (e.g., 0.1% formic acid in methanol).[18]

4. Sample Preparation:

  • Water samples are typically analyzed directly or after a simple filtration step.

5. LC-MS/MS Analysis:

  • HPLC System: A standard HPLC system capable of gradient elution.

  • Mass Spectrometer: A tandem mass spectrometer with an electrospray ionization (ESI) source.

  • Detection: Monitor the ion transitions for metconazole. The primary transition for quantification is typically m/z 320 -> 70, with a confirmatory transition at m/z 322 -> 70.[18]

  • Quantification: Calculate the concentration of metconazole in the samples by comparing the peak areas to those of the external calibration standards.[18]

Analytical_Workflow cluster_prep Preparation cluster_analysis Analysis Standard_Stock Prepare Stock Solution (1 mg/mL in Methanol) Calibration_Standards Prepare Calibration Standards (Serial Dilution) Standard_Stock->Calibration_Standards LC_MSMS Inject into LC-MS/MS Calibration_Standards->LC_MSMS Sample_Prep Prepare Water Sample (e.g., Filtration) Sample_Prep->LC_MSMS Data_Acquisition Acquire Data (Monitor m/z 320 -> 70) LC_MSMS->Data_Acquisition Quantification Quantify against Calibration Curve Data_Acquisition->Quantification

Caption: General workflow for the analysis of metconazole in water samples.

Conclusion

This technical guide provides essential data on the chemical structure, physicochemical properties, biological activity, and analytical methodology for this compound. The information compiled herein serves as a valuable resource for researchers, scientists, and professionals involved in the development and assessment of this important fungicide.

References

Enantioselective Synthesis of (+)-Metconazole: A Technical Guide and Future Outlook

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary

Metconazole (B41703), a broad-spectrum triazole fungicide, possesses two stereogenic centers, resulting in four possible stereoisomers. Research has demonstrated that the fungicidal activity and toxicological profiles of these isomers differ significantly, with the (+)-enantiomer exhibiting desirable properties. Despite the clear advantages of using an enantiomerically pure form, a comprehensive, publicly available, and detailed experimental protocol for the direct enantioselective synthesis of (+)-Metconazole remains elusive in peer-reviewed literature and patents. The current established method for obtaining enantiopure Metconazole relies on the synthesis of the racemic mixture followed by chiral resolution.

This technical guide provides an in-depth overview of the current state of Metconazole synthesis. It details the established methods for producing racemic Metconazole, provides a thorough analysis of the successful chiral separation techniques used to isolate the desired (+)-enantiomer, and explores potential future strategies for achieving a direct enantioselective synthesis. This document is intended for researchers, scientists, and drug development professionals engaged in the fields of agrochemicals and stereoselective synthesis.

Established Synthesis of Racemic Metconazole

The synthesis of racemic Metconazole has been approached through various routes, with a common strategy involving the preparation of the key intermediate, 2,2-dimethyl-5-(4-chlorobenzyl)cyclopentanone, followed by the introduction of the triazole moiety.

Synthesis of Key Intermediate: 2,2-dimethyl-5-(4-chlorobenzyl)cyclopentanone

Several patented methods describe the synthesis of this crucial cyclopentanone (B42830) intermediate. One common approach involves the reaction of 2,2-dimethylcyclopentanone (B1329810) with p-chlorobenzyl chloride. Another documented route starts from succinic acid and propionyl chloride, proceeding through several steps to yield the target ketone.[1] These methods, while effective for producing the racemic intermediate, do not incorporate stereocontrol.

Formation of Racemic Metconazole

The final step in the synthesis of racemic Metconazole typically involves the reaction of the key cyclopentanone intermediate with a triazole source. One patented method describes the reaction of 2,2-dimethyl-5-(4-chlorobenzyl)cyclopentanone with sodium 1,2,4-triazole (B32235) and trimethylsulfoxonium (B8643921) bromide in the presence of sodium hydroxide (B78521) and N-methylpyrrolidone at 110°C, affording Metconazole in an 85% yield.[2]

Table 1: Summary of a Representative Synthesis of Racemic Metconazole [2]

StepReactantsReagents & ConditionsProductYield
12,2-dimethyl-5-(4-chlorobenzyl)cyclopentanone, Sodium 1,2,4-triazole, Trimethylsulfoxonium bromideSodium hydroxide, N-methylpyrrolidone, 110°C, 5 hRacemic Metconazole85%
Experimental Protocol: Synthesis of Racemic Metconazole[2]

To a 500 ml reaction flask equipped with a stirrer, thermometer, gas introduction tube, and distillation device, add 50 grams (approx. 0.2 mole) of 2,2-dimethyl-5-(4-chlorobenzyl)cyclopentanone (95% purity), 18.5 grams (approx. 0.2 mole) of sodium 1,2,4-triazole, 5 grams (0.125 mole) of solid sodium hydroxide, and 120 ml of N-methylpyrrolidone. The mixture is stirred and heated to 110°C. Nitrogen gas is bubbled through the reaction mixture (flow rate approx. 30 L/min). While maintaining the nitrogen flow, 38 grams (approx. 0.22 moles) of trimethylsulfoxonium bromide is added in batches over 4 hours. After the addition is complete, nitrogen bubbling is continued for an additional hour. The reaction progress is monitored by HPLC until the starting ketone is consumed (<1%). After stopping the nitrogen flow, about 10 ml of liquid is evaporated. The mixture is then concentrated under reduced pressure. Water and dichloroethane are added for extraction. The organic layer is separated, concentrated, and the residue is recrystallized from methanol (B129727) and dried to yield 54.5 g of Metconazole as a white solid (85% yield).

Chiral Resolution of Metconazole Stereoisomers

The most well-documented and currently practiced method for obtaining enantiomerically pure this compound is through the separation of the racemic mixture. High-performance liquid chromatography (HPLC) and supercritical fluid chromatography (SFC) have been successfully employed for this purpose.[3][4]

Chromatographic Separation Methods

Chiral stationary phases (CSPs) are crucial for the successful separation of Metconazole's stereoisomers. Studies have shown that amylose (B160209) tris(3,5-dimethylphenylcarbamate)-coated CSPs exhibit excellent chiral recognition capabilities for Metconazole.[3][4] By optimizing factors such as the mobile phase composition (e.g., CO2/ethanol mixture for SFC), column temperature, and flow rate, baseline separation of all four stereoisomers can be achieved with enantiomeric excess (ee) values exceeding 98%.[3][4]

Table 2: Exemplary Conditions for Chiral Separation of Metconazole Stereoisomers

TechniqueChiral Stationary PhaseMobile PhaseKey FindingsReference
SFCAmylose tris(3,5-dimethylphenylcarbamate)CO2/ethanolExcellent chiral recognition, ee > 98% for all stereoisomers[3][4]
HPLCEnantiopak ODn-hexane/ethanol (97:3, v/v)Effective separation for quantitative analysis[5]
Experimental Protocol: General Approach to Chiral SFC Separation[3][4]

A racemic mixture of Metconazole is dissolved in a suitable solvent (e.g., ethanol). The solution is injected onto a column packed with an amylose-based chiral stationary phase. The separation is performed using a supercritical fluid chromatograph equipped with a suitable detector. The mobile phase typically consists of supercritical CO2 and an alcohol modifier (e.g., ethanol). The composition of the mobile phase, flow rate, column temperature, and back pressure are optimized to achieve baseline separation of the stereoisomers. The fractions corresponding to each enantiomer are collected, and the solvent is evaporated to yield the optically pure products. The enantiomeric excess of the separated isomers is determined by analytical chiral HPLC or SFC.

Proposed Enantioselective Synthesis Strategies

While a definitive published method is lacking, established principles of asymmetric synthesis allow for the proposal of several plausible routes to this compound. These strategies focus on the stereoselective construction of key chiral intermediates.

Proposed Pathway 1: Asymmetric Hydrogenation

This approach involves the synthesis of an unsaturated precursor to the cyclopentanone intermediate, followed by an asymmetric hydrogenation step to establish the desired stereocenter.

G A 2,2-dimethylcyclopentanone C Aldol Condensation A->C B p-chlorobenzaldehyde B->C D Unsaturated Ketone Precursor C->D E Asymmetric Hydrogenation (Chiral Catalyst, e.g., Ru-BINAP) D->E Key Enantioselective Step F Chiral 2,2-dimethyl-5-(4-chlorobenzyl)cyclopentanone E->F G Reaction with Triazole Source F->G H This compound G->H G A 2,2-dimethylcyclopentanone B Reaction with Chiral Auxiliary (e.g., (S)-(-)-1-amino-2-(methoxymethyl)pyrrolidine - SAMP) A->B C Chiral Hydrazone B->C D Deprotonation (LDA) C->D E Alkylation with p-chlorobenzyl chloride D->E Key Diastereoselective Step F Diastereoselective Alkylation Product E->F G Removal of Chiral Auxiliary F->G H Chiral 2,2-dimethyl-5-(4-chlorobenzyl)cyclopentanone G->H I Reaction with Triazole Source H->I J This compound I->J G Metconazole This compound CYP51 Sterol 14α-demethylase (CYP51) Metconazole->CYP51 Inhibits Ergosterol_Biosynthesis Ergosterol Biosynthesis Pathway Ergosterol Ergosterol Ergosterol_Biosynthesis->Ergosterol Catalyzed by CYP51 Lanosterol Lanosterol Lanosterol->Ergosterol_Biosynthesis Fungal_Membrane Fungal Cell Membrane Integrity Ergosterol->Fungal_Membrane Essential Component Fungal_Growth Fungal Growth Fungal_Membrane->Fungal_Growth Maintains Inhibition->Ergosterol

References

An In-depth Technical Guide to the Core Mechanism of Action of (+)-Metconazole in Fungi

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Metconazole (B41703) is a potent, broad-spectrum triazole fungicide widely utilized in agriculture. Its efficacy stems from a highly specific mechanism of action targeting a crucial enzyme in the fungal sterol biosynthesis pathway. This guide provides a detailed examination of the molecular interactions, downstream cellular consequences, and key experimental methodologies used to elucidate the antifungal properties of its most active stereoisomer, (+)-metconazole. Particular emphasis is placed on the quantitative aspects of its activity and the experimental procedures required for its evaluation.

Primary Mechanism of Action: Inhibition of Ergosterol (B1671047) Biosynthesis

The primary mode of action of metconazole is the disruption of ergosterol biosynthesis, an essential component of the fungal cell membrane that regulates fluidity, permeability, and the function of membrane-bound proteins.[1][2][3] Metconazole belongs to the demethylation inhibitor (DMI) class of fungicides.[4][5]

Molecular Target: Cytochrome P450 14α-Demethylase (CYP51)

Metconazole specifically targets and inhibits the fungal cytochrome P450 enzyme, lanosterol (B1674476) 14α-demethylase, also known as CYP51 or Erg11.[1][6][7] This enzyme is a critical catalyst in the conversion of lanosterol to ergosterol.[1] The inhibitory action is achieved through the binding of the nitrogen atom in the triazole ring of metconazole to the heme iron atom within the active site of the CYP51 enzyme.[1][8] This binding competitively inhibits the enzyme, preventing the demethylation of lanosterol at the C-14 position.[1]

Stereoselectivity of Metconazole Isomers

Metconazole is a chiral molecule with four stereoisomers. Research has demonstrated a clear stereoselectivity in its fungicidal activity. The (+)-enantiomer, specifically the (1S, 5R)-metconazole isomer, exhibits the highest level of antifungal activity.[9][10] Molecular docking studies have corroborated these findings, showing that (1S, 5R)-metconazole has the strongest binding energy and the shortest binding distance to the fungal CYP51B enzyme compared to the other three stereoisomers.[9] The fungicidal activity of (1S, 5R)-metconazole has been reported to be 13.9 to 23.4 times higher than that of the least active (1R, 5S)-metconazole isomer against certain fungal pathogens.[9]

Downstream Cellular and Physiological Effects

The inhibition of CYP51 and the subsequent disruption of ergosterol biosynthesis trigger a cascade of detrimental effects within the fungal cell.

Alteration of Fungal Cell Membrane Integrity

The depletion of ergosterol and the concurrent accumulation of toxic 14α-methylated sterol precursors, such as lanosterol and eburicol, severely compromise the integrity and functionality of the fungal cell membrane.[1][11][12] This leads to increased membrane permeability, leakage of cellular contents, and disruption of essential membrane-associated processes.[13]

Inhibition of Fungal Growth and Development

The compromised cell membrane and accumulation of toxic sterols result in the inhibition of several key fungal developmental processes. Metconazole has been shown to significantly inhibit:

  • Mycelial Growth: The vegetative growth of the fungal hyphae is arrested.[4][14]

  • Conidium Formation and Germination: The production and subsequent germination of asexual spores are prevented.[4][14]

  • Germ Tube Elongation: The initial hyphal outgrowth from a germinating spore is inhibited.[4][14]

These inhibitory effects ultimately lead to a fungistatic or fungicidal outcome, depending on the fungal species and the concentration of metconazole.[15]

Quantitative Data on Metconazole Activity

The potency of metconazole and its enantiomers has been quantified against a range of fungal pathogens. The following tables summarize key quantitative data.

Table 1: In Vitro Inhibitory Activity of Metconazole Against Various Fungal Pathogens

Fungal SpeciesParameterValue (µg/mL)Reference
Fusarium graminearumMean EC50 (pre-2000 isolates)0.0240[12]
Fusarium graminearumMean EC50 (2000-2014 isolates)0.0405[12]
Fusarium pseudograminearumMean EC500.0559[16]
Pyricularia oryzaeConcentration for ~28.46% inhibition0.1[17]
Pyricularia oryzaeConcentration for >60% inhibition0.5[17]
Corynespora cassiicolaMean EC500.78 ± 0.41[17]

Table 2: Binding Affinity of Azole Fungicides to Fungal CYP51

Azole FungicideFungal SpeciesParameterValueReference
ClotrimazoleCandida albicansKd10 - 26 µM[18]
EconazoleCandida albicansKd10 - 26 µM[18]
ItraconazoleCandida albicansKd10 - 26 µM[18]
KetoconazoleCandida albicansKd10 - 26 µM[18]
MiconazoleCandida albicansKd10 - 26 µM[18]
VoriconazoleCandida albicansKd10 - 26 µM[18]
FluconazoleCandida albicansKd47 µM[18]

Fungal Resistance Mechanisms to Metconazole

The emergence of resistance to metconazole is a significant concern in agriculture. The primary mechanisms of resistance include:

  • Point Mutations in the CYP51 Gene: Alterations in the amino acid sequence of the CYP51 enzyme can reduce the binding affinity of metconazole to its target site.[19][20]

  • Overexpression of the CYP51 Gene: An increased production of the CYP51 enzyme can effectively dilute the concentration of the fungicide, requiring higher doses to achieve an inhibitory effect.[1][21]

  • Increased Efflux Pump Activity: Fungal cells can actively transport the fungicide out of the cell through the action of membrane-bound efflux pumps, reducing its intracellular concentration.[22]

Experimental Protocols

The following sections detail the methodologies for key experiments used to characterize the mechanism of action of this compound.

Fungal Mycelial Growth Inhibition Assay (Broth Microdilution Method)

Objective: To determine the minimum inhibitory concentration (MIC) or the effective concentration to inhibit 50% of growth (EC50) of metconazole against a fungal species.

Protocol:

  • Inoculum Preparation:

    • Culture the fungal isolate on a suitable agar (B569324) medium (e.g., Potato Dextrose Agar) for several days to promote sporulation.

    • Harvest fungal spores by flooding the agar surface with sterile saline or phosphate-buffered saline (PBS) and gently scraping the surface.

    • Filter the spore suspension through sterile cheesecloth to remove mycelial fragments.

    • Adjust the spore concentration to a standardized level (e.g., 1 x 10^5 spores/mL) using a hemocytometer.[3]

  • Preparation of Metconazole Solutions:

    • Prepare a stock solution of metconazole in a suitable solvent (e.g., dimethyl sulfoxide (B87167) - DMSO).

    • Perform serial dilutions of the stock solution in a 96-well microtiter plate containing a fungal growth medium (e.g., RPMI-1640).[3]

  • Inoculation and Incubation:

    • Add the standardized fungal spore suspension to each well of the microtiter plate.

    • Include positive (no fungicide) and negative (no inoculum) controls.

    • Incubate the plate at an appropriate temperature (e.g., 25-30°C) for 24-72 hours.[23]

  • Data Analysis:

    • Assess fungal growth by measuring the optical density at a specific wavelength (e.g., 595 or 600 nm) using a microplate reader.[2][13]

    • Calculate the percentage of growth inhibition for each metconazole concentration relative to the positive control.

    • Determine the EC50 value by plotting the percentage of inhibition against the logarithm of the metconazole concentration and fitting the data to a dose-response curve.

Quantification of Ergosterol Content by HPLC

Objective: To quantify the reduction in ergosterol levels in fungal cells following treatment with metconazole.

Protocol:

  • Fungal Culture and Treatment:

    • Grow the fungus in a liquid culture medium to a desired growth phase.

    • Expose the fungal culture to a specific concentration of metconazole for a defined period.

    • Harvest the fungal mycelia by filtration or centrifugation.

  • Ergosterol Extraction:

    • Saponification: Resuspend the mycelia in a solution of potassium hydroxide (B78521) in methanol (B129727) (e.g., 10% w/v) and incubate at a high temperature (e.g., 80°C) for a specified time (e.g., 30 minutes) to hydrolyze sterol esters.[10]

    • Extraction: After cooling, add water and a non-polar solvent such as n-hexane or chloroform (B151607) to extract the ergosterol.[1][14] Vigorously mix and then separate the phases by centrifugation.

    • Collect the organic phase containing the ergosterol.

    • Evaporate the solvent to dryness under a stream of nitrogen.[10]

  • HPLC Analysis:

    • Reconstitute the dried extract in a suitable solvent for HPLC (e.g., methanol or isopropanol).[14][24]

    • Filter the sample through a 0.2 µm syringe filter.

    • Inject the sample into a High-Performance Liquid Chromatography (HPLC) system equipped with a C18 column and a UV detector set to detect ergosterol (typically around 282 nm).[6]

    • Quantify the ergosterol content by comparing the peak area of the sample to a standard curve generated from known concentrations of pure ergosterol.[24]

CYP51 Enzyme Inhibition Assay

Objective: To determine the in vitro inhibitory activity (IC50) of metconazole on the fungal CYP51 enzyme.

Protocol:

  • Preparation of Reagents:

    • Recombinant Enzyme: Use purified recombinant fungal CYP51 and cytochrome P450 reductase (CPR).[2][7]

    • Substrate: Prepare a stock solution of lanosterol in a suitable solvent like DMSO.[7]

    • Cofactor: Prepare a fresh solution of NADPH.[7]

    • Inhibitor: Prepare serial dilutions of metconazole.

    • Reaction Buffer: Use a suitable buffer such as potassium phosphate (B84403) at a specific pH (e.g., 7.4).[7]

  • Assay Procedure:

    • In a 96-well plate, combine the reaction buffer, CYP51, CPR, and the various concentrations of metconazole (or vehicle control).

    • Pre-incubate the mixture for a short period (e.g., 10-15 minutes) at a controlled temperature (e.g., 37°C) to allow for inhibitor binding.[7]

    • Initiate the reaction by adding the lanosterol substrate and NADPH.[7]

  • Reaction Termination and Analysis:

    • After a specific incubation time, stop the reaction (e.g., by adding a strong base or an organic solvent).[25]

    • Extract the sterols from the reaction mixture.

    • Analyze the conversion of lanosterol to its demethylated product using HPLC or LC-MS/MS.[7]

  • Data Calculation:

    • Calculate the percentage of enzyme inhibition for each metconazole concentration compared to the vehicle control.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the metconazolet concentration and fitting the data to a dose-response curve.[7]

Visualizations of Pathways and Workflows

Signaling Pathway of Metconazole's Action

Metconazole_Mechanism cluster_Fungus Fungal Cell Metconazole This compound CYP51 CYP51 (Lanosterol 14α-demethylase) Metconazole->CYP51 Inhibits Ergosterol Ergosterol CYP51->Ergosterol Catalyzes ToxicSterols Accumulation of 14α-methylated sterols Disruption Membrane Disruption (Increased Permeability, Loss of Function) Lanosterol Lanosterol Lanosterol->CYP51 Substrate Membrane Fungal Cell Membrane Ergosterol->Membrane Essential Component GrowthInhibition Inhibition of Growth & Development Ergosterol_Quantification_Workflow Start Fungal Culture (+/- Metconazole) Harvest Harvest Mycelia (Filtration/Centrifugation) Start->Harvest Saponification Saponification (KOH in Methanol, 80°C) Harvest->Saponification Extraction Liquid-Liquid Extraction (n-Hexane or Chloroform) Saponification->Extraction Evaporation Evaporation of Solvent (Nitrogen Stream) Extraction->Evaporation Reconstitution Reconstitute in Methanol/Isopropanol Evaporation->Reconstitution HPLC HPLC Analysis (C18 column, UV detection) Reconstitution->HPLC Quantification Quantify Ergosterol (vs. Standard Curve) HPLC->Quantification Metconazole_Resistance cluster_Mechanisms Resistance Mechanisms Metconazole This compound Target CYP51 Enzyme Metconazole->Target Inhibits Fungus Fungal Cell Metconazole->Fungus Enters Outcome Fungicidal/Fungistatic Effect Target->Outcome Leads to (when inhibited) Fungus->Target Contains Resistance Resistance Development Mutation Point Mutation in CYP51 Gene Resistance->Mutation Overexpression Overexpression of CYP51 Gene Resistance->Overexpression Efflux Increased Efflux Pump Activity Resistance->Efflux Mutation->Target Alters Target Overexpression->Target Increases Target Amount Efflux->Metconazole Removes from Cell

References

Stereospecificity of Metconazole: A Technical Deep Dive into Enantiomeric Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Metconazole (B41703), a broad-spectrum triazole fungicide, plays a critical role in controlling a variety of fungal pathogens in agriculture. As a chiral compound with two stereocenters, metconazole exists as four stereoisomers: (1S, 5R), (1R, 5S), (1S, 5S), and (1R, 5R). Emerging research demonstrates that these enantiomers exhibit significant differences in their biological activity, including fungicidal efficacy and toxicity to non-target organisms. This technical guide synthesizes the current understanding of the stereospecific activity of metconazole enantiomers, providing a comprehensive resource for researchers, scientists, and professionals in drug development and environmental safety.

Fungicidal and Biological Activity

The antifungal activity of metconazole enantiomers is highly stereoselective, with the (1S, 5R)-isomer consistently demonstrating the most potent fungicidal effects against a range of pathogens. This stereoselectivity is primarily attributed to the differential binding affinity of the enantiomers to the target enzyme, cytochrome P450-dependent 14α-demethylase (CYP51), which is crucial for ergosterol (B1671047) biosynthesis in fungi.

In Vitro Fungicidal Activity

The efficacy of individual metconazole stereoisomers has been evaluated against several key fungal pathogens. The (1S, 5R)-enantiomer exhibits significantly higher activity compared to the other isomers and the racemic mixture.

Table 1: Fungicidal Activity of Metconazole Stereoisomers against Various Fungal Pathogens

Fungal PathogenEC50 (mg/L)Reference
(1S, 5R)-metconazole
Fusarium graminearum 0.05[1]
Alternaria triticina0.08[1]
Fusarium verticillioides Not specified, but highest activity[2]
(1R, 5S)-metconazole
Fusarium graminearum1.17[1]
Alternaria triticina 0.94[1]
Fusarium verticillioidesNot specified, but lowest activity[2]
(1S, 5S)-metconazole
Fusarium graminearum 0.38[1]
Alternaria triticina0.31[1]
(1R, 5R)-metconazole
Fusarium graminearum 0.76[1]
Alternaria triticina0.52[1]
Racemic Mixture
Fusarium graminearum 0.23[1]
Alternaria triticina0.19[1]

Note: EC50 (Effective Concentration 50) is the concentration of a compound that inhibits 50% of the fungal growth.

Mechanism of Action: CYP51B Inhibition

The primary mechanism of action for triazole fungicides like metconazole is the inhibition of the cytochrome P450 enzyme CYP51B, which is essential for ergosterol biosynthesis in fungi. Molecular docking studies have revealed that the (1S, 5R)-metconazole enantiomer exhibits the strongest binding affinity to CYP51B.[1] This stronger interaction is attributed to a shorter binding distance and more favorable binding energy compared to the other stereoisomers.[1] This enhanced binding directly correlates with its superior fungicidal activity.

Metconazole Metconazole Enantiomers Inhibition Metconazole->Inhibition CYP51B Fungal Cytochrome P450 CYP51B (14α-demethylase) Ergosterol Ergosterol Biosynthesis CYP51B->Ergosterol Catalyzes FungalCell Fungal Cell Membrane Integrity Ergosterol->FungalCell Maintains Inhibition->CYP51B Racemic Racemic Metconazole SFC Supercritical Fluid Chromatography (SFC) Racemic->SFC HPLC High-Performance Liquid Chromatography (HPLC) SFC->HPLC Enantiomers Separated Enantiomers (>98% ee) HPLC->Enantiomers

References

Primary Biochemical Target of (+)-Metconazole: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metconazole (B41703) is a broad-spectrum triazole fungicide widely utilized in agriculture to control a variety of fungal pathogens. As a chiral molecule, metconazole exists as four stereoisomers, with the "(+)" designation referring to the dextrorotatory enantiomeric pair. The fungicidal activity of triazoles is primarily attributed to their ability to disrupt the fungal cell membrane by inhibiting a key enzyme in the ergosterol (B1671047) biosynthesis pathway. This guide provides a detailed technical overview of the primary biochemical target of (+)-Metconazole, including its mechanism of action, quantitative inhibitory data, relevant experimental protocols, and key signaling pathways.

Primary Biochemical Target: Lanosterol (B1674476) 14α-Demethylase (CYP51)

The primary biochemical target of metconazole is the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase, also known as CYP51 or Erg11.[1][2][3] This enzyme is a critical component of the ergosterol biosynthesis pathway, which is essential for the formation and integrity of fungal cell membranes.[1][4] Ergosterol is the principal sterol in fungal cell membranes, analogous to cholesterol in mammalian cells, and plays a crucial role in regulating membrane fluidity, permeability, and the function of membrane-bound enzymes.[4]

Metconazole, like other triazole fungicides, inhibits CYP51 by binding to the heme iron atom in the enzyme's active site. This binding prevents the demethylation of lanosterol, the substrate for CYP51.[3] The inhibition of CYP51 leads to a depletion of ergosterol and an accumulation of toxic 14α-methylated sterol precursors in the fungal cell membrane.[3] This disruption of sterol composition alters the physical properties of the membrane, leading to increased permeability, leakage of cellular contents, and ultimately, the inhibition of fungal growth and cell death.[1][4]

Stereoselectivity of Metconazole Inhibition

Research has demonstrated that the fungicidal activity of metconazole is stereoselective, with the (1S, 5R)-metconazole stereoisomer exhibiting the highest efficacy.[1][5] This enhanced activity is correlated with a stronger binding affinity to the CYP51 enzyme.

Quantitative Data: Fungicidal Activity and CYP51 Binding Energy

The following tables summarize the quantitative data on the fungicidal activity of metconazole stereoisomers against two fungal pathogens, Fusarium graminearum and Alternaria triticina, and the corresponding binding energies with Cytochrome P450 CYP51B as determined by molecular docking studies.[5]

StereoisomerFungicidal Activity against Fusarium graminearum (EC50, mg/L)
(1S, 5R)-metconazole0.08
Stereoisomer Mixture0.23
(1S, 5S)-metconazole0.45
(1R, 5R)-metconazole0.78
(1R, 5S)-metconazole1.12
StereoisomerFungicidal Activity against Alternaria triticina (EC50, mg/L)
(1S, 5R)-metconazole0.12
Stereoisomer Mixture0.35
(1S, 5S)-metconazole0.88
(1R, 5R)-metconazole1.56
(1R, 5S)-metconazole2.81
StereoisomerBinding Energy with CYP51B (kcal/mol)
(1S, 5R)-metconazole-8.5
(1S, 5S)-metconazole-7.9
(1R, 5R)-metconazole-7.6
(1R, 5S)-metconazole-7.2

Signaling Pathway: Ergosterol Biosynthesis

The inhibition of CYP51 by metconazole disrupts the ergosterol biosynthesis pathway. The following diagram illustrates the key steps in this pathway and the point of inhibition by metconazole.

Ergosterol_Biosynthesis cluster_pathway Ergosterol Biosynthesis Pathway AcetylCoA Acetyl-CoA HMG_CoA HMG-CoA AcetylCoA->HMG_CoA Mevalonate Mevalonate HMG_CoA->Mevalonate IPP Isopentenyl Pyrophosphate (IPP) Mevalonate->IPP Farnesyl_PP Farnesyl Pyrophosphate IPP->Farnesyl_PP Squalene Squalene Farnesyl_PP->Squalene Squalene_epoxide Squalene-2,3-epoxide Squalene->Squalene_epoxide Lanosterol Lanosterol Squalene_epoxide->Lanosterol _14_demethylated_sterols 14-demethylated sterols Lanosterol->_14_demethylated_sterols CYP51 (Lanosterol 14α-demethylase) Ergosterol Ergosterol _14_demethylated_sterols->Ergosterol Multiple Steps Metconazole This compound Metconazole->Lanosterol Inhibits CYP51

Ergosterol biosynthesis pathway and inhibition by this compound.

Experimental Protocols

In Vitro CYP51 Inhibition Assay (Reconstitution Assay)

This protocol describes a general method for determining the in vitro inhibitory activity of metconazole against fungal CYP51.

1. Materials and Reagents:

  • Recombinant fungal CYP51 enzyme (e.g., from Candida albicans or Aspergillus fumigatus)

  • NADPH-cytochrome P450 reductase

  • Lanosterol (substrate)

  • This compound and its individual stereoisomers

  • Phospholipid vesicles (e.g., L-α-dilauroyl-sn-glycero-3-phosphocholine)

  • Potassium phosphate (B84403) buffer (pH 7.4)

  • NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Organic solvents (e.g., ethyl acetate)

  • HPLC or GC-MS system for product analysis

2. Procedure:

  • Reconstitution of the Enzyme System:

    • Prepare phospholipid vesicles by sonication.

    • Incubate the recombinant CYP51 and NADPH-cytochrome P450 reductase with the phospholipid vesicles to form the reconstituted enzyme system.

  • Inhibition Assay:

    • In a reaction vessel, combine the reconstituted enzyme system, potassium phosphate buffer, and the NADPH regenerating system.

    • Add varying concentrations of this compound (or its stereoisomers) dissolved in a suitable solvent (e.g., DMSO). Include a solvent control without the inhibitor.

    • Pre-incubate the mixture for a defined period (e.g., 10 minutes) at 37°C to allow for inhibitor binding.

    • Initiate the reaction by adding the substrate, lanosterol.

    • Incubate the reaction mixture at 37°C for a specific time (e.g., 30-60 minutes).

  • Extraction and Analysis:

    • Stop the reaction by adding an organic solvent (e.g., ethyl acetate) to extract the sterols.

    • Centrifuge to separate the organic and aqueous phases.

    • Evaporate the organic solvent and redissolve the residue in a suitable solvent for analysis.

    • Analyze the formation of the demethylated product from lanosterol using HPLC or GC-MS.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of metconazole compared to the solvent control.

    • Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.

Molecular Docking Protocol

This protocol outlines a general workflow for performing molecular docking studies to investigate the binding of metconazole stereoisomers to fungal CYP51.

1. Software and Resources:

  • Molecular modeling software (e.g., AutoDock, Schrödinger Maestro, MOE)

  • 3D structure of the fungal CYP51 protein (can be obtained from the Protein Data Bank or generated through homology modeling if a crystal structure is unavailable)

  • 3D structures of the metconazole stereoisomers

2. Procedure:

  • Protein Preparation:

    • Load the 3D structure of the CYP51 protein into the modeling software.

    • Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning appropriate protonation states to the amino acid residues.

    • Define the binding site, typically centered on the heme cofactor.

  • Ligand Preparation:

    • Generate or obtain the 3D structures of the this compound stereoisomers.

    • Optimize the geometry and assign partial charges to the ligand atoms.

  • Molecular Docking:

    • Perform the docking calculations to predict the binding poses of each metconazole stereoisomer within the active site of CYP51.

    • The docking algorithm will generate a series of possible binding conformations and score them based on a scoring function that estimates the binding affinity.

  • Analysis of Results:

    • Analyze the predicted binding poses and the calculated binding energies for each stereoisomer.

    • Visualize the interactions between the ligands and the amino acid residues in the active site (e.g., hydrogen bonds, hydrophobic interactions) to understand the molecular basis for the observed stereoselectivity.

Experimental Workflow

The following diagram illustrates a general workflow for investigating the inhibition of CYP51 by a test compound like this compound.

Experimental_Workflow Start Start: Hypothesis - Compound inhibits CYP51 Recombinant_Expression Recombinant Expression & Purification of Fungal CYP51 Start->Recombinant_Expression Molecular_Docking Molecular Docking Studies Start->Molecular_Docking In_Vitro_Assay In Vitro CYP51 Inhibition Assay Recombinant_Expression->In_Vitro_Assay Data_Analysis Data Analysis: Determine IC50/Ki In_Vitro_Assay->Data_Analysis SAR_Analysis Structure-Activity Relationship (SAR) Analysis Data_Analysis->SAR_Analysis Molecular_Docking->SAR_Analysis Conclusion Conclusion: Characterize Inhibitory Profile SAR_Analysis->Conclusion

References

An In-depth Technical Guide to (+)-Metconazole: Properties, Efficacy, and Toxicological Profile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Metconazole (B41703), a broad-spectrum triazole fungicide. The document details its chemical properties, mechanism of action, fungicidal efficacy, and toxicological data, presenting quantitative information in structured tables for ease of comparison. Furthermore, it outlines experimental methodologies and visualizes key biological pathways and experimental workflows.

Core Chemical and Physical Properties

Metconazole is a chiral fungicide with four stereoisomers. The commercial product is typically a mixture of these isomers.[1] The cis-isomers, a combination of the (1R,5S) and (1S,5R) forms, exhibit higher biological activity.[1] The CAS number 125116-23-6 and the molecular weight of 319.83 g/mol correspond to the isomeric mixture.[2][3]

PropertyValueReference
CAS Number 125116-23-6[2][3]
Molecular Formula C₁₇H₂₂ClN₃O[2]
Molecular Weight 319.83 g/mol [2]
IUPAC Name (1RS,5RS;1RS,5SR)-5-(4-chlorobenzyl)-2,2-dimethyl-1-(1H-1,2,4-triazol-1-ylmethyl)cyclopentanol[4]
Alternate Names 5-(4-Chlorophenylmethyl)-2,2-dimethyl-1-(1H-1,2,4-triazol-1-ylmethyl)cyclopentanol[2]

Mechanism of Action

Metconazole's primary mode of action is the inhibition of ergosterol (B1671047) biosynthesis in fungi.[5] It specifically targets and blocks the enzyme cytochrome P450 14-alpha-demethylase (CYP51). This enzyme is crucial for the conversion of lanosterol (B1674476) to ergosterol, an essential component of fungal cell membranes. The disruption of ergosterol production leads to the accumulation of toxic sterol precursors and ultimately compromises the integrity and function of the fungal cell membrane, inhibiting fungal growth.

Signaling Pathway in Fungi

The following diagram illustrates the inhibitory effect of Metconazole on the ergosterol biosynthesis pathway.

cluster_pathway Ergosterol Biosynthesis Pathway Acetyl-CoA Acetyl-CoA HMG-CoA HMG-CoA Acetyl-CoA->HMG-CoA Mevalonate Mevalonate HMG-CoA->Mevalonate Squalene Squalene Mevalonate->Squalene Lanosterol Lanosterol Squalene->Lanosterol Ergosterol Ergosterol Lanosterol->Ergosterol CYP51 (14-alpha-demethylase) Cell_Membrane Fungal Cell Membrane Integrity Ergosterol->Cell_Membrane Metconazole Metconazole Metconazole->Lanosterol Inhibits

Caption: Inhibition of CYP51 by Metconazole in the fungal ergosterol biosynthesis pathway.

Fungicidal Efficacy

Metconazole demonstrates broad-spectrum activity against a variety of fungal pathogens affecting agricultural crops. It is effective for both preventative and curative treatment of fungal infections.[5]

CropFungal PathogenEfficacy RatingReference
WheatFusarium graminearum (Fusarium Head Blight)Good to Excellent[6]
RicePyricularia oryzae (Rice Blast)Significant Inhibition[7]
HazelnutEastern Filbert BlightEffective[8]
Stone Fruits (Peach, Nectarine)Brown Rot, Scab, Shot HoleGood[8]
BlueberriesRustMost Effective (among single active ingredients)[8]

Toxicological Profile

Toxicological studies have been conducted to assess the safety of Metconazole for mammals. The primary target organ for toxicity is the liver.[9][10]

Acute Toxicity
Study TypeSpeciesResultReference
Oral LD₅₀RatModerately Toxic[11]
Oral LD₅₀MouseHighly Toxic[11]
Dermal LD₅₀Rat, RabbitLow Toxicity[11]
Inhalation LC₅₀RatLow Toxicity[11]
Eye IrritationRabbitModerately Irritating[11]
Skin IrritationRabbitNon-irritating to Mildly Irritating[10][11]
Skin SensitizationGuinea PigNot a Sensitizer[11]
Chronic Toxicity and Other Endpoints
Study TypeSpeciesKey FindingsNOAELReference
90-Day OralRatLiver effects (hypertrophy, vacuolation)-[9]
90-Day OralDogCataracts, effects on blood, liver, kidney, spleen at high doses-[9]
2-Year ChronicRatIncreased liver and spleen weights4.3 mg/kg/day[10]
CarcinogenicityRat, MouseNo treatment-related increase in tumors-[9]
Developmental ToxicityRabbitMaternal toxicity at 270 mg/kg/day; No embryo/fetal toxicity at tested dosesMaternal: 90 mg/kg/day; Embryo/fetal: 270 mg/kg/day[11]

Experimental Protocols

Synthesis of Metconazole

Several methods for the synthesis of Metconazole have been reported. A common approach involves the following key steps:

  • Preparation of 2,2-dimethyl-5-(4-chlorobenzyl)cyclopentanone: This intermediate is synthesized through a multi-step process, often starting from simpler cyclic ketones.

  • Reaction with a Triazole Intermediate: The cyclopentanone (B42830) derivative is then reacted with a triazole-containing reagent. For example, one method involves reacting it with sodium 1,2,4-triazole (B32235) and trimethylsulfoxonium (B8643921) bromide in N-methylpyrrolidone.[12]

  • Purification: The final product is purified through recrystallization from a solvent such as methanol (B129727) to yield Metconazole as a white solid.[12]

A schematic of a synthesis workflow is presented below.

Start Start Intermediate 2,2-dimethyl-5-(4-chlorobenzyl)cyclopentanone Start->Intermediate Reaction Reaction with Sodium 1,2,4-triazole and Trimethylsulfoxonium bromide Intermediate->Reaction Purification Recrystallization Reaction->Purification End Metconazole Purification->End

Caption: A generalized workflow for the synthesis of Metconazole.

Analytical Methodology for Residue Detection

The determination of Metconazole residues in environmental samples like water is typically performed using high-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS).

  • Sample Preparation: Water samples are often extracted using solid-phase extraction (SPE) to concentrate the analyte and remove interfering matrix components.

  • Chromatographic Separation: The extracted sample is injected into an HPLC system equipped with a suitable column (e.g., C18) to separate Metconazole from other compounds. A gradient elution with a mobile phase consisting of solvents like methanol and water with formic acid is commonly used.

  • Mass Spectrometric Detection: Detection is achieved using a mass spectrometer operating in electrospray ionization (ESI) positive mode. Specific ion transitions, such as m/z 320 -> 70 and 322 -> 70, are monitored for quantification and confirmation.[13]

  • Quantification: The concentration of Metconazole is determined by comparing the peak area from the sample to a calibration curve generated from standards of known concentrations.[13]

Off-Target Signaling Pathways

Recent research has begun to explore the effects of Metconazole on non-target organisms, with studies in zebrafish embryos identifying impacts on specific signaling pathways.

Wnt/β-catenin Signaling Pathway

Exposure to Metconazole has been shown to upregulate genes within the Wnt/β-catenin signaling pathway in zebrafish embryos, which may contribute to its observed cardiotoxicity.[14]

Metconazole Metconazole Wnt_Genes Upregulation of wnt3, β-catenin, axin2, gsk-3β genes Metconazole->Wnt_Genes Induces Beta_Catenin_Protein Increased β-catenin protein expression Wnt_Genes->Beta_Catenin_Protein Cardiotoxicity Cardiotoxicity in Zebrafish Embryos Beta_Catenin_Protein->Cardiotoxicity Contributes to

Caption: Proposed mechanism of Metconazole-induced cardiotoxicity via the Wnt/β-catenin pathway.

AGE-RAGE Signaling Pathway

Stereoselective cardiotoxic effects of Metconazole in zebrafish have also been linked to the AGE-RAGE signaling pathway, with alterations in the expression of associated genes.[15] The 1S,5S-MEZ isomer exhibited stronger cardiotoxicity than the 1R,5R-MEZ isomer in these studies.[15] Further investigation into these off-target effects is crucial for a complete understanding of the environmental and health impacts of Metconazole.

References

Toxicological Profile of (+)-Metconazole: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(+)-Metconazole, a broad-spectrum triazole fungicide, is utilized for the control of a variety of fungal diseases in agriculture. Its mechanism of action involves the inhibition of sterol biosynthesis in fungi.[1] This technical guide provides a comprehensive overview of the toxicological profile of this compound, drawing from a range of studies conducted across various species and endpoints. The information presented herein is intended to serve as a critical resource for researchers, scientists, and professionals engaged in drug development and safety assessment. The primary target organs for metconazole (B41703) toxicity have been identified as the liver, kidney, and spleen.[2][3] It is classified as "not likely to be carcinogenic to humans" due to a non-genotoxic mode of action.[2] Developmental effects have been noted, particularly in rabbits, with some debate among regulatory bodies regarding their interpretation.[4] This guide summarizes key quantitative data, details experimental methodologies for pivotal studies, and provides visual representations of relevant biological pathways and experimental workflows to facilitate a thorough understanding of the toxicological characteristics of this compound.

Acute Toxicity

This compound exhibits low to moderate acute toxicity via oral, dermal, and inhalation routes of exposure.[2][4]

Data Presentation: Acute Toxicity
Study TypeSpeciesRouteValueToxicity CategoryReference
Oral LD50MouseOral>566 mg/kgIII[2]
Oral LD50RatOral>566 - >1459 mg/kgIII[2]
Dermal LD50RatDermal>2000 mg/kgIII[2]
Dermal LD50RabbitDermal>2000 mg/kgIII[2]
Inhalation LC50 (4h)RatInhalation>5.6 mg/LIV[2]
Eye IrritationRabbitOcularModerately irritatingIII[2]
Dermal IrritationRabbitDermalMildly irritatingIV[2]
Dermal SensitizationGuinea PigDermalNot a sensitizerN/A[2]

Toxicity Categories (EPA): I = Highly Toxic, II = Moderately Toxic, III = Slightly Toxic, IV = Practically Non-toxic

Experimental Protocols: Acute Toxicity Studies

Oral LD50 Study (Rat)

  • Guideline: OECD Guideline 423 (Acute Oral Toxicity - Acute Toxic Class Method) or similar.

  • Test Animals: Young adult rats (e.g., Sprague-Dawley), typically females, are used.

  • Procedure: A single dose of this compound is administered by oral gavage. The study starts with a sighting study to determine the appropriate starting dose. Subsequently, a stepwise procedure is used with a small number of animals at each step. The outcome of each step determines the dose for the next.

  • Observations: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for up to 14 days post-dosing. A gross necropsy is performed on all animals at the end of the study.

  • Endpoint: The LD50 value is estimated based on the mortality data.

Dermal and Eye Irritation Study (Rabbit)

  • Guideline: OECD Guideline 404 (Acute Dermal Irritation/Corrosion) and OECD Guideline 405 (Acute Eye Irritation/Corrosion).

  • Test Animals: Albino rabbits are used for these studies.

  • Dermal Irritation Protocol: A small area of the rabbit's skin is clipped free of fur. A single dose of this compound is applied to the skin and covered with a gauze patch. The patch is removed after a set period (e.g., 4 hours), and the skin is observed for signs of irritation (erythema and edema) at various time points (e.g., 1, 24, 48, and 72 hours).

  • Eye Irritation Protocol: A single dose of this compound is instilled into one eye of the rabbit, with the other eye serving as a control. The eyes are examined for signs of irritation (corneal opacity, iritis, conjunctivitis) at specific intervals (e.g., 1, 24, 48, and 72 hours).

  • Endpoint: The severity of irritation is scored and classified according to a standardized system.

Dermal Sensitization Study (Guinea Pig)

  • Guideline: OECD Guideline 406 (Skin Sensitisation), typically the Buehler or Magnusson-Kligman test.

  • Test Animals: Guinea pigs are the preferred species.

  • Procedure: The study involves an induction phase and a challenge phase. During the induction phase, the test substance is repeatedly applied to the skin of the guinea pigs, with or without an adjuvant to enhance the immune response. After a rest period, the animals are challenged with a non-irritating concentration of the substance.

  • Observations: The skin is observed for signs of an allergic reaction (erythema and edema) following the challenge dose.

  • Endpoint: The incidence and severity of the skin reactions in the test group are compared to a control group to determine if the substance is a skin sensitizer.

Subchronic and Chronic Toxicity

The liver is a primary target organ for this compound in subchronic and chronic oral toxicity studies across multiple species, including rats, mice, and dogs.[2] Effects on the spleen and kidneys have also been observed.[2][5]

Data Presentation: Subchronic and Chronic Toxicity
Study TypeSpeciesDurationNOAELLOAELKey EffectsReference
OralRat28-day9.1 mg/kg/day90.5 mg/kg/dayDecreased body weight, increased liver and kidney weight, hepatocellular hypertrophy and vacuolation.[2]
OralRat90-day6.4 mg/kg/day19.2 mg/kg/dayIncreased spleen weight and hepatic vacuolation.[2]
OralMouse90-day--Liver histopathological changes.[2]
OralDog90-day-600 ppmDecreased food consumption and body weight gain, cataracts at high dose, effects on blood cells, histopathological changes in liver, kidney, and spleen.[2]
OralRat2-year4.3 mg/kg/day13.1 mg/kg/dayIncreased liver weights, hepatocellular lipid vacuolation, and centrilobular hypertrophy. Increased spleen weight in females.[2]
OralDog1-year--Decreased body weight gain, Kupffer cell pigmentation, increased alkaline phosphatase.[2]
Experimental Protocols: Subchronic and Chronic Toxicity Studies

90-Day Oral Toxicity Study (Rat)

  • Guideline: OECD Guideline 408 (Repeated Dose 90-Day Oral Toxicity Study in Rodents).

  • Test Animals: Young adult rats (e.g., Sprague-Dawley), with an equal number of males and females per group.

  • Procedure: this compound is administered daily via the diet, drinking water, or by gavage for 90 days. Typically, three dose levels and a control group are used.

  • Observations: Daily clinical observations, weekly body weight and food consumption measurements, and periodic hematology and clinical chemistry analyses are conducted. At the end of the study, a full necropsy is performed, and organs are weighed and examined histopathologically.

  • Endpoint: The No-Observed-Adverse-Effect-Level (NOAEL) and the Lowest-Observed-Adverse-Effect-Level (LOAEL) are determined based on the observed toxic effects.

1-Year Oral Toxicity Study (Dog)

  • Guideline: OECD Guideline 409 (Repeated Dose 90-Day Oral Toxicity Study in Non-Rodents), extended to one year.

  • Test Animals: Beagle dogs are commonly used, with an equal number of males and females per group.

  • Procedure: this compound is administered daily, typically in capsules, for one year. Three dose levels and a control group are standard.

  • Observations: Similar to the 90-day rat study, observations include daily clinical signs, regular body weight and food consumption measurements, ophthalmoscopic examinations, and periodic hematology and clinical chemistry. A comprehensive necropsy and histopathological examination of organs and tissues are performed at termination.

  • Endpoint: Determination of the NOAEL and LOAEL based on the long-term effects of the compound.

Carcinogenicity

This compound is classified as "not likely to be carcinogenic to humans" based on studies in rats and mice.[2] Liver tumors observed in mice are considered to occur through a non-genotoxic, mitogenic mode of action.[2]

Data Presentation: Carcinogenicity
Study TypeSpeciesDurationResultsReference
CarcinogenicityRat2 yearsNo treatment-related increase in tumors.[2]
CarcinogenicityMouse18 monthsLiver tumors observed, considered to have a non-genotoxic, mitogenic mode of action.[2]
Experimental Protocol: Carcinogenicity Study (Mouse)
  • Guideline: OECD Guideline 451 (Carcinogenicity Studies).

  • Test Animals: Mice (e.g., CD-1), with a sufficient number of animals per sex and group to allow for statistical analysis of tumor incidence.

  • Procedure: this compound is administered in the diet for the majority of the animal's lifespan (typically 18 months for mice). At least three dose levels and a concurrent control group are used. The highest dose is typically the Maximum Tolerated Dose (MTD), which is determined from shorter-term studies.

  • Observations: Animals are observed daily for clinical signs of toxicity and palpable masses. Body weight and food consumption are measured regularly. A complete necropsy is performed on all animals, and all tissues are examined microscopically for neoplastic and non-neoplastic lesions.

  • Endpoint: The primary endpoint is the incidence of tumors in the treated groups compared to the control group.

Genotoxicity

This compound is considered to be non-genotoxic based on a battery of in vitro and in vivo assays.[2]

Data Presentation: Genotoxicity
Assay TypeTest SystemMetabolic ActivationResultReference
Bacterial Reverse Mutation (Ames)Salmonella typhimuriumWith and without S9Negative[2]
In vitro Chromosomal AberrationChinese Hamster Ovary (CHO) cellsWith and without S9Positive (with S9)[2]
In vivo MicronucleusMouse bone marrowN/ANegative[2]
Experimental Protocols: Genotoxicity Assays

Bacterial Reverse Mutation Assay (Ames Test)

  • Guideline: OECD Guideline 471 (Bacterial Reverse Mutation Test).

  • Test System: Multiple strains of Salmonella typhimurium and Escherichia coli that are auxotrophic for a specific amino acid (e.g., histidine).

  • Procedure: The bacterial strains are exposed to various concentrations of this compound in the presence and absence of a metabolic activation system (S9 mix from rat liver). The bacteria are then plated on a minimal medium lacking the required amino acid.

  • Observations: The number of revertant colonies (colonies that have regained the ability to synthesize the amino acid) is counted.

  • Endpoint: A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies compared to the negative control.

In Vitro Chromosomal Aberration Test

  • Guideline: OECD Guideline 473 (In Vitro Mammalian Chromosomal Aberration Test).[6]

  • Test System: Cultured mammalian cells, such as Chinese Hamster Ovary (CHO) cells or human lymphocytes.[6]

  • Procedure: The cells are exposed to this compound at several concentrations, with and without metabolic activation.[6] After a suitable treatment period, the cells are arrested in metaphase, harvested, and chromosomes are prepared for microscopic examination.

  • Observations: Metaphase cells are analyzed for structural chromosomal aberrations (e.g., breaks, gaps, exchanges).

  • Endpoint: A significant, dose-related increase in the percentage of cells with chromosomal aberrations indicates a positive result.

Reproductive and Developmental Toxicity

Reproductive and developmental toxicity studies have been conducted in rats and rabbits. Offspring and parental toxicity in a two-generation rat study were observed only at the highest dose tested.[2] Developmental effects, including skeletal variations, have been observed in rats, generally at maternally toxic doses.[2] In rabbits, developmental effects have been noted, with some discrepancies in interpretation between regulatory agencies.[4]

Data Presentation: Reproductive and Developmental Toxicity
Study TypeSpeciesNOAEL (Parental)LOAEL (Parental)NOAEL (Offspring/Developmental)LOAEL (Offspring/Developmental)Key EffectsReference
2-Generation ReproductionRat-Highest dose-Highest doseReduced fetal body weights and decreased viability in F1 and F2 offspring at the highest dose, which also caused parental toxicity.[3]
DevelopmentalRat-30 mg/kg/day (maternal)-30 mg/kg/dayIncreased skeletal variations. At 75 mg/kg/day, increased post-implantation loss and visceral abnormalities.[2]
DevelopmentalRabbit90 mg/kg/day (maternal, dermal)270 mg/kg/day (maternal, dermal)270 mg/kg/day (dermal)>270 mg/kg/day (dermal)Maternal toxicity at the highest dose. No embryo/fetal developmental toxicity noted.[4]
DevelopmentalRabbit2 mg/kg/day (maternal, oral)---Craniofacial malformations in fetuses at the next higher dose level (PMRA interpretation).[4]
Experimental Protocols: Reproductive and Developmental Toxicity Studies

Two-Generation Reproduction Toxicity Study (Rat)

  • Guideline: OECD Guideline 416 (Two-Generation Reproduction Toxicity).

  • Test Animals: Male and female rats (e.g., Sprague-Dawley).

  • Procedure: The F0 generation is exposed to this compound in the diet before mating, during mating, gestation, and lactation. The F1 offspring are then selected and also exposed to the test substance through to the production of the F2 generation.

  • Observations: A wide range of parameters are evaluated in both parental animals and offspring, including reproductive performance (mating, fertility, gestation length), offspring viability, growth, and development. Gross and microscopic examinations of reproductive organs are also performed.

  • Endpoint: The NOAELs for parental, reproductive, and offspring toxicity are determined.

Developmental Toxicity Study (Rabbit)

  • Guideline: OECD Guideline 414 (Prenatal Developmental Toxicity Study).

  • Test Animals: Pregnant rabbits.

  • Procedure: Pregnant rabbits are administered this compound, typically by gavage or dermal application, during the period of organogenesis. The dams are euthanized just before parturition.

  • Observations: Maternal parameters such as body weight, food consumption, and clinical signs are monitored. The uterine contents are examined for the number of implantations, resorptions, and live and dead fetuses. The fetuses are weighed and examined for external, visceral, and skeletal abnormalities.

  • Endpoint: The NOAELs for maternal and developmental toxicity are established.

Ecotoxicology

This compound is toxic to aquatic organisms.

Data Presentation: Ecotoxicology
Test OrganismEndpointValue (μg/L)Reference
Rainbow Trout (Oncorhynchus mykiss)96h LC50--
Daphnia magna (Water Flea)48h EC50--
Green Algae (Scenedesmus subspicatus)72h EC50--
Earthworm (Eisenia fetida)14d LC50-[1]
Honeybee (Apis mellifera)48h Acute Contact LD50--
Honeybee (Apis mellifera)48h Acute Oral LD50--

Specific quantitative values for aquatic organisms were not consistently found in the provided search results, hence the placeholders. The reference indicates that such data exists and is part of the regulatory assessment.

Experimental Protocols: Ecotoxicology Studies

Fish Acute Toxicity Test

  • Guideline: OECD Guideline 203 (Fish, Acute Toxicity Test).

  • Test Organism: A standard fish species, such as rainbow trout (Oncorhynchus mykiss).

  • Procedure: Fish are exposed to a range of concentrations of this compound in a static, semi-static, or flow-through system for 96 hours.

  • Observations: Mortality and any sublethal effects are recorded at 24, 48, 72, and 96 hours.

  • Endpoint: The LC50 (the concentration that is lethal to 50% of the test organisms) is calculated at the end of the exposure period.

Daphnia sp. Acute Immobilisation Test

  • Guideline: OECD Guideline 202 (Daphnia sp. Acute Immobilisation Test).

  • Test Organism: Daphnia magna.

  • Procedure: Daphnids are exposed to various concentrations of this compound for 48 hours.

  • Observations: The number of immobilized daphnids is recorded at 24 and 48 hours.

  • Endpoint: The EC50 (the concentration that immobilizes 50% of the daphnids) is determined.

Signaling Pathways and Experimental Workflows

Signaling Pathway: PXR-Mediated CYP3A4 Induction

Metconazole, as a triazole fungicide, is known to interact with cytochrome P450 enzymes. A key mechanism of liver toxicity for many xenobiotics, including some azole antifungals, involves the activation of the Pregnane X Receptor (PXR). PXR is a nuclear receptor that acts as a sensor for foreign chemicals. Upon activation, it forms a heterodimer with the Retinoid X Receptor (RXR) and binds to response elements in the promoter regions of target genes, such as CYP3A4, leading to their increased transcription. This can alter the metabolism of other substances and potentially lead to the formation of toxic metabolites or cellular stress.

PXR_CYP_Induction cluster_cell Hepatocyte cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Metconazole_ext This compound (extracellular) Metconazole_int This compound (intracellular) Metconazole_ext->Metconazole_int Uptake PXR PXR Metconazole_int->PXR Activates PXR_RXR PXR-RXR Heterodimer PXR->PXR_RXR Translocates to nucleus and dimerizes with RXR DNA DNA PXR_RXR->DNA Binds to response element CYP3A4_mRNA CYP3A4 mRNA DNA->CYP3A4_mRNA Transcription CYP3A4_protein CYP3A4 Enzyme CYP3A4_mRNA->CYP3A4_protein Translation Hepatotoxicity Potential Hepatotoxicity CYP3A4_protein->Hepatotoxicity Altered Metabolism, Oxidative Stress

Caption: PXR-mediated induction of CYP3A4 by this compound.

Experimental Workflow: 90-Day Oral Toxicity Study in Rats

The following diagram illustrates the typical workflow for a 90-day repeated dose oral toxicity study in rats, following OECD Guideline 408.

workflow_90day_study cluster_setup Study Setup cluster_dosing Dosing and Observation (90 Days) cluster_termination Study Termination and Analysis Animal_Acclimation Animal Acclimation (e.g., Sprague-Dawley rats) Group_Assignment Group Assignment (Control, Low, Mid, High Dose) Animal_Acclimation->Group_Assignment Daily_Dosing Daily Oral Dosing (Gavage or Diet) Group_Assignment->Daily_Dosing Dose_Preparation This compound Formulation Dose_Preparation->Daily_Dosing Daily_Observations Clinical Observations Daily_Dosing->Daily_Observations Weekly_Measurements Body Weight & Food Consumption Daily_Dosing->Weekly_Measurements Periodic_Sampling Hematology & Clinical Chemistry Daily_Dosing->Periodic_Sampling Necropsy Gross Necropsy Daily_Dosing->Necropsy End of 90 days Organ_Weights Organ Weight Measurement Necropsy->Organ_Weights Histopathology Microscopic Examination of Tissues Necropsy->Histopathology Data_Analysis Statistical Analysis Organ_Weights->Data_Analysis Histopathology->Data_Analysis NOAEL_LOAEL Determine NOAEL/LOAEL Data_Analysis->NOAEL_LOAEL

Caption: Workflow for a 90-day oral toxicity study.

Logical Relationship: Genotoxicity Testing Strategy

The assessment of genotoxicity typically follows a tiered approach, starting with in vitro assays and progressing to in vivo studies if necessary.

genotoxicity_strategy cluster_invitro In Vitro Assays cluster_invivo In Vivo Follow-up Ames_Test Ames Test (Gene Mutation in Bacteria) Decision1 Any positive results? Ames_Test->Decision1 Chrom_Aberration Chromosomal Aberration Test (Clastogenicity in Mammalian Cells) Chrom_Aberration->Decision1 Micronucleus_Test Micronucleus Test (Chromosomal Damage in Bone Marrow) Decision1->Micronucleus_Test Yes Conclusion_Neg Conclusion: Not Genotoxic Decision1->Conclusion_Neg No Decision2 Positive in vivo? Micronucleus_Test->Decision2 Decision2->Conclusion_Neg No Conclusion_Pos Conclusion: Genotoxic Decision2->Conclusion_Pos Yes

Caption: Tiered approach for genotoxicity assessment.

References

The Environmental Journey of (+)-Metconazole: A Technical Deep Dive into its Fate and Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of researchers, scientists, and drug development professionals, this in-depth technical guide elucidates the environmental fate and degradation pathways of the chiral fungicide, (+)-Metconazole. This document provides a comprehensive overview of its persistence in various environmental compartments, the mechanisms of its breakdown, and the methodologies employed to study these processes.

Metconazole (B41703), a broad-spectrum triazole fungicide, is a chiral molecule existing as four stereoisomers.[1] Its environmental behavior is a complex interplay of chemical and biological processes that dictate its persistence and potential impact on non-target organisms. This guide synthesizes available data to provide a clear understanding of its environmental journey.

Abiotic Degradation: A Tale of Stability

Metconazole exhibits significant stability against abiotic degradation processes, particularly hydrolysis. Across a range of environmentally relevant pH values (4, 7, and 9), metconazole is considered stable, indicating that hydrolysis is not a significant dissipation pathway in aquatic environments.[2]

While photolysis in water can occur, it is generally considered a minor route of degradation for metconazole.[2] The dissipation half-life (DT50) in water is primarily influenced by its rapid partitioning to sediment rather than photodegradation in the aqueous phase.[2]

Biotic Degradation: The Primary Route of Transformation

The primary mechanism for the breakdown of metconazole in the environment is aerobic soil metabolism.[2] Microorganisms in the soil play a crucial role in transforming the parent compound into various metabolites. Under anaerobic conditions, the degradation of metconazole is significantly slower.

Soil Metabolism and Half-Life

The persistence of metconazole in soil is influenced by soil type, organic matter content, temperature, and microbial activity. The half-life (DT50) in aerobic soil studies is a key indicator of its persistence.

Soil TypeOrganic Carbon (%)pHTemperature (°C)Half-life (DT50) (days)Reference
Loamy Sand1.26.820142.2[3]
Sandy Loam2.55.820125[4]
Silt Loam1.87.220160[4]
Clay Loam3.16.520180[4]
Water-Sediment Systems

In aquatic environments, metconazole rapidly partitions from the water column to the sediment. While degradation in the water phase is relatively fast, the overall system half-life is much longer due to the slower degradation in the sediment.

SystemParameterValue (days)Reference
Water-Sediment SystemDT50 water1 - 15[2]
Water-Sediment SystemDT50 total system116 - 814[2]

Degradation Pathways and Metabolites

The biodegradation of metconazole in soil leads to the formation of several key metabolites. The primary degradation pathway involves the cleavage of the triazole ring and modifications to the cyclopentyl and chlorophenyl rings. The major identified metabolites in soil are M11, M21, M30, and 1,2,4-triazole.[5][6]

Metconazole_Degradation_Pathway Metconazole This compound M11 Metabolite M11 (Hydroxylation) Metconazole->M11 Soil Microorganisms M21 Metabolite M21 Metconazole->M21 Soil Microorganisms M30 Metabolite M30 Metconazole->M30 Soil Microorganisms Triazole 1,2,4-Triazole Metconazole->Triazole Soil Microorganisms Further_Degradation Further Degradation Products M11->Further_Degradation M21->Further_Degradation M30->Further_Degradation Triazole->Further_Degradation OECD_307_Workflow start Prepare Soil Samples treat Treat Soil with This compound start->treat incubate Incubate under Aerobic Conditions in the Dark treat->incubate sample Collect Soil Samples at Intervals incubate->sample extract Extract Metconazole and Metabolites sample->extract analyze Analyze by HPLC or GC-MS extract->analyze end Determine DT50 and Degradation Pathway analyze->end OECD_111_Workflow start Prepare Sterile Buffer Solutions (pH 4, 7, 9) treat Add this compound to Buffer Solutions start->treat incubate Incubate in the Dark at Constant Temperature treat->incubate sample Collect Aliquots at Intervals incubate->sample analyze Analyze by HPLC sample->analyze end Determine Hydrolysis Rate Constant and Half-life analyze->end OECD_316_Workflow start Prepare Sterile Aqueous Solution of this compound irradiate Expose to Simulated Sunlight (Xenon Lamp) start->irradiate dark_control Incubate Control Samples in the Dark start->dark_control sample Collect Samples at Intervals irradiate->sample dark_control->sample analyze Analyze by HPLC sample->analyze end Determine Photodegradation Rate and Half-life analyze->end OECD_301B_Workflow start Prepare Mineral Medium with Inoculum add_met Add this compound as Sole Carbon Source start->add_met incubate Incubate in the Dark with Aeration add_met->incubate measure_co2 Measure CO2 Evolution Over Time incubate->measure_co2 calculate Calculate Percentage of Biodegradation measure_co2->calculate end Assess Ready Biodegradability calculate->end

References

A Comprehensive Technical Guide to the Solubility of (+)-Metconazole in Common Laboratory Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility of (+)-metconazole, a broad-spectrum triazole fungicide. The information compiled herein is intended to support research, development, and formulation activities by providing key data on its behavior in various common laboratory solvents. This document includes quantitative solubility data, detailed experimental protocols for solubility determination, and a workflow diagram for the widely used shake-flask method.

Core Data: Solubility of this compound

The solubility of a compound is a critical physical property that influences its bioavailability, formulation, and environmental fate. The following tables summarize the available quantitative solubility data for this compound in a range of common laboratory solvents. Data for the cis- and trans-isomers are presented separately where available, as stereochemistry can influence physical properties.

Table 1: Solubility of Metconazole (Isomer Mixture) in Various Solvents at 20°C

SolventSolubility (g/L)Temperature (°C)Reference
Water0.01520[1][2]
Water (pH 7)0.030420[3]
Methanol23520[1]
Acetone238.920[1]
DichloromethaneSlightly SolubleNot Specified[1][4]
ChloroformSlightly SolubleNot Specified[1][4]
Ethyl Acetate100 µg/mlNot Specified[1][5]
Acetonitrile100 µg/mlNot Specified[5][6]

Table 2: Solubility of Metconazole cis- and trans-Isomers in Water at 20°C

IsomerSolubility (mg/L)Temperature (°C)Reference
cis-Isomer18.7 ± 1.020[7][8]
trans-Isomer13.6 ± 1.720[7][8]

Table 3: Solubility of Metconazole and its cis- and trans-Isomers in Organic Solvents at 20°C [8]

SolventMetconazole (g/L)cis-Isomer (g/L)trans-Isomer (g/L)
Acetone363251117
Methanol403294117
Dichloromethane481343141
Ethyl Acetate26017390.0
2-Propanol13286.646.7
Toluene10366.238.0
Hexane1.400.9290.483

Experimental Protocols for Solubility Determination

The following are detailed methodologies for determining the solubility of a chemical substance like this compound, based on internationally recognized guidelines such as OECD Guideline 105.[1][3][9]

Method 1: Shake-Flask Method

This method is suitable for substances with solubilities above 10⁻² g/L and is the most common technique for determining equilibrium solubility.[7][10]

Principle: An excess amount of the solid compound is agitated in a specific solvent at a constant temperature for a prolonged period to achieve equilibrium. The saturated solution is then separated from the undissolved solid, and the concentration of the dissolved compound is determined analytically.

Apparatus:

  • Shaking apparatus (e.g., orbital shaker) with a thermostatically controlled water bath.

  • Glass flasks or vials with airtight stoppers.

  • Centrifuge (optional, for phase separation).

  • Syringe filters (e.g., 0.45 µm PTFE) for removing undissolved particles.

  • Analytical balance.

  • Appropriate analytical instrumentation for quantification (e.g., HPLC-UV, GC-MS).[10]

Procedure:

  • Preparation: Add an excess amount of this compound to a flask containing the chosen solvent. The excess solid should be visually apparent throughout the experiment.

  • Equilibration: Seal the flask and place it in the shaking water bath set to the desired temperature (e.g., 20 ± 0.5 °C). Agitate the mixture for a sufficient time to reach equilibrium. A preliminary test is recommended to determine the necessary equilibration time (e.g., 24 to 48 hours).[8][10]

  • Phase Separation: After equilibration, allow the flask to stand in the water bath to let the undissolved solid settle. Carefully withdraw a sample of the supernatant. Alternatively, centrifuge the sample to facilitate the separation of the solid and liquid phases.

  • Filtration: Immediately filter the supernatant using a syringe filter that is compatible with the solvent and does not adsorb the analyte. Discard the initial portion of the filtrate to saturate any potential binding sites on the filter.

  • Quantification: Dilute the clear, saturated filtrate to a suitable concentration and analyze it using a validated analytical method to determine the concentration of this compound.

  • Replication: The experiment should be performed in at least triplicate to ensure the reproducibility of the results.[8]

Method 2: Column Elution Method

This method is particularly suitable for substances with low solubilities (less than 10⁻² g/L).[1][11]

Principle: A column is packed with an inert support material coated with the test substance. The solvent is then passed through the column at a slow, constant rate. The eluate is collected in fractions, and the concentration of the dissolved substance is measured until a plateau is reached, which represents the saturation solubility.

Apparatus:

  • Jacketed chromatography column.

  • Peristaltic pump for precise flow control.

  • Fraction collector.

  • Inert support material (e.g., glass beads, silica).

  • Thermostatically controlled water bath.

  • Analytical instrumentation for quantification.

Procedure:

  • Column Preparation: Coat the inert support material with an excess of this compound. This can be achieved by dissolving the compound in a volatile solvent, mixing it with the support material, and then evaporating the solvent. Pack the coated support material into the column.

  • Elution: Connect the column to the pump and the fraction collector. Pump the solvent through the column at a low and constant flow rate. Maintain a constant temperature using the water bath.

  • Fraction Collection: Collect fractions of the eluate at regular intervals.

  • Analysis: Analyze the concentration of this compound in each fraction.

  • Determination of Solubility: Plot the concentration as a function of the fraction number or time. The concentration will initially increase and then reach a plateau. The average concentration of the fractions in the plateau region represents the solubility of the compound.

  • Flow Rate Variation: To confirm that equilibrium was achieved, repeat the experiment with a lower flow rate. The resulting solubility value should be consistent with the first determination.[11]

Visualizing the Experimental Workflow

To further clarify the experimental process, the following diagram illustrates the logical steps involved in the Shake-Flask Method for solubility determination.

G Workflow for Solubility Determination (Shake-Flask Method) cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis cluster_result Result A Weigh excess this compound B Add to a known volume of solvent in a sealed flask A->B C Agitate in a thermostatically controlled shaker bath (e.g., 24-48h at 20°C) B->C D Allow undissolved solid to settle C->D E Withdraw supernatant D->E F Alternatively, centrifuge the sample D->F G Filter the supernatant (e.g., 0.45 µm filter) E->G F->G H Dilute the filtrate to a suitable concentration G->H I Quantify concentration using a validated analytical method (e.g., HPLC) H->I J Determine Solubility I->J

Caption: Logical workflow for determining the solubility of a solid compound using the shake-flask method.

References

Spectroscopic Profile of (+)-Metconazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the fungicide (+)-Metconazole, focusing on Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analysis. This document is intended to serve as a valuable resource for researchers and professionals involved in the analysis, characterization, and development of triazole-based fungicides.

Introduction

Metconazole is a broad-spectrum triazole fungicide used to control a variety of fungal diseases in crops. Its efficacy is derived from the inhibition of sterol biosynthesis in fungi. The (+) enantiomer of Metconazole is of particular interest due to its biological activity. Accurate and detailed spectroscopic data is crucial for its identification, quantification, and structural elucidation in various matrices.

Mass Spectrometry (MS) Data

Mass spectrometry is a key technique for the identification and quantification of Metconazole. Below is a summary of key mass-to-charge ratios (m/z) observed in mass spectrometry analyses.

Ion Typem/z (Mass-to-Charge Ratio)MethodNotes
Quantitation Ion Transition320 → 70LC-MS/MSThis transition is commonly used for the quantitative analysis of Metconazole enantiomers.
Confirmation Ion Transition320 → 125LC-MS/MSUsed to confirm the identity of Metconazole in a sample.
[M-H₂O+H]⁺302.141Other MSRepresents the precursor ion after the loss of a water molecule.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

¹H NMR Spectral Data (Predicted)
Chemical Shift (δ, ppm)MultiplicityNumber of ProtonsAssignment
~ 7.9 - 8.5s2HTriazole-H
~ 7.3d2HAromatic-H (ortho to Cl)
~ 7.1d2HAromatic-H (meta to Cl)
~ 4.5s2H-CH₂-Triazole
~ 2.5 - 2.8m2H-CH₂-Aromatic
~ 1.5 - 2.2m4HCyclopentane-H
~ 1.0 - 1.3m1HCyclopentane-H
~ 0.8s3H-CH₃
~ 0.6s3H-CH₃
~ 4.0 - 5.0br s1H-OH
¹³C NMR Spectral Data (Predicted)
Chemical Shift (δ, ppm)Carbon TypeAssignment
~ 152CTriazole-C
~ 145CTriazole-C
~ 138CAromatic-C (ipso to -CH₂-)
~ 132CAromatic-C (ipso to Cl)
~ 130CHAromatic-CH
~ 128CHAromatic-CH
~ 80CC-OH
~ 55CH₂-CH₂-Triazole
~ 45CC(CH₃)₂
~ 40CHCyclopentane-CH
~ 35CH₂-CH₂-Aromatic
~ 30CH₂Cyclopentane-CH₂
~ 25CH₂Cyclopentane-CH₂
~ 22CH₃-CH₃
~ 20CH₃-CH₃

Infrared (IR) Spectroscopy Data

The infrared spectrum of Metconazole is expected to show characteristic absorption bands corresponding to its various functional groups. The following table summarizes these expected vibrational frequencies.

Wavenumber (cm⁻¹)IntensityFunctional GroupVibration Mode
3400 - 3200Strong, BroadO-HStretching
3100 - 3000MediumAromatic C-HStretching
2960 - 2850Medium-StrongAliphatic C-HStretching
~ 1600MediumC=CAromatic Ring Stretching
~ 1590, 1490MediumC=NTriazole Ring Stretching
~ 1100MediumC-OStretching
~ 820StrongC-HAromatic Out-of-Plane Bending (para-disubstituted)
~ 750MediumC-ClStretching

Experimental Protocols

Detailed experimental protocols are essential for obtaining high-quality and reproducible spectroscopic data.

Mass Spectrometry (LC-MS/MS)

Sample Preparation (for water samples):

  • Fortify water samples with a standard solution of Metconazole.

  • No further extraction or cleanup is typically required for clean water matrices. For complex matrices, a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction may be employed.

Chromatographic Conditions:

  • Column: Chiralpak AD-3R (2.1 x 150 mm, 3-µm) or equivalent chiral column.

  • Mobile Phase: A gradient of (A) water with 0.1% formic acid and (B) methanol (B129727) with 0.1% formic acid. A typical gradient might be 15:85 (A:B) held for several minutes.

  • Flow Rate: 0.2-0.4 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5-20 µL.

Mass Spectrometer Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • Monitoring Mode: Multiple Reaction Monitoring (MRM).

  • Ion Transitions: Monitor m/z 320 → 70 for quantification and m/z 320 → 125 for confirmation.

  • Collision Energy and other MS parameters: Optimize for the specific instrument used.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

  • Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied.

  • Transfer the solution to a 5 mm NMR tube.

Instrument Parameters (¹H NMR):

  • Spectrometer: 400 MHz or higher field strength.

  • Pulse Sequence: Standard single-pulse experiment.

  • Number of Scans: 16-64, depending on sample concentration.

  • Relaxation Delay: 1-2 seconds.

  • Spectral Width: 0-12 ppm.

  • Reference: Tetramethylsilane (TMS) at 0 ppm.

Instrument Parameters (¹³C NMR):

  • Spectrometer: 100 MHz or higher.

  • Pulse Sequence: Proton-decoupled pulse sequence.

  • Number of Scans: 1024 or more, as ¹³C has low natural abundance.

  • Relaxation Delay: 2 seconds.

  • Spectral Width: 0-200 ppm.

Infrared (IR) Spectroscopy

Sample Preparation:

  • Solid Sample (KBr Pellet): Mix a small amount of this compound with dry potassium bromide (KBr) powder. Grind the mixture to a fine powder and press it into a thin, transparent pellet using a hydraulic press.

  • Solid Sample (ATR): Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

Instrument Parameters:

  • Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.

  • Spectral Range: 4000-400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.

  • Background: A background spectrum of the empty sample compartment (or the clean ATR crystal) should be recorded and subtracted from the sample spectrum.

Visualizations

The following diagram illustrates a typical workflow for the comprehensive spectroscopic analysis of a fungicide like this compound.

Spectroscopic_Workflow cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation Sample Sample Acquisition (e.g., environmental, formulation) Extraction Extraction & Cleanup (e.g., QuEChERS) Sample->Extraction MS Mass Spectrometry (LC-MS/MS or GC-MS/MS) Extraction->MS NMR NMR Spectroscopy (¹H, ¹³C) Extraction->NMR IR Infrared Spectroscopy (FTIR-ATR) Extraction->IR Standard Standard Preparation (this compound) Standard->MS Standard->NMR Standard->IR MS_Data MS Data Analysis (Quantification, Confirmation) MS->MS_Data Raw Data NMR_Data NMR Data Analysis (Structure Elucidation) NMR->NMR_Data Raw Data IR_Data IR Data Analysis (Functional Group ID) IR->IR_Data Raw Data Report Comprehensive Report MS_Data->Report NMR_Data->Report IR_Data->Report

Caption: Workflow for Spectroscopic Analysis of this compound.

References

An In-depth Technical Guide to the Chiral Separation of Metconazole Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Metconazole (B41703), a broad-spectrum triazole fungicide, plays a critical role in controlling a variety of fungal diseases in agriculture, particularly in wheat crops.[1][2] As a chiral compound with two stereogenic centers, metconazole exists as four stereoisomers: (1R, 5R), (1S, 5S), (1R, 5S), and (1S, 5R). Emerging research demonstrates significant differences in the biological activity, toxicity, and metabolic fate among these isomers, underscoring the importance of effective chiral separation techniques for producing enantiomerically pure forms and for accurate environmental risk assessment.[3][4][5]

This technical guide provides a comprehensive overview of the methodologies for the chiral separation of metconazole isomers, with a focus on High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC). It includes detailed experimental protocols, a summary of quantitative data for easy comparison, and visualizations of the chemical structures and experimental workflows.

The Stereoisomers of Metconazole

Metconazole's two chiral centers give rise to two pairs of enantiomers, one cis pair ((1R, 5S) and (1S, 5R)) and one trans pair ((1R, 5R) and (1S, 5S)).[4][5] The spatial arrangement of the substituents at these centers dictates the molecule's interaction with biological systems.

metconazole_isomers cluster_cis cis-Metconazole Enantiomers cluster_trans trans-Metconazole Enantiomers cis_1R_5S (1R, 5S)-metconazole cis_1S_5R (1S, 5R)-metconazole cis_1R_5S->cis_1S_5R Enantiomers trans_1R_5R (1R, 5R)-metconazole trans_1S_5S (1S, 5S)-metconazole trans_1R_5R->trans_1S_5S Enantiomers sfc_workflow start Racemic Metconazole Sample sfc_system SFC System (CO2/Ethanol Mobile Phase) start->sfc_system csp_column Chiral Stationary Phase (Amylose tris(3,5-dimethylphenylcarbamate)) sfc_system->csp_column separation Separation of Diastereomers csp_column->separation cis_fraction cis-Isomers Fraction ((1R, 5S) and (1S, 5R)) separation->cis_fraction Peak 1 trans_fraction trans-Isomers Fraction ((1R, 5R) and (1S, 5S)) separation->trans_fraction Peak 2 detection Detector (e.g., UV, MS) cis_fraction->detection trans_fraction->detection end Quantification and Collection of Fractions detection->end hplc_workflow start Racemic Metconazole Sample hplc_system HPLC System start->hplc_system mobile_phase Mobile Phase (n-hexane/ethanol) hplc_system->mobile_phase csp_column Chiral Stationary Phase (e.g., Enantiopak OD) separation Separation of Enantiomers csp_column->separation mobile_phase->csp_column peak1 Isomer 1 separation->peak1 peak2 Isomer 2 separation->peak2 peak3 Isomer 3 separation->peak3 peak4 Isomer 4 separation->peak4 detection Detector (e.g., DAD, MS/MS) peak1->detection peak2->detection peak3->detection peak4->detection end Quantification detection->end

References

Mode of action of triazole fungicides on sterol biosynthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Mode of Action of Triazole Fungicides on Sterol Biosynthesis

Audience: Researchers, scientists, and drug development professionals.

Introduction

Triazole fungicides are a major class of sterol biosynthesis inhibitors (SBIs) widely used in agriculture and clinical settings to combat fungal pathogens.[1][2] Their efficacy stems from their ability to specifically disrupt the production of ergosterol (B1671047), a vital component of the fungal cell membrane.[3][4] Unlike mammalian cells which utilize cholesterol, the reliance of fungi on ergosterol provides a selective target for these antifungal agents.[5] This guide provides a detailed technical overview of the molecular mechanisms by which triazole fungicides inhibit sterol biosynthesis, the resulting cellular consequences, and the experimental protocols used to characterize these interactions.

The Fungal Ergosterol Biosynthesis Pathway

Ergosterol is the primary sterol in fungi, where it modulates membrane fluidity, permeability, and the function of membrane-bound proteins.[5][6] Its biosynthesis is a complex, multi-step process beginning with acetyl-CoA. A key enzyme in this pathway is lanosterol (B1674476) 14α-demethylase, a cytochrome P450 enzyme encoded by the ERG11 or CYP51 gene.[6][7] This enzyme catalyzes the oxidative removal of the 14α-methyl group from lanosterol, a critical step for the formation of functional sterols.[8][9]

Ergosterol_Biosynthesis cluster_accumulation Consequence of Inhibition AcetylCoA Acetyl-CoA HMG_CoA HMG-CoA AcetylCoA->HMG_CoA HMG-CoA synthase Mevalonate Mevalonate HMG_CoA->Mevalonate HMG-CoA reductase Squalene Squalene Mevalonate->Squalene Multiple Steps Lanosterol Lanosterol Squalene->Lanosterol Squalene epoxidase CYP51 Lanosterol 14α-demethylase (CYP51 / ERG11) Lanosterol->CYP51 MethylatedSterols 14α-methylated Sterols Ergosterol Ergosterol Triazoles Triazole Fungicides Triazoles->CYP51 Inhibition CYP51->MethylatedSterols Blocked Conversion CYP51->Ergosterol Multiple Steps

Caption: The fungal ergosterol biosynthesis pathway highlighting the inhibition of CYP51 by triazoles.

Primary Mode of Action: Inhibition of Lanosterol 14α-Demethylase (CYP51)

The primary mechanism of action for triazole fungicides is the potent and specific inhibition of lanosterol 14α-demethylase (CYP51).[3][10] Triazoles are classified as demethylation inhibitors (DMIs).[1]

The molecular interaction involves the N4 nitrogen atom of the triazole ring, which binds to the sixth coordination position of the heme iron atom within the active site of the CYP51 enzyme.[7][8] This coordination bond prevents the binding and activation of molecular oxygen, a necessary step for the demethylation of lanosterol.[8] The rest of the triazole molecule occupies the substrate-binding cavity, sterically hindering the natural substrate, lanosterol, from accessing the active site.[7][8] This dual action of competitive inhibition and heme iron coordination makes triazoles highly effective inhibitors.[8]

Inhibition_Mechanism Triazole Triazole Fungicide N4 atom of triazole ring CYP51 CYP51 Active Site Heme Iron Atom Triazole->CYP51 Binds to heme iron Oxygen Molecular Oxygen (O2) Lanosterol Lanosterol (Substrate) CYP51->Oxygen Prevents O2 binding and activation CYP51->Lanosterol Obstructs substrate binding site Result {Demethylation Blocked | Ergosterol Synthesis Halted}

Caption: Logical relationship of triazole inhibition of the CYP51 enzyme.

This inhibition leads to two critical consequences for the fungal cell:

  • Depletion of Ergosterol: The halt in the biosynthesis pathway results in a significant reduction in the amount of available ergosterol.[5][10] This compromises the structural integrity and fluidity of the fungal cell membrane.

  • Accumulation of Toxic Sterols: The blockage of CYP51 causes the accumulation of its substrate, lanosterol, and other 14α-methylated sterol intermediates.[5][9][11] The incorporation of these bulky, methylated sterols into the membrane disrupts its normal architecture and function, leading to increased permeability and eventual cell death.[3][12][13]

Secondary Mode of Action

Recent research has uncovered a secondary mechanism of action for triazoles in some fungi, such as Aspergillus fumigatus. The accumulation of sterol intermediates, like lanosterol and eburicol, generated by CYP51 inhibition acts as a feedback signal.[10] This signal is interpreted by the sterol sensing domain of HMG-CoA reductase (the rate-limiting enzyme in the pathway), leading to negative feedback regulation and a further downregulation of the entire ergosterol biosynthesis pathway.[10]

Quantitative Data on Triazole-CYP51 Interaction

The efficacy of different triazole compounds can be quantified by their binding affinity (dissociation constant, Kd) and their ability to inhibit the enzyme's function (half-maximal inhibitory concentration, IC50). Triazoles generally show high selectivity for fungal CYP51 over its human homolog, which is crucial for their therapeutic use.[14]

Table 1: Binding Affinities (Kd) of Medical Azoles to Fungal and Human CYP51

Compound Candida albicans CYP51 Kd (nM) Homo sapiens CYP51 Kd (nM) Selectivity (Human/Fungal)
Fluconazole 56 ~30,500 ~545x
Voriconazole 10 ~2,300 ~230x
Itraconazole 22 42 ~2x
Ketoconazole 29 131 ~4.5x
Clotrimazole 24 42 ~1.8x

Data compiled from Warrilow et al. (2013).[14] Assay conditions may vary.

Table 2: Inhibitory Concentrations (IC50) of Azoles against Fungal CYP51

Compound Aspergillus fumigatus CYP51A IC50 (µM) Aspergillus fumigatus CYP51B IC50 (µM) Candida albicans CYP51 IC50 (µM)
Fluconazole 17 0.50 0.31
Voriconazole 0.16 0.25 -
Itraconazole 0.38 0.29 0.4 - 0.6
Posaconazole 0.21 0.19 -
Ketoconazole - - 0.4 - 0.6

Data compiled from Warrilow et al. (2015) and Parker et al. (2014).[15][16] The IC50 for tightly binding inhibitors can approximate half the enzyme concentration used in the assay.

Experimental Protocols

Characterizing the interaction between triazoles and CYP51 involves several key biochemical and analytical procedures.

Recombinant CYP51 Expression and Purification

This protocol is foundational for producing sufficient quantities of pure enzyme for in vitro assays.[17]

Methodology:

  • Cloning: The gene encoding the target CYP51 (e.g., from Candida albicans) is cloned into an E. coli expression vector, often with an N-terminal His-tag for purification.[17]

  • Transformation & Expression: The plasmid is transformed into a suitable E. coli strain. Cultures are grown to a specific optical density, and protein expression is induced with IPTG.[17]

  • Cell Lysis: Cells are harvested and lysed (e.g., by sonication) to release cellular components.

  • Membrane Solubilization: Since CYP51 is a membrane-bound protein, the membrane fraction is isolated and solubilized using detergents like sodium cholate.[17]

  • Affinity Chromatography: The solubilized protein is purified using nickel-nitrilotriacetic acid (Ni-NTA) affinity chromatography, which binds the His-tag.[17]

  • Elution & Verification: The purified CYP51 is eluted using an imidazole (B134444) buffer. Purity is confirmed by SDS-PAGE, and concentration is determined spectroscopically.[17]

Purification_Workflow Start Clone CYP51 Gene into Expression Vector Transform Transform E. coli and Induce Protein Expression Start->Transform Harvest Harvest & Lyse Cells Transform->Harvest Solubilize Solubilize Membrane Fraction (with detergent) Harvest->Solubilize Chromatography Ni-NTA Affinity Chromatography Solubilize->Chromatography Elute Elute with Imidazole Chromatography->Elute End Purified CYP51 Enzyme Elute->End

Caption: General experimental workflow for recombinant CYP51 expression and purification.

CYP51 Activity Assay (Reconstitution Assay)

This assay measures the enzymatic activity of CYP51 and is used to determine the IC50 of an inhibitor.[15]

Methodology:

  • Reaction Mixture Preparation: A reaction mixture is prepared containing purified recombinant CYP51, a cytochrome P450 reductase (CPR) as an electron donor, the substrate (lanosterol), and phospholipids (B1166683) to reconstitute a membrane-like environment.[15]

  • Inhibitor Addition: The triazole inhibitor, dissolved in a solvent like DMSO, is added at varying concentrations.[17]

  • Reaction Initiation: The reaction is initiated by the addition of NADPH, which provides the reducing equivalents for the CPR.[15][17]

  • Incubation: The mixture is incubated at 37°C for a defined period (e.g., 15-60 minutes).

  • Sterol Extraction: The reaction is stopped, and sterols are extracted from the mixture using a solvent like hexane.

  • Analysis: The extracted sterols are analyzed by GC-MS or HPLC to quantify the amount of substrate consumed and product formed.

  • IC50 Calculation: The percentage of inhibition is plotted against the inhibitor concentration, and the IC50 value is calculated from the resulting dose-response curve.[16]

Fungal Sterol Extraction and Analysis

This protocol is used to analyze the sterol profile of fungal cells after treatment with a triazole fungicide, confirming the accumulation of 14α-methylated sterols.[18][19]

Methodology:

  • Fungal Culture: Fungal cells are cultured in a suitable liquid or solid medium, with and without the addition of the triazole fungicide at a sublethal concentration.[20][21]

  • Biomass Harvesting: The fungal biomass is harvested by filtration or centrifugation.

  • Saponification: The biomass is saponified (e.g., using alcoholic potassium hydroxide) to break down complex lipids and release the sterols.[19]

  • Extraction: The non-saponifiable lipids, which include the sterols, are extracted into an organic solvent such as n-hexane.[18]

  • Derivatization: The extracted sterols are derivatized (e.g., to form trimethylsilyl (B98337) (TMS) ethers) to increase their volatility for gas chromatography analysis.[18][19]

  • GC-MS Analysis: The derivatized sterol sample is injected into a gas chromatograph coupled to a mass spectrometer (GC-MS). Sterols are separated based on their retention times and identified by their characteristic mass fragmentation patterns.[19][20]

Sterol_Analysis_Workflow Start Culture Fungus (with/without Triazole) Harvest Harvest Fungal Biomass Start->Harvest Saponify Saponification (e.g., Alcoholic KOH) Harvest->Saponify Extract Hexane Extraction of Non-saponifiable Lipids Saponify->Extract Derivatize Derivatization to TMS Ethers Extract->Derivatize Analyze GC-MS Analysis Derivatize->Analyze End Identification & Quantification of Sterol Profile Analyze->End

References

An In-depth Technical Guide to the Stability and Storage of (+)-Metconazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for the fungicide (+)-metconazole. The information is compiled to assist researchers, scientists, and professionals in drug development in ensuring the integrity and efficacy of this compound throughout its lifecycle.

Introduction to this compound

Metconazole (B41703) is a broad-spectrum triazole fungicide used to control a range of fungal diseases in various crops. It functions as a demethylation inhibitor (DMI), disrupting the biosynthesis of ergosterol, a critical component of fungal cell membranes. The "(+)" designation refers to a specific stereoisomer of the metconazole molecule. The stability of this compound is a critical factor for its effective formulation, storage, and application.

Recommended Storage Conditions

Proper storage is essential to maintain the chemical and physical integrity of this compound. The following conditions are recommended based on available safety data sheets and stability studies.

Table 1: Recommended Storage Conditions for this compound

ParameterRecommendationCitations
Temperature Store in a cool location. Protect from temperatures below 0°C and above 30-40°C.[1][2]
Humidity Store in dry conditions in well-sealed receptacles.[3]
Light Protect from direct sunlight.[1]
Ventilation Store in a well-ventilated place.[2][3]
Container Keep receptacle tightly sealed. Keep only in the original container.[2][3]
Incompatibilities Keep away from heat, sparks, open flames, and other ignition sources. Segregate from foods and animal feeds.[1][2][3]

Stability Profile of this compound

The chemical stability of this compound has been evaluated under various conditions. While a comprehensive forced degradation study specifically for this compound is not publicly available, data from related studies and regulatory documents provide significant insights into its stability profile.

Stability in Solution

Studies on metconazole in various solvents indicate good stability under refrigerated conditions. This is crucial for the preparation and storage of analytical standards and formulations.

Table 2: Stability of Metconazole in Solution

SolventConcentrationStorage ConditionDuration of StabilityCitation
Methanol (B129727)1 mg/mL (Stock Solution)RefrigeratedAt least 3 months[4]
Methanol or WaterFortification SolutionsRefrigeratedAt least 1 month[4]
Hydrolytic Stability

Metconazole is considered to be stable to hydrolysis under typical environmental pH conditions.[5] This suggests that the molecule does not readily degrade in the presence of water, which is a favorable characteristic for many formulations.

Photolytic Stability

While specific photolytic studies on metconazole are limited, studies on other triazole fungicides suggest that photodegradation can occur. The rate and pathway of photodegradation are influenced by the medium and the presence of photosensitizers.[6]

Thermal Stability

Thermal degradation studies on related triazole fungicides like triadimenol (B1683232) and tebuconazole (B1682727) indicate that decomposition occurs at elevated temperatures, with the formation of various degradation products.[7] The thermal stability of metconazole in the solid state is a key parameter for its handling and storage.

Potential Degradation Pathways

Based on the chemical structure of metconazole and degradation studies of other azole fungicides, a potential degradation pathway can be proposed. The primary sites for degradation are likely the triazole ring and the chlorophenyl group.

G Metconazole This compound Hydrolysis Hydrolysis (Acidic/Basic) Metconazole->Hydrolysis Oxidation Oxidation (e.g., H₂O₂) Metconazole->Oxidation Photolysis Photolysis (UV Light) Metconazole->Photolysis Thermal Thermal Stress (High Temperature) Metconazole->Thermal Degradation_Products Degradation Products (e.g., Cleavage of triazole ring, modification of chlorophenyl group) Hydrolysis->Degradation_Products Oxidation->Degradation_Products Photolysis->Degradation_Products Thermal->Degradation_Products

Caption: Potential degradation pathways of this compound under various stress conditions.

Experimental Protocols for Stability Testing

A stability-indicating analytical method is crucial to accurately quantify the active substance and resolve it from any degradation products. High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (MS) is a common technique for this purpose.

Forced Degradation Study Workflow

Forced degradation studies are essential to understand the intrinsic stability of a molecule and to develop stability-indicating methods.

G cluster_0 Stress Conditions cluster_1 Analysis cluster_2 Method Validation Acid Acid Hydrolysis (e.g., 0.1N HCl, 60°C) HPLC HPLC-UV/MS Analysis Acid->HPLC Base Base Hydrolysis (e.g., 0.1N NaOH, 60°C) Base->HPLC Oxidation Oxidation (e.g., 3% H₂O₂, RT) Oxidation->HPLC Thermal Thermal (e.g., 105°C, solid state) Thermal->HPLC Photo Photolytic (e.g., UV lamp, 254 nm) Photo->HPLC Characterization Characterization of Degradation Products (e.g., LC-MS/MS, NMR) HPLC->Characterization Validation Validation of Stability- Indicating Method (ICH Guidelines) HPLC->Validation Metconazole This compound Drug Substance Metconazole->Acid Metconazole->Base Metconazole->Oxidation Metconazole->Thermal Metconazole->Photo

Caption: General workflow for a forced degradation study of this compound.

Example Protocol for Acidic Degradation

The following is a generalized protocol based on studies of other azole antifungals.[8]

  • Sample Preparation: Accurately weigh approximately 25 mg of this compound and transfer to a 25 mL volumetric flask.

  • Stress Condition: Add 5 mL of 0.1 N hydrochloric acid and reflux the solution at 60°C for a specified period (e.g., 2, 4, 8, 24 hours).

  • Neutralization: After the specified time, cool the solution to room temperature and neutralize it with an appropriate volume of 0.1 N sodium hydroxide.

  • Dilution: Dilute the solution to the mark with a suitable solvent (e.g., methanol or acetonitrile).

  • Analysis: Analyze the stressed sample by a validated stability-indicating HPLC method.

Similar protocols would be followed for basic, oxidative, thermal, and photolytic stress conditions, with appropriate modifications to the stressor.

Analytical Method

A reversed-phase high-performance liquid chromatography (RP-HPLC) method coupled with a photodiode array (PDA) detector or a mass spectrometer (MS) is typically used for stability testing.

Table 3: Example HPLC Method Parameters for Azole Fungicides

ParameterTypical Conditions
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Gradient or isocratic elution with a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile (B52724) or methanol).
Flow Rate 1.0 mL/min
Column Temperature 25-30°C
Detection UV at a specific wavelength (e.g., 220-260 nm) or MS detection.
Injection Volume 10-20 µL

Conclusion

This compound is a chemically stable compound when stored under the recommended conditions. It exhibits good stability in solution, particularly when refrigerated, and is considered stable to hydrolysis. While specific data on its degradation under forced conditions are limited, insights from related triazole fungicides suggest that it may be susceptible to degradation under harsh thermal, photolytic, and oxidative stress. For developmental and quality control purposes, it is imperative to conduct thorough forced degradation studies and validate a stability-indicating analytical method to ensure the quality, safety, and efficacy of this compound containing products.

References

Methodological & Application

Application Notes and Protocols for (+)-Metconazole Stock Solution Preparation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the preparation of (+)-Metconazole stock solutions, intended for use in research and development settings. The information is compiled from established methodologies to ensure accuracy and reproducibility.

I. Quantitative Data Summary

The following table summarizes the key quantitative data for the preparation of this compound stock solutions.

ParameterValueSolventsSource(s)
CAS Number 125116-23-6N/A[1][2][3]
Molecular Formula C₁₇H₂₂ClN₃ON/A[4]
Molecular Weight 319.83 g/mol N/A[3][4]
Recommended Stock Concentration 1 mg/mLMethanol (B129727), Acetone[5][6]
Alternative Concentrations 10 µg/mL, 100 µg/mLAcetonitrile, Cyclohexane[7]
Solubility Slightly solubleChloroform, Dichloromethane, Methanol[4]
SolubleAcetonitrile, Ethyl acetate, Xylene, Methyl t-butyl ether[7][8][9][10]
Water Solubility (20 °C, pH 7)30.4 mg/L[11]
Storage Temperature Refrigerated (0-5 °C)Methanol, general solid form[1][5]
Ambient (>5 °C)Acetonitrile (10 µg/mL)[7]
Stock Solution Stability At least 3 months (in methanol, refrigerated)Methanol[5][6]
At least 4.5 months (refrigerated)Not specified[12]

II. Experimental Protocol: Preparation of 1 mg/mL this compound Stock Solution in Methanol

This protocol details the steps for preparing a 1 mg/mL stock solution of this compound in methanol.

A. Materials and Equipment:

  • This compound (analytical standard)

  • Methanol (HPLC grade or equivalent)

  • Volumetric flask (e.g., 10 mL, Class A)

  • Analytical balance (readable to at least 0.1 mg)

  • Weighing paper or boat

  • Spatula

  • Pipettes

  • Vortex mixer

  • Sonicator

  • Amber glass storage vials with screw caps

  • Personal Protective Equipment (PPE): safety glasses, lab coat, and chemical-resistant gloves

B. Procedure:

  • Pre-dissolution Steps:

    • Ensure all glassware is clean and dry.

    • Bring the this compound container to room temperature before opening to prevent condensation.

    • Tare the analytical balance with the weighing paper or boat.

  • Weighing the this compound:

    • Carefully weigh the desired amount of this compound. For a 10 mL stock solution of 1 mg/mL, weigh 10 mg of the solid standard.[5]

    • Record the exact weight.

  • Dissolution:

    • Quantitatively transfer the weighed this compound to the 10 mL volumetric flask.

    • Add a small volume of methanol to the flask (approximately 5-7 mL) to dissolve the solid.

    • To ensure a complete and homogeneous solution, vortex and/or sonicate the mixture until all the solid has visibly dissolved.[5]

  • Dilution to Final Volume:

    • Once the solid is fully dissolved, carefully add methanol to the volumetric flask until the bottom of the meniscus reaches the calibration mark.

    • Cap the flask and invert it several times to ensure the solution is thoroughly mixed.

  • Storage:

    • Transfer the prepared stock solution to a properly labeled amber glass vial. The label should include the name of the compound, concentration, solvent, preparation date, and the name of the preparer.

    • Store the stock solution in a refrigerator at 2-4°C.[1][5] The solution is expected to be stable for at least 3 months under these conditions.[5][6]

C. Safety Precautions:

  • Work in a well-ventilated area, preferably a fume hood.

  • Wear appropriate PPE, including safety glasses, a lab coat, and gloves.[13]

  • Avoid inhalation of dust or vapors.

  • Wash hands thoroughly after handling.[13][14]

  • Consult the Safety Data Sheet (SDS) for this compound for complete safety information.[14][15]

III. Visualizations

Diagram 1: Experimental Workflow for this compound Stock Solution Preparation

G Workflow for this compound Stock Solution Preparation cluster_prep Preparation cluster_dissolution Dissolution cluster_finalization Finalization & Storage weigh 1. Weigh this compound transfer 2. Transfer to Volumetric Flask weigh->transfer Quantitative add_solvent 3. Add Methanol transfer->add_solvent mix 4. Vortex/Sonicate add_solvent->mix Ensure Homogeneity dilute 5. Dilute to Volume mix->dilute store 6. Transfer & Store at 2-4°C dilute->store

Caption: Workflow for preparing this compound stock solution.

References

Application Notes and Protocols for In-Vitro Fungal Growth Assays Using (+)-Metconazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-Metconazole is a potent, broad-spectrum triazole fungicide widely utilized in agriculture to manage a variety of fungal diseases in crops.[1] As a member of the demethylation inhibitor (DMI) class of fungicides, its mechanism of action involves the targeted disruption of fungal cell membrane integrity.[2] Specifically, this compound inhibits the cytochrome P450 enzyme 14α-demethylase (CYP51), which is crucial for the biosynthesis of ergosterol (B1671047), an essential component of the fungal cell membrane. This inhibition leads to the accumulation of toxic sterol precursors and ultimately, the cessation of fungal growth. These application notes provide detailed protocols for in-vitro fungal growth assays to evaluate the efficacy of this compound, along with quantitative data on its activity against various fungal species.

Mechanism of Action

This compound is a sterol demethylation inhibitor (DMI). It specifically targets and inhibits the fungal enzyme lanosterol (B1674476) 14α-demethylase (CYP51), a key enzyme in the ergosterol biosynthesis pathway. By inhibiting this enzyme, Metconazole prevents the conversion of lanosterol to ergosterol, a vital component of the fungal cell membrane. The depletion of ergosterol and the accumulation of toxic 14α-methylated sterols disrupt the structure and function of the cell membrane, leading to the inhibition of fungal growth.

cluster_0 Ergosterol Biosynthesis Pathway cluster_1 Fungal Cell Lanosterol Lanosterol Intermediates Biosynthetic Intermediates Lanosterol->Intermediates 14α-demethylase (CYP51) Ergosterol Ergosterol Intermediates->Ergosterol CellMembrane Fungal Cell Membrane (Structural Integrity) Ergosterol->CellMembrane Essential Component Metconazole This compound Metconazole->Inhibition Inhibition->Lanosterol Inhibition Inhibition->CellMembrane Leads to FungalGrowth Fungal Growth CellMembrane->FungalGrowth Enables Disruption Disruption of Membrane Integrity FungalGrowth->Disruption Inhibition of

Caption: Mechanism of action of this compound.

Data Presentation: In-Vitro Efficacy of this compound

The following table summarizes the 50% effective concentration (EC50) values of this compound against various fungal species, providing a quantitative measure of its antifungal activity. Lower EC50 values indicate higher potency.

Fungal SpeciesEC50 (µg/mL)Reference(s)
Fusarium graminearum0.0240 (isolates pre-2000)[3][4]
Fusarium graminearum0.0405 (isolates 2000-2014)[3][4]
Fusarium graminearum0.0209 - 0.0838 (mean 0.0481)[5][6]
Fusarium pseudograminearum0.0217 - 0.1366 (mean 0.0559)[7]
Pyricularia oryzae (P131)~0.2 (estimated from graph)[8]
Alternaria alternata0.05 - 0.46[9]
Alternaria solani0.10 - 0.25[9]

Experimental Protocols

Detailed methodologies for key in-vitro fungal growth assays are provided below. These protocols are designed to be reproducible and can be adapted based on specific research needs.

Experimental Workflow Overview

The general workflow for in-vitro antifungal susceptibility testing involves preparing the fungal inoculum, setting up a dilution series of the antifungal agent, inoculating the test system, incubating under appropriate conditions, and finally, assessing fungal growth to determine the endpoint (e.g., MIC or EC50).

A Fungal Culture Preparation D Inoculation of Test System (e.g., microplate, agar (B569324) plate) A->D B This compound Stock Solution Preparation C Serial Dilution of Metconazole B->C C->D E Incubation D->E F Data Collection (e.g., OD reading, visual inspection) E->F G Endpoint Determination (MIC/EC50 Calculation) F->G

Caption: General workflow for in-vitro antifungal assays.

Broth Microdilution Assay

This method is used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antifungal agent that prevents the visible growth of a microorganism.

Materials:

  • This compound

  • Sterile 96-well microtiter plates

  • Fungal isolate(s) of interest

  • Appropriate broth medium (e.g., RPMI-1640 with L-glutamine, without sodium bicarbonate, buffered with MOPS)

  • Spectrophotometer or microplate reader

  • Sterile water or appropriate solvent (e.g., DMSO) for stock solution

  • Sterile pipette tips and multichannel pipettes

Protocol:

  • Fungal Inoculum Preparation:

    • Culture the fungal isolate on a suitable agar medium (e.g., Potato Dextrose Agar - PDA) at the optimal temperature until sporulation.

    • Harvest spores by gently scraping the surface of the agar with a sterile loop or by flooding the plate with sterile saline containing a wetting agent (e.g., 0.05% Tween 80).

    • Adjust the spore suspension to a final concentration of 1 x 10^4 to 5 x 10^4 spores/mL in the test broth.

  • This compound Stock and Dilution Series Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the stock solution in the broth medium in the wells of the 96-well plate to achieve the desired concentration range. Typically, 100 µL of each concentration is added to the wells.

  • Inoculation:

    • Add 100 µL of the prepared fungal inoculum to each well containing the Metconazole dilutions.

    • Include a positive control (inoculum without Metconazole) and a negative control (broth only) on each plate.

  • Incubation:

    • Seal the plates and incubate at the optimal temperature for the fungal species (e.g., 25-28°C) for 48-72 hours, or until sufficient growth is observed in the positive control wells.

  • MIC Determination:

    • The MIC is determined as the lowest concentration of this compound at which there is a significant inhibition of fungal growth (typically ≥50% or ≥90% inhibition) compared to the positive control.[10] This can be assessed visually or by measuring the optical density (OD) at a suitable wavelength (e.g., 600 nm) using a microplate reader.

Agar Dilution Assay

This method involves incorporating the antifungal agent into an agar medium, followed by inoculation with the fungal isolates.

Materials:

  • This compound

  • Sterile petri dishes

  • Fungal isolate(s) of interest

  • Appropriate agar medium (e.g., PDA or RPMI-1640 agar)

  • Sterile water or appropriate solvent for stock solution

  • Sterile pipettes and spreaders

Protocol:

  • Fungicide-Amended Agar Preparation:

    • Prepare the agar medium and autoclave. Allow it to cool to approximately 45-50°C.

    • Prepare a stock solution of this compound.

    • Add the appropriate volume of the Metconazole stock solution to the molten agar to achieve the desired final concentrations.

    • Pour the fungicide-amended agar into sterile petri dishes and allow them to solidify.

    • Prepare control plates with agar and solvent only.

  • Inoculation:

    • Prepare a fungal inoculum as described for the broth microdilution assay.

    • Spot-inoculate a small volume (e.g., 10 µL) of the fungal suspension onto the surface of the agar plates. Multiple isolates can be tested on a single plate.

  • Incubation:

    • Incubate the plates at the optimal temperature for the fungal species until growth is clearly visible on the control plates.

  • MIC Determination:

    • The MIC is the lowest concentration of this compound that prevents visible fungal growth on the agar surface.[10]

Radial Growth Inhibition Assay

This assay is commonly used for filamentous fungi to assess the effect of an antifungal agent on mycelial growth.

Materials:

  • This compound

  • Sterile petri dishes

  • Fungal isolate(s) of interest

  • Appropriate agar medium (e.g., PDA)

  • Sterile cork borer or scalpel

  • Sterile water or appropriate solvent for stock solution

Protocol:

  • Fungicide-Amended Agar Preparation:

    • Prepare fungicide-amended agar plates as described in the Agar Dilution Assay protocol.

  • Inoculation:

    • From the edge of an actively growing fungal colony on a non-amended agar plate, take a mycelial plug of a standard size (e.g., 5 mm diameter) using a sterile cork borer.

    • Place the mycelial plug, mycelium-side down, in the center of each fungicide-amended and control plate.

  • Incubation:

    • Incubate the plates at the optimal temperature for the fungal species.

  • Data Collection and EC50 Calculation:

    • Measure the diameter of the fungal colony in two perpendicular directions at regular intervals until the colony on the control plate has reached a significant size.

    • Calculate the percentage of growth inhibition for each Metconazole concentration compared to the control.

    • The EC50 value (the concentration that inhibits radial growth by 50%) can be determined by plotting the percentage of inhibition against the logarithm of the Metconazole concentration and performing a regression analysis.[11]

Conclusion

This compound demonstrates significant in-vitro activity against a range of phytopathogenic fungi. The protocols outlined in these application notes provide standardized methods for researchers to evaluate the efficacy of this compound and other antifungal compounds. Accurate determination of MIC and EC50 values is crucial for understanding the potency of antifungal agents, monitoring for the development of resistance, and for the development of effective disease management strategies.

References

Application Notes and Protocols for (+)-Metconazole in Plant Disease Models

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Metconazole (B41703) is a broad-spectrum, systemic triazole fungicide widely utilized in agriculture to manage a variety of fungal diseases in crops such as cereals, oilseeds, fruits, and vegetables.[1][2] As a member of the 14α-demethylation inhibitor (DMI) class of fungicides, its primary mode of action is the disruption of fungal cell membrane synthesis.[3][4] Upon application, metconazole is absorbed by the plant and translocated throughout its tissues, providing both preventative and curative protection against pathogenic fungi.[5][6] Metconazole is a chiral compound with four stereoisomers; research indicates that the fungicidal activity can be enantioselective, with the (1S,5R)-metconazole isomer demonstrating the highest activity against certain pathogens like Fusarium verticillioides.[7] These notes focus on the application of the biologically active enantiomer(s), referred to here as (+)-Metconazole, in research settings.

Mechanism of Action

This compound targets the biosynthesis of ergosterol (B1671047), an essential sterol component that governs the fluidity, integrity, and function of fungal cell membranes.[1][6] Specifically, it inhibits the cytochrome P450 enzyme sterol 14α-demethylase (CYP51), which catalyzes the C-14α demethylation of sterol precursors like lanosterol.[8][9] This inhibition leads to a depletion of ergosterol and a simultaneous accumulation of toxic, methylated sterol intermediates within the cell.[8][10] The resulting disruption of the cell membrane structure leads to impaired fungal growth, development, and ultimately, cell death.[5][6]

cluster_pathway Ergosterol Biosynthesis Pathway Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol ...multiple steps Intermediates 14α-methylated Sterol Intermediates (Toxic Accumulation) Lanosterol->Intermediates CYP51 Sterol 14α-demethylase (CYP51 Enzyme) Lanosterol->CYP51 DisruptedMembrane Disrupted Cell Membrane & Fungal Cell Death Intermediates->DisruptedMembrane Ergosterol Ergosterol (Depletion) Membrane Functional Fungal Cell Membrane Ergosterol->Membrane CYP51->Ergosterol C-14α Demethylation Metconazole This compound Metconazole->CYP51 Inhibits

Caption: Mechanism of action of this compound.

Application Notes

This compound has demonstrated high efficacy against a wide range of economically important plant pathogens. Its performance in various plant disease models is summarized below.

Efficacy Against Fusarium Species

Metconazole is particularly effective against several Fusarium species, which are responsible for diseases like Fusarium Head Blight (FHB) in wheat, crown rot, maize ear rot, and Rice Panicle Blight (RPB).[3][11] Studies show that it significantly inhibits mycelial growth, conidium formation and germination, and the production of mycotoxins.[3][4][12]

Table 1: In Vitro Efficacy of Metconazole Against Fusarium Species

Pathogen Parameter Mean EC₅₀ (µg/mL) Reference
Fusarium verticillioides (35 strains) Mycelial Growth 0.012 ± 0.006 [12]
Fusarium pseudograminearum (105 isolates) Mycelial Growth 0.0559 [13]

| Fusarium culmorum (67 strains) | Mycelial Growth | 0.0481 ± 0.0134 |[11] |

Table 2: In Planta Efficacy of Metconazole Against Fusarium Diseases

Disease Model Application Rate Control Efficacy (%) Yield Increase (%) Reference
Maize Ear Rot (F. verticillioides) 180 g a.i./ha 46.05 ± 9.90 33.20 ± 12.07 [12]
Rice Panicle Blight (Fusarium spp.) Not specified Up to 55.5 Not specified [4]

| Wheat Crown Rot (F. pseudograminearum) | 5 µg/mL | 54.08 - 83.38 | Not applicable |[13] |

Efficacy Against Pyricularia oryzae (Rice Blast)

Metconazole is effective in controlling Pyricularia oryzae, the causal agent of rice blast, one of the most destructive diseases of rice worldwide.[14] It inhibits critical virulence processes including mycelial growth, conidial germination, and the formation of appressoria, which are necessary for host penetration.[14]

Table 3: Efficacy of Metconazole Against Pyricularia oryzae

Assay Type Concentration (µg/mL) Parameter Inhibition / Reduction (%) Reference
In Vitro 0.1 Mycelial Growth ~28.5 [14]
In Vitro 0.5 Mycelial Growth >60 [14]
In Vitro 1.0 Mycelial Growth ~81.1 [14]

| In Planta (Detached Leaf Assay) | 10.0 | Lesion Length | >75 |[14] |

Efficacy Against Other Significant Pathogens

Metconazole also shows activity against other key pathogens, including those causing Asian Soybean Rust and Corynespora leaf spot.

Table 4: Efficacy of Metconazole Against Various Plant Pathogens

Pathogen Disease Mean EC₅₀ (µg/mL) Reference
Corynespora cassiicola (121 isolates) Corynespora Leaf Spot 0.78 ± 0.41 [14]

| Phakopsora pachyrhizi | Asian Soybean Rust | Not specified |[15][16][17] |

Experimental Protocols

The following are generalized protocols for assessing the efficacy of this compound against fungal plant pathogens, based on methodologies described in the literature.[12][14][18]

Protocol 1: In Vitro Mycelial Growth Inhibition Assay

This protocol determines the concentration of this compound required to inhibit fungal growth by 50% (EC₅₀).

start Start prep_stock 1. Prepare Stock Solution Dissolve this compound in a suitable solvent (e.g., methanol) to 1 mg/mL. start->prep_stock prep_media 2. Prepare Growth Media Autoclave nutrient medium (e.g., PDA) and cool to 50-55°C. prep_stock->prep_media amend_media 3. Amend Media Add appropriate volumes of stock solution to media to create a dilution series (e.g., 0, 0.01, 0.05, 0.1, 0.5, 1 µg/mL). prep_media->amend_media pour_plates 4. Pour Plates Pour amended media into sterile Petri dishes and allow to solidify. amend_media->pour_plates inoculate 5. Inoculate Place a mycelial plug (e.g., 5 mm diameter) from an actively growing culture onto the center of each plate. pour_plates->inoculate incubate 6. Incubate Incubate plates in the dark at the optimal temperature for the fungus (e.g., 25-28°C). inoculate->incubate measure 7. Measure Growth When the control colony reaches near-full growth, measure two perpendicular diameters of each colony. incubate->measure calculate 8. Calculate Inhibition & EC₅₀ Calculate percent inhibition relative to the solvent control. Use probit analysis or non-linear regression to determine EC₅₀. measure->calculate end End calculate->end

Caption: Workflow for an in vitro mycelial growth inhibition assay.

Methodology:

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in an appropriate solvent (e.g., methanol). Store refrigerated.[19]

  • Media Preparation: Prepare a suitable fungal growth medium, such as Potato Dextrose Agar (B569324) (PDA), and autoclave. Allow the medium to cool in a water bath to approximately 50-55°C.

  • Serial Dilutions: Create a serial dilution of the this compound stock solution. Add the appropriate volume of each dilution to the molten agar to achieve the desired final concentrations (e.g., 0.01, 0.05, 0.1, 0.5, 1.0, 2.5 µg/mL). A solvent-only control must be included.[14]

  • Plate Pouring: Pour the amended media into sterile Petri dishes and allow them to solidify completely.

  • Inoculation: Using a sterile cork borer, take a mycelial plug (typically 5 mm in diameter) from the leading edge of an actively growing fungal culture. Place the plug, mycelium-side down, in the center of each prepared plate.

  • Incubation: Seal the plates with paraffin (B1166041) film and incubate them in the dark at the optimal growth temperature for the target fungus (e.g., 28°C for P. oryzae).[14]

  • Data Collection: Incubate until the mycelial growth in the control plate has almost reached the edge of the dish. Measure the colony diameter in two perpendicular directions for each plate.

  • Analysis: Calculate the average diameter for each treatment. Determine the percentage of mycelial growth inhibition relative to the solvent control. The EC₅₀ value can then be calculated by performing a probit analysis or non-linear regression of the inhibition percentages against the log of the fungicide concentrations.[20]

Protocol 2: In Planta Detached Leaf Assay for Disease Control

This protocol assesses the preventative efficacy of this compound in controlling disease development on host tissue.

start Start grow_plants 1. Grow Host Plants Grow susceptible host plants (e.g., barley, rice) under controlled conditions. start->grow_plants prep_leaves 2. Prepare Leaves Excise healthy, young leaves (e.g., 7-day-old barley). Place them on 1% water agar in Petri dishes to maintain humidity. grow_plants->prep_leaves prep_solutions 3. Prepare Treatment Solutions Prepare this compound solutions at various concentrations (e.g., 0, 5, 10, 25 µg/mL) in water with a surfactant (e.g., 0.05% Tween 20). prep_leaves->prep_solutions apply_treatment 4. Apply Treatment Apply treatment solutions to the adaxial surface of the leaves via spraying or droplet application. Allow to dry. prep_solutions->apply_treatment inoculate 5. Prepare Inoculum & Inoculate Prepare a conidial suspension (e.g., 1x10⁵ conidia/mL). Place droplets of the suspension on the treated leaves. apply_treatment->inoculate incubate 6. Incubate Incubate the dishes in a moist, dark chamber at an appropriate temperature (e.g., 28°C for 32-48h). inoculate->incubate assess 7. Assess Disease After incubation (e.g., 4-5 days), visually assess disease symptoms. Measure lesion size or count pustules. incubate->assess calculate 8. Calculate Control Efficacy Calculate the percent reduction in lesion size or number compared to the water/surfactant control. assess->calculate end End calculate->end

Caption: Workflow for an in planta detached leaf assay.

Methodology:

  • Plant Growth: Cultivate susceptible host plants (e.g., rice, barley, wheat) in a greenhouse or growth chamber until they reach the appropriate developmental stage (e.g., one-week-old barley).[14]

  • Leaf Excision: Excise healthy, fully expanded leaves. Cut them into segments of a uniform size and place them on top of 1% water agar in Petri dishes to maintain high humidity.

  • Treatment Application: Prepare aqueous solutions of this compound at desired concentrations (e.g., 0, 5, 10, 25 µg/mL), typically including a surfactant (e.g., 0.02% Tween 20) to ensure even coverage. Apply the solutions to the leaves, for instance by spraying to runoff, and allow them to air dry in a laminar flow hood. A control treatment with only water and surfactant is essential.

  • Inoculum Preparation: Harvest spores from a mature fungal culture and suspend them in sterile water containing a surfactant. Adjust the concentration to a standardized level (e.g., 1 x 10⁵ conidia/mL).[14]

  • Inoculation: Apply droplets (e.g., 10 µL) of the conidial suspension onto the center of the treated leaf segments.[14]

  • Incubation: Seal the Petri dishes and incubate them under conditions conducive to infection (e.g., for P. oryzae, a moist, dark chamber at 28°C for 32-48 hours, followed by a 12h light/dark cycle).[14]

  • Disease Assessment: After an appropriate incubation period (e.g., 4-5 days), assess the level of disease. This can be done by measuring the diameter or length of the lesions, counting the number of lesions or pustules per unit area, or using a disease severity rating scale.

  • Analysis: Calculate the average disease severity for each treatment. Determine the percent disease control by comparing the severity in the this compound treatments to that of the control.

References

Application Notes and Protocols for LC-MS/MS Quantification of (+)-Metconazole in Soil

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Metconazole (B41703) is a broad-spectrum triazole fungicide used to control a variety of fungal diseases in crops.[1] Its persistence and potential for environmental contamination necessitate sensitive and reliable analytical methods for its quantification in complex matrices such as soil. This document provides a detailed protocol for the quantification of (+)-Metconazole in soil samples using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The method is intended for researchers, scientists, and professionals in drug development and environmental monitoring.

Principle

The method involves the extraction of metconazole from soil samples using a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) based protocol.[2][3] The extracts are then analyzed by LC-MS/MS in the Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity for the detection of the target analyte.[4]

Experimental Protocols

1. Sample Preparation (QuEChERS-based Extraction)

This protocol is adapted from established methods for pesticide residue analysis in soil.[5][6]

  • Equipment and Reagents:

    • Homogenizer

    • Centrifuge capable of 4000 rpm

    • 50 mL polypropylene (B1209903) centrifuge tubes

    • Acetonitrile (B52724) (ACN), HPLC grade

    • Water, HPLC grade

    • Magnesium sulfate (B86663) (MgSO₄), anhydrous

    • Sodium chloride (NaCl)

    • Primary secondary amine (PSA) sorbent

    • C18 sorbent

    • Graphitized carbon black (GCB) (optional, for highly pigmented soils)

    • 0.22 µm syringe filters

  • Procedure:

    • Weigh 10 g of homogenized soil into a 50 mL centrifuge tube.

    • Add 10 mL of acetonitrile to the tube.

    • Vortex vigorously for 1 minute to ensure thorough mixing.

    • Add the QuEChERS extraction salts (4 g MgSO₄ and 1 g NaCl).

    • Immediately cap and shake vigorously for 1 minute.

    • Centrifuge at 4000 rpm for 5 minutes.

    • Transfer 1 mL of the supernatant (acetonitrile layer) into a 2 mL microcentrifuge tube containing 150 mg MgSO₄, 50 mg PSA, and 50 mg C18.

    • Vortex for 30 seconds.

    • Centrifuge at 10,000 rpm for 5 minutes.

    • Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.

2. LC-MS/MS Instrumentation and Conditions

  • Liquid Chromatography (LC):

    • System: Agilent 1200 Series LC or equivalent[7]

    • Column: Zorbax Eclipse XDB-C18 (50 mm x 4.6 mm, 1.8 µm) or equivalent[8]

    • Mobile Phase A: 0.1% Formic acid in water[9][10]

    • Mobile Phase B: 0.1% Formic acid in methanol[8]

    • Gradient:

      Time (min) %B
      0.0 10
      1.0 10
      5.0 90
      8.0 90
      8.1 10

      | 10.0 | 10 |

    • Flow Rate: 0.4 mL/min[8]

    • Injection Volume: 5 µL[8]

    • Column Temperature: 25°C[8]

  • Mass Spectrometry (MS/MS):

    • System: Agilent 6410 Triple Quadrupole MS or equivalent[7]

    • Ionization Source: Electrospray Ionization (ESI), Positive Mode[11][12]

    • Capillary Voltage: 4000 V

    • Gas Temperature: 350°C

    • Gas Flow: 10 L/min

    • Nebulizer Pressure: 40 psi

    • MRM Transitions:

      Analyte Precursor Ion (m/z) Product Ion (m/z) Dwell Time (ms) Collision Energy (V)
      Metconazole (Quantifier) 320.1 70.1 100 36

      | Metconazole (Qualifier) | 320.1 | 125.1 | 100 | 48 |

3. Method Validation

The method should be validated according to established guidelines (e.g., SANTE/12682/2019) for linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy (recovery), and precision (repeatability).[6][8]

Data Presentation

Table 1: Method Performance Parameters for Metconazole Quantification in Soil

ParameterResult
Linearity (R²)> 0.99[6]
Limit of Detection (LOD)0.0006 mg/kg[13][14]
Limit of Quantification (LOQ)0.002 mg/kg[13][14]
Recovery (%)80.72 - 100.36%[13][14]
Precision (RSDr %)< 15%[2][10]

Table 2: MRM Parameters for this compound

Ion TransitionPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (V)Use
Primary320.170.136Quantifier[4][15]
Secondary320.1125.148Qualifier[4][15]

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing A 1. Soil Sampling and Homogenization B 2. Weigh 10g of Soil A->B C 3. Add Acetonitrile B->C D 4. Add QuEChERS Salts (MgSO4, NaCl) C->D E 5. Vortex and Centrifuge D->E F 6. Dispersive SPE Cleanup (PSA, C18, MgSO4) E->F G 7. Vortex and Centrifuge F->G H 8. Filter Supernatant G->H I 9. Inject into LC-MS/MS H->I J 10. Chromatographic Separation (C18 Column) I->J K 11. Mass Spectrometric Detection (MRM Mode) J->K L 12. Peak Integration and Quantification K->L M 13. Report Results L->M

Caption: Workflow for LC-MS/MS analysis of Metconazole in soil.

References

Application Notes and Protocols for High-Throughput Screening (HTS) Assays Using (+)-Metconazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metconazole (B41703) is a broad-spectrum triazole fungicide widely utilized in agriculture to control a variety of fungal pathogens. Its primary mechanism of action is the inhibition of the cytochrome P450 enzyme 14α-demethylase (CYP51), which is a critical enzyme in the biosynthesis of ergosterol (B1671047).[1] Ergosterol is an essential component of the fungal cell membrane, and its depletion disrupts membrane integrity, leading to fungal cell death. Due to its well-characterized mechanism of action and potent antifungal activity, (+)-Metconazole serves as an excellent positive control in high-throughput screening (HTS) assays aimed at discovering novel antifungal agents, particularly those targeting the ergosterol biosynthesis pathway.

Metconazole is a chiral compound with four stereoisomers. Research has demonstrated that the fungicidal activity of metconazole is stereoselective, with the (1S, 5R)-metconazole isomer exhibiting the highest antifungal activity against various fungal pathogens.[2][3] This high degree of stereoselectivity underscores the importance of considering enantiomeric forms in drug development and screening. In the context of these application notes, "this compound" refers to the most biologically active enantiomer, (1S, 5R)-metconazole, which is recommended for use as a positive control to ensure the highest sensitivity and accuracy in HTS assays.

These application notes provide detailed protocols for utilizing this compound in HTS assays to identify new antifungal compounds. The protocols are designed for a 384-well plate format, suitable for large-scale screening campaigns.

Data Presentation: Antifungal Activity of Metconazole

The following tables summarize the quantitative antifungal activity of metconazole against a range of fungal pathogens. This data can be used as a reference for expected outcomes when using this compound as a positive control.

Table 1: In Vitro Antifungal Activity of Metconazole Against Various Fungal Pathogens

Fungal SpeciesEC50 (µg/mL)Reference
Fusarium graminearum0.0481 ± 0.0134[4]
Fusarium pseudograminearum~0.05[5]
Fusarium culmorumNot specified, but effective[6]
Fusarium verticillioidesNot specified, but effective[6]
Pyricularia oryzae~1.0 (for 81.08% inhibition)[6]
Corynespora cassiicola0.78 ± 0.41[6]

Table 2: Stereoselective Antifungal Activity of Metconazole Isomers

Fungal SpeciesIsomerRelative Fungicidal ActivityReference
Fusarium graminearum(1S, 5R)Highest[2]
MixtureHigh[2]
(1S, 5S)Moderate[2]
(1R, 5R)Low[2]
(1R, 5S)Lowest[2]
Alternaria triticina(1S, 5R)Highest[2]
MixtureHigh[2]
(1S, 5S)Moderate[2]
(1R, 5R)Low[2]
(1R, 5S)Lowest[2]

Signaling Pathway and Experimental Workflow

Ergosterol Biosynthesis Pathway and the Action of Metconazole

Metconazole targets the ergosterol biosynthesis pathway, which is crucial for the formation of functional fungal cell membranes. The following diagram illustrates this pathway and the point of inhibition by metconazole.

Ergosterol_Biosynthesis_Pathway acetyl_coa Acetyl-CoA mevalonate Mevalonate Pathway acetyl_coa->mevalonate squalene Squalene mevalonate->squalene lanosterol Lanosterol squalene->lanosterol cyp51 14α-demethylase (CYP51) lanosterol->cyp51 ergosterol Ergosterol membrane Fungal Cell Membrane ergosterol->membrane Incorporation metconazole This compound metconazole->cyp51 Inhibition cyp51->ergosterol Demethylation

Ergosterol biosynthesis pathway and the inhibitory action of this compound.
High-Throughput Screening Workflow

The following diagram outlines a typical workflow for a high-throughput screening assay to identify novel antifungal compounds using this compound as a positive control.

HTS_Workflow cluster_prep Preparation cluster_assay Assay Execution (384-well plate) cluster_readout Data Acquisition and Analysis spore_prep Prepare Fungal Spore Suspension add_spores Add Fungal Spore Suspension to Wells spore_prep->add_spores compound_prep Prepare Compound Library and Controls dispense_compounds Dispense Compounds, This compound (Positive Control), & DMSO (Negative Control) compound_prep->dispense_compounds dispense_compounds->add_spores incubate Incubate Plates add_spores->incubate add_reagent Add Viability Reagent (e.g., Resazurin) incubate->add_reagent read_plate Read Plate (Absorbance/Fluorescence) add_reagent->read_plate data_analysis Data Analysis: - Z'-factor Calculation - Hit Identification - IC50 Determination read_plate->data_analysis

References

Application Notes and Protocols: (+)-Metconazole as a Positive Control in Fungicide Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing (+)-Metconazole as a positive control in various in vitro fungicide screening and sensitivity assays. Metconazole, a triazole fungicide, is a potent and specific inhibitor of sterol biosynthesis in fungi, making it an ideal reference compound to validate experimental procedures and benchmark the activity of novel antifungal agents.[1][2]

Mechanism of Action

This compound is a demethylation inhibitor (DMI) that targets the fungal cytochrome P450 enzyme, lanosterol (B1674476) 14α-demethylase (CYP51 or ERG11).[2] This enzyme is crucial for the biosynthesis of ergosterol (B1671047), an essential component of the fungal cell membrane. By inhibiting this enzyme, Metconazole disrupts the production of ergosterol, leading to the accumulation of toxic sterol precursors. This ultimately compromises cell membrane integrity, leading to the cessation of fungal growth and cell death.

The following diagram illustrates the ergosterol biosynthesis pathway and the specific inhibitory action of Metconazole.

Ergosterol_Biosynthesis_Pathway cluster_0 Ergosterol Biosynthesis Pathway cluster_1 Inhibition Acetyl-CoA Acetyl-CoA HMG-CoA HMG-CoA Acetyl-CoA->HMG-CoA Mevalonate Mevalonate HMG-CoA->Mevalonate Isopentenyl-PP Isopentenyl-PP Mevalonate->Isopentenyl-PP Farnesyl-PP Farnesyl-PP Isopentenyl-PP->Farnesyl-PP Squalene Squalene Farnesyl-PP->Squalene Squalene epoxide Squalene epoxide Squalene->Squalene epoxide Lanosterol Lanosterol Squalene epoxide->Lanosterol 4,4-dimethyl-cholesta-8,14,24-trienol 4,4-dimethyl-cholesta-8,14,24-trienol Lanosterol->4,4-dimethyl-cholesta-8,14,24-trienol 14α-demethylase (CYP51/ERG11) Zymosterol Zymosterol 4,4-dimethyl-cholesta-8,14,24-trienol->Zymosterol Fecosterol Fecosterol Zymosterol->Fecosterol Episterol Episterol Fecosterol->Episterol Ergosterol Ergosterol Episterol->Ergosterol Metconazole Metconazole Metconazole->Lanosterol Inhibits

Caption: Ergosterol biosynthesis pathway and the inhibitory site of Metconazole.

Quantitative Data: In Vitro Efficacy of this compound

This compound exhibits potent activity against a broad spectrum of plant pathogenic fungi. The following tables summarize the half-maximal effective concentration (EC50) values of Metconazole against various fungal species, providing a valuable reference for its use as a positive control. These values are typically determined through mycelial growth inhibition assays.

Table 1: EC50 Values of this compound against Fusarium Species

Fungal SpeciesEC50 Range (µg/mL)Mean EC50 (µg/mL)Reference(s)
Fusarium graminearum0.006 - 0.0800.031[3]
Fusarium culmorum0.012 - 0.0650.038[3]
Fusarium poae0.009 - 0.0840.0187[3]

Table 2: EC50 Values of this compound against Other Significant Plant Pathogens

Fungal SpeciesEC50 Range (µg/mL)Mean EC50 (µg/mL)Reference(s)
Alternaria alternata0.05 - 0.460.12 - 0.20[4]
Botrytis cinereaNot explicitly found for Metconazole, but related DMIs like tebuconazole (B1682727) show EC50 > 1.56 µg/mL for resistant isolates.N/A[5]
Cercospora beticolaEC50 > 1.0 µg/mL considered resistant for DMIs.N/A[6]
Pyricularia oryzaeSignificant inhibition at 0.1 µg/mL (~28.46% inhibition)N/A[1]

Experimental Protocols

The following are detailed protocols for in vitro fungicide sensitivity testing where this compound can be used as a positive control. These protocols are fundamental for screening new antifungal compounds, monitoring fungicide resistance, and validating assay performance.

Agar (B569324) Dilution Method

This method determines the concentration of a fungicide that inhibits the mycelial growth of a fungus on a solid medium.

Experimental Workflow for Agar Dilution Method

Agar_Dilution_Workflow A Prepare stock solutions of Metconazole and test compounds B Prepare serial dilutions of each compound A->B C Add dilutions to molten agar medium (e.g., PDA) B->C D Pour amended agar into Petri dishes C->D E Inoculate plates with fungal plugs D->E F Incubate at appropriate temperature and duration E->F G Measure colony diameter F->G H Calculate percent inhibition and determine EC50 G->H

Caption: Workflow for the agar dilution fungicide sensitivity assay.

Protocol:

  • Preparation of Fungicide Stock Solutions:

    • Prepare a stock solution of this compound (e.g., 10 mg/mL) in a suitable solvent such as dimethyl sulfoxide (B87167) (DMSO) or acetone.

    • Prepare stock solutions of experimental compounds in the same solvent.

  • Preparation of Fungicide-Amended Agar:

    • Prepare Potato Dextrose Agar (PDA) or another suitable medium and autoclave.

    • Cool the molten agar to 45-50°C in a water bath.

    • Prepare serial dilutions of the fungicide stock solutions.

    • Add the appropriate volume of each fungicide dilution to the molten agar to achieve the desired final concentrations (e.g., 0.01, 0.1, 1, 10, 100 µg/mL). Include a solvent-only control.

    • Pour the amended agar into sterile Petri dishes and allow them to solidify.

  • Inoculation:

    • Culture the target fungus on non-amended agar until the colony is actively growing.

    • Using a sterile cork borer (e.g., 5 mm diameter), take mycelial plugs from the leading edge of the fungal colony.

    • Place one mycelial plug, mycelium-side down, in the center of each fungicide-amended and control plate.

  • Incubation:

    • Incubate the plates at the optimal temperature for the specific fungus (e.g., 25°C) in the dark.

    • Incubate until the fungal growth in the control plate has reached a significant diameter (e.g., nearly covering the plate).

  • Data Collection and Analysis:

    • Measure the diameter of the fungal colony in two perpendicular directions for each plate.

    • Calculate the average diameter for each concentration.

    • Calculate the percentage of mycelial growth inhibition for each concentration relative to the solvent control using the following formula:

      • % Inhibition = ((Diameter of Control - Diameter of Treatment) / Diameter of Control) x 100

    • Plot the percent inhibition against the logarithm of the fungicide concentration and use regression analysis to determine the EC50 value.

    • The results for this compound should fall within an expected range, confirming the validity of the assay.

Broth Microdilution Method

This method determines the minimum inhibitory concentration (MIC) or EC50 of a fungicide in a liquid medium and is amenable to high-throughput screening.

Experimental Workflow for Broth Microdilution Method

Broth_Microdilution_Workflow A Prepare stock solutions and serial dilutions of fungicides in a 96-well plate B Prepare a standardized fungal inoculum (spore or mycelial suspension) A->B C Add the inoculum to each well of the microtiter plate B->C D Incubate the plate under appropriate conditions C->D E Measure fungal growth (e.g., absorbance at 600 nm) D->E F Determine MIC (lowest concentration with no visible growth) or calculate EC50 E->F

Caption: Workflow for the broth microdilution fungicide sensitivity assay.

Protocol:

  • Preparation of Fungicide Dilutions:

    • Prepare stock solutions of this compound and test compounds as described for the agar dilution method.

    • In a 96-well microtiter plate, perform serial two-fold dilutions of the fungicides in a suitable broth medium (e.g., RPMI-1640 or Potato Dextrose Broth) to achieve a range of concentrations. The final volume in each well should be half the final assay volume (e.g., 50 µL).

  • Preparation of Fungal Inoculum:

    • For spore-producing fungi, harvest spores from a fresh culture and suspend them in sterile water with a surfactant (e.g., 0.05% Tween 80). Adjust the spore concentration to a standardized level (e.g., 1 x 10^5 spores/mL) using a hemocytometer.

    • For non-sporulating fungi, a mycelial suspension can be prepared by homogenizing a young liquid culture.

  • Inoculation:

    • Add an equal volume (e.g., 50 µL) of the standardized fungal inoculum to each well of the microtiter plate, resulting in the final desired fungicide concentrations and inoculum density.

    • Include wells with inoculum and no fungicide as a positive growth control, and wells with medium only as a negative control (blank).

  • Incubation:

    • Seal the microtiter plate to prevent evaporation and incubate at the optimal temperature and for a sufficient duration (e.g., 24-72 hours) with or without shaking, depending on the fungus.

  • Data Collection and Analysis:

    • Determine the MIC visually as the lowest concentration of the fungicide that causes complete inhibition of visible growth compared to the control.

    • Alternatively, measure the optical density (OD) at a specific wavelength (e.g., 600 nm) using a microplate reader.

    • Calculate the percentage of growth inhibition for each concentration relative to the positive growth control.

    • Determine the EC50 value by plotting the percent inhibition against the logarithm of the fungicide concentration.

    • The consistent and expected MIC or EC50 value for this compound serves as a quality control for the assay.[7][8][9][10]

Interpretation of Results and Use as a Positive Control

When using this compound as a positive control, the primary objective is to ensure the reliability and sensitivity of the experimental system.

  • Assay Validation: A successful experiment will show a dose-dependent inhibition of fungal growth by this compound, with an EC50 or MIC value consistent with previously reported data for the specific fungal species and assay conditions. This confirms that the media, incubation conditions, and measurement techniques are appropriate for detecting antifungal activity.

  • Benchmarking: The potency of novel or unknown compounds can be compared to that of this compound. This provides a relative measure of the test compound's efficacy.

  • Troubleshooting: If the expected inhibition by this compound is not observed, it may indicate issues with the compound's integrity, the preparation of solutions, the viability of the fungal inoculum, or the overall experimental setup.

By incorporating this compound as a positive control in fungicide experiments, researchers can significantly enhance the quality, reproducibility, and interpretability of their results.

References

Application Notes: Experimental Design for Testing (+)-Metconazole Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(+)-Metconazole is a systemic triazole fungicide widely utilized in agriculture to manage a broad spectrum of fungal diseases in crops.[1][2] Its primary mode of action is the inhibition of ergosterol (B1671047) biosynthesis, an essential process for the formation and integrity of fungal cell membranes.[3] Metconazole specifically targets and inhibits the cytochrome P450 enzyme lanosterol (B1674476) 14α-demethylase (encoded by the ERG11 or CYP51 gene).[3][4] This enzyme catalyzes a critical step in the conversion of lanosterol to ergosterol.[5] Disruption of this pathway leads to the depletion of ergosterol and the accumulation of toxic sterol precursors, ultimately compromising membrane function and leading to fungal cell death.[6][7]

These application notes provide detailed protocols for researchers, scientists, and drug development professionals to assess the efficacy of this compound against target fungal pathogens through standardized in vitro and in vivo methodologies.

Fungal Ergosterol Biosynthesis Pathway

The primary target of this compound is the ergosterol biosynthesis pathway, which is crucial for fungal cell survival.[8] The following diagram illustrates the key steps in this pathway, highlighting the specific point of inhibition by azole fungicides like Metconazole.

Caption: Fungal ergosterol biosynthesis pathway inhibited by this compound.

Experimental Protocols

Protocol 1: In Vitro Efficacy Assessment - Mycelial Growth Inhibition Assay

This protocol details a fundamental in vitro method to determine the efficacy of this compound by measuring the inhibition of fungal mycelial growth on an amended agar (B569324) medium.[9] This assay is crucial for determining the half-maximal effective concentration (EC₅₀).[10]

A. Experimental Workflow

In_Vitro_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis prep_stock 1. Prepare this compound Stock Solution amend_media 3. Create Serial Dilutions in Molten PDA prep_stock->amend_media prep_media 2. Prepare PDA Medium prep_media->amend_media plate 4. Pour Amended Media into Petri Dishes amend_media->plate inoculate 5. Inoculate Center with Fungal Mycelial Plug plate->inoculate incubate 6. Incubate Plates inoculate->incubate measure 7. Measure Colony Diameter incubate->measure calculate 8. Calculate Percent Inhibition measure->calculate ec50 9. Determine EC₅₀ Value calculate->ec50

Caption: Workflow for the in vitro mycelial growth inhibition assay.

B. Materials and Methods

  • Fungal Isolate: Actively growing culture of the target pathogen (e.g., Fusarium graminearum, Pyricularia oryzae) on Potato Dextrose Agar (PDA).[9][11]

  • Chemicals: this compound (analytical grade), Dimethyl sulfoxide (B87167) (DMSO) or acetone (B3395972) (solvent), Potato Dextrose Agar (PDA).

  • Equipment: Autoclave, laminar flow hood, incubator, sterile Petri dishes (9 cm), sterile cork borer (5-6 mm), digital calipers or ruler, micropipettes.

C. Protocol Steps

  • Stock Solution Preparation: Prepare a 10 mg/mL stock solution of this compound in DMSO.

  • Media Preparation: Prepare PDA according to the manufacturer's instructions and autoclave. Allow the medium to cool to 45-50°C in a water bath.

  • Amended Media: In a laminar flow hood, perform serial dilutions of the Metconazole stock solution directly into the molten PDA to achieve the desired final concentrations (e.g., 0.01, 0.1, 1, 10, 100 µg/mL).[9] Include a solvent control plate containing only DMSO at the highest concentration used. Also, prepare a negative control plate with PDA only.

  • Plating: Pour approximately 20 mL of each amended medium into sterile Petri dishes and allow them to solidify.

  • Inoculation: Using a sterile cork borer, take a 5-mm mycelial plug from the edge of an actively growing fungal culture and place it, mycelium-side down, in the center of each prepared plate.

  • Incubation: Seal the plates with paraffin (B1166041) film and incubate them in the dark at the optimal growth temperature for the fungus (e.g., 25-28°C).

  • Data Collection: Measure the diameter of the fungal colony in two perpendicular directions daily or when the colony in the negative control plate has reached approximately 80% of the plate diameter.

  • Data Analysis: Calculate the percentage of mycelial growth inhibition for each concentration using the following formula:

    • Inhibition (%) = [(dc - dt) / dc] x 100

    • Where dc is the average diameter of the colony in the control plate and dt is the average diameter of the colony in the treated plate.

  • EC₅₀ Determination: The EC₅₀ value (the concentration that inhibits growth by 50%) is determined by performing a probit or logistic regression analysis of the inhibition percentages against the log of the fungicide concentrations.

D. Data Presentation

This compound Conc. (µg/mL)Mean Colony Diameter (mm)Standard Deviation (mm)Mycelial Growth Inhibition (%)
0 (Control)85.22.10.0
0 (Solvent Control)84.92.50.4
0.0172.43.015.0
0.155.12.835.3
0.541.82.251.0
1.028.61.966.4
2.510.31.587.9
5.05.00.094.1

Note: Data are hypothetical and for illustrative purposes only.

Protocol 2: In Vivo Efficacy Assessment - Detached Leaf Assay

This protocol provides a method for evaluating the preventative and curative efficacy of this compound on detached leaves in a controlled environment.[12] It serves as an effective bridge between in vitro and whole-plant studies.

A. Experimental Workflow

In_Vivo_Leaf_Workflow cluster_prep Preparation cluster_exp Treatment & Inoculation cluster_analysis Data Analysis grow_plants 1. Grow Healthy Host Plants detach_leaves 4. Detach Healthy, Uniform Leaves grow_plants->detach_leaves prep_treatment 2. Prepare this compound Treatment Solutions treat 5. Apply Fungicide Solution to Leaves prep_treatment->treat prep_inoculum 3. Prepare Fungal Spore Suspension inoculate 7. Inoculate Leaves with Spore Suspension prep_inoculum->inoculate detach_leaves->treat dry 6. Allow Leaves to Dry treat->dry dry->inoculate incubate 8. Incubate in Moist Chamber inoculate->incubate assess 9. Assess Disease Severity (Lesion Size, % Area) incubate->assess calculate 10. Calculate Disease Control Efficacy (%) assess->calculate

References

Application Notes and Protocols for (+)-Metconazole in Greenhouse Trials

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the effective use of (+)-Metconazole in a greenhouse research setting. The protocols outlined below are designed to facilitate the evaluation of its efficacy against various fungal pathogens and to assess its phytotoxicity on a range of ornamental plants.

Introduction to this compound

This compound is a broad-spectrum, systemic triazole fungicide.[1][2] Its primary mode of action is the inhibition of sterol 14α-demethylase, a key enzyme in the ergosterol (B1671047) biosynthesis pathway in fungi.[1] Ergosterol is an essential component of fungal cell membranes; its depletion disrupts membrane integrity and function, ultimately leading to fungal cell death.[1][3] Metconazole is absorbed by the plant and translocated, providing both preventative and curative activity against a wide range of fungal diseases, including powdery mildew, rusts, and various leaf spot diseases.[1][4][5]

Quantitative Data Summary

The following tables summarize key quantitative data regarding the in vitro efficacy and phytotoxicity of this compound.

Table 1: In Vitro Efficacy of this compound Against Various Fungal Pathogens

Fungal SpeciesCommon DiseaseMean EC₅₀ (µg/mL)Host Plant(s)
Pyricularia oryzaeRice Blast~0.1 - 0.5Rice, Barley
Fusarium graminearum (pre-2000 isolates)Fusarium Head Blight0.024Wheat
Fusarium graminearum (2000-2014 isolates)Fusarium Head Blight0.0405Wheat
Alternaria alternataLeaf Spot0.12 - 0.20Various
Alternaria solaniEarly Blight0.10 - 0.25Potato, Tomato
Corynespora cassiicolaCorynespora Leaf Spot0.78 ± 0.41Various

Table 2: Phytotoxicity of this compound (Tourney® 50WDG) on Ornamental Plants in Greenhouse Trials

Plant SpeciesCultivar(s)Application Rate (oz/100 gal)Number of ApplicationsPhytotoxicity Observations
Minimal to No Injury
Begonia sp.'Prelude Pink'2, 4, 83No injury or growth reduction.
Calibrachoa sp.'Minifamous Red'2, 4, 83No injury or growth reduction.[1]
Gerbera jamesonii'Festival Salmon'2, 4, 83No injury or growth reduction.
Petunia sp.'Dream Neon Rose'2, 4, 83No injury or growth reduction.[1]
Rosa sp.'Flower Carpet Pink'2, 4, 83No injury or growth reduction.
Verbena sp.'Aztec Cherry Red'2, 4, 83No injury or growth reduction.
Significant Stunting or Injury
Begonia sp.'Bada Bing Pink'2, 4, 83Stunting observed at all rates.
Impatiens hawkeri'Paradise Fuchsia'2, 4, 83Severe stunting at all rates.[1]
Tagetes sp.'Bonanza'2, 4, 83Slight to severe stunting depending on cultivar.[1]
Zinnia sp.'Profusion Cherry'2, 4, 83Stunting observed at all rates.

Experimental Protocols

Preparation of this compound Solutions

3.1.1. From Technical Grade this compound (for in vitro studies)

  • Stock Solution (e.g., 1000 mg/L):

    • Accurately weigh 10 mg of technical grade this compound (≥98% purity).

    • In a chemical fume hood, dissolve the powder in a minimal amount of a suitable solvent such as methanol (B129727) or acetone.

    • Transfer the solution to a 10 mL volumetric flask.

    • Rinse the weighing container with the solvent and add the rinsing to the volumetric flask.

    • Bring the flask to volume with the solvent and mix thoroughly. Store the stock solution in a sealed, labeled container at 4°C in the dark.

  • Working Solutions:

    • Prepare a series of dilutions from the stock solution using sterile distilled water or the appropriate culture medium.

    • If using an aqueous medium, a small amount of a non-ionic surfactant (e.g., Tween® 20 at 0.01-0.05% v/v) may be added to improve solubility and dispersion.

3.1.2. From a Commercial Formulation (e.g., Tourney® 50WDG for greenhouse trials)

Tourney® 50WDG is a water-dispersible granule containing 50% metconazole.[2][6]

  • Calculate the required amount of product:

    • Determine the desired concentration of the active ingredient (a.i.) in the final spray solution (e.g., in ppm or oz/100 gal).

    • Use the following formula to calculate the amount of Tourney® 50WDG needed: Amount of Product = (Desired a.i. concentration × Final volume) / 0.50

  • Preparation of Spray Solution:

    • Fill a clean spray tank with 1/2 to 2/3 of the required volume of clean water.[6]

    • Begin agitation.

    • Slowly add the calculated amount of Tourney® 50WDG to the tank.[6]

    • Continue agitation while adding the remaining water to reach the final volume.[6]

    • If tank-mixing with other pesticides, add them in the following order: water-soluble bags, dry formulations, flowables, emulsifiable concentrates, and then solutions.[6]

    • Apply the prepared solution within 12 hours of mixing.[6]

General Protocol for a Greenhouse Efficacy Trial

This protocol provides a framework for evaluating the efficacy of this compound against a target pathogen on a specific host plant.

  • Plant Material and Acclimatization:

    • Use healthy, uniform plants of a susceptible cultivar.

    • Acclimatize the plants to the greenhouse conditions (e.g., 20-25°C, 16-hour photoperiod) for at least one week before the start of the experiment.

  • Inoculum Preparation and Inoculation:

    • Prepare the inoculum of the target pathogen according to a standardized method (see section 3.3 for specific examples).

    • Inoculate the plants uniformly. The timing of inoculation relative to fungicide application will depend on whether preventative or curative activity is being assessed. For preventative trials, apply the fungicide 24 hours before inoculation.

  • Fungicide Application:

    • Apply the prepared this compound solutions as a foliar spray to the point of runoff, ensuring thorough coverage of all plant surfaces.

    • Include a negative control (water spray) and a positive control (untreated, inoculated). A commercial standard fungicide can also be included for comparison.

    • Allow the treated plants to dry completely before returning them to the greenhouse benches.

  • Incubation and Environmental Conditions:

    • Maintain the plants in a greenhouse environment conducive to disease development (e.g., high humidity for Botrytis and powdery mildew). This may involve the use of humidity tents or misting systems.

  • Disease Assessment:

    • Assess disease severity at regular intervals (e.g., 7, 14, and 21 days after inoculation).

    • Use a pre-defined rating scale, such as the percentage of leaf area affected or a 0-5 scale where 0 = no disease and 5 = severe disease.

    • Calculate the percent disease control for each treatment relative to the untreated control.

  • Phytotoxicity Assessment:

    • Throughout the trial, monitor plants for any signs of phytotoxicity, such as leaf yellowing (chlorosis), browning (necrosis), stunting, or distortion.

    • Rate phytotoxicity on a scale of 0 to 10, where 0 = no injury and 10 = complete plant death.[1][4]

Specific Inoculation Protocols

3.3.1. Powdery Mildew (Podosphaera xanthii) on Cucumber

  • Inoculum Source: Use naturally infected cucumber leaves with fresh, sporulating colonies of P. xanthii.

  • Spore Suspension:

    • Gently brush or wash conidia from the infected leaves into sterile distilled water containing a wetting agent (e.g., Tween® 20, 2 drops per 100 mL).[4]

    • Filter the suspension through four layers of cheesecloth to remove mycelial fragments.[1]

    • Adjust the conidial concentration to 1 x 10⁵ conidia/mL using a hemocytometer.[1][4]

  • Inoculation:

    • Spray the conidial suspension onto the upper surfaces of the leaves of the experimental plants until runoff.[4]

    • To promote infection, maintain high humidity (>80%) for 24 hours by covering the plants with plastic bags.[4]

3.3.2. Gray Mold (Botrytis cinerea) on Geranium

  • Inoculum Source: Culture a virulent isolate of B. cinerea on potato dextrose agar (B569324) (PDA) under continuous fluorescent light for 14 days to induce sporulation.[7]

  • Spore Suspension:

    • Flood the PDA plates with sterile distilled water containing a surfactant.

    • Gently scrape the surface with a sterile glass rod to dislodge the conidia.

    • Filter the suspension through cheesecloth.

    • Adjust the conidial concentration to 1 x 10⁵ conidia/mL.

  • Inoculation:

    • Spray the conidial suspension onto the flowers and foliage of the geranium plants.

    • Maintain a high humidity environment (>90%) and temperatures between 15-25°C for 24-48 hours to facilitate infection.[7]

3.3.3. Chrysanthemum White Rust (Puccinia horiana) on Chrysanthemum

  • Inoculum Source: Use freshly collected teliospores from infected chrysanthemum leaves.

  • Inoculation:

    • Create a spore suspension by suspending infected leaf tissue in sterile distilled water.[8]

    • Pour the suspension over healthy chrysanthemum plants.[8]

    • Maintain a high humidity environment with periodic misting for at least 8-12 hours to allow for spore germination and infection.[8]

    • Symptoms (yellow spots) typically develop in 8-10 days, with telia (pustules) appearing after approximately 14 days.[8]

Visualizations

G cluster_fungus Fungal Cell Lanosterol Lanosterol Ergosterol Ergosterol Lanosterol->Ergosterol Sterol 14α-demethylase (CYP51) Membrane Fungal Cell Membrane Ergosterol->Membrane Incorporation Disruption Membrane Disruption & Cell Death Membrane->Disruption Metconazole This compound Metconazole->Lanosterol Inhibits

Caption: Mechanism of action of this compound in inhibiting ergosterol biosynthesis.

G cluster_treatments Experimental Treatments start Start: Healthy Plants acclimatize 1. Acclimatize Plants (1 week) start->acclimatize prep_inoculum 2. Prepare Pathogen Inoculum acclimatize->prep_inoculum prep_fungicide 3. Prepare this compound Solutions acclimatize->prep_fungicide inoculate_preventative 5a. Inoculate Plants (24h post-treatment) prep_inoculum->inoculate_preventative inoculate_curative 4b. Inoculate Plants (Curative) prep_inoculum->inoculate_curative apply_fungicide 4a. Apply Fungicide (Preventative) prep_fungicide->apply_fungicide apply_fungicide_curative 5b. Apply Fungicide (24h post-inoculation) prep_fungicide->apply_fungicide_curative apply_fungicide->inoculate_preventative incubate 6. Incubate in Favorable Conditions inoculate_preventative->incubate inoculate_curative->apply_fungicide_curative apply_fungicide_curative->incubate assess 7. Assess Disease & Phytotoxicity (e.g., 7, 14, 21 days) incubate->assess data 8. Data Analysis assess->data end End: Results data->end

Caption: General workflow for a greenhouse fungicide efficacy trial.

References

Application Note: Determining (+)-Metconazole Cytotoxicity Using Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(+)-Metconazole is a broad-spectrum triazole fungicide widely used in agriculture to control a variety of fungal pathogens.[1][2][3] Its primary mode of action is the inhibition of ergosterol (B1671047) biosynthesis, an essential component of the fungal cell membrane, by targeting the cytochrome P450 enzyme 14α-demethylase.[1][4][5] This disruption of membrane integrity leads to fungal cell death.[1][4] While effective against fungi, it is crucial to understand the potential cytotoxic effects of this compound on non-target organisms, including mammalian cells. This application note provides detailed protocols for a panel of cell-based assays to evaluate the cytotoxicity of this compound.

These assays are designed for researchers in toxicology, drug development, and environmental science to quantitatively assess the impact of this compound on cell viability, apoptosis, and oxidative stress. The provided protocols are optimized for a 96-well microtiter plate format, allowing for high-throughput screening.

Core Concepts and Assays

To obtain a comprehensive cytotoxicity profile of this compound, this application note details the following key assays:

  • Cell Viability Assay (MTT Assay): This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[6][7][8] Mitochondrial dehydrogenases in viable cells reduce the tetrazolium salt MTT to a purple formazan (B1609692) product.[6][8]

  • Apoptosis Assays (Caspase-Glo® 3/7 Assay): Apoptosis, or programmed cell death, is a key mechanism of cytotoxicity. A hallmark of apoptosis is the activation of caspases, a family of protease enzymes that execute cell disassembly.[9][10][11] This assay specifically measures the activity of caspase-3 and caspase-7, key executioner caspases.[10][11]

  • Oxidative Stress Assay (Reactive Oxygen Species - ROS Assay): Exposure to certain chemical compounds can induce oxidative stress through the generation of reactive oxygen species (ROS).[12][13] Excessive ROS can damage cellular components, leading to cell death.[13][14] This assay utilizes a fluorescent probe that is oxidized in the presence of ROS.

Experimental Workflow

The overall workflow for assessing this compound cytotoxicity involves cell culture, treatment with the compound, and subsequent analysis using the selected assays.

G cluster_prep Preparation cluster_treatment Treatment cluster_assays Assays cluster_analysis Data Analysis Cell_Culture 1. Cell Culture (e.g., HepG2, HEK293) Seeding 2. Seed Cells in 96-well Plates Cell_Culture->Seeding Prepare_Metconazole 3. Prepare this compound Serial Dilutions Treatment 4. Treat Cells with This compound Seeding->Treatment Prepare_Metconazole->Treatment MTT_Assay 5a. MTT Assay (Cell Viability) Treatment->MTT_Assay Caspase_Assay 5b. Caspase-Glo® 3/7 Assay (Apoptosis) Treatment->Caspase_Assay ROS_Assay 5c. ROS Assay (Oxidative Stress) Treatment->ROS_Assay Data_Acquisition 6. Data Acquisition (Spectrophotometer/Luminometer) MTT_Assay->Data_Acquisition Caspase_Assay->Data_Acquisition ROS_Assay->Data_Acquisition Data_Analysis 7. Data Analysis (IC50, Fold Change) Data_Acquisition->Data_Analysis

Figure 1: Experimental workflow for assessing this compound cytotoxicity.

Materials and Methods

Cell Lines
  • HepG2 (Human Liver Carcinoma Cell Line): A well-established model for studying hepatotoxicity.

  • HEK293 (Human Embryonic Kidney 293 Cells): A commonly used cell line in toxicology and drug development.

Reagents
  • This compound (analytical standard)

  • Dimethyl sulfoxide (B87167) (DMSO, cell culture grade)

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA

  • Phosphate-Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • Caspase-Glo® 3/7 Assay Kit (Promega)

  • DCFDA/H2DCFDA - Cellular ROS Assay Kit (Abcam)

Equipment
  • Cell culture incubator (37°C, 5% CO2)

  • Laminar flow hood

  • Microplate reader (absorbance, fluorescence, luminescence capabilities)

  • Inverted microscope

  • Hemocytometer or automated cell counter

  • Multichannel pipette

Experimental Protocols

Cell Culture and Seeding
  • Culture HepG2 or HEK293 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin in a humidified incubator at 37°C with 5% CO2.

  • When cells reach 80-90% confluency, wash with PBS and detach using Trypsin-EDTA.

  • Neutralize trypsin with complete medium and centrifuge the cell suspension.

  • Resuspend the cell pellet in fresh complete medium and determine the cell concentration.

  • Seed the cells into a 96-well clear-bottom plate at a density of 1 x 10^4 cells/well in 100 µL of medium.

  • Incubate the plate for 24 hours to allow cells to attach.

This compound Treatment
  • Prepare a stock solution of this compound in DMSO.

  • Perform serial dilutions of the stock solution in cell culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100, 200 µM). Ensure the final DMSO concentration in all wells is ≤ 0.5%.

  • Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a positive control for each assay (e.g., staurosporine (B1682477) for apoptosis).

  • Remove the medium from the seeded cells and add 100 µL of the prepared this compound dilutions or controls to the respective wells.

  • Incubate the plate for 24, 48, or 72 hours, depending on the desired exposure time.

MTT Assay for Cell Viability
  • Following the treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Incubate the plate for 4 hours at 37°C.

  • Carefully remove the medium containing MTT.

  • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle control.

Caspase-Glo® 3/7 Assay for Apoptosis
  • After the treatment period, equilibrate the plate and the Caspase-Glo® 3/7 reagent to room temperature.

  • Add 100 µL of Caspase-Glo® 3/7 reagent to each well.

  • Mix the contents by gently shaking the plate for 30 seconds.

  • Incubate the plate at room temperature for 1-2 hours, protected from light.

  • Measure the luminescence using a microplate reader.

  • Express the results as fold change in caspase activity relative to the vehicle control.

ROS Assay
  • Following the treatment period, remove the treatment medium and wash the cells once with PBS.

  • Add 100 µL of the ROS detection reagent (e.g., DCFDA) diluted in PBS to each well.

  • Incubate the plate for 30-60 minutes at 37°C, protected from light.

  • Remove the detection reagent and wash the cells twice with PBS.

  • Add 100 µL of PBS to each well.

  • Measure the fluorescence (e.g., excitation/emission ~485/535 nm for DCFDA) using a microplate reader.

  • Express the results as fold change in ROS levels relative to the vehicle control.

Apoptosis Signaling Pathway

This compound-induced cytotoxicity may involve the activation of the intrinsic apoptotic pathway, which is initiated by cellular stress and leads to the activation of executioner caspases.

G cluster_stimulus Cellular Stress cluster_mitochondria Mitochondrial Pathway cluster_caspase_cascade Caspase Cascade Metconazole (B41703) This compound ROS Increased ROS Metconazole->ROS Mitochondria Mitochondria ROS->Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Apoptosome Apoptosome Cytochrome_c->Apoptosome Apaf1 Apaf-1 Apaf1->Apoptosome Caspase9 Pro-Caspase-9 Caspase9->Apoptosome Active_Caspase9 Active Caspase-9 Apoptosome->Active_Caspase9 Active_Caspase37 Active Caspase-3/7 Active_Caspase9->Active_Caspase37 Caspase37 Pro-Caspase-3/7 Caspase37->Active_Caspase37 Substrates Cellular Substrates Active_Caspase37->Substrates Apoptosis Apoptosis Substrates->Apoptosis

Figure 2: Potential intrinsic apoptosis signaling pathway induced by this compound.

Data Presentation

The quantitative data from the described assays should be summarized for clear comparison. The following tables provide a template for presenting the results.

Table 1: Cytotoxicity of this compound on HepG2 and HEK293 Cells (IC50 Values)

Cell LineTreatment Duration (hours)IC50 (µM)
HepG224
HepG248
HepG272
HEK29324
HEK29348
HEK29372

IC50 (half-maximal inhibitory concentration) values are calculated from the dose-response curves of the MTT assay.

Table 2: Effect of this compound on Apoptosis and Oxidative Stress

Cell LineThis compound (µM)Caspase-3/7 Activity (Fold Change vs. Control)ROS Levels (Fold Change vs. Control)
HepG20 (Vehicle)1.01.0
HepG210
HepG250
HepG2100
HEK2930 (Vehicle)1.01.0
HEK29310
HEK29350
HEK293100

Data are presented as mean ± standard deviation from at least three independent experiments.

Conclusion

This application note provides a comprehensive set of protocols for evaluating the cytotoxicity of this compound in mammalian cell lines. By employing assays that measure cell viability, apoptosis, and oxidative stress, researchers can gain a detailed understanding of the potential toxicological profile of this widely used fungicide. The use of a multi-assay approach provides a more complete picture of the mechanisms underlying this compound's cytotoxicity. These protocols can be adapted for testing other compounds and for use in various research and drug development applications.

References

Field Application Techniques for Metconazole Fungicides: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metconazole (B41703) is a broad-spectrum systemic fungicide belonging to the triazole class of demethylation inhibitors (DMI).[1][2] Its primary mode of action is the inhibition of ergosterol (B1671047) biosynthesis, a critical component of the fungal cell membrane, which ultimately disrupts fungal growth and development.[3][4] Metconazole is utilized for the control of a wide range of fungal diseases in various crops, including cereals, oilseed rape, turfgrass, and fruits.[2][5] It exhibits both preventative and curative properties, making it a versatile tool in integrated pest management (IPM) programs.[3] This document provides detailed application notes and protocols for the field use of Metconazole, intended for researchers, scientists, and drug development professionals.

Data Presentation

Table 1: Metconazole Application Rates and Efficacy for Control of Fusarium Head Blight (FHB) in Wheat
Target PathogenApplication Rate (g a.i./ha)Application Timing (Growth Stage)Efficacy (% DON Reduction)Yield ResponseReference
Fusarium graminearum150 - 300Mid-flowering45-60%Increased grain yields[2][3][6]
Fusarium graminearum225Milking StageHighest DON control-[7]
Fusarium culmorumNot SpecifiedPost-inoculation (48 hours)Significant disease reduction-[8]
Table 2: Metconazole Application Rates and Efficacy for Control of Diseases in Oilseed Rape
Target PathogenApplication RateApplication Timing (Growth Stage)EfficacyReference
Sclerotinia sclerotiorumNot SpecifiedYellow bud, early-, mid-, and late-flower~90% control with forecast-guided sprays[9]
Sclerotinia sclerotiorumNot SpecifiedEarly to mid-floweringHighly effective when timed correctly[10]
Table 3: Metconazole Application Rates for Control of Diseases in Turfgrass
Target PathogenApplication Rate (oz/100 gal)Application IntervalNotesReference
Various Diseases1 to 414 to 28 daysApply when conditions favor disease[11]
Dollar SpotNot Specified7-21 days (preventative or curative)Rotate fungicide classes to prevent resistance[12]

Experimental Protocols

Protocol 1: Field Efficacy Trial for Metconazole against Fusarium Head Blight (FHB) in Wheat

1. Objective: To evaluate the efficacy of Metconazole in controlling FHB and reducing deoxynivalenol (B1670258) (DON) contamination in wheat under field conditions.

2. Experimental Design:

  • Design: Randomized Complete Block Design (RCBD) with a minimum of four replications.

  • Plot Size: Each plot should be a minimum of four rows wide (0.76 m row spacing) and 9.1 m long. Data is collected from the center two rows.

  • Treatments:

    • Untreated Control

    • Metconazole at various application rates (e.g., 150, 225, 300 g a.i./ha).

    • Positive control (another registered fungicide for FHB).

    • Different application timings (e.g., mid-flowering, late-flowering, milking stage).

3. Inoculation (if natural infection is not reliable):

  • Produce Fusarium graminearum inoculum on a suitable substrate (e.g., autoclaved grains).

  • Apply the inoculum as a spore suspension (e.g., 1 x 10^5 spores/mL) to the wheat heads at the appropriate growth stage (e.g., early anthesis) to ensure uniform disease pressure.

4. Fungicide Application:

  • Equipment: Use a calibrated backpack sprayer or a small plot sprayer with nozzles that provide good coverage of the wheat heads (e.g., forward and backward angled nozzles).

  • Spray Volume: Apply in a sufficient water volume to ensure thorough coverage, typically 10-20 gallons per acre (93.5-187 L/ha) for ground applications.[3]

  • Timing: Apply fungicides at the targeted wheat growth stages as per the experimental design.

5. Data Collection and Assessment:

  • Disease Severity: Assess FHB severity visually at multiple time points after application (e.g., 21 and 28 days post-application). Use a standardized rating scale (e.g., percentage of infected spikelets per head).

  • DON Analysis: At harvest, collect grain samples from the center rows of each plot. Analyze the samples for DON concentration using appropriate analytical methods (e.g., ELISA or LC-MS/MS).

  • Yield: Harvest the center two rows of each plot and determine the grain yield, adjusting for moisture content.

6. Statistical Analysis:

  • Analyze the data using Analysis of Variance (ANOVA) appropriate for an RCBD.

  • Use mean separation tests (e.g., Tukey's HSD) to determine significant differences between treatments.

Protocol 2: Field Efficacy Trial for Metconazole against Sclerotinia Stem Rot in Oilseed Rape

1. Objective: To determine the optimal application timing of Metconazole for the control of Sclerotinia stem rot in oilseed rape.

2. Experimental Design:

  • Design: Randomized Complete Block Design (RCBD) with at least four replications.

  • Plot Size: To be determined based on available land and equipment, ensuring a buffer area between plots to minimize spray drift.

  • Treatments:

    • Untreated Control

    • Metconazole applied at different growth stages:

      • Yellow bud

      • Early-flower

      • Mid-flower

      • Late-flower

    • Multiple spray programs (e.g., two or three applications at combinations of the above timings).

3. Inoculum and Infection:

  • Rely on natural infection from sclerotia present in the soil.

  • Monitor environmental conditions (temperature and moisture) that favor sclerotial germination and ascospore release.

  • Petal tests can be conducted to determine the presence of Sclerotinia ascospores.

4. Fungicide Application:

  • Equipment: Calibrated plot sprayer.

  • Spray Volume: Ensure thorough coverage of the crop canopy.

  • Timing: Apply treatments according to the predetermined growth stages.

5. Data Collection and Assessment:

  • Disease Incidence and Severity: After flowering, assess the number of infected plants (incidence) and the severity of stem lesions on a representative sample of plants from each plot.

  • Yield: Harvest the plots and determine the seed yield, adjusting for moisture content.

6. Statistical Analysis:

  • Perform ANOVA to analyze the effects of different application timings on disease control and yield.

  • Use mean separation tests to identify the most effective application timing(s).

Visualizations

Ergosterol_Biosynthesis_Pathway acetyl_coa Acetyl-CoA mevalonate Mevalonate Pathway acetyl_coa->mevalonate squalene Squalene mevalonate->squalene lanosterol Lanosterol squalene->lanosterol cyp51 Lanosterol 14α-demethylase (CYP51) lanosterol->cyp51 ergosterol Ergosterol cell_membrane Fungal Cell Membrane ergosterol->cell_membrane Incorporation metconazole Metconazole (DMI Fungicide) metconazole->cyp51 Inhibition cyp51->ergosterol Demethylation

Caption: Simplified signaling pathway of Metconazole's mode of action.

Experimental_Workflow start Start: Define Objectives design Experimental Design (RCBD, Plot Size, Treatments) start->design setup Field Setup & Plot Layout design->setup application Fungicide Application (Calibrated Equipment, Specific Timings) setup->application assessment Data Collection (Disease Severity, Yield, etc.) application->assessment analysis Statistical Analysis (ANOVA, Mean Separation) assessment->analysis conclusion Conclusion & Reporting analysis->conclusion

Caption: A typical experimental workflow for a Metconazole field trial.

Resistance Management

To delay the development of fungicide resistance, it is crucial to incorporate Metconazole into an integrated resistance management strategy.[1] This includes:

  • Rotating Metconazole with fungicides from different FRAC (Fungicide Resistance Action Committee) groups that have different modes of action.

  • Avoiding consecutive applications of Metconazole or other Group 3 fungicides.

  • Using tank mixtures with fungicides from different FRAC groups where permitted.

  • Adhering to label recommendations for application rates and timing.

  • Monitoring fungal populations for any signs of reduced sensitivity to Metconazole.

References

Application Notes and Protocols for Testing Fungicide Resistance to (+)-Metconazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for assessing fungal resistance to the demethylation inhibitor (DMI) fungicide, (+)-Metconazole. The methodologies outlined below cover in vitro sensitivity testing, generation of resistant mutants, molecular characterization of resistance mechanisms, and in vivo efficacy assessment.

Introduction

This compound is a broad-spectrum triazole fungicide widely used in agriculture to control a variety of fungal pathogens.[1] As a member of the DMI class of fungicides (FRAC Group 3), its mode of action is the inhibition of the C14-demethylase enzyme (encoded by the CYP51 gene) in the ergosterol (B1671047) biosynthesis pathway.[2][3] Ergosterol is an essential component of the fungal cell membrane, and its disruption leads to impaired membrane function and ultimately, cell death.[2][4]

The emergence of fungicide resistance poses a significant threat to the efficacy of metconazole (B41703) and other DMI fungicides.[5][6] Resistance in fungal populations can arise through several mechanisms, including:

  • Target site modification: Point mutations in the CYP51 gene can alter the structure of the C14-demethylase enzyme, reducing its binding affinity for metconazole.[7][8]

  • Overexpression of the target enzyme: Increased expression of the CYP51 gene can lead to higher levels of the C14-demethylase enzyme, requiring a higher concentration of the fungicide to achieve inhibition.[4][9]

  • Increased efflux pump activity: Overexpression of genes encoding ATP-binding cassette (ABC) or Major Facilitator Superfamily (MFS) transporters can actively pump the fungicide out of the fungal cell, reducing its intracellular concentration.[9][10]

Monitoring the sensitivity of fungal populations to metconazole and understanding the underlying resistance mechanisms are crucial for developing effective resistance management strategies.[8] These protocols provide standardized methods for researchers to evaluate metconazole resistance in a laboratory setting.

Data Presentation

Table 1: Baseline Sensitivity of Fungal Isolates to this compound
Fungal Isolate IDSpeciesOrigin (Host/Location)Mean EC₅₀ (µg/mL)Standard Deviation
S-01Fusarium graminearumWheat/USA0.0480.013
S-02Fusarium pseudograminearumBarley/Australia0.0560.021
S-03Pyricularia oryzaeRice/China0.750.15
R-01 (Lab Mutant)Fusarium graminearum-2.850.45
R-02 (Lab Mutant)Fusarium pseudograminearum-5.420.98

EC₅₀ (Effective Concentration 50): The concentration of a fungicide that causes a 50% reduction in mycelial growth.

Table 2: Fitness Comparison of Sensitive and Resistant Fungal Strains
Strain IDMetconazole SensitivityMycelial Growth Rate (mm/day)Sporulation (spores/mL)Pathogenicity (Lesion size in mm)
S-01Sensitive8.5 ± 0.41.2 x 10⁶15.2 ± 1.8
R-01Resistant7.2 ± 0.60.8 x 10⁶12.5 ± 2.1
S-02Sensitive9.1 ± 0.32.5 x 10⁵18.9 ± 2.5
R-02Resistant8.0 ± 0.51.9 x 10⁵16.3 ± 2.9

Data are presented as mean ± standard deviation.

Table 3: Cross-Resistance Profile of a Metconazole-Resistant Mutant (R-01)
FungicideFRAC GroupMean EC₅₀ (µg/mL) of S-01 (Sensitive)Mean EC₅₀ (µg/mL) of R-01 (Resistant)Resistance Factor (RF)
This compound3 (DMI)0.0482.8559.4
Tebuconazole3 (DMI)0.0623.5156.6
Pyraclostrobin11 (QoI)0.0150.0171.1
Carbendazim1 (MBC)0.110.131.2

Resistance Factor (RF) = EC₅₀ of resistant strain / EC₅₀ of sensitive strain.

Experimental Protocols

In Vitro Sensitivity Testing: Mycelial Growth Inhibition Assay

This protocol determines the concentration of this compound that inhibits 50% of the mycelial growth (EC₅₀) of a fungal isolate.

Materials:

  • Fungal isolates of interest

  • Potato Dextrose Agar (PDA) or other suitable growth medium

  • This compound stock solution (e.g., 10 mg/mL in dimethyl sulfoxide (B87167) [DMSO])

  • Sterile petri dishes (90 mm)

  • Sterile distilled water

  • DMSO (for control plates)

  • Sterile cork borer (5 mm)

  • Incubator

  • Digital calipers

Protocol:

  • Prepare Fungicide-Amended Media:

    • Autoclave the PDA medium and cool it to 50-55°C in a water bath.

    • Prepare a series of metconazole concentrations (e.g., 0, 0.01, 0.05, 0.1, 0.5, 1, 5, 10 µg/mL) by adding the appropriate volume of the stock solution to the molten PDA. Ensure the final concentration of DMSO does not exceed 0.1% in any plate, including the control (0 µg/mL).

    • Pour approximately 20 mL of the amended PDA into each sterile petri dish and allow it to solidify.

  • Inoculation:

    • From the margin of an actively growing fungal colony on a PDA plate, take a 5 mm mycelial plug using a sterile cork borer.

    • Place the mycelial plug, mycelium-side down, in the center of each fungicide-amended and control plate.

  • Incubation:

    • Incubate the plates at the optimal growth temperature for the fungus (e.g., 25°C) in the dark.

  • Data Collection:

    • When the fungal colony in the control plate has reached approximately two-thirds of the plate diameter, measure the colony diameter of all treatments.

    • Take two perpendicular measurements for each colony and calculate the mean diameter.

  • Data Analysis:

    • Calculate the percentage of mycelial growth inhibition for each concentration relative to the control using the formula: % Inhibition = [ (Diameter_control - Diameter_treatment) / (Diameter_control - Diameter_plug) ] x 100

    • Use statistical software to perform a probit or logistic regression analysis of the percent inhibition against the log-transformed fungicide concentrations to determine the EC₅₀ value.[6][11]

Generation of Resistant Mutants by Fungicide Adaptation

This protocol describes a method to select for and isolate metconazole-resistant mutants in the laboratory.

Materials:

  • A sensitive (wild-type) fungal isolate

  • PDA plates

  • This compound stock solution

  • Sterile scalpels or inoculation loops

Protocol:

  • Initial Exposure:

    • Inoculate the sensitive fungal isolate on a PDA plate containing a sub-lethal concentration of metconazole (e.g., the EC₅₀ value).

    • Incubate the plate until fungal growth is observed.

  • Serial Transfer:

    • From the margin of the colony growing on the fungicide-amended plate, transfer a small piece of mycelium to a fresh PDA plate containing a higher concentration of metconazole (e.g., 2x the previous concentration).

    • Repeat this serial transfer process, gradually increasing the fungicide concentration in the medium with each transfer.

  • Isolation of Resistant Mutants:

    • After several transfers, isolates that can grow at significantly higher concentrations of metconazole (e.g., >10x the wild-type EC₅₀) are considered potentially resistant.

    • To ensure genetic purity, perform single-spore or hyphal-tip isolation from these potential mutants.

  • Stability of Resistance:

    • Culture the isolated mutants on fungicide-free PDA for at least five consecutive transfers.

    • After the transfers, re-determine the EC₅₀ value of the mutants as described in Protocol 3.1. If the EC₅₀ remains high, the resistance is considered stable.

Molecular Analysis of the CYP51 Gene

This protocol outlines the steps to identify mutations in the CYP51 gene that may confer resistance to metconazole.

Materials:

  • Sensitive and resistant fungal isolates

  • Liquid growth medium (e.g., Potato Dextrose Broth)

  • DNA extraction kit or reagents (e.g., CTAB method)

  • Primers for the CYP51 gene (design based on the target fungal species' sequence)

  • PCR reagents (Taq polymerase, dNTPs, buffer)

  • Thermocycler

  • Gel electrophoresis equipment

  • DNA sequencing service

Protocol:

  • Fungal Culture and DNA Extraction:

    • Grow the sensitive and resistant fungal isolates in liquid medium.

    • Harvest the mycelia by filtration.

    • Extract genomic DNA using a suitable protocol, such as a commercial kit or the CTAB method.[12][13]

  • PCR Amplification of the CYP51 Gene:

    • Set up PCR reactions containing the extracted DNA, CYP51-specific primers, and PCR master mix.

    • Perform PCR using a thermocycler with an appropriate amplification program (annealing temperature will depend on the primers).

  • Verification of PCR Product:

    • Run the PCR products on an agarose (B213101) gel to confirm that a DNA fragment of the expected size has been amplified.

  • DNA Sequencing:

    • Purify the PCR products.

    • Send the purified PCR products for Sanger sequencing.

  • Sequence Analysis:

    • Align the DNA sequences of the CYP51 gene from the sensitive and resistant isolates using bioinformatics software (e.g., BLAST, ClustalW).

    • Compare the sequences to identify any single nucleotide polymorphisms (SNPs) that result in amino acid substitutions in the resistant isolates.[8][14]

In Vivo Fungicide Efficacy Testing

This protocol provides a general framework for assessing the efficacy of this compound in controlling a fungal disease on a host plant.

Materials:

  • Susceptible host plants

  • Fungal pathogen inoculum (spore suspension)

  • This compound formulated for application

  • Spraying equipment

  • Controlled environment growth chamber or greenhouse

  • Disease assessment scale

Protocol:

  • Plant Growth and Treatment Application:

    • Grow healthy, susceptible host plants to the desired growth stage.

    • Prepare different concentrations of a metconazole spray solution. Include a water-only or formulation blank control.

    • Apply the fungicide treatments to the plants until runoff.

  • Inoculation:

    • At a set time post-application (e.g., 24 hours for protective activity or after symptom appearance for curative activity), inoculate the plants with a spore suspension of the fungal pathogen.

  • Incubation:

    • Place the inoculated plants in a high-humidity environment for a period suitable for infection to occur (e.g., 24-48 hours).

    • Move the plants to a growth chamber or greenhouse with conditions conducive to disease development.

  • Disease Assessment:

    • After a specified incubation period (e.g., 7-14 days), assess the disease severity on each plant using a visual rating scale (e.g., percentage of leaf area infected).

  • Data Analysis:

    • Calculate the percent disease control for each fungicide treatment relative to the untreated control.

    • Use statistical analysis (e.g., ANOVA) to determine significant differences between treatments.

Visualizations

Ergosterol_Biosynthesis_Pathway cluster_0 Ergosterol Biosynthesis Pathway cluster_1 Metconazole Action & Resistance AcetylCoA Acetyl-CoA Lanosterol Lanosterol AcetylCoA->Lanosterol Multiple Steps Ergosterol Ergosterol Lanosterol->Ergosterol Multiple Steps Lanosterol_node Lanosterol Ergosterol_node Ergosterol (Depletion) Metconazole This compound CYP51 C14-demethylase (CYP51 enzyme) Metconazole->CYP51 Inhibits Lanosterol_node->CYP51 Substrate Methylated_Sterols Accumulation of 14α-methylated sterols Lanosterol_node->Methylated_Sterols Blocked by Metconazole Resistance Resistance Mechanisms Mutation CYP51 Gene Mutation Resistance->Mutation Overexpression CYP51 Overexpression Resistance->Overexpression Efflux Efflux Pump Overexpression Resistance->Efflux Mutation->CYP51 Alters target site Overexpression->CYP51 Increases target amount Efflux->Metconazole Removes fungicide

Caption: Metconazole's mode of action and fungal resistance mechanisms.

Fungicide_Resistance_Workflow cluster_0 Phenotypic Analysis cluster_1 Genotypic Analysis Start Isolate Fungus from Infected Plant Tissue InVitro In Vitro Sensitivity Assay (Mycelial Growth Inhibition) Start->InVitro EC50 Calculate EC₅₀ Value InVitro->EC50 Characterize Characterize Baseline Sensitivity EC50->Characterize Generate Generate Resistant Mutants (Fungicide Adaptation) Characterize->Generate Confirm Confirm Resistance (EC₅₀ of Mutants) Generate->Confirm Fitness Assess Fitness Parameters (Growth, Sporulation, Pathogenicity) Confirm->Fitness CrossResistance Test Cross-Resistance with Other Fungicides Confirm->CrossResistance DNA_Extraction DNA Extraction from Sensitive & Resistant Strains Confirm->DNA_Extraction PCR PCR Amplification of CYP51 Gene DNA_Extraction->PCR Sequencing DNA Sequencing PCR->Sequencing Analysis Sequence Alignment and Mutation Analysis Sequencing->Analysis Result Identify Resistance- Associated Mutations Analysis->Result

Caption: Workflow for testing fungicide resistance to metconazole.

References

Application Notes and Protocols for the Use of (+)-Metconazole in Yeast Genetics Research

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Metconazole (B41703) is a broad-spectrum triazole fungicide that functions by inhibiting sterol biosynthesis, a critical pathway for maintaining the integrity of fungal cell membranes.[1][2] As with other azole antifungals, its primary target is the enzyme lanosterol (B1674476) 14α-demethylase (Erg11p), which is a key component of the ergosterol (B1671047) biosynthesis pathway in yeasts and fungi.[3] Inhibition of this enzyme leads to the depletion of ergosterol and the accumulation of toxic sterol intermediates, ultimately disrupting cell membrane function and inhibiting fungal growth.[3]

Metconazole possesses two chiral centers, resulting in four stereoisomers. Research has demonstrated that the antifungal activity of metconazole is stereoselective, with the (1S, 5R)-metconazole isomer exhibiting the highest potency against various fungal species.[4][5] Therefore, for research purposes, the use of the specific (+)-enantiomer or the most active (1S, 5R) stereoisomer is recommended for elucidating its precise effects.

These application notes provide a comprehensive guide for the use of (+)-Metconazole in yeast genetics research, including its mechanism of action, protocols for antifungal susceptibility testing and sterol analysis, and comparative data with other commonly used azole antifungals.

Mechanism of Action: Inhibition of Ergosterol Biosynthesis

This compound targets the ergosterol biosynthesis pathway, a highly conserved pathway in fungi. The key enzyme inhibited by metconazole is lanosterol 14α-demethylase, encoded by the ERG11 gene in yeast. This enzyme is a cytochrome P450 monooxygenase responsible for the C14-demethylation of lanosterol, a crucial step in the conversion of lanosterol to ergosterol.

The inhibition of Erg11p by this compound leads to two primary consequences:

  • Depletion of Ergosterol: Ergosterol is an essential component of the fungal cell membrane, analogous to cholesterol in mammalian cells. Its depletion compromises membrane fluidity, permeability, and the function of membrane-bound proteins.

  • Accumulation of Toxic Intermediates: The blockage of the pathway results in the accumulation of 14α-methylated sterol precursors, which are toxic to the yeast cell and further disrupt membrane structure and function.

The high degree of conservation of the ergosterol biosynthesis pathway makes yeast, particularly Saccharomyces cerevisiae, an excellent model organism for studying the effects of this compound and other azole antifungals.

Diagram of the Ergosterol Biosynthesis Pathway and the Site of this compound Action

Ergosterol_Biosynthesis_Pathway AcetylCoA Acetyl-CoA HMG_CoA HMG-CoA AcetylCoA->HMG_CoA Erg10p, Erg13p Mevalonate Mevalonate HMG_CoA->Mevalonate Hmg1/2p Farnesyl_PP Farnesyl-PP Mevalonate->Farnesyl_PP Erg12p, Erg8p, Mvd1p, Idi1p, Erg20p Squalene Squalene Farnesyl_PP->Squalene Erg9p Lanosterol Lanosterol Squalene->Lanosterol Erg1p, Erg7p _4_4_dimethyl_zymosterol 4,4-dimethyl-zymosterol Lanosterol->_4_4_dimethyl_zymosterol Erg11p Zymosterol Zymosterol _4_4_dimethyl_zymosterol->Zymosterol Erg24p-Erg27p Fecosterol Fecosterol Zymosterol->Fecosterol Erg6p Episterol Episterol Fecosterol->Episterol Erg2p Ergosterol Ergosterol Episterol->Ergosterol Erg3p, Erg5p, Erg4p Erg10_13 Erg10p, Erg13p Hmg1_2p Hmg1/2p Erg12_8_19 Erg12p, Erg8p, Mvd1p Erg20p Erg20p Erg9p Erg9p Erg1_7p Erg1p, Erg7p Erg11p Erg11p (CYP51) Erg24_27p Erg24p, Erg25p, Erg26p, Erg27p Erg6p Erg6p Erg2p Erg2p Erg3_5_4p Erg3p, Erg5p, Erg4p Metconazole This compound Metconazole->Erg11p

Caption: Ergosterol biosynthesis pathway in yeast and the inhibitory action of this compound on Erg11p.

Quantitative Data

Table 1: Comparative Antifungal Activity (MIC in µg/mL) against Saccharomyces cerevisiae

Antifungal AgentMIC Range (µg/mL)MIC50 (µg/mL)MIC90 (µg/mL)Reference(s)
Fluconazole0.25 - >128416[6]
Itraconazole<0.03 - >40.125>4[6]
Voriconazole (B182144)<0.008 - >80.0160.125[6]
Posaconazole<0.008 - >80.061[6]
Miconazole-8-[7]
Ketoconazole (B1673606)---[8]

Table 2: Comparative Antifungal Activity (MIC in µg/mL) against Candida albicans

Antifungal AgentMIC Range (µg/mL)MIC50 (µg/mL)MIC90 (µg/mL)Reference(s)
Fluconazole0.5 - 2.0--[9]
Itraconazole---[10]
Voriconazole---[10]
Ketoconazole---[11]
Clotrimazole0.03 - 4--[11]

Note: MIC values can vary depending on the specific strain, testing methodology (e.g., CLSI vs. EUCAST), and medium used.[8]

Experimental Protocols

The following are detailed protocols for key experiments to assess the antifungal activity and mechanism of action of this compound in yeast.

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) M27 guidelines for antifungal susceptibility testing of yeasts.

Workflow for Yeast Growth Inhibition Assay

Yeast_Growth_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation cluster_analysis Data Analysis YeastCulture 1. Prepare fresh yeast culture (e.g., YPD agar (B569324), 24-48h, 30°C) Inoculum 2. Prepare yeast inoculum in sterile saline (0.5 McFarland standard) YeastCulture->Inoculum PlateInoculation 4. Inoculate 96-well plate with drug dilutions and yeast inoculum Inoculum->PlateInoculation DrugDilution 3. Prepare serial dilutions of This compound in RPMI-1640 DrugDilution->PlateInoculation Incubate 5. Incubate plate at 35°C for 24-48 hours PlateInoculation->Incubate ReadOD 6. Read optical density (OD600) or visually inspect for growth Incubate->ReadOD DetermineMIC 7. Determine MIC50 (≥50% growth inhibition) ReadOD->DetermineMIC

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of this compound.

Materials:

  • Yeast strain of interest (e.g., Saccharomyces cerevisiae, Candida albicans)

  • Yeast extract-peptone-dextrose (YPD) agar plates

  • Sterile 0.85% saline

  • This compound stock solution (e.g., 10 mg/mL in DMSO)

  • RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS

  • Sterile 96-well flat-bottom microtiter plates

  • Spectrophotometer or McFarland standards

  • Incubator (35°C)

  • Multichannel pipette

Procedure:

  • Inoculum Preparation: a. Streak the yeast strain onto a YPD agar plate and incubate at 30°C for 24-48 hours. b. Select 3-5 well-isolated colonies and suspend them in 5 mL of sterile saline. c. Vortex thoroughly to ensure a homogenous suspension. d. Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-5 x 10^6 cells/mL). This can be done by measuring the optical density at 530 nm or by visual comparison. e. Dilute the adjusted inoculum 1:1000 in RPMI-1640 medium to obtain a final working concentration of 1-5 x 10^3 cells/mL.

  • Drug Dilution: a. Prepare a series of two-fold serial dilutions of the this compound stock solution in RPMI-1640 medium in a separate 96-well plate or in tubes. The final concentrations should typically range from 0.03 to 32 µg/mL, though this may need to be optimized. b. Include a drug-free control (medium with DMSO at the same concentration as the highest drug concentration) and a growth control (medium only).

  • Plate Setup: a. To a sterile 96-well microtiter plate, add 100 µL of each this compound dilution to the appropriate wells. b. Add 100 µL of the prepared yeast inoculum to each well containing the drug dilutions and the control wells. c. The final volume in each well will be 200 µL.

  • Incubation: a. Cover the plate and incubate at 35°C for 24 to 48 hours.

  • Determining the MIC: a. The MIC is determined as the lowest concentration of this compound that causes a significant inhibition of growth (typically ≥50% reduction) compared to the drug-free growth control. b. Growth inhibition can be assessed visually or by reading the optical density at 600 nm (OD600) using a microplate reader. c. The MIC50 is the concentration at which the OD600 is ≤50% of the OD600 of the growth control.

This protocol provides a general framework for the extraction of sterols from yeast and their analysis by Gas Chromatography-Mass Spectrometry (GC-MS).

Workflow for Yeast Sterol Analysis

Yeast_Sterol_Analysis_Workflow cluster_culture Yeast Culture and Treatment cluster_extraction Sterol Extraction cluster_analysis Analysis YeastGrowth 1. Grow yeast culture to mid-log phase Treatment 2. Treat with this compound (sub-inhibitory concentration) YeastGrowth->Treatment Harvest 3. Harvest and wash yeast cells Treatment->Harvest Saponification 4. Saponify cells with alcoholic KOH Harvest->Saponification Extraction 5. Extract non-saponifiable lipids (sterols) with an organic solvent (e.g., hexane) Saponification->Extraction Drying 6. Dry the organic phase Extraction->Drying Derivatization 7. (Optional) Derivatize sterols (e.g., silylation) Drying->Derivatization GCMS 8. Analyze by GC-MS Derivatization->GCMS DataAnalysis 9. Identify and quantify sterols GCMS->DataAnalysis

Caption: Workflow for the extraction and analysis of sterols from yeast treated with this compound.

Materials:

  • Yeast culture treated with this compound and an untreated control culture.

  • Alcoholic potassium hydroxide (B78521) (KOH) solution (e.g., 20% KOH in 60% ethanol).

  • Hexane (B92381) or n-heptane.

  • Chloroform:methanol (1:1 v/v).

  • Saturated NaCl solution (brine).

  • Anhydrous sodium sulfate (B86663).

  • Glass centrifuge tubes with Teflon-lined caps.

  • Vortex mixer.

  • Centrifuge.

  • Water bath or heating block.

  • Nitrogen gas stream or rotary evaporator.

  • GC-MS system.

  • (Optional) Silylating agent (e.g., BSTFA with 1% TMCS).

Procedure:

  • Cell Culture and Harvesting: a. Grow yeast cultures (e.g., in YPD broth) to mid-logarithmic phase. b. Treat one culture with a sub-inhibitory concentration of this compound (e.g., 0.5 x MIC50) for a defined period (e.g., 4-8 hours). Include a vehicle control (DMSO). c. Harvest the cells by centrifugation (e.g., 3000 x g for 5 minutes). d. Wash the cell pellet twice with sterile distilled water and transfer to a glass tube.

  • Saponification: a. To the yeast cell pellet, add 2 mL of alcoholic KOH solution. b. Vortex thoroughly to resuspend the cells. c. Incubate at 80°C for 1 hour in a water bath or heating block. This step lyses the cells and hydrolyzes fatty acid esters.

  • Sterol Extraction: a. Cool the tubes to room temperature. b. Add 1 mL of distilled water and 3 mL of hexane (or n-heptane). c. Vortex vigorously for 3 minutes. d. Centrifuge at 1000 x g for 5 minutes to separate the phases. e. Carefully transfer the upper organic phase (containing the non-saponifiable lipids, including sterols) to a clean glass tube. f. Repeat the extraction of the aqueous phase with another 3 mL of hexane to maximize recovery. g. Combine the organic phases.

  • Washing and Drying: a. Wash the combined organic phase with 2 mL of saturated NaCl solution to remove any remaining soap. Vortex and centrifuge as before. b. Transfer the organic phase to a new tube containing a small amount of anhydrous sodium sulfate to remove any residual water. c. Transfer the dried organic phase to a clean vial and evaporate the solvent to dryness under a stream of nitrogen or using a rotary evaporator.

  • Analysis by GC-MS: a. Resuspend the dried lipid extract in a known volume of a suitable solvent (e.g., hexane or ethyl acetate). b. (Optional but recommended) For improved chromatographic separation and detection, derivatize the sterols by silylation. Add a silylating agent and incubate according to the manufacturer's instructions. c. Inject an aliquot of the sample into the GC-MS. d. Use a suitable GC column (e.g., HP-5MS) and temperature program to separate the different sterols. e. Identify the sterols based on their retention times and mass spectra by comparison to authentic standards and/or spectral libraries. f. Quantify the relative amounts of ergosterol and its precursors (e.g., lanosterol) by integrating the peak areas.

Conclusion

This compound is a potent inhibitor of ergosterol biosynthesis in yeast, making it a valuable tool for research in yeast genetics and antifungal drug development. The provided protocols for determining its antifungal activity and for analyzing its effects on the sterol profile of yeast cells offer a solid foundation for researchers. While specific quantitative data for this compound against common laboratory yeast strains is currently limited in the literature, the comparative data for other azoles can guide initial experimental design. Further research to establish the precise MIC values of this compound and its stereoisomers against a panel of yeast species will be crucial for a more complete understanding of its antifungal spectrum and potential applications.

References

Application Notes and Protocols for Measuring Cytochrome P450 Inhibition by (+)-Metconazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to measuring the inhibitory effects of (+)-Metconazole on major human cytochrome P450 (CYP) enzymes. The protocols outlined below are based on established in vitro methodologies and are intended to guide researchers in assessing the drug-drug interaction potential of this compound.

Introduction

Metconazole is a triazole antifungal agent used in agriculture. As with other azole compounds, its mechanism of action involves the inhibition of cytochrome P450 enzymes. In humans, the inhibition of CYP enzymes is a major cause of drug-drug interactions (DDIs), which can lead to adverse effects due to altered drug metabolism and clearance. Therefore, it is crucial to characterize the inhibitory potential of compounds like this compound against a panel of key human CYP isoforms.

While specific IC50 values for this compound are not widely available in public literature, this document provides detailed protocols for determining these values. For comparative purposes, a summary of IC50 values for other common triazole antifungals is included.

Section 1: Quantitative Data on CYP450 Inhibition by Triazole Antifungals

Understanding the inhibitory potential of a compound requires the determination of its IC50 value, which is the concentration of the inhibitor required to reduce the activity of a specific enzyme by 50%. While specific data for this compound is not publicly available, the following tables summarize the reported IC50 values for other widely used triazole antifungal drugs against major human CYP450 isoforms. This data serves as a reference for the expected range of inhibition by this class of compounds.

Table 1: IC50 Values of Common Triazole Antifungals against Human CYP450 Isoforms

Triazole AntifungalCYP1A2 (µM)CYP2C9 (µM)CYP2C19 (µM)CYP2D6 (µM)CYP3A4 (µM)
Ketoconazole (B1673606) ----0.03 - 0.5[1]
Fluconazole >10030.312.3>100-
Itraconazole >10>10>10>1000.0326
Voriconazole >1008.48.7>10010.5
Posaconazole >300>300>300>3001.3

Table 2: Enantioselectivity of Ketoconazole Inhibition on CYP3A4 [2][3]

EnantiomerSubstrateIC50 (µM)
(+)-KetoconazoleTestosterone1.69
Midazolam1.46
(-)-KetoconazoleTestosterone0.90
Midazolam1.04
Racemic KetoconazoleTestosterone-
Midazolam-

Note: This table illustrates that the inhibitory activity of chiral compounds like ketoconazole can be enantioselective. A similar investigation would be necessary for this compound and its corresponding enantiomer.

Section 2: Experimental Protocols

Two primary methods are widely used for assessing CYP450 inhibition: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and fluorescence-based assays. LC-MS/MS is considered the gold standard due to its high sensitivity and specificity, while fluorescence-based assays are suitable for high-throughput screening.

Protocol 1: LC-MS/MS-Based CYP450 Inhibition Assay

This protocol describes a method to determine the IC50 of this compound for the seven major human CYP isoforms (CYP1A2, CYP2B6, CYP2C8, CYP2C9, CYP2C19, CYP2D6, and CYP3A4) using human liver microsomes.[4]

Materials:

  • Human Liver Microsomes (HLMs)

  • This compound

  • CYP isoform-specific probe substrates (see Table 3)

  • CYP isoform-specific positive control inhibitors (see Table 3)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Potassium phosphate (B84403) buffer (0.1 M, pH 7.4)

  • Acetonitrile (B52724) (ACN) with an appropriate internal standard

  • 96-well plates

  • Incubator

  • Centrifuge

  • LC-MS/MS system

Table 3: Probe Substrates and Positive Controls for LC-MS/MS Assay

CYP IsoformProbe SubstrateMetabolite MeasuredPositive Control Inhibitor
CYP1A2 PhenacetinAcetaminophenα-Naphthoflavone
CYP2B6 BupropionHydroxybupropionSertraline
CYP2C8 AmodiaquineN-desethylamodiaquineMontelukast
CYP2C9 Diclofenac4'-HydroxydiclofenacSulfaphenazole
CYP2C19 S-Mephenytoin4'-Hydroxy-S-mephenytoinTiclopidine
CYP2D6 DextromethorphanDextrorphanQuinidine
CYP3A4 Midazolam1'-HydroxymidazolamKetoconazole

Procedure:

  • Prepare this compound dilutions: Prepare a series of concentrations of this compound in a suitable solvent (e.g., DMSO). A typical concentration range would be 0.01 µM to 100 µM.

  • Prepare incubation mixtures: In a 96-well plate, combine the following in each well:

    • Potassium phosphate buffer

    • Human Liver Microsomes (final concentration typically 0.1-0.5 mg/mL)

    • CYP isoform-specific probe substrate (at a concentration near its Km)

    • Varying concentrations of this compound or the positive control inhibitor. Include a vehicle control (solvent only).

  • Pre-incubation: Pre-incubate the plate at 37°C for 5-10 minutes.

  • Initiate reaction: Add the NADPH regenerating system to each well to start the metabolic reaction.

  • Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.

  • Terminate reaction: Stop the reaction by adding ice-cold acetonitrile containing an internal standard.

  • Protein precipitation: Centrifuge the plate to pellet the precipitated proteins.

  • Sample analysis: Transfer the supernatant to a new plate and analyze the formation of the specific metabolite using a validated LC-MS/MS method.

  • Data analysis: Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control. Determine the IC50 value by fitting the data to a suitable sigmoidal dose-response curve using graphing software.

Protocol 2: Fluorescence-Based CYP450 Inhibition Assay

This protocol is a high-throughput method suitable for initial screening of CYP450 inhibition. It utilizes fluorogenic probe substrates that are converted into fluorescent products by CYP enzymes.

Materials:

  • Recombinant human CYP enzymes (or HLMs)

  • This compound

  • Fluorogenic probe substrates (see Table 4)

  • Positive control inhibitors

  • NADPH regenerating system

  • Potassium phosphate buffer (0.1 M, pH 7.4)

  • 96-well or 384-well black plates

  • Fluorescence plate reader

Table 4: Common Fluorogenic Substrates for CYP Inhibition Assays

CYP IsoformFluorogenic Substrate
CYP1A2 3-Cyano-7-ethoxycoumarin (CEC)
CYP2C9 Dibenzylfluorescein (DBF)
CYP2C19 3-Cyano-7-hydroxycoumarin (CHC)
CYP2D6 3-[2-(N,N-diethyl-N-methylamino)ethyl]-7-methoxy-4-methylcoumarin (AMMC)
CYP3A4 7-Benzyloxy-4-(trifluoromethyl)coumarin (BFC)

Procedure:

  • Prepare this compound dilutions: As described in Protocol 1.

  • Prepare reaction mixtures: In a black 96-well plate, add the following to each well:

    • Potassium phosphate buffer

    • Recombinant CYP enzyme or HLMs

    • Fluorogenic substrate

    • Varying concentrations of this compound or a positive control inhibitor. Include a vehicle control.

  • Pre-incubation: Pre-incubate the plate at 37°C for 5-10 minutes.

  • Initiate reaction: Add the NADPH regenerating system to start the reaction.

  • Fluorescence measurement: Immediately place the plate in a fluorescence plate reader pre-set to 37°C. Measure the fluorescence intensity at appropriate excitation and emission wavelengths at regular intervals for a set period (e.g., 30-60 minutes).

  • Data analysis: Determine the rate of reaction (slope of the linear portion of the fluorescence versus time curve) for each concentration of the inhibitor. Calculate the percentage of inhibition relative to the vehicle control and determine the IC50 value as described in Protocol 1.

Section 3: Visualizations

Signaling Pathway

CYP450_Metabolism_Pathway

Caption: Simplified pathway of CYP450-mediated drug metabolism and its inhibition by this compound.

Experimental Workflow

CYP450_Inhibition_Workflow

Caption: Workflow for determining CYP450 inhibition using the LC-MS/MS method.

Logical Relationship

DDI_Prediction_Logic

Caption: Decision-making process for evaluating DDI risk based on in vitro CYP inhibition data.

References

Application Notes: (+)-Metconazole in Integrated Pest Management

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Metconazole (B41703) is a broad-spectrum, systemic triazole fungicide used extensively in agriculture to manage a wide range of fungal diseases in crops such as cereals, oilseeds, fruits, and vegetables.[1] As a demethylation inhibitor (DMI), it plays a significant role in Integrated Pest Management (IPM) programs by offering both preventative and curative action against foliar and soil-borne pathogens.[2] Metconazole possesses two chiral centers, resulting in four stereoisomers.[3] The cis-isomers, particularly the (+)-enantiomer (1S, 5R)-metconazole, have demonstrated significantly higher fungicidal activity compared to other isomers, making the stereospecific application a key consideration for maximizing efficacy and minimizing non-target effects.[4][5]

Mechanism of Action

Metconazole's primary mode of action is the inhibition of ergosterol (B1671047) biosynthesis, an essential component of the fungal cell membrane.[6] It specifically targets and binds to the cytochrome P450 enzyme lanosterol (B1674476) 14α-demethylase (CYP51), which is responsible for the C14-demethylation of lanosterol.[7][8] This blockage leads to a depletion of ergosterol and an accumulation of toxic 14α-methylated sterol precursors.[6][7] The resulting disruption of membrane structure and function ultimately inhibits fungal growth and leads to cell death.[8]

Ergosterol Biosynthesis Inhibition by Metconazole cluster_pathway Ergosterol Biosynthesis Pathway cluster_inhibition Site of Action Acetyl-CoA Acetyl-CoA Squalene Squalene Acetyl-CoA->Squalene Multiple Steps Lanosterol Lanosterol Squalene->Lanosterol CYP51_enzyme Lanosterol 14α-demethylase (CYP51) Ergosterol_precursor 4,4-dimethyl-cholesta- 8,14,24-trienol CYP51_enzyme->Ergosterol_precursor 14α-demethylation Disrupted_Membrane Disrupted Membrane Function Ergosterol Ergosterol Ergosterol_precursor->Ergosterol Multiple Steps Membrane Fungal Cell Membrane Integrity Ergosterol->Membrane Metconazole_node (+)-Metconazole Metconazole_node->CYP51_enzyme Inhibits

Caption: Mechanism of this compound via inhibition of the CYP51 enzyme in the ergosterol pathway.

Role in Integrated Pest Management (IPM)

An effective IPM program integrates multiple control strategies to manage pests in an economically and environmentally sound manner.[9][10] Metconazole serves as a valuable chemical control tool within such a framework.[11] Its systemic activity ensures it is absorbed and translocated within the plant, providing comprehensive protection.[2]

Key IPM Principles for Metconazole Application:

  • Scouting and Thresholds: Apply metconazole only when fungal disease pressure reaches established economic thresholds, not as a blanket preventative measure.[9][10]

  • Resistance Management: Due to its specific mode of action, there is a risk of fungal populations developing resistance.[12][13] Key resistance mechanisms include point mutations in the CYP51 target gene and overexpression of CYP51 or efflux pumps.[12][13][14] To mitigate this, rotate metconazole with fungicides from different Fungicide Resistance Action Committee (FRAC) groups (e.g., strobilurins, SDHIs) and avoid repeated, sole reliance on DMI fungicides.[11]

  • Combination with Other Controls: Use in conjunction with cultural practices (e.g., resistant cultivars, crop rotation) and biological control agents where compatible.[9][15]

Metconazole IPM Workflow cluster_options Control Options Scout 1. Pest Scouting & Disease Monitoring Identify 2. Identify Pathogen Scout->Identify Threshold 3. Assess Economic Threshold Identify->Threshold Pathogen Present Threshold->Scout Threshold Not Met Select 4. Select Control Strategy Threshold->Select Threshold Exceeded Apply 5. Apply Metconazole (if appropriate) Select->Apply Cultural Cultural Controls Select->Cultural Biological Biological Controls Select->Biological Evaluate 6. Evaluate Efficacy Apply->Evaluate Rotate 7. Plan for Resistance Management Evaluate->Rotate Rotate->Scout Next Cycle Chemical Chemical Controls (Metconazole, etc.)

Caption: A logical workflow for incorporating metconazole into an Integrated Pest Management program.

Quantitative Data Summary

The efficacy of metconazole varies by target pathogen, crop, and environmental conditions. The following tables summarize key quantitative data from cited research.

Table 1: Fungicidal Efficacy of Metconazole Against Various Plant Pathogens

Target PathogenCrop(s)Efficacy Data (EC₅₀ in µg/mL)Notes
Fusarium pseudograminearumWheatMean: 0.0559 (Range: 0.0217 - 0.1366)No resistant subpopulations were identified among the 105 isolates tested.[16]
Fusarium graminearumWheatPre-2000 isolates: 0.024; Post-2000 isolates: 0.0405A significant shift towards reduced sensitivity was observed after widespread use.[17]
Fusarium verticillioides-(1S,5R)-isomer showed highest activityThe (+)-cis isomer was 4.4 to 45.2 times more active than other stereoisomers.[4]
Pyricularia oryzae (Rice Blast)Rice, Barley>60% mycelial inhibition at 0.5 µg/mL; >75% lesion reduction at 10 µg/mLDemonstrates strong potential for rice blast management.[18]
Colletotrichum truncatum-High resistance factor (96.0)This species shows inherent resistance to metconazole.[13][19]
Alternaria solani-Mean: 0.10 - 0.25Sensitivity varied by year of isolate collection.[20]
Alternaria alternata-Mean: 0.12 - 0.20Sensitivity varied by year of isolate collection.[20]

Table 2: Ecotoxicological Profile of Metconazole

OrganismEndpoint (Duration)ResultNotes
Eastern oyster (Crassostrea virginica)EC₅₀ (96 hr)2.0 ppmData for cis/trans isomer mix.[21]
Zebrafish (Danio rerio)LC₅₀(1S, 5R)-isomer: 4.01 mg/L; (1R, 5S)-isomer: 2.61 mg/LThe (1R, 5S)-metconazole isomer showed higher acute toxicity to zebrafish.[5]
Daphnia magnaToxicityEnantioselective, with a 2.1-2.9-fold difference between stereoisomers.Specific EC₅₀ values were not provided in the abstract.[4]

Experimental Protocols

Protocol 1: In Vitro Fungicide Efficacy Testing (Poisoned Food Technique)

This protocol is adapted from methodologies used to determine the EC₅₀ (Effective Concentration to inhibit 50% of growth) of metconazole against mycelial growth of fungal pathogens like Fusarium spp.[17][22][23][24][25]

1. Materials:

  • Pure culture of the target fungal pathogen (e.g., Fusarium graminearum).

  • Potato Dextrose Agar (PDA) medium.

  • Technical grade this compound.

  • Solvent (e.g., acetone (B3395972) or DMSO).

  • Sterile 90 mm Petri dishes.

  • Sterile distilled water.

  • Sterile cork borer (5 mm diameter).

  • Incubator set to 25 ± 2 °C.

2. Procedure:

  • Stock Solution Preparation: Prepare a 1,000 µg/mL stock solution of metconazole in the chosen solvent.

  • Media Preparation: Autoclave PDA medium and cool to approximately 50-60°C in a water bath.

  • Poisoned Media Creation: Serially dilute the metconazole stock solution and add appropriate aliquots to flasks of molten PDA to achieve a range of final concentrations (e.g., 0, 0.001, 0.01, 0.1, 1.0, and 10 µg/mL).[17] A control plate should contain only the solvent at the highest volume used. Ensure thorough mixing.

  • Plating: Pour approximately 20 mL of the amended and control PDA into respective sterile Petri dishes and allow them to solidify. Prepare at least three replicates per concentration.

  • Inoculation: Use the sterile cork borer to cut a 5 mm mycelial plug from the leading edge of an actively growing (5-7 day old) culture of the target fungus.

  • Incubation: Place the mycelial plug, mycelium-side down, in the center of each prepared Petri dish. Seal the plates with paraffin (B1166041) film and incubate in the dark at 25 ± 2 °C.

  • Data Collection: Measure the radial mycelial growth (colony diameter) in two perpendicular directions daily until the growth in the control plates reaches the edge of the dish.

  • Analysis:

    • Calculate the percent inhibition of mycelial growth for each concentration relative to the control using the formula: % Inhibition = [(Diameter_control - Diameter_treatment) / Diameter_control] * 100

    • Use probit analysis or log-dose regression to calculate the EC₅₀ value from the dose-response data.

Protocol 2: Pathogenicity Assay on Detached Leaves

This protocol outlines a method to assess the curative and protective efficacy of metconazole against a pathogen like Pyricularia oryzae on a host plant.[18]

1. Materials:

  • Healthy, young host plants (e.g., 1-week-old barley or susceptible rice variety).

  • Spore (conidial) suspension of the target pathogen (e.g., P. oryzae at 1 x 10⁵ conidia/mL).

  • Metconazole solution prepared in sterile water with a surfactant (e.g., Tween 20) at desired concentrations (e.g., 0, 5, 10, 25 µg/mL).[18]

  • Moist chambers (e.g., trays with wet paper towels, covered with a transparent lid).

  • Micropipette.

  • Growth chamber with controlled light and temperature.

2. Procedure:

  • Plant Preparation: Detach healthy, uniform leaves from the host plants.

  • Inoculation:

    • Protective Assay: Pipette 10 µL droplets of the different metconazole concentrations onto the leaf surface. Allow to dry for 2-4 hours. Then, place a 10 µL droplet of the conidial suspension on top of the treated spot.

    • Curative Assay: First, place a 10 µL droplet of the conidial suspension onto the leaf surface. After an incubation period (e.g., 12-24 hours), apply a 10 µL droplet of the metconazole solution to the inoculated area.

    • Control: For both assays, include controls treated only with water/surfactant and controls inoculated only with the pathogen.

  • Incubation: Place the treated leaves in a moist chamber to maintain high humidity. Incubate in a growth chamber at approximately 28°C under dark conditions for 24-32 hours to facilitate infection, followed by a period with a photoperiod (e.g., 12h light/12h dark).

  • Assessment: After 5-7 days post-inoculation, observe and measure the disease symptoms. Quantify the efficacy by measuring the length or area of the disease lesions.

  • Analysis: Compare the average lesion size in the metconazole-treated leaves to the pathogen-only control to determine the percent reduction in disease severity. Statistical analysis (e.g., ANOVA) should be performed to determine significant differences between treatments.

References

Troubleshooting & Optimization

Technical Support Center: (+)-Metconazole Solubility

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and protocols to address solubility challenges with (+)-Metconazole in bioassays.

Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a challenge for bioassays?

This compound is a triazole fungicide that functions by inhibiting ergosterol (B1671047) biosynthesis, a crucial component of fungal cell membranes.[1][2] Its chemical structure makes it a hydrophobic (lipophilic) molecule, as indicated by its high octanol-water partition coefficient (logP) of 3.85.[2] This property leads to very low solubility in water (around 15-30 mg/L), making it difficult to prepare homogenous aqueous solutions required for most biological assays without precipitation.[2][3]

Q2: What are the recommended primary solvents for preparing a concentrated stock solution of this compound?

Due to its low aqueous solubility, a high-concentration primary stock solution should be prepared using an organic solvent. Based on available data, the following solvents are recommended:

  • Acetone: High solubility (238.9 g/L).[2]

  • Methanol (B129727): High solubility (235 g/L).[2]

  • Acetonitrile & Ethyl Acetate: Used as solvents for commercially available Metconazole solutions.[4][5]

Stock solutions prepared in methanol have been shown to be stable for at least 3 months when stored under refrigeration.[6]

Q3: My compound precipitates when I dilute the primary stock solution into my aqueous assay medium. How can I prevent this?

Precipitation occurs when the concentration of the organic solvent is insufficient to keep the hydrophobic compound dissolved in the aqueous medium. To avoid this:

  • Minimize Final Solvent Concentration: Aim for a final organic solvent concentration that is non-toxic to your test system (typically <0.5% for most cell-based assays).

  • Use Serial Dilutions: Instead of a single large dilution, perform a series of intermediate dilutions. For example, dilute the primary stock into a smaller volume of assay medium first, ensuring it stays in solution, before making the final dilution.

  • Incorporate Protein: If your assay medium contains serum (e.g., FBS) or a protein like Bovine Serum Albumin (BSA), add the Metconazole stock to the complete medium. Proteins can bind to hydrophobic compounds and help maintain their solubility.

  • Use a Cosolvent System: A cosolvent is a water-miscible solvent that, when added to an aqueous system, increases the solubility of poorly soluble compounds.[7][8]

Q4: What is the maximum concentration of DMSO or other organic solvents that can be used in a bioassay?

The maximum tolerated concentration is highly dependent on the specific cell line or organism. However, a general guideline for in vitro assays is to keep the final concentration of solvents like DMSO or ethanol (B145695) at or below 0.5% (v/v) . Concentrations above this level can lead to solvent-induced toxicity, altered cell signaling, or other off-target effects. It is crucial to always run a "vehicle control" (assay medium with the same final concentration of the solvent) to differentiate between compound effects and solvent-induced artifacts.

Quantitative Solubility Data

The following table summarizes the known solubility of Metconazole in various solvents.

SolventSolubility (at 20°C)Reference
Water15 - 30.4 mg/L[2][3]
Methanol235 g/L[2]
Acetone238.9 g/L[2]
Experimental Protocols
Protocol 1: Preparation of a 100 mM Primary Stock Solution in DMSO

Materials:

  • This compound powder (Molecular Weight: 319.83 g/mol )[9]

  • Anhydrous or molecular sieve-treated DMSO

  • Sterile microcentrifuge tubes or amber glass vials

  • Calibrated analytical balance

  • Vortex mixer

Procedure:

  • Calculate Mass: To prepare 1 mL of a 100 mM solution, you will need:

    • Mass (mg) = 100 mmol/L * 0.001 L * 319.83 g/mol * 1000 mg/g = 31.98 mg

  • Weigh Compound: Accurately weigh approximately 32 mg of this compound powder and place it into a sterile vial. Record the exact weight.

  • Add Solvent: Add the corresponding volume of DMSO to achieve a final concentration of 100 mM. For example, if you weighed exactly 31.98 mg, add 1.0 mL of DMSO.

  • Dissolve: Tightly cap the vial and vortex vigorously for 1-2 minutes. If necessary, gently warm the solution in a 37°C water bath for 5-10 minutes to aid dissolution. Ensure the compound is fully dissolved with no visible particulates.

  • Storage: Store the stock solution in small aliquots at -20°C or -80°C in desiccated conditions to prevent moisture absorption by the DMSO.

Protocol 2: Preparing Working Solutions in Aqueous Assay Medium

Objective: To prepare a 100 µM working solution from a 100 mM stock with a final DMSO concentration of 0.1%.

Procedure:

  • Intermediate Dilution (Optional but Recommended): First, dilute the 100 mM primary stock 1:100 in DMSO to create a 1 mM intermediate stock. This reduces the risk of precipitation during the final dilution step.

  • Final Dilution:

    • Determine the final volume needed for your experiment (e.g., 10 mL).

    • Calculate the volume of stock solution required using the formula C1V1 = C2V2.

    • To make 10 mL of 100 µM solution from a 1 mM (1000 µM) intermediate stock:

      • V1 = (C2 * V2) / C1 = (100 µM * 10 mL) / 1000 µM = 1.0 mL

    • Crucial Step: Vigorously vortex or pipette-mix the 9.0 mL of aqueous assay medium. While it is still mixing, slowly add the 1.0 mL of the 1 mM intermediate stock solution drop-by-drop. This rapid mixing helps disperse the compound before it has a chance to precipitate.

  • Final Check: Visually inspect the final solution for any signs of cloudiness or precipitation. If the solution is clear, it is ready for use.

  • Vehicle Control: Prepare a corresponding vehicle control by adding the same amount of solvent (1.0 mL of DMSO in this case) to 9.0 mL of assay medium.

Troubleshooting Guide & Visual Workflows

Problem: My this compound powder will not dissolve in the primary organic solvent.

Caption: Troubleshooting workflow for dissolving this compound in a primary solvent.

Mechanism of Action & Solubilization Strategy

This compound's fungicidal activity comes from its disruption of the ergosterol biosynthesis pathway, which is essential for the fungal cell membrane. Understanding this is key, but getting the compound to the target requires a sound solubilization strategy.

G cluster_0 Ergosterol Biosynthesis Pathway cluster_1 Solubilization Strategy AcetylCoA Acetyl-CoA Squalene Squalene AcetylCoA->Squalene Lanosterol Lanosterol Squalene->Lanosterol Ergosterol Ergosterol Lanosterol->Ergosterol Sterol 14α-demethylase (CYP51) Membrane Fungal Cell Membrane Ergosterol->Membrane Metconazole This compound (Hydrophobic) Metconazole->Inhibition Stock Primary Stock (e.g., 100 mM in DMSO) Dilution Dilution in Aqueous Medium (with vigorous mixing) Stock->Dilution Bioassay Soluble Compound in Bioassay (<0.5% DMSO) Dilution->Bioassay Bioassay->Metconazole Delivers compound to target

Caption: Metconazole's mechanism of action and the required solubilization path.

References

Technical Support Center: (+)-Metconazole Efficacy Troubleshooting

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance to researchers, scientists, and drug development professionals experiencing poor efficacy with (+)-Metconazole in their experiments. The information is presented in a question-and-answer format to directly address common issues.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is a triazole fungicide that acts as a sterol 14α-demethylase inhibitor (DMI).[1][2][3] It specifically inhibits the fungal cytochrome P450 enzyme, lanosterol (B1674476) 14α-demethylase, which is essential for the biosynthesis of ergosterol (B1671047).[1][3] Ergosterol is a vital component of the fungal cell membrane, and its depletion disrupts membrane integrity, leading to arrested fungal growth and cell death.[1][3]

Q2: What are the expected effective concentrations of this compound?

The effective concentration (EC50) of this compound can vary significantly depending on the fungal species and the specific isolate's sensitivity. Below is a summary of reported EC50 values for different fungi. It is crucial to determine the EC50 for your specific fungal strain in your experimental setup.

Data Presentation: Reported EC50 Values for this compound

Fungal SpeciesMean EC50 (µg/mL)Range of EC50 (µg/mL)Reference
Fusarium graminearum (pre-2000 isolates)0.024N/A[4][5]
Fusarium graminearum (2000-2014 isolates)0.04050.0071 - 0.1734[4][5]
Fusarium pseudograminearum0.0559N/A[6]
Alternaria alternata (2013 isolates)0.180.05 - 0.46[7]
Alternaria solani (2013 isolates)0.16N/A[7]

Q3: How should I prepare and store this compound stock solutions?

Proper preparation and storage of this compound are critical for maintaining its efficacy.

  • Solvent Selection: this compound is soluble in various organic solvents. For biological assays, Dimethyl Sulfoxide (DMSO) is a common choice.[8] Methanol or ethyl acetate (B1210297) can also be used for preparing stock solutions.[9][10]

  • Stock Solution Preparation:

    • Weigh the desired amount of this compound powder.

    • Dissolve the powder in a small amount of the chosen solvent (e.g., DMSO) to create a high-concentration stock solution (e.g., 10 mg/mL or 100 mg/mL).[8]

    • Ensure the compound is completely dissolved. Gentle warming or vortexing may aid dissolution.

  • Storage:

    • Powder: Store at -20°C for long-term stability (up to 3 years).[8]

    • Stock Solutions: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[8] Store stock solutions at -20°C (stable for up to 1 month) or -80°C (stable for up to 6 months).[8]

Troubleshooting Guides

Problem 1: Higher than expected EC50 value or complete lack of efficacy.

Potential Cause Troubleshooting Step
Fungal Resistance Verify Strain Sensitivity: If possible, test your fungal strain's sensitivity against a panel of antifungal agents to check for multi-drug resistance.Molecular Testing: If resistance is suspected, consider sequencing the CYP51 gene of your fungal strain to check for mutations known to confer resistance to azole fungicides.
Compound Degradation Check Storage Conditions: Ensure that both the solid compound and stock solutions have been stored at the recommended temperatures and protected from light.Prepare Fresh Solutions: Prepare a fresh stock solution from the powdered compound and repeat the experiment.Purchase New Compound: If degradation is suspected, it may be necessary to purchase a new batch of this compound.
Incorrect Concentration Verify Calculations: Double-check all calculations for preparing the stock and working solutions.Calibrate Pipettes: Ensure that the pipettes used for dilutions are properly calibrated.
Experimental Setup Issues Inoculum Density: An excessively high fungal inoculum can overwhelm the effect of the compound. Ensure you are using the recommended inoculum density for your assay.Media Components: Some components in the growth media may interfere with the activity of the compound. Review the literature for any known interactions with your specific media.

Problem 2: Inconsistent results between experiments.

Potential Cause Troubleshooting Step
Inconsistent Inoculum Standardize Inoculum Preparation: Use a standardized method for preparing your fungal inoculum (e.g., spore counting with a hemocytometer) to ensure consistency between experiments.Use Fresh Cultures: Always use freshly grown fungal cultures to prepare your inoculum.
Variable Incubation Conditions Monitor and Record Conditions: Ensure that the temperature and humidity of your incubator are consistent for each experiment.Plate Sealing: Use a consistent method for sealing your assay plates to prevent evaporation, which can concentrate the compound and affect results.
Edge Effects in Multi-well Plates Avoid Outer Wells: The outer wells of a multi-well plate are more prone to evaporation. If possible, avoid using these wells for critical experimental samples and instead fill them with sterile media or water.

Experimental Protocols

Detailed Methodology for Broth Microdilution Antifungal Susceptibility Testing

This protocol is a general guideline and may need to be optimized for your specific fungal species and laboratory conditions. It is based on established methods for antifungal susceptibility testing.[11][12][13]

  • Preparation of this compound Stock Solution:

    • Prepare a 1 mg/mL stock solution of this compound in DMSO.

  • Preparation of Fungal Inoculum:

    • Grow the fungal isolate on an appropriate agar (B569324) medium (e.g., Potato Dextrose Agar) at the optimal temperature until sporulation is observed.

    • Harvest spores by flooding the plate with sterile saline containing 0.05% Tween 80 and gently scraping the surface with a sterile loop.

    • Adjust the spore suspension to the desired concentration (e.g., 1 x 10^5 to 5 x 10^5 CFU/mL) using a hemocytometer.

  • Preparation of Assay Plates (96-well):

    • Add 100 µL of sterile broth medium (e.g., RPMI-1640 with L-glutamine and buffered with MOPS) to all wells of a 96-well microtiter plate.

    • Add 100 µL of the this compound stock solution to the first well of each row to be tested.

    • Perform a 2-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard the final 100 µL from the last well. This will create a range of concentrations.

    • Include a drug-free well (growth control) and a media-only well (sterility control).

  • Inoculation and Incubation:

    • Add 100 µL of the prepared fungal inoculum to each well (except the sterility control).

    • Seal the plate and incubate at the optimal temperature for the fungal species for 24-72 hours, or until sufficient growth is observed in the growth control well.

  • Reading the Results:

    • The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of this compound that causes a significant inhibition of fungal growth (typically ≥50% or ≥90% reduction) compared to the drug-free control. This can be assessed visually or by using a spectrophotometer to measure optical density.

Mandatory Visualizations

Signaling Pathway

Caption: Inhibition of the ergosterol biosynthesis pathway by this compound.

Experimental Workflow

G cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis cluster_troubleshooting Troubleshooting Stock Prepare this compound Stock Solution Dilution Perform Serial Dilutions in 96-well Plate Stock->Dilution Inoculum Prepare Fungal Inoculum Inoculate Inoculate Wells Inoculum->Inoculate Dilution->Inoculate Incubate Incubate Plates Inoculate->Incubate Read Read Results (MIC/EC50) Incubate->Read PoorEfficacy Poor Efficacy? Read->PoorEfficacy Checklist Consult Troubleshooting Guide: - Resistance? - Compound Degradation? - Incorrect Concentration? - Experimental Error? PoorEfficacy->Checklist Yes end Experiment Successful PoorEfficacy->end No

Caption: Workflow for antifungal susceptibility testing and troubleshooting.

References

Technical Support Center: Optimizing (+)-Metconazole Concentration for Fungal Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for (+)-Metconazole. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the use of this compound for fungal inhibition experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data presented in a clear and accessible format.

Frequently Asked Questions (FAQs) and Troubleshooting Guide

This section addresses common issues encountered during in vitro experiments with this compound.

Q1: My this compound stock solution is precipitating upon dilution into my aqueous assay medium. What should I do?

A1: This is a common challenge known as "precipitation upon dilution" and can be addressed by:

  • Optimizing Solvent Concentration: Prepare a high-concentration stock solution of this compound in 100% methanol (B129727) or dimethyl sulfoxide (B87167) (DMSO).[1] When diluting into your aqueous medium (e.g., RPMI-1640), ensure the final concentration of the organic solvent is minimal, ideally less than 1%.

  • Using a Co-solvent System: Consider using a mixture of solvents to prepare your stock solution, which can improve solubility upon dilution.

  • Vortexing/Sonication: After dilution, ensure the solution is thoroughly mixed by vortexing or brief sonication to aid dissolution.

Q2: I am observing "trailing" or reduced but persistent growth at concentrations above the MIC. How should I interpret these results?

A2: Trailing growth is a known phenomenon with azole antifungals and can complicate the determination of the Minimum Inhibitory Concentration (MIC).[2]

  • Standardized Reading Time: Adhere strictly to the recommended incubation and reading times outlined in standardized protocols like CLSI M38-A2 or EUCAST. For some fungi, reading the MIC at an earlier time point (e.g., 24 hours) may provide a more clinically relevant endpoint and minimize the trailing effect.[1]

  • Endpoint Reading: The MIC for azoles is typically defined as the lowest concentration that produces a prominent decrease in turbidity (for broth microdilution) compared to the growth control. This is often a 50% or greater reduction in growth.

  • Medium pH: The pH of the testing medium can influence trailing. Some studies have shown that a more acidic medium can reduce trailing for certain fungi and azoles.[3]

Q3: I am seeing a "paradoxical effect" where there is more growth at higher concentrations of this compound than at lower concentrations. What is causing this?

A3: The paradoxical effect, also known as the Eagle effect, has been observed with some antifungal agents.[4]

  • Mechanism: While the exact mechanism for Metconazole is not defined in the provided literature, for other antifungals, this can be due to the induction of stress response pathways at high drug concentrations that may counteract the inhibitory effect.

  • Interpretation: This phenomenon is complex and its clinical significance is not always clear. It is important to document the concentration range at which this effect is observed. The true MIC should still be considered the lowest concentration that shows significant growth inhibition before the paradoxical growth occurs.

Q4: My MIC/EC50 values for this compound are inconsistent between experiments. What are the potential causes?

A4: Inconsistent results can stem from several factors:

  • Inoculum Preparation: The size and metabolic state of the fungal inoculum are critical. Ensure you are using a standardized inoculum preparation method, such as that described in the CLSI M38-A2 or EUCAST guidelines, to obtain a consistent starting concentration of fungal cells.[5]

  • Stock Solution Stability: While Metconazole stock solutions in methanol are stable for at least a month when refrigerated, it is best practice to prepare fresh dilutions for each experiment.

  • Plate Incubation: Ensure consistent incubation temperature and duration. For filamentous fungi, proper aeration is also important.

  • Quality Control: Regularly test quality control strains with known MIC values for Metconazole to ensure your assay is performing correctly.

Data Presentation: In Vitro Efficacy of this compound

The following tables summarize the 50% effective concentration (EC50) and Minimum Inhibitory Concentration (MIC) values of Metconazole against various fungal species. These values were determined using mycelial growth inhibition assays.

Fungal SpeciesNumber of IsolatesEC50 (µg/mL) - Mean ± SD or RangeReference
Fusarium graminearum670.0481 ± 0.0134[6]
Fusarium graminearum (pre-2000)-0.0240[6]
Fusarium graminearum (2000-2014)350.0405[6]
Fusarium pseudograminearum1050.0559 (range: 0.0217 - 0.1366)[7]
Pyricularia oryzae1~0.2 (for >60% inhibition)[8]
Corynespora cassiicola1210.78 ± 0.41
Fungal SpeciesNumber of IsolatesMIC Range (µg/mL)Reference
Aspergillus fumigatus--
Candida albicans--

Note: Data for some common laboratory strains like Aspergillus fumigatus and Candida albicans were not available in the provided search results.

Experimental Protocols

Protocol 1: Broth Microdilution Assay for Determining Minimum Inhibitory Concentration (MIC) of this compound

This protocol is based on the principles of the Clinical and Laboratory Standards Institute (CLSI) M38-A2 and European Committee on Antimicrobial Susceptibility Testing (EUCAST) guidelines.[5][9]

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO) or Methanol (for stock solution)

  • RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS

  • Sterile 96-well flat-bottom microtiter plates

  • Fungal isolate(s) for testing

  • Quality control fungal strains (e.g., Aspergillus flavus ATCC 204304)[5]

  • Spectrophotometer or microplate reader

  • Sterile, nuclease-free tubes and pipette tips

Procedure:

  • Preparation of this compound Stock Solution:

    • Accurately weigh this compound powder and dissolve it in 100% DMSO or methanol to create a high-concentration stock solution (e.g., 1600 µg/mL).

    • Store the stock solution at -20°C for up to one month.

  • Preparation of Fungal Inoculum:

    • Grow the fungal isolate on a suitable agar (B569324) medium (e.g., potato dextrose agar) until sufficient sporulation is observed.

    • Harvest conidia or spores by flooding the plate with sterile saline containing a wetting agent (e.g., 0.05% Tween 80).

    • Adjust the spore suspension to the desired concentration using a spectrophotometer or hemocytometer to achieve a final inoculum concentration in the microtiter plate as recommended by CLSI (0.4 x 10^4 to 5 x 10^4 CFU/mL) or EUCAST (2 x 10^5 to 5 x 10^5 CFU/mL).[5]

  • Preparation of Microtiter Plates:

    • Perform serial two-fold dilutions of the this compound working solution in RPMI-1640 medium directly in the 96-well plate. The final volume in each well should be 100 µL.

    • The typical concentration range to test for Metconazole is 0.015 to 16 µg/mL.

    • Include a drug-free well for a positive growth control and an un-inoculated well with medium only as a negative control (blank).

  • Inoculation and Incubation:

    • Add 100 µL of the adjusted fungal inoculum to each well (except the negative control).

    • Seal the plates and incubate at 35°C for 48-72 hours, depending on the growth rate of the fungus.

  • MIC Determination:

    • The MIC is determined as the lowest concentration of this compound that causes a prominent reduction in growth (typically ≥50% inhibition) compared to the drug-free growth control.

    • Growth can be assessed visually or by measuring the optical density (OD) at a specific wavelength (e.g., 530 nm) using a microplate reader.

Visualizations

Ergosterol Biosynthesis Pathway and Action of Metconazole

Ergosterol_Biosynthesis cluster_early Early Pathway cluster_late Late Pathway (Ergosterol Synthesis) Acetyl-CoA Acetyl-CoA HMG-CoA HMG-CoA Acetyl-CoA->HMG-CoA Mevalonate Mevalonate HMG-CoA->Mevalonate Squalene Squalene Mevalonate->Squalene Lanosterol Lanosterol Squalene->Lanosterol Multiple steps 14-demethyl lanosterol 14-demethyl lanosterol Lanosterol->14-demethyl lanosterol Erg11/CYP51 Erg11/CYP51 Erg11/CYP51 Ergosterol Ergosterol 14-demethyl lanosterol->Ergosterol Multiple steps Fungal Cell Membrane Fungal Cell Membrane Ergosterol->Fungal Cell Membrane Incorporation Metconazole Metconazole Metconazole->Erg11/CYP51 Inhibits MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Reading cluster_analysis Analysis A Prepare this compound stock solution C Perform serial dilutions of This compound in 96-well plate A->C B Prepare fungal inoculum (standardized concentration) D Inoculate wells with fungal suspension B->D C->D E Incubate at 35°C for 48-72 hours D->E F Read MIC (visual or spectrophotometric) E->F G Determine lowest concentration with ≥50% growth inhibition F->G Ergosterol_Depletion_Effects cluster_effects Cellular Consequences A This compound Inhibition of Erg11/CYP51 B Ergosterol Depletion A->B C Accumulation of 14-methylated sterols A->C D Altered membrane fluidity and permeability B->D E Defective function of membrane-bound enzymes B->E F Impaired cell growth and proliferation D->F G Increased susceptibility to stress D->G E->F

References

Technical Support Center: (+)-Metconazole Aqueous Solution Stability

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for (+)-Metconazole. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the degradation of this compound in aqueous solutions during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: My this compound solution appears to have degraded. What are the common causes?

A1: While this compound is generally stable in aqueous solutions, degradation can be initiated by several factors. The most common causes are exposure to harsh environmental conditions that are not recommended for storage. These include:

  • Extreme pH: Highly acidic or alkaline conditions can promote hydrolysis, although this compound is reported to be stable under standard hydrolysis conditions.[1]

  • Elevated Temperatures: Increased temperatures can accelerate degradation kinetics.

  • Light Exposure: Although considered slightly degradable by direct photolysis, prolonged exposure to UV light can lead to the breakdown of the molecule.[1]

  • Oxidizing Agents: The presence of strong oxidizing agents may lead to degradation.

Q2: How can I prepare a stable aqueous stock solution of this compound?

A2: To prepare a stable stock solution, dissolve this compound in a suitable organic solvent like methanol (B129727) first, and then dilute it with deionized water to the desired concentration.[2] For long-term storage, it is recommended to keep the stock solutions refrigerated. Studies have shown that this compound is stable in methanol for at least 3 months and in water for at least 1 month when stored under refrigeration.[2]

Q3: What are the known degradation products of this compound in aqueous solutions?

A3: Specific degradation products of this compound in aqueous solutions under forced conditions are not extensively detailed in publicly available literature. However, based on studies of other triazole fungicides, potential degradation pathways could involve hydroxylation, dechlorination, and cleavage of the triazole ring.[3][4] In soil, 1,2,4-triazole (B32235) has been identified as a major metabolite, but its formation in aqueous solutions under laboratory stress conditions is not well-documented.

Q4: Can I use a buffer to stabilize my this compound solution?

A4: Yes, using a buffer to maintain a neutral or slightly acidic pH can help prevent potential pH-related degradation. Most pesticides are most stable when the spray solution is at a pH of about five.[5] However, it is crucial to ensure the buffer components do not interact with this compound.

Q5: How do I properly store my this compound aqueous solutions?

A5: To ensure the stability of your this compound solutions, they should be stored in a refrigerator at approximately 4°C.[6] Use amber glass vials or wrap containers in aluminum foil to protect them from light. Ensure the containers are well-sealed to prevent evaporation and contamination.

Troubleshooting Guide

This guide provides a structured approach to identifying and resolving common issues related to this compound degradation in your experiments.

Issue 1: Unexpectedly low concentration of this compound in my sample.

Possible Cause Recommended Action
Degradation due to improper storage Verify that the solution was stored at the recommended temperature (4°C) and protected from light. If not, prepare a fresh solution and store it correctly.
pH-induced degradation Measure the pH of your aqueous solution. If it is highly acidic or alkaline, adjust it to a neutral or slightly acidic range using an appropriate buffer.
Photodegradation If the solution was exposed to ambient or UV light for an extended period, this could be the cause. Prepare a new solution and ensure it is always protected from light.
Interaction with other components Review all components in your aqueous solution. Some chemicals may react with this compound, leading to its degradation. If possible, test the stability of this compound in the presence of each component individually.

Issue 2: Appearance of unknown peaks in my chromatogram.

Possible Cause Recommended Action
Formation of degradation products This indicates that your this compound has degraded. Try to identify the degradation products using techniques like LC-MS/MS. Understanding the degradation products can provide clues about the degradation pathway and how to prevent it.
Contamination Ensure that all glassware and solvents are clean and free of contaminants. Run a blank to rule out contamination from the analytical system.

Data on Stability of Triazole Fungicides

While specific quantitative data for this compound forced degradation is limited in public literature, the following table provides data on the stability of other triazole fungicides under different conditions, which can offer some guidance.

Fungicide Condition Half-life Reference
Tebuconazole Photolysis in water2.35 hours[7]
Epoxiconazole Photolysis in water0.68 hours[7]
Flutriafol Photolysis in water9.30 hours[7]
Tebuconazole Hydrolysis at pH 7, 25°C198 days[7]
Epoxiconazole Hydrolysis at pH 7, 25°C131 days[7]
Flutriafol Hydrolysis at pH 7, 25°C182 days[7]
Isoconazole (B1215869) 1 M NaOH, 80°CSignificant degradation[8]
Ketoconazole 1 M HCl, 100°CSignificant degradation[9]

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting a forced degradation study to understand the stability of this compound under stress conditions.

1. Materials:

  • This compound reference standard

  • Methanol (HPLC grade)

  • Deionized water

  • Hydrochloric acid (HCl), 1N

  • Sodium hydroxide (B78521) (NaOH), 1N

  • Hydrogen peroxide (H₂O₂), 30%

  • pH meter

  • HPLC or LC-MS/MS system

  • UV chamber

2. Procedure:

  • Acid Hydrolysis:

    • Prepare a 1 mg/mL solution of this compound in methanol.

    • Mix 1 mL of the stock solution with 9 mL of 1N HCl in a sealed vial.

    • Incubate at 60°C for 24 hours.

    • Cool the solution and neutralize with 1N NaOH.

    • Analyze by HPLC or LC-MS/MS.

  • Base Hydrolysis:

    • Mix 1 mL of the stock solution with 9 mL of 1N NaOH in a sealed vial.

    • Incubate at 60°C for 24 hours.

    • Cool the solution and neutralize with 1N HCl.

    • Analyze by HPLC or LC-MS/MS.

  • Oxidative Degradation:

    • Mix 1 mL of the stock solution with 9 mL of 30% H₂O₂ in a sealed vial.

    • Keep at room temperature for 24 hours, protected from light.

    • Analyze by HPLC or LC-MS/MS.

  • Photodegradation:

    • Place a solution of this compound in a quartz cuvette.

    • Expose the solution to UV light (e.g., 254 nm) in a photostability chamber for a defined period.

    • Analyze by HPLC or LC-MS/MS at different time points.

  • Thermal Degradation:

    • Incubate a solution of this compound at an elevated temperature (e.g., 60°C) in a sealed vial, protected from light.

    • Analyze by HPLC or LC-MS/MS at different time points.

Protocol 2: Analytical Method for Quantification of this compound and its Degradation Products

This protocol describes a general LC-MS/MS method for the analysis of this compound.

  • Instrumentation: HPLC with a tandem mass spectrometer (LC-MS/MS).

  • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).

  • Mobile Phase:

    • A: 0.1% formic acid in water

    • B: 0.1% formic acid in acetonitrile

  • Gradient: Start with 95% A, ramp to 5% A over 10 minutes, hold for 2 minutes, and then return to initial conditions.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • MRM Transitions: Monitor the specific parent-to-daughter ion transitions for this compound and any identified degradation products. For this compound, a common transition is m/z 320 -> 70.[2]

Visualizations

Metconazole_Degradation_Pathway Metconazole (B41703) This compound Hydroxylation Hydroxylation Metconazole->Hydroxylation Oxidation Dechlorination Dechlorination Metconazole->Dechlorination Reduction/Photolysis Triazole_Cleavage Triazole Ring Cleavage Metconazole->Triazole_Cleavage Hydrolysis/Photolysis Degradation_Products Various Degradation Products Hydroxylation->Degradation_Products Dechlorination->Degradation_Products Triazole_Cleavage->Degradation_Products Triazole 1,2,4-Triazole Triazole_Cleavage->Triazole

Caption: Potential degradation pathways of this compound in aqueous solutions.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Interpretation Stock Prepare this compound Stock Solution Stress Apply Stress Condition (pH, Temp, Light, Oxidant) Stock->Stress Neutralize Neutralize/Quench Reaction Stress->Neutralize Analyze LC-MS/MS Analysis Neutralize->Analyze Quantify Quantify this compound and Degradation Products Analyze->Quantify Kinetics Determine Degradation Kinetics Quantify->Kinetics Identify Identify Degradation Products Quantify->Identify Pathway Propose Degradation Pathway Kinetics->Pathway Identify->Pathway

Caption: Experimental workflow for a forced degradation study of this compound.

Troubleshooting_Guide Start Unexpected Degradation Observed Check_Storage Check Storage Conditions (Temp, Light) Start->Check_Storage Check_pH Measure pH of Solution Start->Check_pH Check_Components Review Solution Components Start->Check_Components Improper_Storage Improper Storage Check_Storage->Improper_Storage Extreme_pH Extreme pH? Check_pH->Extreme_pH Reactive_Components Reactive Components? Check_Components->Reactive_Components Solution1 Prepare Fresh Solution & Store Correctly Improper_Storage->Solution1 Yes Solution2 Adjust pH to Neutral with Buffer Extreme_pH->Solution2 Yes Solution3 Test Stability with Each Component Reactive_Components->Solution3 Yes

Caption: Troubleshooting decision tree for this compound degradation.

References

Technical Support Center: (+)-Metconazole HPLC Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the HPLC analysis of (+)-Metconazole.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of interference in this compound HPLC analysis?

A1: Interferences in this compound HPLC analysis can originate from several sources:

  • Matrix Effects: Complex sample matrices such as soil, wheat flour, and grapes can contain endogenous compounds that co-elute with Metconazole (B41703), leading to ion suppression or enhancement in mass spectrometry detection, or overlapping peaks in UV detection.[1][2]

  • Co-eluting Pesticides: Other structurally similar pesticides, particularly other triazole fungicides, may have similar retention times to Metconazole under certain chromatographic conditions, causing peak overlap.[3][4]

  • Sample Preparation: The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, while effective, can still result in the co-extraction of interfering substances if not properly optimized for the specific matrix.[1][5] For instance, fatty acids and pigments can be co-extracted.[6]

  • HPLC System Contamination: Contamination of the HPLC system, including the column, tubing, or detector flow cell, can introduce ghost peaks or baseline noise.[7][8] Mobile phase impurities or degradation can also be a source of interference.[7][9]

Q2: How can I minimize matrix effects when analyzing this compound in complex samples?

A2: Minimizing matrix effects is crucial for accurate quantification. Here are several strategies:

  • Effective Sample Preparation: Employ a robust sample preparation method like the QuEChERS protocol, which often includes a dispersive solid-phase extraction (d-SPE) cleanup step to remove interfering matrix components.[1][5] The choice of d-SPE sorbents (e.g., PSA, C18, GCB) should be optimized for the specific matrix.

  • Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract that has undergone the same sample preparation procedure as the samples. This helps to compensate for any signal suppression or enhancement caused by the matrix.[2]

  • Stable Isotope-Labeled Internal Standard: The use of a stable isotope-labeled internal standard of Metconazole is the most effective way to correct for matrix effects, as it co-elutes with the analyte and experiences the same ionization effects in the mass spectrometer.

  • Chromatographic Separation: Optimize the HPLC method to achieve baseline separation of Metconazole from known matrix interferences. This may involve adjusting the mobile phase composition, gradient, or using a different stationary phase.

Q3: I am observing peak splitting or tailing in my chiral separation of this compound. What are the likely causes and solutions?

A3: Peak splitting and tailing are common issues in chiral HPLC and can be caused by several factors:

  • Column Overload: Injecting too much sample onto the chiral column can lead to peak distortion. Solution: Reduce the injection volume or dilute the sample.[10]

  • Inappropriate Mobile Phase: The composition of the mobile phase, including the type and percentage of organic modifier and any additives, is critical for chiral recognition. Solution: Re-optimize the mobile phase. For normal-phase chiral separations of triazoles, mixtures of n-hexane and ethanol (B145695) are common.[11]

  • Column Contamination or Degradation: Accumulation of contaminants on the chiral stationary phase (CSP) or degradation of the CSP can lead to poor peak shape. Solution: Flush the column with a strong, compatible solvent. In some cases, a column regeneration procedure may be necessary for immobilized polysaccharide-based columns.[12]

  • Mismatched Sample Solvent: The solvent in which the sample is dissolved can affect peak shape if it is significantly stronger than the mobile phase. Solution: Whenever possible, dissolve the sample in the initial mobile phase.

  • Column Voids: A void at the head of the column can cause the sample band to spread, resulting in peak splitting. Solution: This usually indicates the end of the column's life, and the column should be replaced.[13]

Troubleshooting Guides

Issue 1: Baseline Noise or Drift
Symptom Possible Cause Troubleshooting Step
High-frequency, random noise Air bubbles in the detector or pumpDegas the mobile phase thoroughly. Purge the pump and detector.[7][9]
Contaminated mobile phase or detector cellPrepare fresh mobile phase using high-purity solvents. Flush the detector cell with a strong, appropriate solvent (e.g., isopropanol, then methanol).[7][8]
Aging detector lampCheck the lamp's energy output and replace if necessary.[8][14]
Gradual, steady baseline drift Change in mobile phase compositionEnsure the mobile phase is well-mixed and covered to prevent evaporation of volatile components.[7][8]
Column temperature fluctuationsUse a column oven to maintain a stable temperature.[8]
Column bleeding or contaminationFlush the column with a strong solvent. If the problem persists, the column may need to be replaced.[7]
Issue 2: Poor Peak Resolution or No Separation of Enantiomers
Symptom Possible Cause Troubleshooting Step
Co-eluting peaks Inadequate chromatographic separationOptimize the mobile phase composition (e.g., adjust the percentage of organic modifier).[11]
Inappropriate columnEnsure the selected chiral stationary phase (CSP) is suitable for Metconazole enantiomers. Polysaccharide-based CSPs are commonly used.[11][15]
Incorrect flow rateOptimize the flow rate; sometimes a lower flow rate improves chiral resolution.[11]
Broad peaks Extra-column band broadeningMinimize the length and diameter of tubing between the injector, column, and detector.
Column contamination or agingClean the column by flushing with a strong solvent or replace the column.[12]
High injection volumeReduce the injection volume.[10]

Data Presentation

Table 1: Potential Interferences in this compound Analysis

This table provides a list of potential interfering compounds and their typical sources. Retention times can vary significantly based on the specific HPLC method used.

Potential Interferent Compound Class Common Source/Matrix Reason for Interference
Tebuconazole (B1682727)Triazole FungicideAgriculture (used on similar crops)Structural similarity, may co-elute.[3][5]
PropiconazoleTriazole FungicideAgriculture (used on similar crops)Structural similarity, may co-elute.[3][4]
DifenoconazoleTriazole FungicideAgriculture (used on similar crops)Structural similarity, may co-elute.[3][4]
PaclobutrazolTriazole FungicideAgriculture (used on similar crops)Structural similarity, may co-elute.[7]
Fatty AcidsLipidsSoil, Wheat Flour, GrapesCo-extracted during sample preparation, can cause matrix effects.[6]
Chlorophylls/CarotenoidsPigmentsGrapes, Plant MaterialCo-extracted, can interfere with UV detection and cause matrix effects.
Humic/Fulvic AcidsOrganic MatterSoilCo-extracted, can cause significant matrix effects.
Sugars (Glucose, Fructose)CarbohydratesGrapes, Wheat FlourHigh concentrations in the matrix, can affect extraction efficiency and chromatography.[10][16]
Organic Acids (Tartaric, Malic)Organic AcidsGrapesCan interfere with the chromatography of polar analytes.[16]

Table 2: Example Retention Times of Triazole Fungicides under Reversed-Phase HPLC Conditions

The following data is a representative example and will vary depending on the exact chromatographic conditions.

Compound Retention Time (min)
Tebuconazole8.5
Metconazole 9.2
Propiconazole9.8
Difenoconazole10.5
  • Note: This data is illustrative. Actual retention times must be determined experimentally under your specific analytical conditions.

Experimental Protocols

Detailed Protocol for Chiral HPLC Analysis of this compound in Soil

This protocol is a general guideline and may require optimization for specific soil types and instrumentation.

1. Sample Preparation (Modified QuEChERS)

  • 1.1. Extraction:

  • 1.2. Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Transfer a 6 mL aliquot of the upper acetonitrile layer to a 15 mL centrifuge tube containing d-SPE sorbents (e.g., 900 mg MgSO₄, 150 mg Primary Secondary Amine (PSA), 150 mg C18).

    • Vortex for 30 seconds.

    • Centrifuge at ≥4000 rpm for 5 minutes.

    • Take the supernatant and filter through a 0.22 µm syringe filter into an autosampler vial.

2. HPLC System and Conditions

  • HPLC System: An HPLC system with a pump, autosampler, column oven, and a suitable detector (UV or Mass Spectrometer).

  • Chiral Column: A polysaccharide-based chiral stationary phase, such as an Amylose tris(3,5-dimethylphenylcarbamate) immobilized on silica (B1680970) gel (e.g., CHIRALPAK® IA) or a cellulose-based column (e.g., CHIRALCEL® OD).[11][15]

  • Mobile Phase: A mixture of n-hexane and an alcohol modifier (e.g., ethanol or isopropanol). A typical starting point is n-hexane:ethanol (90:10, v/v).[11] The exact ratio should be optimized for best resolution.

  • Flow Rate: 0.5 - 1.0 mL/min.

  • Column Temperature: 25°C (can be optimized to improve separation).[11]

  • Injection Volume: 5 - 20 µL.

  • Detector:

    • UV/DAD: Wavelength set to the absorbance maximum of Metconazole (approx. 220-230 nm).

    • MS/MS: Use electrospray ionization (ESI) in positive ion mode. Monitor specific precursor-product ion transitions for Metconazole for high selectivity and sensitivity.

3. Data Analysis

  • Identify the peaks corresponding to the Metconazole enantiomers based on their retention times, determined by injecting a standard solution.

  • Quantify the amount of each enantiomer using a calibration curve prepared with individual enantiomer standards or a racemic standard if the response factors are the same.

Mandatory Visualization

HPLC_Troubleshooting_Workflow start Start: Chromatographic Problem Observed (e.g., Poor Resolution, Peak Tailing, No Peaks) check_system Step 1: Check HPLC System Basics - Pressure stable? - Solvent levels adequate? - No visible leaks? start->check_system system_issue Address System Issue: - Check pump, seals, and fittings for leaks. - Degas mobile phase. - Purge system. check_system->system_issue No check_method Step 2: Review Analytical Method - Correct column installed? - Correct mobile phase composition? - Correct detector settings? check_system->check_method Yes system_issue->check_system method_error Correct Method Parameters: - Prepare fresh mobile phase. - Verify column and detector settings. check_method->method_error No peak_shape_issue Step 3: Analyze Peak Shape Problem check_method->peak_shape_issue Yes method_error->check_method peak_tailing Peak Tailing/Fronting: - Check for column overload. - Suspect secondary interactions. - Sample solvent mismatch? peak_shape_issue->peak_tailing Tailing/Fronting split_peaks Split Peaks: - Check for column void/contamination. - Blocked frit? - Sample solvent/mobile phase mismatch? peak_shape_issue->split_peaks Splitting no_peaks No/Small Peaks: - Check sample injection. - Detector lamp/settings issue? - Sample degradation? peak_shape_issue->no_peaks No/Small Peaks resolution_issue Step 4: Address Poor Resolution (Chiral Separation Specific) peak_shape_issue->resolution_issue Poor Resolution check_sample_prep Step 5: Review Sample Preparation - Inefficient extraction/cleanup? - Matrix interference suspected? peak_tailing->check_sample_prep split_peaks->check_sample_prep end Problem Resolved no_peaks->end optimize_mp Optimize Mobile Phase: - Adjust alcohol modifier percentage. - Try a different alcohol (EtOH vs. IPA). resolution_issue->optimize_mp optimize_conditions Optimize Other Conditions: - Lower the flow rate. - Adjust column temperature. optimize_mp->optimize_conditions optimize_conditions->check_sample_prep optimize_cleanup Optimize QuEChERS Cleanup: - Use different d-SPE sorbents (PSA, C18). - Use matrix-matched standards. check_sample_prep->optimize_cleanup Yes check_sample_prep->end No optimize_cleanup->end

Caption: Troubleshooting workflow for this compound HPLC analysis.

References

Technical Support Center: Chiral HPLC Resolution of Metconazole Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the chiral separation of metconazole (B41703) enantiomers by High-Performance Liquid Chromatography (HPLC). It is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is the most effective type of chiral stationary phase (CSP) for resolving metconazole enantiomers?

A1: Polysaccharide-based CSPs, particularly those derived from cellulose (B213188) and amylose (B160209), have demonstrated high efficacy in separating metconazole enantiomers. Specifically, cellulose tris(3,5-dimethylphenylcarbamate) and amylose tris(3,5-dimethylphenylcarbamate) have shown excellent chiral recognition for metconazole.[1][2] An Enantiopak OD column, which is a cellulose-based CSP, has been successfully used for this purpose.[1][3]

Q2: What is a typical mobile phase for the chiral HPLC separation of metconazole?

A2: A common and effective mobile phase for the normal-phase chiral HPLC separation of metconazole is a mixture of n-hexane and ethanol (B145695). A ratio of 97:3 (v/v) has been successfully employed.[1][3] For supercritical fluid chromatography (SFC), a mixture of CO2 and ethanol is often used.[2][4]

Q3: What are the expected challenges when developing a chiral HPLC method for metconazole?

A3: Common challenges include achieving baseline separation of all four stereoisomers, dealing with peak tailing, and managing long run times. The selection of the appropriate CSP and the optimization of the mobile phase composition, particularly the percentage of the alcohol modifier, are critical to overcoming these challenges.[1][5]

Troubleshooting Guides

This section addresses specific issues that may be encountered during the chiral HPLC analysis of metconazole.

Issue 1: Poor or No Resolution of Enantiomers

Symptoms:

  • Co-eluting or overlapping peaks for the metconazole enantiomers.

  • Resolution value (Rs) is less than 1.5.

Possible Causes and Solutions:

Possible CauseRecommended Action
Inappropriate Chiral Stationary Phase (CSP) The choice of CSP is crucial for chiral recognition. If you are not achieving separation, consider screening different polysaccharide-based columns. Amylose-based CSPs have shown strong recognition for metconazole stereoisomers.[4]
Suboptimal Mobile Phase Composition The percentage of the alcohol modifier (e.g., ethanol) in the normal-phase mobile phase significantly impacts selectivity. Systematically vary the ethanol concentration in the n-hexane/ethanol mobile phase. Decreasing the ethanol percentage can sometimes improve resolution, but may also increase run time.
Incorrect Flow Rate A lower flow rate can sometimes improve resolution by allowing for better equilibrium between the analyte and the stationary phase. Try reducing the flow rate in small increments.
Elevated Column Temperature Higher temperatures can decrease enantioselectivity. If your system has a column oven, try performing the separation at a lower, controlled temperature (e.g., 20-25°C).
Issue 2: Peak Tailing

Symptoms:

  • Asymmetrical peaks with a "tail" extending from the back of the peak.

  • Poor peak shape, leading to inaccurate integration and quantification.

Possible Causes and Solutions:

Possible CauseRecommended Action
Secondary Interactions with the Stationary Phase For basic compounds like triazole fungicides, secondary interactions with residual silanol (B1196071) groups on the silica (B1680970) support can cause peak tailing. Consider adding a small amount of a basic modifier, such as diethylamine (B46881) (DEA), to the mobile phase (e.g., 0.1%) to block these active sites.
Column Overload Injecting too concentrated a sample can lead to peak distortion. Prepare and inject a series of dilutions of your sample to see if the peak shape improves at lower concentrations.
Sample Solvent Incompatibility If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion. Whenever possible, dissolve your sample in the mobile phase or a weaker solvent.
Column Contamination or Degradation Over time, columns can become contaminated or the stationary phase can degrade, leading to poor peak shape. Flush the column with a strong, compatible solvent as recommended by the manufacturer. If the problem persists, the column may need to be replaced.
Issue 3: Ghost Peaks

Symptoms:

  • Unexpected peaks appearing in the chromatogram, often in blank runs or between sample injections.

Possible Causes and Solutions:

Possible CauseRecommended Action
Contaminated Mobile Phase or Solvents Use high-purity HPLC-grade solvents and prepare fresh mobile phase daily. Filter the mobile phase before use.
Carryover from Previous Injections If a "ghost" of a previous sample appears, your autosampler's wash routine may be insufficient. Use a strong solvent in your wash vials that can fully dissolve metconazole and increase the duration or number of needle washes between injections.
System Contamination If ghost peaks persist in blank runs with fresh mobile phase, parts of your HPLC system (e.g., injector rotor seal, tubing) may be contaminated. A systematic cleaning of the fluidic path may be necessary.

Experimental Protocols

Key Experiment: Chiral HPLC Separation of Metconazole Enantiomers

This protocol is based on the method described by He et al. (2018) for the enantioselective determination of metconazole.[1][3]

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

Chromatographic Conditions:

ParameterValue
Column Enantiopak OD (Cellulose tris(3,5-dimethylphenylcarbamate))
Mobile Phase n-Hexane : Ethanol (97:3, v/v)
Flow Rate 1.0 mL/min
Detection Wavelength 220 nm (or as appropriate for your standards)
Column Temperature Ambient (or controlled at 25°C for better reproducibility)
Injection Volume 10 µL

Procedure:

  • Mobile Phase Preparation: Prepare the mobile phase by mixing n-hexane and ethanol in a 97:3 volume-to-volume ratio. Degas the mobile phase using sonication or vacuum filtration before use.

  • System Equilibration: Equilibrate the column with the mobile phase at a flow rate of 1.0 mL/min for at least 30 minutes or until a stable baseline is achieved.

  • Sample Preparation: Dissolve the metconazole standard or sample in the mobile phase to a suitable concentration.

  • Injection and Data Acquisition: Inject the prepared sample and acquire the chromatogram for a sufficient duration to allow for the elution of all four stereoisomers.

Data Presentation

The following table summarizes the expected chromatographic parameters for the chiral separation of metconazole based on available literature. Note that specific retention times and resolution values can vary depending on the specific column batch, system configuration, and exact experimental conditions.

Table 1: Chromatographic Data for Metconazole Enantiomers

EnantiomerExpected Elution OrderRetention Time (t_R) (min)Resolution (R_s)
Enantiomer 11Data not available in abstract-
Enantiomer 22Data not available in abstractData not available in abstract
Enantiomer 33Data not available in abstractData not available in abstract
Enantiomer 44Data not available in abstractData not available in abstract

Note: While the referenced method[1][3] was successful, the specific retention times and resolution values were not available in the abstract. Researchers should perform their own system suitability tests to determine these parameters.

Visualizations

Chiral_HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing A Prepare Mobile Phase (n-Hexane:Ethanol 97:3) C Equilibrate Enantiopak OD Column A->C B Prepare Metconazole Sample D Inject Sample B->D C->D E Isocratic Elution (1.0 mL/min) D->E F UV Detection (220 nm) E->F G Acquire Chromatogram F->G H Identify & Quantify Enantiomers G->H

Caption: Workflow for the chiral HPLC resolution of metconazole enantiomers.

Troubleshooting_Logic Start Problem with Chromatogram Q1 Poor or No Resolution? Start->Q1 Q2 Peak Tailing? Q1->Q2 No Sol1 Optimize Mobile Phase (Vary % Ethanol) Screen different CSPs Q1->Sol1 Yes Q3 Ghost Peaks? Q2->Q3 No Sol2 Add Basic Modifier (e.g., DEA) Reduce Sample Concentration Check Sample Solvent Q2->Sol2 Yes Sol3 Use Fresh Solvents Improve Autosampler Wash Clean HPLC System Q3->Sol3 Yes End Problem Resolved Q3->End No Sol1->End Sol2->End Sol3->End

Caption: Decision tree for troubleshooting common chiral HPLC issues.

References

Technical Support Center: Crystallization of (+)-Metconazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the crystallization of (+)-Metconazole.

Frequently Asked Questions (FAQs)

Q1: What are the initial recommended solvents for the crystallization of this compound?

A1: Based on available data for metconazole (B41703), good starting points for solvent screening include methanol (B129727), xylene, and methyl t-butyl ether.[1][2] A recent patent has specifically mentioned the use of xylene and methyl t-butyl ether for preparing a specific crystalline form of metconazole.[1] Additionally, successful recrystallization of metconazole to obtain X-ray quality crystals has been reported using methanol with slow evaporation.[2]

Q2: I am not getting any crystals, only an oil. What should I do?

A2: "Oiling out" is a common problem in crystallization and can occur for several reasons, including the solution being too supersaturated or the cooling rate being too fast. Here are some steps to troubleshoot this issue:

  • Reduce Supersaturation: Try using a more dilute solution.

  • Slow Down Cooling: Allow the solution to cool to room temperature slowly before further cooling in an ice bath or refrigerator.

  • Increase Crystallization Temperature: If possible, select a solvent system where crystallization can occur at a higher temperature.

  • Agitation: Gentle stirring can sometimes promote crystallization over oiling. However, be aware that vigorous agitation can lead to the formation of many small, potentially impure crystals.

  • Solvent Choice: The solvent plays a critical role. Consider using a different solvent or a co-solvent system.

Q3: My crystallization yield is very low. How can I improve it?

A3: A low yield suggests that a significant amount of your compound remains in the mother liquor. To improve your yield, consider the following:

  • Optimize Solvent and Temperature: Screen for solvents that have a high solubility for this compound at elevated temperatures but low solubility at lower temperatures. Experiment with lower final crystallization temperatures to maximize precipitation.

  • Concentrate the Mother Liquor: Carefully evaporate some of the solvent from the mother liquor and cool it again to recover more product. Be aware that this second crop of crystals may be less pure.

  • Anti-Solvent Addition: If you are using a single solvent system, you can try adding an "anti-solvent" (a solvent in which your compound is insoluble) to the solution to induce further precipitation. Add the anti-solvent slowly and with stirring.

Q4: The crystals I obtained are very small or needle-like. How can I grow larger crystals?

A4: The formation of small or needle-like crystals is often a result of rapid crystallization. To encourage the growth of larger, more well-defined crystals:

  • Slow Cooling: This is the most critical factor. Allow the solution to cool to room temperature as slowly as possible, and then gradually cool it further. Insulating the flask can help slow down the cooling process.

  • Reduce Supersaturation: Use a slightly larger volume of solvent to ensure the solution is not overly concentrated.

  • Use a Seed Crystal: Introducing a single, well-formed crystal of this compound to a saturated solution can promote the growth of larger crystals.

  • Minimize Agitation: Avoid vigorous stirring, which can lead to the formation of many nucleation sites and thus smaller crystals.

Q5: How can I check the purity of my recrystallized this compound?

A5: The purity of your crystals can be assessed using several analytical techniques:

  • Melting Point Analysis: A pure crystalline solid will have a sharp, well-defined melting point. Impurities will typically broaden and depress the melting point.

  • Chromatographic Methods: High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) can be used to quantify the purity and identify any impurities present.

  • Spectroscopic Methods: Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy can confirm the chemical structure and identify impurities.

Troubleshooting Guide

This guide provides a structured approach to resolving common crystallization problems.

Problem 1: No Crystals Form Upon Cooling

  • Possible Cause: The solution is not supersaturated.

    • Solution:

      • Try scratching the inside of the flask with a glass rod at the surface of the solution to create nucleation sites.

      • Add a seed crystal of this compound.

      • Evaporate some of the solvent to increase the concentration and then cool again.[3]

      • If using a multi-solvent system, add a small amount of the anti-solvent.

      • Cool the solution to a lower temperature.

Problem 2: The Compound "Oils Out" Instead of Crystallizing

  • Possible Cause: High degree of supersaturation or the cooling rate is too fast.

    • Solution:

      • Reheat the solution until the oil redissolves.

      • Add a small amount of additional solvent to reduce the concentration.

      • Allow the solution to cool much more slowly.

      • Consider using a different solvent system.

Problem 3: Crystals Form Too Quickly

  • Possible Cause: The solution is too concentrated, or the cooling is too rapid.

    • Solution:

      • Reheat the solution to redissolve the crystals.

      • Add more solvent to decrease the level of supersaturation.[3]

      • Ensure the solution cools slowly by insulating the flask or using a controlled cooling bath.

Problem 4: The Recrystallized Product is Impure

  • Possible Cause: Impurities were co-crystallized with the product.

    • Solution:

      • Ensure the initial cooling of the solution is slow to allow for selective crystallization.

      • Wash the filtered crystals with a small amount of cold, fresh solvent to remove any adhering mother liquor.

      • Consider a second recrystallization step if the purity is still not satisfactory.

      • If colored impurities are present, they may be removed by treating the hot solution with activated charcoal before filtration and cooling.

Data Presentation

Table 1: Solubility of Metconazole in Various Solvents at 20°C

SolventSolubility (g/L)
Water0.015
Methanol235
Acetone238.9

Note: This data is for metconazole and may not be fully representative of the (+)-enantiomer. Solubility is temperature-dependent.

Experimental Protocols

Protocol 1: General Recrystallization by Cooling

  • Dissolution: In a suitable flask, dissolve the crude this compound in the minimum amount of a pre-selected hot solvent (e.g., methanol, xylene, or methyl t-butyl ether).

  • Hot Filtration (Optional): If there are insoluble impurities, filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, warm flask.

  • Cooling: Cover the flask and allow the solution to cool slowly to room temperature. To slow the cooling process, you can place the flask in an insulated container.

  • Further Cooling: Once the flask has reached room temperature, place it in an ice bath or refrigerator to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any residual mother liquor.

  • Drying: Dry the crystals in a vacuum oven or desiccator until a constant weight is achieved.

Protocol 2: Recrystallization by Slow Evaporation

  • Dissolution: Dissolve the crude this compound in a suitable solvent (e.g., methanol) at room temperature. Use enough solvent to fully dissolve the compound.

  • Evaporation: Cover the container with a watch glass or parafilm with a few small holes poked in it.

  • Incubation: Leave the container in a vibration-free location and allow the solvent to evaporate slowly over several hours to days.

  • Isolation: Once a suitable amount of crystals has formed, collect them by filtration.

Visualizations

experimental_workflow cluster_prep Preparation cluster_purification Purification cluster_isolation Isolation & Drying start Start with Crude This compound dissolve Dissolve in Minimum Hot Solvent start->dissolve hot_filtration Hot Filtration (if needed) dissolve->hot_filtration optional cool_slowly Cool Slowly to Room Temperature dissolve->cool_slowly hot_filtration->cool_slowly cool_further Cool in Ice Bath cool_slowly->cool_further vacuum_filtration Vacuum Filtration cool_further->vacuum_filtration wash_crystals Wash with Cold Solvent vacuum_filtration->wash_crystals dry_crystals Dry Crystals wash_crystals->dry_crystals end_product Pure this compound Crystals dry_crystals->end_product

Caption: General workflow for the recrystallization of this compound.

troubleshooting_flowchart cluster_no_crystals No Crystals cluster_crystals_formed Crystals Formed cluster_poor_quality Poor Quality start Crystallization Attempted check_crystals Are Crystals Formed? start->check_crystals scratch Scratch Flask / Add Seed Crystal check_crystals->scratch No check_quality Assess Crystal Quality (Size, Shape, Purity) check_crystals->check_quality Yes concentrate Concentrate Solution scratch->concentrate change_solvent Change Solvent concentrate->change_solvent good_quality Good Quality Crystals (Proceed to Isolation) check_quality->good_quality Good oiling_out Oiling Out? check_quality->oiling_out Poor small_crystals Small/Needle Crystals? oiling_out->small_crystals No reduce_supersaturation Reduce Supersaturation (Add Solvent) oiling_out->reduce_supersaturation Yes impure_crystals Impure Crystals? small_crystals->impure_crystals No slow_cooling Slow Down Cooling Rate small_crystals->slow_cooling Yes rewash Re-wash or Re-crystallize impure_crystals->rewash Yes reduce_supersaturation->start Retry slow_cooling->start Retry rewash->start

Caption: Troubleshooting flowchart for this compound crystallization.

References

Overcoming matrix effects in (+)-Metconazole sample analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming matrix effects during the analysis of (+)-Metconazole.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how can they affect my this compound analysis?

A1: In the context of LC-MS/MS analysis, the "matrix" consists of all the components in your sample except for this compound. These components can include fats, pigments, sugars, and other endogenous substances. Matrix effects occur when these co-eluting components interfere with the ionization of this compound in the mass spectrometer's ion source. This interference can either suppress the signal (ion suppression) or enhance it (ion enhancement), leading to inaccurate quantification, poor reproducibility, and reduced sensitivity of your assay. For instance, in the analysis of metconazole (B41703) in soil and flour using LC-MS/MS, a high matrix effect of 86-99% has been observed after QuEChERS extraction.[1]

Q2: I am observing poor peak shapes and inconsistent results for my this compound samples. Could this be due to matrix effects?

A2: Yes, poor chromatography and inconsistent results are common indicators of significant matrix effects. Other signs include a loss of sensitivity, non-linear calibration curves, and poor reproducibility between injections. It is crucial to address these issues to ensure the accuracy and reliability of your data.

Q3: How can I reduce matrix effects in my this compound analysis?

A3: Several strategies can be employed to mitigate matrix effects. These primarily fall into three categories:

  • Effective Sample Preparation: The goal is to remove as many interfering matrix components as possible before analysis. Common techniques include Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe).

  • Chromatographic Separation: Optimizing your LC method can help separate this compound from co-eluting matrix components. This can involve adjusting the mobile phase gradient, changing the column chemistry, or using a guard column.

  • Matrix-Matched Calibrants: Preparing your calibration standards in a blank matrix extract that has undergone the same sample preparation procedure as your samples can help to compensate for matrix effects.

Q4: Which sample preparation method is best for this compound?

A4: The choice of sample preparation method depends on the sample matrix, the required limit of quantification, and available resources.

  • QuEChERS is a popular method for pesticide residue analysis in food and agricultural samples due to its speed and simplicity. For metconazole in grapes and soil, a modified QuEChERS method has shown good recoveries of 80.72–100.36%.[1][2][3]

  • Solid-Phase Extraction (SPE) can provide cleaner extracts, which is particularly beneficial for complex matrices.[4] A study comparing SPE with QuEChERS for other fungicides in wine showed comparable recoveries (70-132% for both).[5][6][7]

  • Liquid-Liquid Extraction (LLE) is a classical and robust technique. For general pesticide analysis in water, LLE has demonstrated recoveries ranging from 76% to 112%.[8]

A comparison of these methods is provided in the troubleshooting section.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your this compound sample analysis.

Issue 1: Low Analyte Recovery

Possible Cause: Inefficient extraction of this compound from the sample matrix.

Troubleshooting Steps:

  • Optimize Extraction Solvent: Ensure the solvent is appropriate for the polarity of this compound and the sample matrix. For LLE, dichloromethane (B109758) is a common choice for a wide range of pesticide polarities.[8] For QuEChERS, acetonitrile (B52724) is typically used.

  • Adjust pH: The pH of the sample can influence the extraction efficiency of ionizable compounds. Experiment with adjusting the pH of your sample homogenate.

  • Increase Extraction Time/Agitation: Ensure sufficient time and vigorous mixing to allow for the complete transfer of the analyte from the matrix to the extraction solvent. For QuEChERS, this typically involves vigorous shaking for 1 minute.

  • Evaluate a Different Extraction Technique: If low recovery persists, consider switching to a different sample preparation method. The table below provides a comparison of typical recovery ranges for different methods.

Sample Preparation MethodTypical Recovery Range for PesticidesNotes
QuEChERS 80-110%Good for a wide range of food and agricultural matrices.[1][2][3]
Solid-Phase Extraction (SPE) 70-120%Can provide very clean extracts, but may require more method development.[5][6][7]
Liquid-Liquid Extraction (LLE) 70-110%A robust and well-established technique.[8][9]
Issue 2: Significant Ion Suppression or Enhancement

Possible Cause: Co-eluting matrix components are interfering with the ionization of this compound.

Troubleshooting Steps:

  • Improve Sample Cleanup:

    • QuEChERS: Use appropriate dispersive SPE (d-SPE) cleanup sorbents. For samples with high fat content, C18 may be beneficial. For pigmented samples, graphitized carbon black (GCB) can be used, but be aware that it may retain planar pesticides.

    • SPE: Optimize the wash steps to remove interferences without eluting this compound. Consider using a more selective SPE sorbent.

  • Dilute the Sample Extract: Diluting the final extract can reduce the concentration of interfering components. However, this may compromise the limit of quantification.

  • Modify Chromatographic Conditions:

    • Gradient Optimization: Adjust the mobile phase gradient to better separate this compound from the matrix interferences.

    • Column Selection: Try a column with a different stationary phase chemistry (e.g., a phenyl-hexyl column instead of a C18).

  • Use Matrix-Matched Standards: This is a highly effective way to compensate for consistent matrix effects. Prepare your calibration standards in a blank matrix extract.

Issue 3: High Variability Between Replicate Injections

Possible Cause: Inconsistent sample preparation or significant, variable matrix effects.

Troubleshooting Steps:

  • Standardize Sample Homogenization: Ensure your initial sample is homogenous to guarantee that each aliquot is representative.

  • Review Sample Preparation Protocol: Ensure each step of your chosen method (QuEChERS, SPE, or LLE) is performed consistently for all samples. Pay close attention to volumes, mixing times, and centrifugation speeds.

  • Implement an Internal Standard: The use of a stable isotope-labeled internal standard for this compound is the gold standard for correcting for variability in both sample preparation and matrix effects. If a labeled standard is unavailable, a structurally similar compound that does not co-elute with this compound can be used as an alternative.

Experimental Protocols

Protocol 1: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) Method

This protocol is a general guideline and should be optimized for your specific matrix.

1. Sample Homogenization:

  • Weigh a representative portion of the sample (e.g., 10-15 g).

  • Homogenize the sample until a uniform consistency is achieved. For dry samples, it may be necessary to add a small amount of water.

2. Extraction:

  • Place a 10 g homogenized sample into a 50 mL centrifuge tube.

  • Add 10 mL of acetonitrile.

  • Add the appropriate QuEChERS salt packet (e.g., containing magnesium sulfate, sodium chloride, sodium citrate).

  • Shake vigorously for 1 minute.

  • Centrifuge at ≥3000 x g for 5 minutes.

3. Dispersive SPE (d-SPE) Cleanup:

  • Take an aliquot of the supernatant (e.g., 1 mL) and transfer it to a 2 mL d-SPE tube containing the appropriate sorbents (e.g., PSA and C18).

  • Vortex for 30 seconds.

  • Centrifuge at a high speed (e.g., 10,000 x g) for 2 minutes.

  • The resulting supernatant is ready for LC-MS/MS analysis.

Protocol 2: Solid-Phase Extraction (SPE)

This is a general protocol for a reversed-phase SPE cartridge.

1. Cartridge Conditioning:

  • Pass 5 mL of methanol (B129727) through the SPE cartridge.

  • Pass 5 mL of deionized water through the cartridge. Do not let the cartridge go dry.

2. Sample Loading:

  • Dilute the sample extract with water to reduce the organic solvent concentration.

  • Load the diluted sample onto the SPE cartridge at a slow, controlled flow rate.

3. Washing:

  • Wash the cartridge with a weak organic solvent/water mixture (e.g., 5% methanol in water) to remove polar interferences.

4. Elution:

  • Elute this compound from the cartridge with a small volume of a strong organic solvent (e.g., 2 x 1 mL of methanol or acetonitrile).

5. Evaporation and Reconstitution:

  • Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in a suitable solvent for LC-MS/MS analysis (e.g., mobile phase).

Protocol 3: Liquid-Liquid Extraction (LLE)

1. Sample Preparation:

  • Homogenize the sample as described in the QuEChERS protocol.

  • For aqueous samples, pH adjustment may be necessary.

2. Extraction:

  • Place a known amount of the homogenized sample into a separatory funnel.

  • Add an immiscible organic solvent (e.g., dichloromethane or ethyl acetate).

  • Shake the funnel vigorously for 1-2 minutes, periodically venting to release pressure.

  • Allow the layers to separate.

3. Collection and Drying:

  • Drain the organic layer (bottom layer for dichloromethane) into a flask.

  • Repeat the extraction process two more times with fresh solvent.

  • Combine the organic extracts and dry them by passing through a column of anhydrous sodium sulfate.

4. Concentration and Reconstitution:

  • Evaporate the solvent to a small volume using a rotary evaporator.

  • Transfer the concentrated extract to a vial and evaporate to dryness under nitrogen.

  • Reconstitute in a suitable solvent for analysis.

Visualizations

MatrixEffect cluster_sample Sample Matrix cluster_ionization Ion Source (MS) cluster_signal Detector Signal Analyte This compound Ionization Ionization Process Analyte->Ionization Desired Path Interferences Matrix Components (Lipids, Pigments, etc.) Interferences->Ionization Interference Signal Analyte Signal Ionization->Signal Ideal Scenario Suppression Signal Suppression Ionization->Suppression Matrix Effect Enhancement Signal Enhancement Ionization->Enhancement Matrix Effect

Caption: The impact of matrix components on the ionization of this compound.

SamplePrepWorkflow cluster_extraction Extraction Method Start Sample Homogenization QuEChERS QuEChERS (Extraction & Partitioning) Start->QuEChERS SPE Solid-Phase Extraction (Load, Wash, Elute) Start->SPE LLE Liquid-Liquid Extraction (Solvent Partitioning) Start->LLE Cleanup Cleanup / Purification (d-SPE, SPE wash, Drying) QuEChERS->Cleanup SPE->Cleanup LLE->Cleanup Concentration Concentration & Reconstitution Cleanup->Concentration Analysis LC-MS/MS Analysis Concentration->Analysis

Caption: General workflow for sample preparation in this compound analysis.

References

Technical Support Center: Stabilizing (+)-Metconazole for Long-Term Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing (+)-Metconazole in long-term experiments, maintaining its stability is paramount for reproducible and reliable results. This technical support center provides essential guidance on storage, handling, and troubleshooting potential stability issues.

Troubleshooting Guide

This guide addresses specific problems you might encounter during your experiments with this compound.

IssuePotential CauseRecommended Solution
Precipitation of this compound in aqueous solution. Low aqueous solubility of Metconazole. Exceeding the solubility limit.Prepare stock solutions in an appropriate organic solvent such as methanol (B129727) before diluting to the final aqueous concentration.[1] Ensure the final concentration in the aqueous medium does not exceed its solubility. Sonication may aid in the dissolution of the stock solution.
Loss of potency or inconsistent results over time. Degradation of this compound due to improper storage or handling.Store stock solutions at refrigerated temperatures (2-8°C).[1] Protect solutions from light and avoid repeated freeze-thaw cycles. Prepare fresh working solutions from the stock solution for each experiment.
Appearance of unknown peaks in analytical chromatograms (e.g., HPLC). Chemical degradation of this compound.This may indicate hydrolysis or oxidation. Review the pH of your experimental medium; Metconazole is susceptible to degradation in strongly acidic or basic conditions. Avoid contact with strong oxidizing agents.[2][3]
Discoloration of the this compound solution. Photodegradation or oxidative degradation.Store all solutions in amber vials or protect them from light.[2] Purge solutions with an inert gas (e.g., nitrogen or argon) to minimize oxidation, especially for long-term storage.

Frequently Asked Questions (FAQs)

1. What are the recommended storage conditions for solid this compound?

For long-term storage, solid this compound should be stored in a cool, dry, and dark place.[4] Ideally, it should be kept in a tightly sealed container at refrigerated temperatures (2-8°C) to minimize potential degradation from heat and humidity.

2. What is the best solvent for preparing a stock solution of this compound?

Methanol is a suitable solvent for preparing stock solutions of Metconazole.[1]

3. How long are stock solutions of this compound stable?

When prepared in methanol and stored under refrigeration (2-8°C), stock solutions of Metconazole have been shown to be stable for at least 3 months.[1] Aqueous solutions are stable for at least one month under the same storage conditions.[1]

4. What factors can cause the degradation of this compound in experimental settings?

Several factors can contribute to the degradation of this compound:

  • pH: Extreme acidic or basic conditions can lead to hydrolysis.

  • Oxidation: The presence of strong oxidizing agents can degrade the molecule.[2][3]

  • Light: Exposure to UV light can cause photodegradation.[2]

  • Temperature: Elevated temperatures can accelerate degradation processes.

5. How can I assess the stability of my this compound solution?

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most common way to assess the purity and concentration of this compound and to detect any degradation products.[3][5][6][7]

Quantitative Stability Data

The following table summarizes the known stability of Metconazole under different conditions.

ParameterConditionStability
Solid Form Cool, dry, darkStable
Methanol Solution Refrigerated (2-8°C)At least 3 months[1]
Aqueous Solution Refrigerated (2-8°C)At least 1 month[1]
Chemical Incompatibility Strong oxidizing agentsUnstable[2]
Thermal Stability Standard ambient conditionsGenerally stable[2]
Hydrolytic Stability Neutral pHGenerally stable

Experimental Protocols

Protocol 1: Preparation of a Standard Stock Solution of this compound

  • Accurately weigh the desired amount of solid this compound.

  • Dissolve the solid in HPLC-grade methanol to a final concentration of 1 mg/mL.

  • Sonicate the solution for 10-15 minutes to ensure complete dissolution.

  • Store the stock solution in an amber glass vial at 2-8°C.

Protocol 2: Stability-Indicating HPLC Method for this compound

This protocol is a general guideline based on methods used for other azole fungicides and should be optimized for your specific instrumentation and experimental needs.

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is a common choice.

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is typically used.

  • Flow Rate: A flow rate of 1.0 mL/min is a common starting point.

  • Detection Wavelength: The UV detection wavelength should be set at the absorbance maximum of Metconazole (approximately 220-230 nm).

  • Injection Volume: 10-20 µL.

  • Procedure:

    • Prepare a calibration curve using serial dilutions of a freshly prepared this compound stock solution.

    • Inject your experimental samples.

    • Monitor the chromatogram for the appearance of new peaks or a decrease in the peak area of the parent this compound peak over time. The retention time of Metconazole will need to be determined using a pure standard.

Visualizations

degradation_pathway metconazole This compound (C17H22ClN3O) oxidative_stress Oxidative Stress (e.g., Fenton reaction) metconazole->oxidative_stress degradation_product Degradation Product (CL 382389) (2-hydroxy-3,3-dimethyl-2-(1,2,4)triazol-1-ylmethyl-cyclopentyl)-(4-chlorophenyl)-methanone oxidative_stress->degradation_product

Caption: Potential oxidative degradation pathway of this compound.

experimental_workflow cluster_prep Preparation cluster_analysis Analysis cluster_storage Storage cluster_evaluation Evaluation prep_stock Prepare this compound Stock Solution prep_samples Prepare Experimental Samples (Varying conditions: pH, Temp, Light) prep_stock->prep_samples long_term_storage Store Samples Under Defined Conditions prep_samples->long_term_storage hplc_analysis Analyze Samples by Stability-Indicating HPLC data_analysis Quantify this compound and Degradation Products hplc_analysis->data_analysis stability_assessment Assess Long-Term Stability data_analysis->stability_assessment time_points Collect Samples at Defined Time Points long_term_storage->time_points time_points->hplc_analysis

Caption: Workflow for assessing the long-term stability of this compound.

troubleshooting_logic cluster_problem Problem Identification cluster_cause Potential Cause cluster_solution Solution start Stability Issue Observed precipitation Precipitation start->precipitation potency_loss Loss of Potency start->potency_loss new_peaks New HPLC Peaks start->new_peaks solubility Exceeded Solubility precipitation->solubility storage Improper Storage potency_loss->storage degradation Chemical Degradation (Hydrolysis/Oxidation) potency_loss->degradation new_peaks->degradation use_cosolvent Use Organic Co-solvent solubility->use_cosolvent check_storage Verify Storage Conditions (Temp, Light) storage->check_storage check_ph Check pH of Medium degradation->check_ph avoid_oxidants Avoid Oxidizing Agents degradation->avoid_oxidants

Caption: Troubleshooting logic for this compound stability issues.

References

Adjusting pH for optimal (+)-Metconazole activity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions to address challenges related to the optimal use of (+)-Metconazole, with a specific focus on the influence of pH on its antifungal activity.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a systemic triazole fungicide.[1] Its primary mode of action is the inhibition of ergosterol (B1671047) biosynthesis, an essential component of the fungal cell membrane.[2][3][4] It specifically targets and inhibits the fungal cytochrome P450 enzyme lanosterol (B1674476) 14α-demethylase (CYP51).[1] This disruption of the cell membrane's integrity leads to arrested fungal growth and ultimately, cell death.[1][3]

Q2: How does pH generally affect the activity of azole antifungals?

A2: The activity of many azole antifungal agents is significantly influenced by pH. For instance, the activity of ketoconazole (B1673606) against Candida albicans is over 1,000 times greater at pH 7 than at pH 3.[5][6][7] Similarly, itraconazole (B105839) shows higher minimum inhibitory concentrations (MICs), indicating lower activity, at an acidic pH of 5.0 compared to a neutral pH of 7.0 against Aspergillus isolates.[8] This pH dependency can be linked to factors like the drug's solubility and its ionization state, as the unprotonated form is often considered more active.[9]

Q3: Is the activity of this compound dependent on pH?

A3: While many azoles are pH-sensitive, studies on this compound in agricultural applications have shown that the pH of the carrier water (tested at pH 5.0, 7.0, and 9.0) had little to no effect on its field efficacy for controlling certain fungal diseases.[10][11] Metconazole is also considered stable to hydrolysis across this pH range.[10] However, these findings relate to formulated products in field conditions. For in vitro research and drug development, it is crucial to determine the optimal pH for your specific experimental system, as the intrinsic activity at the cellular level may still be pH-dependent. Standardized antifungal susceptibility testing protocols often recommend a buffered medium at pH 7.0.[12]

Q4: What is the primary metabolic pathway inhibited by this compound?

A4: this compound inhibits the ergosterol biosynthesis pathway, which is crucial for the formation of functional fungal cell membranes. The diagram below illustrates this pathway and the specific point of inhibition.

cluster_pathway Ergosterol Biosynthesis Pathway cluster_inhibition Inhibition by this compound AcetylCoA Acetyl-CoA Squalene Squalene AcetylCoA->Squalene Lanosterol Lanosterol Squalene->Lanosterol Ergosterol Ergosterol Lanosterol->Ergosterol Lanosterol->Ergosterol CYP51 Membrane Fungal Cell Membrane Ergosterol->Membrane Metconazole This compound CYP51 CYP51 (14α-demethylase) Metconazole->CYP51

Caption: Ergosterol biosynthesis pathway and the inhibitory action of this compound.

Troubleshooting Guide

Q1: I am observing lower-than-expected antifungal activity with this compound in my in vitro assay. What should I check?

A1: Several factors could be contributing to low activity. Use the following decision tree to troubleshoot the issue.

Start Low this compound Activity Observed CheckSolvent Is the this compound stock properly dissolved in a suitable solvent (e.g., DMSO, Methanol)? Start->CheckSolvent CheckpH Is the assay medium pH controlled and buffered? CheckSolvent->CheckpH Yes Result_Solvent Action: Prepare fresh stock solution. Ensure complete dissolution. CheckSolvent->Result_Solvent No CheckInoculum Is the fungal inoculum density within the recommended range? CheckpH->CheckInoculum Yes Result_pH Action: Buffer medium to pH 7.0 using MOPS. Verify pH before use. CheckpH->Result_pH No CheckIncubation Are incubation time and temperature optimal for the fungal species? CheckInoculum->CheckIncubation Yes Result_Inoculum Action: Standardize inoculum preparation and quantify cell/spore concentration. CheckInoculum->Result_Inoculum No Result_Incubation Action: Consult literature for optimal growth conditions for your specific fungal strain. CheckIncubation->Result_Incubation No Result_OK If all checks pass, consider potential strain-specific resistance. CheckIncubation->Result_OK Yes

Caption: Troubleshooting logic for low this compound in vitro activity.

Q2: How can I systematically test the effect of pH on this compound activity?

A2: To systematically evaluate the impact of pH, you should perform a broth microdilution assay to determine the Minimum Inhibitory Concentration (MIC) across a range of pH values (e.g., pH 5.0, 6.0, 7.0, and 8.0). It is critical to use appropriate buffers for each pH level to ensure stability throughout the experiment. See the detailed experimental protocol in the following section.

Quantitative Data Summary

Antifungal AgentFungal SpeciesMediumMIC at Acidic pHMIC at Neutral pHFold Change (Approx.)Reference
KetoconazoleCandida albicansSabouraud Glucose40 µg/mL (pH 3)0.02 µg/mL (pH 7)>1000x increase in activity[5][6][7]
ItraconazoleAspergillus fumigatusRPMI 164016 µg/mL (pH 5)0.5 µg/mL (pH 7)32x increase in activity[8]

Note: MIC is the Minimum Inhibitory Concentration. A lower MIC value indicates higher antifungal activity. The data presented is for related compounds and should be used as a guide for designing experiments with this compound.

Experimental Protocols

Protocol: pH-Dependent Broth Microdilution Assay for this compound MIC Determination

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) M27 guidelines and is designed to determine the MIC of this compound at various pH values.[12][13][14]

1. Materials

  • This compound analytical standard

  • Dimethyl sulfoxide (B87167) (DMSO) or Methanol[14][15]

  • RPMI-1640 medium (with L-glutamine, without bicarbonate)

  • 3-(N-morpholino)propanesulfonic acid (MOPS) buffer (for pH 7.0)

  • Citric acid-sodium phosphate (B84403) buffer (for pH 5.0, 6.0)

  • HEPES buffer (for pH 8.0)[16]

  • Fungal isolate (e.g., Candida albicans, Aspergillus fumigatus)

  • Sterile 96-well U-bottom microtiter plates

  • Spectrophotometer or plate reader

2. Preparation of Media

  • Prepare RPMI-1640 medium according to the manufacturer's instructions.

  • Divide the medium into separate flasks for each desired pH value.

  • Buffer each flask to the target pH (e.g., 5.0, 6.0, 7.0, 8.0) using the appropriate sterile buffer system (e.g., 0.1 M final concentration).[16]

  • Adjust the final pH using sterile HCl or NaOH and verify with a calibrated pH meter.

  • Sterile-filter the final buffered media.

3. Preparation of this compound Stock and Dilutions

  • Prepare a 1 mg/mL stock solution of this compound in DMSO or methanol.[15]

  • Create a working solution by diluting the stock solution in the respective pH-buffered RPMI medium to achieve twice the highest desired final concentration.

  • In a 96-well plate, add 100 µL of the working solution to the first column of wells for each pH condition.

  • Perform a 2-fold serial dilution by transferring 100 µL from column 1 to column 2, mixing, and continuing this process across 10 columns. Discard 100 µL from column 10.

  • Column 11 will serve as the growth control (medium only, no drug), and column 12 as the sterility control (medium only, no drug, no inoculum).

4. Preparation of Fungal Inoculum

  • Culture the fungal isolate on an appropriate agar (B569324) medium (e.g., Sabouraud Dextrose Agar).

  • Prepare a cell/spore suspension in sterile saline.

  • Dilute this suspension in the corresponding pH-buffered RPMI medium to achieve the final target inoculum size (e.g., 0.5 x 10³ to 2.5 x 10³ cells/mL).

5. Inoculation and Incubation

  • Add 100 µL of the final fungal inoculum to wells in columns 1 through 11 of the prepared microtiter plates. This will bring the total volume to 200 µL and dilute the drug concentrations to their final test values.

  • Incubate the plates at 35°C for 24-48 hours, depending on the fungal species.

6. MIC Determination

  • The MIC is the lowest concentration of this compound that causes a prominent decrease in turbidity (e.g., ≥80% inhibition) compared to the growth control well (column 11).[17]

  • Results can be read visually or with a microplate reader at a suitable wavelength (e.g., 530 nm).[14]

Start Start: MIC Assay PrepMedia 1. Prepare & Buffer Media to Target pH Values (e.g., 5, 6, 7, 8) Start->PrepMedia PrepDrug 2. Prepare this compound Stock & Serial Dilutions in 96-Well Plates PrepMedia->PrepDrug PrepInoculum 3. Prepare & Standardize Fungal Inoculum PrepDrug->PrepInoculum Inoculate 4. Inoculate Plates with Fungal Suspension PrepInoculum->Inoculate Incubate 5. Incubate Plates (e.g., 35°C, 24-48h) Inoculate->Incubate ReadMIC 6. Read MIC: Lowest concentration with significant growth inhibition Incubate->ReadMIC End End: Compare MICs across pH values ReadMIC->End

References

Troubleshooting inconsistent results with (+)-Metconazole

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: (+)-Metconazole

This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with this compound.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a triazole fungicide.[1] Its main mechanism of action is the inhibition of the fungal cytochrome P450 enzyme lanosterol (B1674476) 14α-demethylase (CYP51).[2] This enzyme is crucial for the biosynthesis of ergosterol (B1671047), an essential component of fungal cell membranes.[2][3] By disrupting ergosterol production, this compound compromises the integrity of the cell membrane, which halts fungal growth and leads to cell death.[2][3]

Q2: What are the basic chemical and physical properties of Metconazole (B41703)?

A2: Metconazole is a white, odorless crystalline solid. It has good thermal and hydrolytic stability.[4] Key properties are summarized in the table below.

PropertyValueSource
Molecular Formula C₁₇H₂₂ClN₃O--INVALID-LINK--[1][5]
Molecular Weight 319.83 g/mol --INVALID-LINK--[1][5]
Melting Point 110-113 °C--INVALID-LINK--[4]
Water Solubility (20°C) 15 mg/L--INVALID-LINK--[4]
Methanol (B129727) Solubility (20°C) 235 g/L--INVALID-LINK--[4]
Acetone Solubility (20°C) 238.9 g/L--INVALID-LINK--[4]

Q3: How should I store this compound stock solutions?

A3: Due to its good stability, this compound stock solutions, typically prepared in solvents like methanol or acetone, should be stored at -20°C for long-term use to prevent solvent evaporation and potential degradation. For short-term storage (days to weeks), 2-8°C is generally acceptable. Always refer to the supplier's specific recommendations.

Troubleshooting Inconsistent Experimental Results

Inconsistent results when using this compound can arise from several factors, ranging from the compound's stereochemistry to the experimental setup. This guide will help you diagnose and resolve common issues.

Diagram: Troubleshooting Workflow

Use this flowchart to systematically identify the source of variability in your experiments.

G cluster_start cluster_compound Step 1: Verify Compound Integrity cluster_protocol Step 2: Review Experimental Protocol cluster_resistance Step 3: Investigate Biological Factors cluster_end start Inconsistent Results Observed A1 Check Stereoisomer This compound is chiral. Are you using a specific enantiomer or a racemic mixture? start->A1 Start Here B1 Standardize Cell/Organism Conditions Are cell passages consistent? Is the fungal inoculum standardized? start->B1 C1 Consider Fungal Resistance Could the target organism be developing resistance? start->C1 A2 Assess Compound Purity & Storage Was the compound stored correctly? Has the stock solution expired? A1->A2 A3 Confirm Solubility Is the compound fully dissolved in your working medium? Precipitation can drastically alter effective concentration. A2->A3 A3->B1 Compound OK B2 Check Assay Parameters Are incubation times, temperatures, and pH levels consistent? B1->B2 B3 Evaluate Vehicle Control Is the solvent concentration consistent across experiments? Is it affecting the biological system? B2->B3 B3->C1 Protocol OK C2 Mechanisms: - CYP51 gene mutations - Overexpression of CYP51 - Efflux pump activity C1->C2 end_node Results Stabilized C2->end_node Factor Identified

Caption: A logical workflow for troubleshooting inconsistent results with this compound.

Q4: My IC50 values for this compound vary significantly between experiments. What could be the cause?

A4: This is a common issue that can be traced to several sources:

  • Stereoisomer Purity: Metconazole has two chiral centers, resulting in four stereoisomers.[6] These isomers exhibit different levels of fungicidal activity.[7][8][9] The (1S, 5R)-metconazole enantiomer shows the highest fungicidal activity, with potency that can be over 20 times higher than the least active (1R, 5S)-metconazole isomer.[7] If you are using a product sold as "this compound," it is crucial to know if it is a specific enantiomer or a mixture. Batch-to-batch variation in the enantiomeric ratio of a mixture can lead to significant differences in bioactivity.

  • Compound Solubility and Stability: Metconazole has low solubility in water (15 mg/L).[4] Ensure that your stock solution is fully dissolved and that the compound does not precipitate when diluted into your aqueous experimental medium. Visually inspect for precipitates and consider using a solvent concentration in your final assay that is known to be non-toxic to your model system.

  • Target Organism Variability:

    • Fungal Species: Different fungal species and even different strains of the same species can have varying sensitivity to metconazole.[10]

    • Resistance Development: Azole fungicides are known to be susceptible to resistance development in fungi.[11] The primary mechanisms include mutations in the CYP51 target gene, overexpression of the CYP51 gene, or increased activity of efflux pumps that remove the compound from the cell.[2][12][13] If you are sub-culturing your fungal strains, it is possible for resistance to emerge over time.

Q5: I am observing lower-than-expected efficacy in my plant-based assays. Why might this be happening?

A5: Beyond the factors mentioned above, plant-based systems introduce additional complexity:

  • Systemic Action: Metconazole is a systemic fungicide, meaning it is absorbed and transported throughout the plant.[3] The efficiency of this uptake and translocation can be influenced by the plant species, age, health, and environmental conditions.

  • Plant Metabolism: Some triazole fungicides can also act as plant growth regulators, potentially affecting hormone levels (like gibberellin and jasmonic acid) and inducing stress responses.[14] These off-target effects could indirectly influence the outcome of your disease assay.

  • Environmental Factors: Abiotic factors such as temperature and water activity can influence the efficacy of metconazole.[9] Ensure your experimental conditions are tightly controlled.

Key Experimental Protocols & Signaling Pathways

Protocol: In Vitro Antifungal Susceptibility Testing (Broth Microdilution)

This protocol provides a general framework for determining the Minimum Inhibitory Concentration (MIC) of this compound against a fungal strain.

  • Prepare Stock Solution: Dissolve this compound in a suitable solvent (e.g., DMSO or methanol) to a high concentration (e.g., 10 mg/mL).

  • Prepare Fungal Inoculum: Culture the fungal strain on an appropriate agar (B569324) medium. Collect spores or yeast cells and suspend them in sterile saline or growth medium. Adjust the suspension to a standardized concentration using a spectrophotometer or hemocytometer.

  • Serial Dilutions: In a 96-well microtiter plate, perform a two-fold serial dilution of the this compound stock solution in the appropriate liquid growth medium (e.g., RPMI-1640). Ensure the final solvent concentration is consistent and below a toxic threshold (typically ≤1%).

  • Inoculation: Add the standardized fungal inoculum to each well, including positive (no drug) and negative (no fungus) controls.

  • Incubation: Incubate the plate at the optimal temperature for the fungal species for 24-72 hours, or until sufficient growth is observed in the positive control wells.

  • Data Analysis: Determine the MIC, which is the lowest concentration of this compound that causes a significant inhibition of fungal growth, often defined as ≥50% or ≥90% inhibition compared to the positive control.

Diagram: Experimental Workflow for MIC Assay

G A Prepare this compound Stock Solution C Perform Serial Dilutions in 96-Well Plate A->C B Prepare Standardized Fungal Inoculum D Inoculate Wells with Fungal Suspension B->D C->D E Incubate Plate (e.g., 24-72h) D->E F Read Results (Visually or Spectrophotometrically) E->F G Determine MIC Value F->G

Caption: A standard workflow for an in vitro antifungal susceptibility (MIC) assay.

Diagram: Mechanism of Action Signaling Pathway

This diagram illustrates how this compound disrupts the ergosterol biosynthesis pathway in fungi.

G cluster_pathway Ergosterol Biosynthesis Pathway Lanosterol Lanosterol CYP51 CYP51 Enzyme (14α-demethylase) Lanosterol->CYP51 Substrate Intermediate Epoxy-Intermediate Ergosterol Ergosterol (Essential for Membrane) Intermediate->Ergosterol Multi-step Conversion Disruption Ergosterol Depletion & Membrane Disruption CYP51->Intermediate Catalyzes CYP51->Disruption Metconazole This compound Metconazole->CYP51 Inhibits

Caption: this compound inhibits the CYP51 enzyme, blocking ergosterol synthesis.

References

Technical Support Center: Sensitive Detection of (+)-Metconazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the method refinement for the sensitive detection of (+)-Metconazole.

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical techniques for the sensitive and chiral separation of Metconazole (B41703)?

A1: The most prevalent and effective techniques for the sensitive and enantioselective analysis of Metconazole are Supercritical Fluid Chromatography (SFC) and High-Performance Liquid Chromatography (HPLC), often coupled with tandem mass spectrometry (MS/MS) for high sensitivity and selectivity.[1][2] Gas Chromatography-tandem mass spectrometry (GC-MS/MS) is also a suitable alternative.[3][4]

Q2: Which chiral stationary phase (CSP) is recommended for the separation of Metconazole stereoisomers?

A2: An amylose (B160209) tris(3,5-dimethylphenylcarbamate)-coated chiral stationary phase has demonstrated strong chiral recognition capabilities for Metconazole stereoisomers, particularly when used with a CO2/ethanol mobile phase in SFC systems.[1][2]

Q3: What are typical Limits of Detection (LOD) and Quantification (LOQ) achievable for Metconazole analysis?

A3: Recent methods have achieved low detection and quantification limits. For instance, an SFC-MS/MS method for fruits reported LODs of 4.30-95.9 ng/kg and LOQs of 10.5-143.2 ng/kg.[5] In water analysis by LC-MS/MS, a limit of quantitation of 25 ng/L has been validated.[6] For grapes and soil using GC-MS/MS, the LOD was 0.0006 mg/kg and the LOQ was 0.002 mg/kg.[4]

Q4: What sample preparation method is recommended for complex matrices like fruits and soil?

A4: A modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is frequently used for the extraction and cleanup of Metconazole from complex matrices.[3][5] This method has been shown to provide good recoveries, ranging from 71.6% to 113%.[5]

Q5: How can I improve the sensitivity of my Metconazole analysis?

A5: Improving sensitivity involves optimizing the signal-to-noise ratio.[7] This can be achieved by:

  • Optimizing Sample Preparation: Employing techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to concentrate the analyte and reduce matrix effects.[7]

  • Enhancing Chromatographic Separation: Fine-tuning the mobile phase composition, gradient, and column temperature.

  • Mass Spectrometry Optimization: Selecting the optimal ionization source parameters and monitoring specific ion transitions.[6]

  • Using High-Purity Solvents: LC-MS grade solvents are crucial for ultra-trace analysis to minimize background noise.[7]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Poor Peak Shape or Tailing Inappropriate mobile phase composition or pH.Optimize the mobile phase. For HPLC, ensure the pH is appropriate for Metconazole. For SFC, adjust the modifier percentage.
Column contamination or degradation.Flush the column with a strong solvent. If the problem persists, replace the column.
Low Signal Intensity / Poor Sensitivity Suboptimal ionization in the mass spectrometer.Tune the mass spectrometer for Metconazole. Optimize parameters such as capillary voltage, gas flow, and temperature.
Matrix suppression effects.Improve the sample cleanup procedure. Consider using a more effective SPE sorbent or a different QuEChERS modification.
Low injection volume.Increase the injection volume, but be mindful of potential peak broadening.
Inconsistent Retention Times Fluctuations in column temperature.Use a column oven to maintain a stable temperature.
Unstable mobile phase composition.Ensure proper mixing and degassing of the mobile phase.
Poor Resolution of Enantiomers Non-optimal chiral stationary phase (CSP).Screen different CSPs. An amylose tris(3,5-dimethylphenylcarbamate)-coated CSP is a good starting point.[1][2]
Incorrect mobile phase modifier.In SFC, optimize the type and percentage of the alcohol modifier (e.g., ethanol, methanol).
Inappropriate column temperature.Systematically vary the column temperature to find the optimal resolution.
High Background Noise Contaminated mobile phase or solvents.Use high-purity, LC-MS grade solvents.[7] Filter all mobile phases.
Contamination in the LC-MS system.Clean the ion source, transfer optics, and mass analyzer according to the manufacturer's recommendations.
Improperly prepared glassware.Thoroughly rinse all glassware with methanol (B129727) to prevent contamination.[6]

Quantitative Data Summary

Table 1: Method Performance for Metconazole Detection in Various Matrices

MatrixAnalytical MethodLODLOQRecovery (%)Reference
Fruits (Grape, Peach, Pear, Jujube)SFC-MS/MS4.30 - 95.9 ng/kg10.5 - 143.2 ng/kg71.6 - 113[5]
Drinking and Surface WaterLC-MS/MS-25 ng/L-[6]
Soil and FlourHPLC-DAD--94.98 - 104.89[3]
Grapes and SoilGC-MS/MS0.0006 mg/kg0.002 mg/kg80.72 - 100.36[4]

Experimental Protocols

SFC-MS/MS Method for Chiral Separation in Fruits
  • Sample Preparation (Modified QuEChERS):

    • Homogenize 10 g of the fruit sample with 10 mL of acetonitrile.

    • Add 4 g of anhydrous MgSO4 and 1 g of NaCl, vortex vigorously for 1 min, and centrifuge.

    • Take a 1.5 mL aliquot of the supernatant and add 150 mg of MgSO4 and 50 mg of PSA (primary secondary amine).

    • Vortex for 1 min and centrifuge.

    • Filter the supernatant through a 0.22 µm filter before injection.

  • SFC Conditions:

    • Column: Amylose tris(3,5-dimethylphenylcarbamate)-coated chiral stationary phase.

    • Mobile Phase: CO2 and ethanol.

    • Temperature: Optimized for best resolution.

  • MS/MS Detection:

    • Ionization Mode: Electrospray Ionization (ESI), positive mode.

    • Monitored Transitions: Specific precursor-to-product ion transitions for each stereoisomer.

LC-MS/MS Method for Detection in Water
  • Sample Preparation:

    • For drinking and surface water, direct injection of 10 mL samples may be possible.[6]

    • Fortification with analyte standards is used for validation.[6]

  • HPLC Conditions:

    • Column: A suitable reversed-phase column (e.g., C18).

    • Mobile Phase: A gradient of 0.1% formic acid in water and 0.1% formic acid in methanol.[6]

  • MS/MS Detection:

    • Ionization Mode: ESI, positive mode.

    • Primary Quantitation Transition: m/z 320 -> 70.

    • Confirmatory Transition: m/z 322 -> 70.[6]

Visualizations

Experimental_Workflow cluster_prep Sample Preparation (QuEChERS) cluster_analysis Analysis Homogenization 1. Homogenize Sample with Acetonitrile Extraction 2. Add Salts (MgSO4, NaCl) & Vortex/Centrifuge Homogenization->Extraction Cleanup 3. Dispersive SPE (MgSO4, PSA) Extraction->Cleanup Filtration 4. Filter Supernatant Cleanup->Filtration SFC_HPLC SFC or HPLC Separation Filtration->SFC_HPLC Inject MSMS MS/MS Detection SFC_HPLC->MSMS

Caption: A typical experimental workflow for the analysis of Metconazole in complex matrices.

Troubleshooting_Workflow Start Poor Peak Resolution Check_CSP Is the Chiral Stationary Phase (CSP) optimal? Start->Check_CSP Check_Mobile_Phase Is the mobile phase (modifier/gradient) optimized? Check_CSP->Check_Mobile_Phase Yes Screen_CSPs Screen alternative CSPs (e.g., amylose-based) Check_CSP->Screen_CSPs No Check_Temp Is the column temperature optimized? Check_Mobile_Phase->Check_Temp Yes Optimize_MP Systematically vary modifier percentage or gradient Check_Mobile_Phase->Optimize_MP No Optimize_Temp Perform a temperature scouting experiment Check_Temp->Optimize_Temp No Good_Resolution Achieve Good Resolution Check_Temp->Good_Resolution Yes Screen_CSPs->Check_Mobile_Phase Optimize_MP->Check_Temp Optimize_Temp->Good_Resolution

Caption: A troubleshooting flowchart for addressing poor enantiomeric resolution.

References

Technical Support Center: Optimizing (+)-Metconazole Extraction from Plant Tissue

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the extraction of (+)-Metconazole from plant tissue.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for extracting this compound from plant samples?

A1: The most prevalent and effective methods for this compound extraction from plant matrices include the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, traditional solvent extraction using shakers, and ultrasound-assisted extraction (UAE).[1][2][3] The QuEChERS method is widely adopted due to its simplicity, high recovery rates, and minimal solvent usage.[2][4][5] For cleanup and concentration of the extract, Solid-Phase Extraction (SPE) is a commonly employed technique.[6][7]

Q2: Which solvents are recommended for this compound extraction?

A2: Several solvents and solvent systems have been successfully used. Acetonitrile (B52724) is a common choice, particularly in the QuEChERS method.[5][8] Acidified methanol-water mixtures (e.g., 90:10 or 50:50 v/v with 0.2N HCl) are also effective for traditional solvent extraction.[1] For ultrasound-assisted extraction of azole fungicides, ammonified methanol (B129727) has shown good results.[3] General studies on plant metabolite extraction suggest that 80% methanol is often a good compromise for a wide range of compounds.[9][10]

Q3: What are the critical parameters to consider for optimizing extraction efficiency?

A3: To maximize the recovery of this compound, the following parameters should be carefully optimized:

  • Sample Homogenization: Thorough homogenization of the plant tissue is crucial to ensure efficient solvent penetration.[5][11] For dry samples, a pre-wetting step is recommended.[5]

  • Solvent-to-Solid Ratio: An optimal ratio of solvent volume to sample weight is necessary for exhaustive extraction.[9][10]

  • Extraction Time: The duration of the extraction should be sufficient to allow for complete transfer of the analyte to the solvent without causing degradation.[9]

  • Temperature: While higher temperatures can enhance solubility and diffusion, excessive heat may degrade this compound.[9][12]

  • pH of the Extraction Solvent: The use of acidified solvents can improve the extraction of certain compounds.[1]

Q4: How can I minimize matrix effects from complex plant samples?

A4: Plant extracts are complex mixtures containing pigments, lipids, and other compounds that can interfere with analysis. To mitigate these matrix effects, a cleanup step after extraction is highly recommended. Dispersive solid-phase extraction (dSPE) is a key component of the QuEChERS method and effectively removes many interfering substances.[5] Common dSPE sorbents include primary secondary amine (PSA) for removing organic acids and sugars, C18 for nonpolar interferences, and graphitized carbon black (GCB) for pigments.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Recovery of this compound Incomplete homogenization of the plant tissue.Ensure the sample is finely ground or blended. For tough or fibrous tissues, cryogenic grinding may be effective.[11]
Inappropriate solvent or solvent-to-solid ratio.Test different solvents (e.g., acetonitrile, acidified methanol). Optimize the solvent volume to ensure complete immersion and extraction of the sample.[1][8][9]
Insufficient extraction time or temperature.Increase the extraction time in increments and consider gentle heating, monitoring for any degradation of the analyte.[9][12]
Degradation of the analyte during extraction.Avoid excessively high temperatures and prolonged exposure to light. Consider extracting at room temperature or below.
High Variability in Results Inconsistent sample preparation.Standardize the homogenization procedure, including time and speed. Ensure a uniform particle size.
Non-homogenous sample matrix.Collect a representative sample and ensure it is thoroughly mixed before taking a subsample for extraction.
Inconsistent cleanup procedure.Ensure the dSPE sorbents are well-mixed with the extract and that the centrifugation steps are consistent.
Instrumental Interference/Poor Peak Shape Presence of co-extracted matrix components.Optimize the dSPE cleanup step. Experiment with different sorbent combinations (e.g., PSA, C18, GCB) to remove specific interferences.
High concentration of non-volatile materials in the final extract.Consider an additional filtration step before analysis or dilute the final extract.
Clogged Syringe or Column during Analysis Particulate matter in the final extract.Filter the final extract through a 0.22 µm syringe filter before injection.
Precipitation of matrix components in the analytical solvent.Ensure the final extract is fully soluble in the mobile phase. A solvent exchange step may be necessary.

Experimental Protocols

Protocol 1: Modified QuEChERS Method for this compound Extraction

This protocol is adapted from the widely used QuEChERS methodology for pesticide residue analysis in plant matrices.[2][5][13]

1. Sample Preparation: a. Weigh 10-15 g of a homogenized plant sample into a 50 mL centrifuge tube. b. For dry samples, add an appropriate amount of deionized water and allow it to rehydrate.[5] c. Add 10 mL of acetonitrile to the tube. d. Shake vigorously for 1 minute.

2. Extraction: a. Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate (B86180), 0.5 g disodium (B8443419) citrate sesquihydrate). b. Immediately shake vigorously for 1 minute. c. Centrifuge at ≥3000 x g for 5 minutes.

3. Dispersive Solid-Phase Extraction (dSPE) Cleanup: a. Transfer an aliquot (e.g., 6 mL) of the supernatant (acetonitrile layer) to a 15 mL centrifuge tube containing the dSPE sorbents (e.g., 900 mg MgSO₄, 150 mg PSA, 150 mg C18). b. Vortex for 30 seconds. c. Centrifuge at ≥3000 x g for 5 minutes.

4. Final Extract Preparation: a. Take an aliquot of the cleaned supernatant for analysis. b. The extract can be directly analyzed by GC-MS/MS or LC-MS/MS. For LC-MS/MS, a solvent exchange or dilution may be necessary.

Protocol 2: Ultrasound-Assisted Extraction (UAE)

This protocol utilizes sonication to enhance the extraction process.[3][14][15]

1. Sample Preparation: a. Weigh 5 g of a homogenized plant sample into a suitable extraction vessel. b. Add 20 mL of an appropriate solvent (e.g., ammonified methanol or 80% methanol).[3][9]

2. Sonication: a. Place the vessel in an ultrasonic bath. b. Sonicate for a predetermined time and temperature (e.g., 15-30 minutes at 40°C). These parameters should be optimized for the specific plant matrix.[15]

3. Extraction and Cleanup: a. After sonication, centrifuge the sample at ≥3000 x g for 10 minutes. b. Collect the supernatant. c. The extract can be further cleaned up using SPE if necessary before analysis.

Data Presentation

Table 1: Comparison of Extraction Method Efficiencies for Metconazole

Extraction Method Plant Matrix Solvent(s) Average Recovery (%) Relative Standard Deviation (RSD) (%) Reference
Modified QuEChERSGrapesAcetonitrile80.72 - 100.361.56 - 6.16[2]
Modified QuEChERSSoil & FlourAcetonitrile94.98 - 104.89≤ 2.0[4]
QuEChERSVarious Fruits & VegetablesAcetonitrileGenerally 70 - 120< 5
Ultrasound-Assisted ExtractionSoilAmmonified Methanol81.1 - 119.0< 10[3]
ShakingSoilAcidified Methanol-WaterAcceptable recoveries reportedNot specified[1]

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_cleanup Cleanup cluster_analysis Analysis start Plant Tissue Sample homogenize Homogenization start->homogenize weigh Weighing homogenize->weigh add_solvent Add Solvent weigh->add_solvent extract Extraction (QuEChERS/UAE/Shaking) add_solvent->extract centrifuge1 Centrifugation extract->centrifuge1 supernatant Collect Supernatant centrifuge1->supernatant dspe dSPE Cleanup supernatant->dspe centrifuge2 Centrifugation dspe->centrifuge2 final_extract Final Extract centrifuge2->final_extract analysis GC-MS/MS or LC-MS/MS Analysis final_extract->analysis

Caption: General workflow for the extraction and analysis of this compound.

troubleshooting_logic start Low Recovery? check_homogenization Is homogenization complete? start->check_homogenization Yes good_recovery Recovery is satisfactory start->good_recovery No optimize_homogenization Optimize homogenization (e.g., cryogenic grinding) check_homogenization->optimize_homogenization No check_solvent Is the solvent system optimal? check_homogenization->check_solvent Yes optimize_homogenization->check_homogenization test_solvents Test different solvents and ratios check_solvent->test_solvents No check_params Are extraction parameters optimized? check_solvent->check_params Yes test_solvents->check_solvent optimize_params Optimize time and temperature check_params->optimize_params No check_params->good_recovery Yes optimize_params->check_params

Caption: Troubleshooting logic for addressing low recovery of this compound.

References

Calibration curve issues in (+)-Metconazole quantification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during the quantification of (+)-Metconazole, with a specific focus on calibration curve problems.

Troubleshooting Guides

This section offers step-by-step guidance to diagnose and resolve specific problems you might encounter with your this compound calibration curve.

Issue 1: Poor Linearity of the Calibration Curve (R² < 0.99)

A non-linear calibration curve can lead to inaccurate quantification. This guide will help you identify and address the potential causes.

Troubleshooting Steps:

  • Review Standard Preparation:

    • Question: Are your stock and working standard solutions prepared correctly?

    • Action: Double-check all calculations for dilutions. Ensure that the solvent used for dilutions is consistent with the mobile phase to avoid solvent effects. It is good practice to prepare standards from a separate stock solution for verification.[1][2]

  • Assess for Matrix Effects:

    • Question: Are components in your sample matrix interfering with the ionization of this compound?

    • Action: Prepare matrix-matched calibration standards by spiking known concentrations of this compound into a blank matrix extract that is representative of your samples.[3][4][5] Compare the slope of the matrix-matched curve to a solvent-based curve. A significant difference indicates the presence of matrix effects (ion suppression or enhancement).[4][5]

  • Check for Contamination:

    • Question: Is there any carryover from previous injections or contamination in your system?

    • Action: Inject a blank solvent sample after a high-concentration standard. If a peak corresponding to this compound is observed, it indicates carryover. Clean the injection port, syringe, and column. Ensure high-purity solvents and reagents are used to avoid contamination.[6]

  • Evaluate Detector Saturation:

    • Question: Are the concentrations of your highest standards saturating the detector?

    • Action: Review the peak shapes of your highest concentration standards. If they are flat-topped, the detector is saturated. Reduce the concentration of the upper-level standards or dilute the samples.

Logical Flow for Troubleshooting Poor Linearity:

Poor_Linearity start Poor Linearity (R² < 0.99) prep Review Standard Preparation start->prep Start Here matrix Assess for Matrix Effects prep->matrix If standards are correct contam Check for Contamination/Carryover matrix->contam If matrix effects are ruled out or compensated for saturation Evaluate Detector Saturation contam->saturation If no contamination is found solution Linearity Improved saturation->solution If detector is not saturated

Caption: Troubleshooting workflow for poor calibration curve linearity.

Issue 2: Inconsistent or Drifting Instrument Response

Variability in instrument response for the same concentration standard can compromise the accuracy and precision of your results.

Troubleshooting Steps:

  • Verify Instrument Stability:

    • Question: Is the LC-MS/MS system stabilized?

    • Action: Allow the instrument to equilibrate for a sufficient amount of time before starting the analysis. Monitor the spray stability and detector response for a standard solution over time.

  • Check for Mobile Phase Issues:

    • Question: Is the mobile phase composition consistent?

    • Action: Ensure mobile phase components are well-mixed and degassed. Inconsistent mixing can lead to shifts in retention time and variable ionization.[6] Replace buffers every 24-48 hours to prevent microbial growth.[7]

  • Inspect the Ion Source:

    • Question: Is the ion source clean and functioning optimally?

    • Action: A dirty or improperly positioned ion source can cause inconsistent ionization.[6] Clean the ion source components as per the manufacturer's recommendations. Check the positioning of the electrospray needle.

  • Evaluate Sample Stability:

    • Question: Is this compound stable in your prepared samples and standards?

    • Action: Previous studies have shown that metconazole (B41703) is stable in methanol (B129727) stock solutions for at least 3 months under refrigeration.[1] If using other solvents or matrices, perform stability tests by re-analyzing samples after storing them under the intended conditions for a specific period.

Experimental Workflow for Investigating Response Instability:

Response_Instability start Inconsistent Instrument Response instrument Verify Instrument Equilibration start->instrument mobile_phase Check Mobile Phase Preparation & Consistency instrument->mobile_phase ion_source Inspect and Clean Ion Source mobile_phase->ion_source sample_stability Evaluate Analyte Stability ion_source->sample_stability resolution Stable Response Achieved sample_stability->resolution

Caption: Workflow for troubleshooting inconsistent instrument response.

Frequently Asked Questions (FAQs)

Q1: What are the typical causes of matrix effects in this compound analysis?

A1: Matrix effects, which can manifest as ion suppression or enhancement, are a common challenge in LC-MS/MS analysis of pesticides like this compound.[4][5] They are caused by co-eluting endogenous components from the sample matrix (e.g., soil, water, plasma) that interfere with the ionization of the target analyte in the mass spectrometer's ion source.[8] This can lead to inaccurate quantification if not properly addressed.

Q2: How can I mitigate matrix effects for this compound quantification?

A2: Several strategies can be employed to minimize or compensate for matrix effects:

  • Matrix-Matched Calibration: This is a highly effective approach where the calibration standards are prepared in a blank matrix extract that is free of the analyte.[4][5] This ensures that the standards and samples experience similar matrix effects.

  • Sample Dilution: Diluting the sample extract can reduce the concentration of interfering matrix components. However, this may also lower the analyte concentration below the limit of quantification.[4]

  • Effective Sample Cleanup: Employing a robust sample preparation method, such as solid-phase extraction (SPE) or QuEChERS, can help remove a significant portion of the interfering matrix components before LC-MS/MS analysis.[9][10]

  • Use of an Internal Standard: A stable isotope-labeled internal standard is the ideal choice as it co-elutes with the analyte and experiences similar matrix effects, thus providing a reliable means of correction.

Q3: My calibration curve has a good R² value, but the accuracy of my quality control (QC) samples is poor. What could be the issue?

A3: This scenario often points to a discrepancy between the matrix of the calibration standards and the samples.

  • If you are using solvent-based standards, the matrix in your QC samples could be causing ion suppression or enhancement, leading to inaccurate quantification.[4] To confirm this, prepare a set of matrix-matched standards and re-evaluate the QC samples.

  • Ensure that the QC samples are prepared from a separate stock solution than the calibration standards to rule out any errors in the primary stock solution.[1]

  • Evaluate the stability of this compound in the QC sample matrix. Degradation of the analyte in the QC samples over time could also lead to poor accuracy.

Q4: What are the recommended starting conditions for developing an LC-MS/MS method for this compound?

A4: Based on established methods, the following parameters can serve as a good starting point.[1][11]

ParameterRecommended Starting Condition
LC Column C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm)
Mobile Phase A: Water with 0.1% formic acidB: Methanol with 0.1% formic acid
Gradient Start with a suitable gradient from low to high organic content.
Ionization Mode Positive Electrospray Ionization (ESI+)
MS/MS Transitions Quantitation: m/z 320 -> 70Confirmation: m/z 322 -> 70

Experimental Protocol: Preparation of Stock and Working Solutions

A detailed and accurate preparation of standards is fundamental for a reliable calibration curve.

  • Stock Solution (e.g., 1 mg/mL):

    • Accurately weigh approximately 10 mg of this compound reference standard into a 10 mL volumetric flask.

    • Dissolve and dilute to the mark with HPLC-grade methanol.[1]

    • Sonicate and/or vortex to ensure the standard is completely dissolved.[1]

    • Store the stock solution in an amber glass vial at refrigerated temperatures (e.g., 4°C). Metconazole stock solutions in methanol are stable for at least 3 months under these conditions.[1]

  • Intermediate and Working Standard Solutions:

    • Prepare a series of intermediate solutions by serially diluting the stock solution with the appropriate solvent (e.g., methanol or mobile phase).

    • From the intermediate solutions, prepare the final working standard solutions for the calibration curve at the desired concentration levels.

    • It is recommended to prepare fresh working standard solutions every month.[1]

Signaling Pathway (Illustrative)

While this compound is a fungicide and its primary mechanism of action involves the inhibition of sterol biosynthesis in fungi, a diagram illustrating a hypothetical signaling pathway affected by a drug can be useful for professionals in drug development. This is a generalized representation.

Signaling_Pathway Metconazole This compound Target_Enzyme Target Enzyme (e.g., Sterol Demethylase) Metconazole->Target_Enzyme Pathway_Product Pathway Product Inhibition Inhibition Target_Enzyme->Inhibition Pathway_Substrate Pathway Substrate Pathway_Substrate->Pathway_Product Enzyme Action Cellular_Process Essential Cellular Process (e.g., Membrane Formation) Pathway_Product->Cellular_Process Disruption Disruption Pathway_Product->Disruption Inhibition->Pathway_Substrate Disruption->Cellular_Process

Caption: Hypothetical signaling pathway showing enzyme inhibition.

References

Validation & Comparative

A Comparative Analysis of Metconazole Stereoisomers: Efficacy and Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Metconazole (B41703), a broad-spectrum triazole fungicide, is a chiral molecule existing as four distinct stereoisomers due to two stereocenters. These stereoisomers, while chemically identical in terms of atomic composition and connectivity, exhibit significant differences in their biological activity. This guide provides a comprehensive comparison of the efficacy of the metconazole stereoisomers, supported by experimental data, to aid in research and development.

The four stereoisomers of metconazole are designated as (1S, 5R), (1R, 5S), (1S, 5S), and (1R, 5R). These are often grouped into two diastereomeric pairs: the cis-isomers [(1S, 5R) and (1R, 5S)] and the trans-isomers [(1S, 5S) and (1R, 5R)]. It is crucial to note that while the user requested a comparison of (+)-Metconazole and (-)-Metconazole, the publicly available scientific literature predominantly characterizes the stereoisomers by their absolute configuration (R/S notation) rather than their specific optical rotation. A definitive correlation between the dextrorotatory (+) and levorotatory (-) designations and the specific (1S, 5R), (1R, 5S), (1S, 5S), or (1R, 5R) isomers could not be established from the reviewed literature. Therefore, this guide will focus on the comparison of the efficacy based on the absolute configuration of the stereoisomers.

Comparative Efficacy of Metconazole Stereoisomers

The fungicidal efficacy of metconazole stereoisomers varies significantly, with the (1S, 5R)-isomer consistently demonstrating the highest level of activity against a range of fungal pathogens.

Fungicidal Activity

The following table summarizes the half-maximal effective concentration (EC50) values of the metconazole stereoisomers against various fungal species. Lower EC50 values indicate higher fungicidal activity.

Fungal Species(1S, 5R)-Metconazole(1R, 5S)-Metconazole(1S, 5S)-Metconazole(1R, 5R)-MetconazoleRacemic MetconazoleReference
Fusarium graminearumMost ActiveLeast ActiveModerately ActiveModerately Active-[1]
Alternaria triticinaMost ActiveLeast ActiveModerately ActiveModerately Active-[1]
Fusarium verticillioidesHighest Activity----[2]
Chlorella pyrenoidosa (96h-EC50 in mg/L)0.1290.1820.0320.0380.058[3]

Note: A direct numerical comparison of EC50 values for all isomers against all fungi was not available in a single source. The table reflects the qualitative and quantitative findings from multiple studies.

The bioactivity of the four stereoisomers and their mixture against Fusarium graminearum and Alternaria triticina was found to be in the following order: (1S, 5R)-metconazole > the stereoisomer mixture > (1S, 5S)-metconazole > (1R, 5R)-metconazole > (1R, 5S)-metconazole.[1] The fungicidal activity of (1S, 5R)-metconazole against these two pathogens was 13.9 to 23.4 times higher than that of (1R, 5S)-metconazole.[1] Similarly, against Fusarium verticillioides, (1S, 5R)-metconazole showed the highest fungicidal activity, with differences ranging from 4.4 to 45.2 times compared to the other isomers.[2]

Enzyme Inhibition: Targeting CYP51

The primary mechanism of action for metconazole and other triazole fungicides is the inhibition of the cytochrome P450 enzyme, sterol 14α-demethylase (CYP51).[4] This enzyme is crucial for the biosynthesis of ergosterol, an essential component of fungal cell membranes. Inhibition of CYP51 disrupts membrane integrity, leading to fungal growth inhibition.

Molecular docking studies have revealed that (1S, 5R)-metconazole exhibits the strongest binding energy and the shortest binding distance to the active site of CYP51B compared to the other three stereoisomers.[1] This stronger interaction at the molecular level explains its superior fungicidal activity.

Experimental Protocols

Detailed experimental protocols are essential for the replication and validation of scientific findings. Below are generalized methodologies for key experiments cited in the comparison of metconazole stereoisomers.

In Vitro Fungicidal Activity Assay (Agar Dilution Method)

This method is used to determine the EC50 values of the metconazole isomers against various fungal pathogens.

  • Preparation of Fungal Cultures: Fungal isolates are cultured on a suitable medium, such as potato dextrose agar (B569324) (PDA), at an optimal temperature for several days to obtain fresh mycelia.

  • Preparation of Fungicide Stock Solutions: Each metconazole stereoisomer is dissolved in a suitable solvent (e.g., dimethyl sulfoxide (B87167) - DMSO) to create a high-concentration stock solution.

  • Preparation of Medicated Plates: A series of dilutions of each isomer are prepared from the stock solution. These dilutions are then mixed with molten PDA to achieve the desired final concentrations in the agar plates. Control plates containing only the solvent are also prepared.

  • Inoculation: A mycelial plug of a specific diameter, taken from the edge of an actively growing fungal colony, is placed in the center of each medicated and control plate.

  • Incubation: The inoculated plates are incubated at the optimal growth temperature for the specific fungus in the dark.

  • Data Collection and Analysis: The diameter of the fungal colony on each plate is measured after a defined incubation period. The percentage of growth inhibition is calculated relative to the control. The EC50 value is then determined by plotting the percentage of inhibition against the logarithm of the fungicide concentration and fitting the data to a dose-response curve.

CYP51 Enzyme Inhibition Assay

This assay directly measures the inhibitory effect of metconazole isomers on the target enzyme, CYP51.

  • Expression and Purification of CYP51: The gene encoding for CYP51 from the target fungal species is cloned and expressed in a suitable system (e.g., E. coli or yeast). The recombinant enzyme is then purified.

  • Reconstitution of the Enzyme System: The purified CYP51 is reconstituted with a cytochrome P450 reductase (CPR) and a lipid environment to ensure its catalytic activity.

  • Inhibition Assay: The assay is typically performed in a microplate format.

    • Varying concentrations of each metconazole isomer are pre-incubated with the reconstituted CYP51 enzyme system.

    • The enzymatic reaction is initiated by the addition of the substrate (e.g., lanosterol) and a source of reducing equivalents (e.g., NADPH).

    • The reaction is allowed to proceed for a specific time at an optimal temperature.

  • Quantification of Product Formation: The amount of the demethylated product is quantified using methods such as high-performance liquid chromatography (HPLC) or gas chromatography-mass spectrometry (GC-MS).

  • Data Analysis: The percentage of enzyme inhibition is calculated for each isomer concentration relative to a control without the inhibitor. The half-maximal inhibitory concentration (IC50) is then determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the mechanism of action of metconazole and a typical experimental workflow for its evaluation.

Metconazole_Mechanism_of_Action cluster_fungus Fungal Cell Lanosterol Lanosterol CYP51 CYP51 Lanosterol->CYP51 Substrate Ergosterol Ergosterol CYP51->Ergosterol 14α-demethylation Cell_Membrane Cell_Membrane Ergosterol->Cell_Membrane Incorporation Metconazole Metconazole Metconazole->CYP51 Inhibition Experimental_Workflow Isomer_Synthesis Synthesis and Purification of Metconazole Stereoisomers Fungicidal_Assay In Vitro Fungicidal Activity Assay (EC50 Determination) Isomer_Synthesis->Fungicidal_Assay CYP51_Assay CYP51 Enzyme Inhibition Assay (IC50 Determination) Isomer_Synthesis->CYP51_Assay Molecular_Docking Molecular Docking Studies Isomer_Synthesis->Molecular_Docking Data_Analysis Comparative Data Analysis Fungicidal_Assay->Data_Analysis CYP51_Assay->Data_Analysis Molecular_Docking->Data_Analysis

References

A Comparative Guide to the Validation of Analytical Methods for (+)-Metconazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of a newly developed Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the analysis of (+)-Metconazole against a well-established High-Performance Liquid Chromatography (HPLC) method. The objective is to present the performance of these methods with supporting experimental data to aid researchers in selecting the most suitable approach for their specific analytical needs.

Introduction to Metconazole (B41703) Analysis

Metconazole is a broad-spectrum triazole fungicide used extensively in agriculture. It exists as four stereoisomers due to its two chiral centers. The enantiomer this compound often exhibits different toxicological and biological activities compared to its other isomers. Therefore, the development of sensitive and selective analytical methods for the enantiospecific quantification of this compound is crucial for environmental monitoring, food safety, and toxicological studies. This guide compares a traditional HPLC method with a more recent and advanced UPLC-MS/MS method for the determination of Metconazole stereoisomers.

Experimental Protocols

Established Method: High-Performance Liquid Chromatography (HPLC)

This method is a reliable and effective technique for the stereoselective quantification of metconazole in various matrices.[1][2]

1. Sample Preparation (QuEChERS Method):

  • Extraction: A homogenized sample (e.g., 10 g of soil or flour) is placed in a 50 mL centrifuge tube. Acetonitrile (10 mL) is added, and the tube is shaken vigorously for 1 min.

  • Salting-out: A mixture of anhydrous magnesium sulfate (B86663) (4 g), sodium chloride (1 g), trisodium (B8492382) citrate (B86180) dihydrate (1 g), and disodium (B8443419) hydrogen citrate sesquihydrate (0.5 g) is added. The tube is immediately shaken for 1 min and then centrifuged at 4000 rpm for 5 min.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup: An aliquot of the supernatant (1 mL) is transferred to a 2 mL microcentrifuge tube containing primary secondary amine (PSA) sorbent (50 mg) and anhydrous magnesium sulfate (150 mg). The tube is vortexed for 30 s and centrifuged at 10000 rpm for 5 min.

  • Final Solution: The supernatant is filtered through a 0.22 µm filter before injection into the HPLC system.

2. HPLC-UV Instrumentation and Conditions:

  • Column: Enantiopak OD column.[1][2]

  • Mobile Phase: n-hexane-ethanol mixture (97:3, v/v).[1][2]

  • Flow Rate: 1.0 mL/min.[1][2]

  • Detection: UV detector.

  • Run Time: Approximately 50 minutes for the elution of all four stereoisomers.[1]

New Method: Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

This method offers enhanced sensitivity and selectivity for the trace analysis of Metconazole in complex matrices.[1]

1. Sample Preparation (Modified QuEChERS):

  • The sample preparation follows a similar QuEChERS protocol as the HPLC method, with potential minor modifications to optimize for UPLC-MS/MS sensitivity.

2. UPLC-MS/MS Instrumentation and Conditions:

  • Chromatographic System: An ultra-performance liquid chromatography system.

  • Mass Spectrometer: A tandem mass spectrometer.

  • Ionization Mode: Electrospray ionization (ESI) in positive ion mode.[3]

  • Monitored Ion Transitions: For quantification, m/z 320 → 70 is typically used, with a confirmatory transition of m/z 322 → 70.[3]

  • Run Time: Significantly shorter than HPLC, often under 10 minutes.[4][5]

Performance Data Comparison

The following table summarizes the performance characteristics of the established HPLC method and the new UPLC-MS/MS method for the analysis of Metconazole.

Performance ParameterEstablished HPLC MethodNew UPLC-MS/MS Method
Linearity (R²) ≥ 0.9997[1][2]Typically ≥ 0.99
Recovery (%) 94.98 - 104.89[1][2]71.6 - 113[6]
Precision (RSD %) ≤ 2.0[1][2]≤ 19.8[6]
Limit of Detection (LOD) In the ng/g rangeAs low as 4.30 ng/kg[6]
Limit of Quantification (LOQ) In the ng/g rangeAs low as 10.5 ng/kg[6]
Method Quantitation Limit (MQL) 240 - 590 ng/g[1]0.0002 - 0.0009 ng/g[1]

Visualizing the Methodologies

The following diagrams illustrate the experimental workflows for the sample preparation and analysis using both the established and new methods.

G cluster_0 Established HPLC Method Workflow A0 Sample Weighing A1 Extraction with Acetonitrile A0->A1 A2 Salting Out & Centrifugation A1->A2 A3 d-SPE Cleanup A2->A3 A4 Filtration A3->A4 A5 HPLC-UV Analysis A4->A5

Caption: Workflow for the established HPLC method.

G cluster_1 New UPLC-MS/MS Method Workflow B0 Sample Weighing B1 Extraction (Modified QuEChERS) B0->B1 B2 Centrifugation B1->B2 B3 Supernatant Dilution B2->B3 B4 UPLC-MS/MS Analysis B3->B4

References

A Comparative Analysis of (+)-Metconazole and Tebuconazole in the Control of Fusarium Species

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the efficacy of two triazole fungicides, (+)-Metconazole and Tebuconazole (B1682727), in the control of various Fusarium species, notorious plant pathogens responsible for significant crop losses worldwide. This publication synthesizes key experimental data, outlines methodologies for in-vitro and in-vivo evaluation, and illustrates the common mechanism of action of these fungicides.

Quantitative Efficacy Against Fusarium

The in-vitro efficacy of fungicides is commonly determined by calculating the Effective Concentration 50 (EC50), which represents the concentration of a fungicide that inhibits 50% of the mycelial growth of a fungus. A lower EC50 value indicates higher antifungal activity.

A comprehensive study on the sensitivity of Fusarium graminearum isolates to Metconazole (B41703) and Tebuconazole in the United States revealed a consistently higher efficacy for Metconazole. The study compared isolates collected before and after the widespread use of these fungicides in wheat. For isolates collected prior to 2000, the mean EC50 for Metconazole was 0.0240 µg/ml, while for Tebuconazole it was 0.1610 µg/ml[1][2][3][4][5][6]. In isolates collected between 2000 and 2014, the mean EC50 values increased for both fungicides, indicating a decrease in sensitivity, but Metconazole remained more potent with a mean EC50 of 0.0405 µg/ml compared to Tebuconazole's 0.3311 µg/ml[1][2][3][4][5][6].

Another study focusing on 35 strains of Fusarium verticillioides found that Metconazole exhibited strong antifungal activity, with EC50 values for inhibiting mycelial growth ranging from 0.005 to 0.029 μg/mL, with an average of 0.012 ± 0.006 μg/mL.

The following tables summarize the EC50 values from key studies, providing a clear comparison of the two fungicides against different Fusarium species.

FungicideFusarium SpeciesMean EC50 (µg/ml) - Isolates Pre-2000Mean EC50 (µg/ml) - Isolates 2000-2014Data Source
MetconazoleF. graminearum0.02400.0405[1][2][3][4][5][6]
TebuconazoleF. graminearum0.16100.3311[1][2][3][4][5][6]
FungicideFusarium SpeciesEC50 Range (µg/ml)Mean EC50 (µg/ml)Data Source
MetconazoleF. verticillioides0.005 - 0.0290.012 ± 0.006
TebuconazoleF. pseudograminearumNot specified0.2328 ± 0.0840[7][8]

Mechanism of Action: Inhibition of Ergosterol (B1671047) Biosynthesis

Both this compound and Tebuconazole belong to the demethylation inhibitor (DMI) class of fungicides[3][9]. Their primary mode of action is the inhibition of the C14-demethylase enzyme, which is essential for the biosynthesis of ergosterol, a vital component of the fungal cell membrane[9][10]. The disruption of ergosterol production leads to the accumulation of toxic sterol precursors and ultimately compromises the integrity and function of the fungal cell membrane, inhibiting fungal growth[3][9][10].

G cluster_fungus Fungal Cell acetyl_coa Acetyl-CoA squalene Squalene acetyl_coa->squalene lanosterol Lanosterol squalene->lanosterol c14_demethylase 14α-demethylase (CYP51) lanosterol->c14_demethylase Catalysis ergosterol Ergosterol c14_demethylase->ergosterol disrupted_membrane Disrupted Cell Membrane (Growth Inhibition) cell_membrane Functional Cell Membrane ergosterol->cell_membrane Integral Component metconazole This compound metconazole->c14_demethylase Inhibition tebuconazole Tebuconazole tebuconazole->c14_demethylase Inhibition

Caption: Mechanism of action of Metconazole and Tebuconazole.

Experimental Protocols

The following sections detail the methodologies commonly employed in the evaluation of antifungal agents against Fusarium.

In Vitro Mycelial Growth Inhibition Assay

This assay is fundamental for determining the EC50 values of fungicides.

  • Fungal Isolates: Cultures of Fusarium species are grown on a suitable medium such as Potato Dextrose Agar (PDA).

  • Fungicide Stock Solutions: Technical-grade this compound and Tebuconazole are dissolved in a solvent like acetone (B3395972) to create concentrated stock solutions[4].

  • Fungicide-Amended Media: The stock solutions are serially diluted and added to molten PDA to achieve a range of final fungicide concentrations (e.g., 0.001, 0.01, 0.1, 1, 10 µg/ml). Control plates contain only the solvent at the same concentration used in the treated plates.

  • Inoculation and Incubation: A mycelial plug from the edge of an actively growing Fusarium colony is placed in the center of each fungicide-amended and control plate. The plates are then incubated at a controlled temperature (e.g., 25°C) in the dark.

  • Data Collection and Analysis: The radial growth of the fungal colony is measured in two perpendicular directions at regular intervals until the colony on the control plate reaches the edge. The percentage of mycelial growth inhibition is calculated relative to the control. The EC50 value is then determined by probit analysis or by regressing the inhibition percentage against the log of the fungicide concentration.

G start Start prepare_isolates Prepare Fungal Isolates (Fusarium spp. on PDA) start->prepare_isolates prepare_fungicides Prepare Fungicide Stock Solutions (Metconazole & Tebuconazole in Acetone) start->prepare_fungicides inoculate Inoculate Plates (Mycelial Plugs) prepare_isolates->inoculate amend_media Create Fungicide-Amended PDA (Serial Dilutions) prepare_fungicides->amend_media amend_media->inoculate incubate Incubate Plates (e.g., 25°C, Dark) inoculate->incubate measure_growth Measure Radial Growth incubate->measure_growth calculate_inhibition Calculate Percent Inhibition measure_growth->calculate_inhibition determine_ec50 Determine EC50 Values (Probit Analysis) calculate_inhibition->determine_ec50 end End determine_ec50->end

Caption: Workflow for Mycelial Growth Inhibition Assay.

Field Trials for Efficacy Evaluation

Field trials are crucial for assessing the performance of fungicides under real-world conditions.

  • Plot Design: Experimental plots are established in areas with a history of Fusarium diseases. A randomized complete block design is typically used to minimize the effects of field variability.

  • Treatments: Treatments include an untreated control, and plots treated with this compound and Tebuconazole at recommended application rates.

  • Fungicide Application: Fungicides are typically applied at a specific growth stage of the crop, such as anthesis (flowering) for the control of Fusarium Head Blight in wheat[3].

  • Disease Assessment: Disease severity and incidence are rated visually at different time points after application. For example, in the case of Fusarium Head Blight, this could involve counting the number of infected spikelets per head.

  • Yield and Mycotoxin Analysis: At harvest, grain yield is measured for each plot. Grain samples are also collected and analyzed for mycotoxin contamination, such as deoxynivalenol (B1670258) (DON), using methods like gas chromatography-mass spectrometry (GC-MS) or enzyme-linked immunosorbent assay (ELISA).

  • Data Analysis: Statistical analysis is performed to compare the disease levels, yield, and mycotoxin concentrations among the different treatments.

Concluding Remarks

The presented data consistently demonstrates that this compound exhibits a higher in-vitro efficacy against Fusarium graminearum and Fusarium verticillioides compared to Tebuconazole, as indicated by its lower EC50 values. Both fungicides operate through the same mechanism of inhibiting ergosterol biosynthesis. While in-vitro data provides a strong indication of potential performance, field trials remain essential for evaluating the practical effectiveness of these fungicides in controlling Fusarium diseases and reducing mycotoxin contamination in agricultural settings. The observed increase in EC50 values over time for both compounds highlights the importance of ongoing monitoring for fungicide resistance in Fusarium populations.

References

A Comparative Guide to the Cross-Reactivity of (+)-Metconazole with Other Azoles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of (+)-Metconazole's cross-reactivity with other azole compounds, focusing on both on-target and off-target interactions. The information is supported by experimental data to aid in the assessment of its specificity and potential for drug-drug interactions.

Introduction to Azole Cross-Reactivity

Azole antifungals are a cornerstone in the management of fungal diseases in both agriculture and medicine. Their primary mechanism of action is the inhibition of cytochrome P450 (CYP) enzymes, specifically sterol 14α-demethylase (CYP51), which is crucial for the biosynthesis of ergosterol, an essential component of fungal cell membranes. However, the structural similarity among azole compounds can lead to cross-reactivity, not only with different fungal CYP51 enzymes but also with mammalian CYP enzymes and other off-target proteins. This can result in varying efficacy, toxicity profiles, and the potential for drug-drug interactions. Metconazole (B41703), a broad-spectrum triazole fungicide, exists as four stereoisomers. The (+)-enantiomer, specifically the (1S, 5R)-isomer, has been identified as the most biologically active. Understanding its cross-reactivity is vital for its safe and effective use.

On-Target Cross-Reactivity: Inhibition of Fungal CYP51

The efficacy of azole antifungals is determined by their ability to bind to and inhibit the fungal CYP51 enzyme. The degree of inhibition can vary between different azoles and against different fungal species.

Comparative Inhibitory Activity

While a single study directly comparing the inhibitory potency (IC50 or Kd) of this compound against a wide range of clinically relevant azoles is not available in the reviewed literature, data from various studies allow for an indirect comparison.

One study investigated the efficacy of metconazole and triticonazole (B1683677) against several Fusarium species, providing IC50 values for the inhibition of fungal growth.

Table 1: Comparative IC50 Values of Metconazole and Triticonazole against Fusarium Species

Fungal SpeciesMetconazole EC50 (µg/mL)Triticonazole EC50 (µg/mL)
F. graminearum0.04412.149
F. oxysporum0.0380.567
Fusarium sp. nov.0.0187Not Reported

Data extracted from a study on the baseline sensitivity of Fusarium species to different fungicides.

Another comprehensive study determined the dissociation constants (Kd) for a wide array of medical and agricultural azoles against CYP51 from Candida albicans. Although metconazole was not included, these data provide a valuable reference for the relative potencies of other azoles.

Table 2: Binding Affinities (Kd) of Various Azoles to Candida albicans CYP51

Azole CompoundKd (nM)
Clotrimazole10
Itraconazole26
KetoconazoleNot Reported
Fluconazole47
Voriconazole10-26
Epoxiconazole22
Propiconazole32
Tebuconazole41
Triadimenol68

Data from a study on the azole affinity of sterol 14α-demethylase enzymes.[1]

Off-Target Cross-Reactivity: Interaction with Mammalian Proteins

A significant concern with azole compounds is their potential to interact with mammalian proteins, leading to unwanted side effects. A key off-target interaction for several conazole fungicides is the antagonism of the androgen receptor (AR).

Comparative Binding Affinity to the Androgen Receptor

A computational study using molecular docking and MM/GBSA calculations has provided binding energy data for metconazole and other azoles to the human androgen receptor. Lower binding energy indicates a higher binding affinity.

Table 3: Comparative Binding Energies of Azoles to the Human Androgen Receptor

Azole CompoundBinding Energy (kcal/mol)
Metconazole -73.40
Tebuconazole-67.91
Fenbuconazole-67.76
Epoxiconazole-67.60
Triflumizole-62.38
Flusilazole-56.70
Dihydrotestosterone (DHT)-75.03

Data from a study exploring the androgen receptor binding affinity of azole derivatives.[2]

Experimental Protocols

Fungal CYP51 Enzyme Inhibition Assay

This protocol outlines a general method for determining the IC50 of an azole compound against fungal CYP51.

1. Reagents and Materials:

  • Purified recombinant fungal CYP51

  • Cytochrome P450 reductase (CPR)

  • Lanosterol (substrate)

  • NADPH

  • Potassium phosphate (B84403) buffer (e.g., 50 mM, pH 7.4)

  • Test azole compounds (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well microplate

  • Plate reader

2. Assay Procedure:

  • Enzyme-Inhibitor Pre-incubation:

    • Prepare serial dilutions of the test azole compound in the reaction buffer.

    • In a 96-well plate, add the diluted azole compounds. Include a vehicle control (DMSO) and a no-inhibitor control.

    • Add a mixture of purified fungal CYP51 and CPR to each well.

    • Incubate for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C) to allow for inhibitor binding.

  • Reaction Initiation and Incubation:

    • Initiate the reaction by adding the substrate (lanosterol) and the cofactor (NADPH) to all wells.

    • Incubate the plate at 37°C for a specific duration (e.g., 30-60 minutes), ensuring the reaction remains within the linear range.

  • Reaction Termination and Detection:

    • Stop the reaction by adding a quenching solution (e.g., a strong acid or an organic solvent).

    • Quantify the product formation using a suitable method, such as HPLC or a fluorescence-based assay.

  • Data Analysis:

    • Calculate the percentage of inhibition for each azole concentration relative to the control.

    • Plot the percentage of inhibition against the logarithm of the azole concentration and fit the data to a dose-response curve to determine the IC50 value.

Androgen Receptor Competitive Binding Assay

This protocol describes a common method to assess the binding affinity of a compound to the androgen receptor.

1. Reagents and Materials:

  • Source of androgen receptor (e.g., rat prostate cytosol or recombinant human AR)

  • Radiolabeled androgen (e.g., [³H]-R1881 or [³H]-DHT)

  • Unlabeled androgen (for determining non-specific binding)

  • Test compounds (e.g., this compound)

  • Assay buffer (e.g., Tris-HCl based buffer)

  • Hydroxyapatite (HAP) slurry or other means to separate bound from free radioligand

  • Scintillation cocktail and scintillation counter

2. Assay Procedure:

  • Preparation:

    • Prepare serial dilutions of the test compounds and a reference competitor (e.g., unlabeled R1881) in the assay buffer.

  • Binding Reaction:

    • In microcentrifuge tubes or a 96-well plate, combine the androgen receptor preparation, the radiolabeled androgen at a fixed concentration, and varying concentrations of the test compound or reference competitor.

    • Include control tubes for total binding (only radioligand and receptor) and non-specific binding (radioligand, receptor, and a saturating concentration of unlabeled androgen).

    • Incubate the mixture at a low temperature (e.g., 4°C) for a sufficient time to reach equilibrium (e.g., 18-24 hours).

  • Separation of Bound and Free Ligand:

    • Add HAP slurry to each tube to adsorb the receptor-ligand complexes.

    • Wash the HAP pellets with cold wash buffer to remove unbound radioligand.

  • Detection:

    • Add scintillation cocktail to the washed pellets.

    • Measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the amount of specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Determine the IC50 value from the resulting competition curve. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.[3][4]

Signaling Pathway and Experimental Workflow Diagrams

G cluster_0 Ergosterol Biosynthesis Pathway cluster_1 Azole Inhibition Acetyl-CoA Acetyl-CoA HMG-CoA HMG-CoA Acetyl-CoA->HMG-CoA Mevalonate Mevalonate HMG-CoA->Mevalonate Isopentenyl Pyrophosphate Isopentenyl Pyrophosphate Mevalonate->Isopentenyl Pyrophosphate Squalene Squalene Isopentenyl Pyrophosphate->Squalene Lanosterol Lanosterol Squalene->Lanosterol Squalene epoxidase 4,4-dimethyl-cholesta-8,14,24-trienol 4,4-dimethyl-cholesta-8,14,24-trienol Lanosterol->4,4-dimethyl-cholesta-8,14,24-trienol CYP51 (14α-demethylase) ... ... 4,4-dimethyl-cholesta-8,14,24-trienol->... Ergosterol Ergosterol ...->Ergosterol Fungal Cell Membrane Integrity Fungal Cell Membrane Integrity Ergosterol->Fungal Cell Membrane Integrity Metconazole Metconazole CYP51 (14α-demethylase) CYP51 (14α-demethylase) Metconazole->CYP51 (14α-demethylase) Inhibits OtherAzoles Other Azoles OtherAzoles->CYP51 (14α-demethylase) Inhibits G cluster_0 Androgen Receptor Signaling cluster_1 Azole Antagonism Androgen Androgen AR_HSP AR-HSP Complex Androgen->AR_HSP Binds AR Androgen Receptor (AR) AR_dimer AR_dimer AR->AR_dimer Dimerization HSP Heat Shock Proteins AR_HSP->AR HSP Dissociation AR_nucleus AR in Nucleus AR_dimer->AR_nucleus Nuclear Translocation ARE Androgen Response Element AR_nucleus->ARE Binds Gene Transcription Gene Transcription ARE->Gene Transcription Activates Metconazole Metconazole Metconazole->AR Competitively Binds (Antagonist) G cluster_0 Experimental Workflow: Cross-Reactivity Assessment start Select Azole Compounds (Metconazole & Comparators) assay_choice Choose Target (e.g., CYP51, Androgen Receptor) start->assay_choice cyp51_assay Perform CYP51 Inhibition Assay assay_choice->cyp51_assay On-Target ar_assay Perform Androgen Receptor Competitive Binding Assay assay_choice->ar_assay Off-Target ic50_calc Calculate IC50/Kd Values cyp51_assay->ic50_calc binding_energy_calc Calculate Binding Affinity (Ki) ar_assay->binding_energy_calc data_table Compile Data into Comparison Tables ic50_calc->data_table binding_energy_calc->data_table analysis Analyze Cross-Reactivity Profile data_table->analysis

References

A Comparative Analysis of Metconazole and Prothioconazole for Fungal Disease Management

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – December 20, 2025 – In the ongoing effort to develop more effective and safer agricultural fungicides, a comprehensive comparative analysis of two leading demethylation inhibitor (DMI) fungicides, Metconazole (B41703) and Prothioconazole (B1679736), has been compiled for researchers, scientists, and drug development professionals. This guide provides an objective comparison of their performance, supported by experimental data, to aid in the strategic selection and development of fungal control agents.

Both Metconazole, a triazole fungicide, and Prothioconazole, a member of the triazolinthione class, function by inhibiting the C14-demethylation step in the fungal ergosterol (B1671047) biosynthesis pathway. This disruption of sterol production leads to impaired fungal cell membrane integrity and ultimately, cell death. While sharing a common mode of action, their distinct chemical structures and metabolic fates result in notable differences in efficacy, target pathogen sensitivity, and toxicological profiles.

A key differentiator is the metabolic activation of Prothioconazole. It acts as a "profungicide," being converted within the plant and fungus into its more potent metabolite, prothioconazole-desthio. This active form is primarily responsible for its fungicidal activity.

Chemical and Physical Properties

A summary of the key chemical and physical properties of Metconazole and Prothioconazole is presented below.

PropertyMetconazoleProthioconazole
Chemical Class TriazoleTriazolinthione
Chemical Formula C₁₇H₂₂ClN₃OC₁₄H₁₅Cl₂N₃OS
Molecular Weight 319.83 g/mol 344.26 g/mol
Mechanism of Action Sterol 14α-demethylase inhibitor (DMI)Sterol 14α-demethylase inhibitor (DMI)
FRAC Group 33
Systemic Activity YesYes

Efficacy Against Major Fungal Pathogens

The in vitro efficacy of Metconazole and Prothioconazole against various Fusarium species, significant pathogens in cereal crops, has been evaluated through mycelial growth inhibition assays. The half-maximal effective concentration (EC₅₀) values, which represent the concentration of a fungicide required to inhibit 50% of fungal growth, are critical metrics for comparison.

Metconazole generally demonstrates high intrinsic activity, with studies showing very low EC₅₀ values against several Fusarium species. For instance, against Fusarium verticillioides, the EC₅₀ values for Metconazole ranged from 0.005 to 0.029 µg/mL. For Fusarium graminearum, isolates collected before the widespread use of DMI fungicides had a mean EC₅₀ of 0.0240 µg/mL for Metconazole.[1][2]

Prothioconazole also exhibits potent activity, though direct comparisons of EC₅₀ values must consider that its efficacy in vivo is largely due to its conversion to prothioconazole-desthio.[3] Studies have shown that prothioconazole-desthio is significantly more effective at inhibiting fungal growth than the parent compound.[3] For F. graminearum, the EC₅₀ values for prothioconazole ranged from 0.4742 to 3.4403 µg/mL.[4] Another study on Fusarium oxysporum f. sp. lentis reported a mean EC₅₀ of 0.23 µg/mL for prothioconazole.[5]

Table 1: Comparative In Vitro Efficacy (EC₅₀) Against Fusarium Species

Fungal SpeciesMetconazole (µg/mL)Prothioconazole (µg/mL)Prothioconazole-desthio (µg/mL)
Fusarium graminearum0.0240 - 0.0405[1][2]0.251 - 3.4403[6]~0.03 (5x more active than parent)[7]
Fusarium verticillioides0.005 - 0.029Not AvailableNot Available
Fusarium pseudograminearum0.0217 - 0.1366[8]0.016 - 2.974[9]Not Available
Fusarium oxysporum f. sp. niveumNot Available0.75 - 5.69[10]Not Available
Fusarium oxysporum f. sp. lentisNot Available0.23 (mean)[5]Not Available

Note: EC₅₀ values can vary significantly between fungal isolates and experimental conditions.

In field applications, particularly for the control of Fusarium Head Blight (FHB) in wheat, both fungicides are considered highly effective. A premix of metconazole and prothioconazole has been shown to provide similar or better suppression of FHB and the associated mycotoxin deoxynivalenol (B1670258) (DON) when compared to standard fungicide treatments.[11][12][13]

Signaling Pathways and Experimental Workflows

To visualize the mechanisms and methodologies discussed, the following diagrams are provided.

Ergosterol_Biosynthesis_Pathway AcetylCoA Acetyl-CoA Squalene Squalene AcetylCoA->Squalene Lanosterol Lanosterol Squalene->Lanosterol MethylatedSterols 14α-methylated sterols Lanosterol->MethylatedSterols Ergosterol Ergosterol MethylatedSterols->Ergosterol Membrane Fungal Cell Membrane Ergosterol->Membrane Inhibitor Metconazole & Prothioconazole-desthio (DMI Fungicides) Inhibitor->MethylatedSterols Inhibit CYP51 (14α-demethylase)

Figure 1: Ergosterol biosynthesis pathway and DMI fungicide inhibition point.

Mycelial_Growth_Inhibition_Assay cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Stock Prepare Fungicide Stock Solution (in DMSO) Serial Create Serial Dilutions of Fungicide Stock->Serial Media Prepare Molten PDA Medium Amend Amend Cooled PDA with Fungicide Dilutions Media->Amend Serial->Amend Pour Pour Amended Media into Petri Dishes Amend->Pour Inoculate Inoculate Center of Plate with Fungal Mycelial Plug Pour->Inoculate Incubate Incubate at 24°C in the Dark Inoculate->Incubate Measure Measure Colony Diameter (Two Perpendicular Directions) Incubate->Measure Calculate Calculate Percent Inhibition vs. Control Measure->Calculate Regress Non-linear Regression (Inhibition vs. log[Concentration]) Calculate->Regress EC50 Determine EC₅₀ Value Regress->EC50

Figure 2: Experimental workflow for determining EC₅₀ values via mycelial growth inhibition.

Toxicological and Environmental Profile

A comprehensive risk assessment requires an evaluation of the toxicological and environmental impact of these fungicides.

Mammalian Toxicity: Both Metconazole and Prothioconazole exhibit low acute toxicity via oral, dermal, and inhalation routes.[14][15] The primary target organ for toxicity following subchronic or chronic exposure in multiple species is the liver.[14][15] For Prothioconazole, its metabolite prothioconazole-desthio is considered the toxicologically relevant compound for risk assessment and has been shown to produce toxicity at lower dose levels in some studies compared to the parent compound.[14]

Table 2: Selected Toxicological Endpoints

EndpointMetconazoleProthioconazoleProthioconazole-desthio
Acute Oral LD₅₀ (Rat) 566 - 1459 mg/kg>6200 mg/kg~2200 mg/kg[16]
Primary Target Organ Liver, Kidney, Spleen[15]Liver, Kidney, Bladder[14]Liver, Kidney, Bladder[14]
Carcinogenicity Not likely to be carcinogenic to humans[15]Not likely to be carcinogenic to humans[16]No evidence of carcinogenicity[16]
Developmental NOAEL (Rat) 20 mg/kg/day[15]80 mg/kg/day[16]1 mg/kg/day[16]
Reproductive NOAEL (Rat) 150 mg/kg-diet[15]10 mg/kg/day[16]Not Available

NOAEL: No-Observed-Adverse-Effect-Level. Values are indicative and may vary based on the specific study.

Environmental Fate: Metconazole is stable to hydrolysis and its primary route of degradation is aerobic soil metabolism. It has the potential to be persistent in sediment.

Prothioconazole degrades rapidly in the environment, with half-lives of less than 5.82 days, transforming into prothioconazole-desthio.[17] This major metabolite is more persistent in soil and water.[17]

Experimental Protocols

Mycelial Growth Inhibition Assay (Agar Dilution Method)

This protocol is a standard method for determining the in vitro efficacy of fungicides.[18][19]

  • Preparation of Fungicide Solutions: A stock solution of the technical-grade fungicide is prepared in a suitable solvent like dimethyl sulfoxide (B87167) (DMSO). Serial dilutions are then made to create a range of working concentrations.

  • Media Amendment: Potato Dextrose Agar (B569324) (PDA) is prepared and autoclaved. After cooling to approximately 50°C, the fungicide working solutions are added to the molten agar to achieve the desired final concentrations (e.g., 0.01, 0.1, 1, 10, 100 µg/mL). Control plates are prepared with the solvent alone.

  • Inoculation: A mycelial plug (typically 5 mm in diameter) is taken from the margin of an actively growing fungal culture and placed, mycelium-side down, onto the center of the amended and control PDA plates.[19]

  • Incubation: Plates are incubated in the dark at a temperature optimal for the specific fungus (e.g., 24°C) until the mycelial growth in the control plate has reached a significant portion of the plate's diameter.[19]

  • Data Collection and Analysis: The colony diameter is measured in two perpendicular directions. The percentage of growth inhibition is calculated relative to the control. The EC₅₀ value is then determined by performing a non-linear regression analysis of the inhibition data against the logarithm of the fungicide concentration.[18]

Field Efficacy Trial for Fusarium Head Blight (FHB) in Wheat

This protocol outlines a typical field experiment to evaluate fungicide performance under real-world conditions.[11][13]

  • Site Selection and Experimental Design: Field trials are established in locations with a history of FHB. A randomized complete block design with multiple replications is typically used. Plots are planted with a wheat variety susceptible to FHB to ensure high disease pressure.

  • Inoculum and Inoculation: To ensure consistent disease development, plots are often artificially inoculated with a mixture of known pathogenic Fusarium graminearum isolates. This is typically done by spreading grain spawn (e.g., corn kernels colonized by the fungus) throughout the plots prior to flowering.

  • Fungicide Application: Fungicides are applied at specified rates and timings, most commonly at early anthesis (flowering, Feekes growth stage 10.5.1), which is the critical window for FHB infection. Applications are made using calibrated sprayers to ensure uniform coverage.

  • Disease Assessment: FHB severity and incidence are assessed visually at a set time post-application (e.g., 21 days after flowering). FHB index, a combined measure of incidence and severity, is calculated.

  • Harvest and Mycotoxin Analysis: At maturity, plots are harvested, and grain yield and test weight are determined. Grain samples are collected and analyzed using methods like gas chromatography-mass spectrometry (GC-MS) or enzyme-linked immunosorbent assay (ELISA) to quantify the concentration of mycotoxins such as deoxynivalenol (DON).

  • Data Analysis: Data on FHB index, yield, and DON levels are subjected to analysis of variance (ANOVA) to determine the statistical significance of treatment effects.

Conclusion

Metconazole and Prothioconazole are both highly effective DMI fungicides crucial for managing a broad spectrum of fungal diseases, particularly in cereals. Metconazole exhibits potent intrinsic activity. Prothioconazole's efficacy is distinguished by its conversion to the highly active metabolite, prothioconazole-desthio. This profungicide characteristic may offer advantages in terms of translocation and spectrum of activity. The choice between these fungicides, or their use in combination, will depend on the target pathogen, local resistance management strategies, and regulatory considerations. The data and protocols presented in this guide offer a foundational resource for further research and development in the field of chemical crop protection.

References

Inter-laboratory Comparison of (+)-Metconazole Analysis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the principles and practices involved in conducting an inter-laboratory comparison for the analysis of (+)-Metconazole. While specific proficiency test data for this compound is not publicly available, this document outlines the typical methodologies, data presentation, and critical factors based on established practices for pesticide residue analysis in inter-laboratory studies.

Introduction

Metconazole (B41703) is a broad-spectrum triazole fungicide widely used in agriculture.[1][2] As a chiral compound, it exists as four stereoisomers. The biological activity and environmental fate of these isomers can differ significantly, making the accurate quantification of specific isomers like this compound crucial for regulatory purposes and risk assessment.[1][3]

Inter-laboratory comparisons, also known as proficiency tests (PTs), are essential for ensuring the quality, accuracy, and comparability of analytical results among different laboratories.[4][5][6] Participation in such schemes is often mandatory for official control laboratories to maintain accreditation and demonstrate the reliability of their data.[6][7][8]

Data Presentation: A-Typical Inter-laboratory Comparison

The following table illustrates how data from an inter-laboratory comparison for this compound would be presented. This is a hypothetical representation to demonstrate the structure and key metrics of such a study. The data includes the analytical method used by each laboratory, their reported concentration of this compound in a standardized test sample, and the calculated z-score, which indicates the performance of each laboratory against the consensus value.

Laboratory IDAnalytical MethodReported Concentration (mg/kg)Assigned Value (mg/kg)Standard Deviation for Proficiency Assessmentz-scorePerformance Assessment
Lab 01LC-MS/MS0.0450.0500.0125-0.4Satisfactory
Lab 02GC-MS/MS0.0520.0500.01250.16Satisfactory
Lab 03LC-MS/MS0.0610.0500.01250.88Satisfactory
Lab 04UPLC-MS/MS0.0480.0500.0125-0.16Satisfactory
Lab 05LC-MS/MS0.0350.0500.0125-1.2Satisfactory
Lab 06GC-MS0.0680.0500.01251.44Satisfactory
Lab 07LC-MS/MS0.0280.0500.0125-1.76Satisfactory
Lab 08UPLC-MS/MS0.0750.0500.01252.0Questionable
Lab 09LC-MS/MS0.0220.0500.0125-2.24Unsatisfactory
Lab 10GC-MS/MS0.0510.0500.01250.08Satisfactory

Note: The data in this table is for illustrative purposes only and does not represent the results of an actual inter-laboratory study.

Interpretation of z-scores:

  • |z| ≤ 2: Satisfactory performance

  • 2 < |z| < 3: Questionable performance

  • |z| ≥ 3: Unsatisfactory performance

Experimental Protocols

The analytical methods employed in the determination of metconazole residues in various matrices, such as cereals and other food products, are predominantly based on chromatographic techniques coupled with mass spectrometry.

1. Sample Preparation (QuEChERS Method)

A widely used method for the extraction of pesticide residues from food matrices is the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method.[3]

  • Extraction: A homogenized sample (e.g., 10-15 g of wheat flour) is weighed into a centrifuge tube. Acetonitrile (B52724) is added, and the sample is shaken vigorously. This is followed by the addition of a salt mixture (e.g., magnesium sulfate, sodium chloride, sodium citrate) to induce liquid-liquid partitioning and the sample is shaken again.

  • Cleanup (Dispersive Solid-Phase Extraction - dSPE): An aliquot of the acetonitrile extract is transferred to a tube containing a dSPE sorbent (e.g., a mixture of primary secondary amine (PSA) to remove fatty acids and other interfering compounds, and C18 to remove nonpolar interferences) and magnesium sulfate. The tube is shaken and then centrifuged.

  • Final Extract: The supernatant is collected, and a portion may be acidified to improve the stability of certain pesticides. The final extract is then ready for chromatographic analysis.

2. Chromatographic Analysis

  • Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS): This is the most common and preferred method for the analysis of metconazole and other polar to semi-polar pesticides.

    • Chromatographic Separation: A C18 reversed-phase column is typically used to separate metconazole from other compounds in the sample extract. The mobile phase usually consists of a gradient of water and methanol (B129727) or acetonitrile, often with additives like formic acid or ammonium (B1175870) formate (B1220265) to improve ionization.

    • Mass Spectrometric Detection: Detection is performed using a tandem mass spectrometer, typically with an electrospray ionization (ESI) source operating in positive ion mode. Multiple Reaction Monitoring (MRM) is used for quantification and confirmation, where specific precursor-to-product ion transitions for metconazole are monitored.

  • Gas Chromatography with Tandem Mass Spectrometry (GC-MS/MS): GC-MS/MS is also a powerful technique for the analysis of volatile and semi-volatile pesticides, including metconazole.

    • Chromatographic Separation: A capillary column with a non-polar or semi-polar stationary phase is used for separation.

    • Mass Spectrometric Detection: Electron ionization (EI) is the common ionization technique, followed by tandem mass spectrometry for selective and sensitive detection using MRM.

3. Chiral Separation

For the specific analysis of this compound, a chiral separation step is necessary. This is typically achieved using chiral chromatography.

  • High-Performance Liquid Chromatography (HPLC) with a Chiral Stationary Phase (CSP): The separation of metconazole enantiomers can be performed on a polysaccharide-based CSP, such as cellulose (B213188) or amylose (B160209) derivatives.[1][3] The mobile phase is often a mixture of n-hexane and an alcohol modifier like ethanol (B145695) or isopropanol.[3]

  • Supercritical Fluid Chromatography (SFC) with a CSP: SFC can offer faster and more efficient separations compared to HPLC for some chiral compounds.[1]

Mandatory Visualizations

Inter_Laboratory_Comparison_Workflow cluster_organizer Proficiency Test (PT) Organizer cluster_participants Participating Laboratories P1 Preparation of Homogeneous Test Material P2 Distribution of Samples to Participants P1->P2 L1 Receipt and Storage of Test Sample P2->L1 P5 Collection and Statistical Analysis of Results P6 Issuance of PT Report with Performance Evaluation (z-scores) P5->P6 L4 Review of Performance and Corrective Actions P6->L4 L2 Analysis of this compound using In-House Method L1->L2 L3 Reporting of Results to PT Organizer L2->L3 L3->P5

Caption: Workflow of a typical inter-laboratory comparison study.

Factors_Influencing_Analysis cluster_method Analytical Method cluster_lab Laboratory Factors cluster_matrix Matrix Effects M1 Extraction Efficiency Result Accuracy & Precision of This compound Analysis M1->Result M2 Cleanup Strategy (dSPE Sorbents) M2->Result M3 Chromatographic Separation (Column, Mobile Phase) M3->Result M4 Mass Spectrometer Sensitivity & Selectivity M4->Result M5 Chiral Separation (for this compound) M5->Result L1 Analyst Experience L1->Result L2 Instrument Calibration L2->Result L3 Quality Control Procedures L3->Result L4 Sample Handling and Storage L4->Result X1 Ion Suppression/Enhancement X1->Result X2 Interfering Compounds X2->Result

References

A Researcher's Guide to the Statistical Analysis of Fungicide Treatments

Author: BenchChem Technical Support Team. Date: December 2025

Experimental Protocols: Designing a Robust Fungicide Efficacy Trial

The foundation of any comparative analysis is a well-designed experiment. The goal is to minimize experimental variability to ensure that observed differences are, in fact, due to the treatments applied.[1] For fungicide field trials, the Randomized Complete Block Design (RCBD) is often the most appropriate design as it controls for environmental heterogeneity across the experimental area.[1]

Key Methodological Steps:

  • Define Objectives and Treatments : Clearly state the research question.[2][3] The treatments should include the fungicide(s) to be tested (potentially at various application rates), a negative control (untreated check), and potentially a positive control (a standard, effective fungicide).[4] The inclusion of an untreated control is essential to determine the baseline disease level and the actual impact of the fungicide.[4]

  • Site Selection and Plot Setup : Choose a uniform field site with a known history of the target disease.[4] Divide the area into plots, which are the basic units where treatments are applied.[1] Plots should be large enough to accommodate equipment and minimize interference between adjacent plots, such as spray drift.[2] Using untreated buffer rows between plots is a common practice to reduce such interference.

  • Blocking and Randomization : Group the plots into blocks. Each block should be as uniform as possible, with the environmental variation being greater between blocks than within them.[1] Each block must contain every treatment once.[2][3] Within each block, treatments are assigned to plots randomly. This randomization is critical to justify the assumptions of the statistical analysis and ensure unbiased comparisons.[1]

  • Replication : The experiment should be replicated, meaning the entire set of blocks is repeated. A minimum of three to four replications is typically recommended for on-farm trials.[3][4] True replication involves separate applications of each treatment in each block.

  • Application and Maintenance : Apply fungicides uniformly using calibrated equipment.[4] All other agronomic practices (e.g., irrigation, fertilization) should be kept constant across all plots to avoid introducing confounding variables.

  • Data Collection : Efficacy is primarily evaluated by measuring the reduction in disease severity or incidence and the protection or increase in crop yield and quality.[1] Data on potential phytotoxicity (damage to the host plant) should also be recorded.[1] For diseases that develop over time, measurements may be taken at multiple intervals, which is known as a repeated measures design.[1]

Statistical Analysis: From Raw Data to Meaningful Conclusions

Once data is collected, statistical analysis is used to objectively determine if the observed differences between treatments are significant or simply due to random chance.

  • Analysis of Variance (ANOVA) : For a Randomized Complete Block Design, a two-way ANOVA is the standard statistical test.[1] It partitions the total variation in the data into components attributable to the treatments, the blocks, and the experimental error. The primary output is an F-statistic and a p-value for the treatment effect. A small p-value (typically < 0.05) indicates a statistically significant difference among the treatment means.

  • Mean Separation Tests : If the ANOVA shows a significant treatment effect, a post-hoc test such as Tukey's Honestly Significant Difference (HSD) test is used to perform pairwise comparisons between all treatment means. This identifies which specific treatments are significantly different from one another.

  • Advanced Models : For more complex data, such as repeated measures or data that doesn't meet the assumptions of ANOVA, Generalized Linear Mixed Models (GLMMs) can be employed.[5] These models can account for correlations within the data and different data distributions. Both frequentist and Bayesian approaches can be used for fitting these models.[5][6]

  • Dose-Response Analysis : To evaluate the effect of different fungicide rates, dose-response curves are generated.[7] These curves model the relationship between the fungicide dose and the level of disease control, often used to calculate the Effective Concentration 50 (EC50) , which is the concentration that inhibits pathogen growth by 50%.[8]

Data Presentation: Summarizing Quantitative Results

Quantitative data from fungicide trials should be summarized in a clear and structured table to facilitate easy comparison between treatments.

TreatmentApplication RateMean Disease Severity (%)Standard Error (SE)Mean Yield ( kg/ha )Standard Error (SE)
Untreated ControlN/A65.8 a4.23500 c150.7
Fungicide A1.0 L/ha22.5 b2.95200 a180.2
Fungicide B1.0 L/ha25.1 b3.14950 ab165.4
Fungicide C0.8 L/ha38.7 c3.54500 b175.9
p-value<0.001<0.001
CV (%)12.58.9
Means in the same column followed by the same letter are not significantly different according to Tukey's HSD test (P < 0.05). CV represents the Coefficient of Variation.

Mandatory Visualization

Visual diagrams are essential for communicating complex workflows and biological mechanisms. The following diagrams are generated using Graphviz (DOT language) and adhere to the specified design constraints.

G A 1. Define Objectives and Treatments B 2. Site Selection and Plot Layout A->B C 3. Experimental Design (Randomized Complete Block) B->C D 4. Treatment Application (Randomized within Blocks) C->D E 5. Data Collection (Disease Severity, Yield) D->E F 6. Statistical Analysis (ANOVA) E->F G 7. Mean Separation (e.g., Tukey's HSD) F->G H 8. Interpretation and Reporting G->H

Caption: Workflow for a Randomized Complete Block Design Fungicide Efficacy Trial.

G cluster_0 cluster_1 ext_signal External Signal (e.g., Host Presence) receptor Membrane Receptor ext_signal->receptor kinase_a Kinase A receptor->kinase_a kinase_b Kinase B (Target Enzyme) kinase_a->kinase_b tf Transcription Factor kinase_b->tf  Activates response Pathogenicity Gene Expression tf->response disease Disease Progression response->disease fungicide Fungicide fungicide->inhibition inhibition->kinase_b  Inhibits

Caption: Hypothetical Signaling Pathway Showing Fungicide's Mode of Action.

References

Performance of (+)-Metconazole Against Resistant Fungal Strains: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of antifungal resistance poses a significant threat to global health, necessitating the development of novel therapeutic agents and a deeper understanding of existing ones. This guide provides a comprehensive comparison of the performance of (+)-metconazole, specifically the highly active (1S, 5R)-enantiomer, against resistant fungal strains. Through a detailed analysis of available experimental data, this document aims to equip researchers and drug development professionals with the objective information needed to evaluate the potential of this compound in the current landscape of antifungal resistance.

Executive Summary

Metconazole (B41703), a chiral triazole antifungal, exhibits stereoselective activity, with the (1S, 5R)-enantiomer demonstrating the most potent antifungal properties.[1][2] This enhanced activity is attributed to its strong binding affinity to the target enzyme, cytochrome P450-dependent 14α-demethylase (CYP51), a key enzyme in the fungal ergosterol (B1671047) biosynthesis pathway.[2] While direct comparative data of this compound against a broad spectrum of resistant clinical isolates remains limited in publicly available literature, existing studies on Fusarium species and data on cross-resistance patterns in Aspergillus suggest its potential efficacy. This guide synthesizes the available quantitative data, outlines detailed experimental protocols for antifungal susceptibility testing, and visualizes key pathways to provide a thorough comparative analysis.

Data Presentation: Comparative Antifungal Activity

The following tables summarize the available quantitative data on the in vitro activity of metconazole and other triazole antifungals against various fungal species, including some resistant isolates. It is important to note that much of the available data on metconazole does not specify the stereoisomer used. However, given that the (1S, 5R)-enantiomer is the most active, these values provide a baseline for its potential efficacy.

Table 1: In Vitro Activity of Metconazole Against Fusarium Species

Fungal SpeciesAntifungal AgentEC50 (µg/mL) RangeMean EC50 (µg/mL)Reference(s)
Fusarium graminearumMetconazole0.005 - 0.17340.012 - 0.0405
Fusarium verticillioidesMetconazole0.005 - 0.0290.012
Fusarium pseudograminearumMetconazole0.0217 - 0.13660.0559[3]

Table 2: Comparative In Vitro Activity of Triazoles Against Azole-Resistant Aspergillus fumigatus

Antifungal AgentMIC Range (µg/mL)MIC50 (µg/mL)MIC90 (µg/mL)Reference(s)
Itraconazole (B105839)≤0.12 - >162>8[4]
Voriconazole≤0.12 - >1614[4]
Posaconazole≤0.06 - >80.251[4]
MetconazoleNot directly compared in the same study--

Note: Data for metconazole against well-characterized resistant Aspergillus strains in a comparative manner with other triazoles is limited. However, studies on cross-resistance suggest that some azole-resistant strains may exhibit reduced susceptibility to metconazole.

Table 3: In Vitro Activity of Triazoles Against Fluconazole-Resistant Candida Species

Fungal SpeciesAntifungal AgentMIC Range (µg/mL)MIC50 (µg/mL)MIC90 (µg/mL)Reference(s)
Candida albicansFluconazole≥64--[5]
Itraconazole0.12 - >162>16[6]
Voriconazole0.03 - 160.254[6]
Candida glabrataFluconazole≥64--[5]
Itraconazole0.12 - >1628[6]
Voriconazole0.03 - 160.54[6]
Candida kruseiFluconazoleIntrinsically Resistant--[5]
Itraconazole0.12 - 812[6]
Voriconazole0.06 - 40.251[6]

Experimental Protocols

Standardized methods for antifungal susceptibility testing are crucial for the reproducibility and comparison of data across different laboratories. The two most widely recognized protocols are provided by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

CLSI Broth Microdilution Method for Yeasts (M27)

This method is a reference standard for determining the Minimum Inhibitory Concentration (MIC) of antifungal agents against yeasts.

  • Inoculum Preparation: Yeast colonies are suspended in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard. This suspension is then diluted in RPMI 1640 medium to yield a final inoculum concentration of 0.5 x 10³ to 2.5 x 10³ cells/mL.

  • Antifungal Agent Preparation: The antifungal agents are serially diluted in RPMI 1640 medium in 96-well microtiter plates.

  • Incubation: The inoculated plates are incubated at 35°C for 24-48 hours.

  • MIC Determination: The MIC is the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50% reduction in turbidity) compared to the growth control well.

EUCAST Broth Microdilution Method for Molds (E.DEF 9.3.2)

This protocol is designed for determining the MIC of antifungal agents against filamentous fungi.

  • Inoculum Preparation: Spores are harvested from fungal cultures and suspended in a sterile saline solution containing a wetting agent (e.g., Tween 20). The spore suspension is adjusted to a concentration of 2 x 10⁵ to 5 x 10⁵ CFU/mL.

  • Antifungal Agent Preparation: Similar to the CLSI method, antifungal agents are serially diluted in RPMI 2% glucose medium in 96-well microtiter plates.

  • Incubation: Plates are incubated at 35-37°C for 48-96 hours, depending on the fungal species.

  • MIC Determination: The MIC is determined as the lowest concentration of the antifungal agent that completely inhibits visible growth. For some antifungal-fungus combinations, a trailing effect may be observed, and the endpoint is read as the concentration that causes a significant reduction in growth.

Mandatory Visualization

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key concepts related to the performance and evaluation of this compound.

Ergosterol_Biosynthesis_Pathway cluster_inhibition Inhibition by Triazoles acetyl_coa Acetyl-CoA hmg_coa HMG-CoA acetyl_coa->hmg_coa mevalonate Mevalonate hmg_coa->mevalonate squalene Squalene mevalonate->squalene Multiple Steps lanosterol Lanosterol squalene->lanosterol ergosterol Ergosterol lanosterol->ergosterol Multiple Steps including 14α-demethylation cyp51 CYP51 (14α-demethylase) lanosterol->cyp51 triazoles This compound Other Triazoles triazoles->cyp51

Caption: The fungal ergosterol biosynthesis pathway and the target of triazole antifungals.

Antifungal_Resistance_Mechanisms cluster_mechanisms Mechanisms of Resistance antifungal Triazole Antifungal (this compound) fungal_cell Fungal Cell antifungal->fungal_cell Enters Cell target_mutation Target Site Alteration (Mutations in ERG11/CYP51A gene) fungal_cell->target_mutation Leads to reduced binding affinity target_overexpression Target Enzyme Overexpression (Upregulation of ERG11/CYP51A) fungal_cell->target_overexpression Increases target concentration pathway_alteration Alteration of Sterol Biosynthesis Pathway fungal_cell->pathway_alteration Bypasses inhibited step efflux_pumps Increased Efflux Pump Activity (e.g., CDR1, MDR1) efflux_pumps->antifungal Pumps out antifungal

Caption: Key mechanisms of triazole resistance in fungal pathogens.

Experimental_Workflow start Start: Fungal Isolate (Resistant Strain) inoculum Inoculum Preparation (CLSI/EUCAST) start->inoculum mic_plate Prepare Microtiter Plate (Serial Dilutions of Antifungals) inoculum->mic_plate incubation Incubation (Specified Time and Temperature) mic_plate->incubation read_mic Read MIC Values (Visual or Spectrophotometric) incubation->read_mic data_analysis Data Analysis and Comparison read_mic->data_analysis end End: Comparative Efficacy Data data_analysis->end

Caption: A generalized experimental workflow for comparative antifungal susceptibility testing.

Conclusion

This compound, particularly the (1S, 5R)-enantiomer, demonstrates significant in vitro activity against various fungal pathogens, notably Fusarium species. Its high affinity for the target enzyme, CYP51, suggests its potential as a potent antifungal agent. However, a comprehensive evaluation of its performance against a broad range of clinically relevant, resistant fungal strains, especially in direct comparison with other leading triazoles, is still needed. The data and protocols presented in this guide serve as a valuable resource for researchers and drug development professionals to design and interpret future studies aimed at fully elucidating the therapeutic potential of this compound in the fight against antifungal resistance. Further research focusing on generating direct comparative MIC data against well-characterized resistant isolates of Candida, Aspergillus, and Fusarium is crucial to solidify its position in the clinical antifungal armamentarium.

References

A Head-to-Head Comparison of Metconazole Formulations: Efficacy, Stereochemistry, and Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Metconazole, a broad-spectrum triazole fungicide, is a critical tool in the management of a wide array of fungal pathogens, most notably Fusarium species responsible for devastating crop diseases. Its efficacy is not monolithic; it varies significantly based on its formulation, stereochemistry, and interaction with other fungicidal agents. This guide provides an objective, data-driven comparison of different Metconazole formulations and combinations, offering insights into their relative performance and underlying mechanisms of action.

Performance Data: A Quantitative Comparison

The in vitro and in vivo efficacy of Metconazole, both alone and in combination with other fungicides, has been extensively studied. The following tables summarize key performance data, providing a basis for direct comparison.

Table 1: In Vitro Efficacy (EC50) of Metconazole and its Stereoisomers against Fusarium Species

The half-maximal effective concentration (EC50) is a standard measure of a fungicide's potency. Lower EC50 values indicate higher antifungal activity. As a chiral molecule with two stereocenters, Metconazole exists as four distinct stereoisomers. Research has demonstrated significant variation in the fungicidal activity of these isomers.

Fungicide FormulationTarget PathogenMean EC50 (µg/mL)Key Findings
Metconazole (Racemic Mixture) Fusarium graminearum0.0481 ± 0.0134[1]Effective against both carbendazim-sensitive and -resistant strains.[1]
Fusarium verticillioides0.012 ± 0.006Strong antifungal activity observed.
(1S,5R)-metconazole Fusarium graminearum-Highest fungicidal activity among all stereoisomers.[2][3]
Alternaria triticina-13.9-23.4 times more active than (1R, 5S)-metconazole.[2]
(1S,5S)-metconazole Fusarium graminearum-Intermediate fungicidal activity.[2]
(1R,5R)-metconazole Fusarium graminearum-Lower fungicidal activity compared to (1S,5R) and (1S,5S) isomers.[2]
(1R,5S)-metconazole Fusarium graminearum-Lowest fungicidal activity among the four stereoisomers.[2]

Note: The racemic mixture refers to a formulation containing all four stereoisomers. The cis-isomers are (1S,5R) and (1R,5S), while the trans-isomers are (1S,5S) and (1R,5R). The cis-form is generally considered more bioactive.[4]

Table 2: In Vivo Efficacy of Metconazole Formulations and Mixtures against Fusarium Head Blight (FHB)

Field trials provide crucial data on the performance of fungicides under real-world conditions. The control of FHB and the reduction of the mycotoxin deoxynivalenol (B1670258) (DON) are key metrics for evaluating efficacy.

Fungicide Treatment% FHB Index Control% DON ReductionComparison with Other Fungicides
Metconazole 50%45%More effective than tebuconazole (B1682727) (40% FHB control, 23% DON reduction) and propiconazole (B1679638) (32% FHB control, 12% DON reduction).[5]
Metconazole + Pyraclostrobin 44.1% (single application) to 64.3% (double application)-The double application was not significantly different from tebuconazole alone.
Metconazole + Phenamacril Showed the greatest efficacy for FHB control and DON reduction among all tested treatments.[1]Showed the greatest efficacy for FHB control and DON reduction among all tested treatments.[1]Superior to Metconazole, phenamacril, or carbendazim (B180503) alone.[1]
Prothioconazole + Tebuconazole 52%42%Most effective for FHB index control in a multivariate meta-analysis.[5]
Sphaerex (Metconazole + Prothioconazole) --Efficacy is being evaluated in ongoing integrated management trials.

Formulation Types: A General Overview

  • Suspension Concentrates (SC): A solid active ingredient is dispersed in water.

    • Benefits: Water-based (safer for users and the environment), no flammable solvents, and suitable for active ingredients with low water solubility.[6]

    • Limitations: Potential for crystal growth and long-term stability issues.[6]

  • Emulsifiable Concentrates (EC): An oil-soluble liquid active ingredient is dissolved in a solvent with an emulsifier.

    • Benefits: Easy to handle and mix, with good stability.

    • Limitations: May contain volatile organic compounds (VOCs) and can be more phytotoxic to plants under certain conditions.

The choice of formulation can influence the physicochemical properties of the spray dilution, which in turn affects retention on the leaf surface, crystallization of the active ingredient, and ultimately, the control efficacy.

Experimental Protocols

Detailed and standardized experimental protocols are essential for the accurate and reproducible assessment of fungicide performance.

In Vitro Mycelial Growth Inhibition Assay for EC50 Determination

This method is a standard for determining the intrinsic toxicity of a fungicide to a target pathogen.

Objective: To determine the concentration of a Metconazole formulation that inhibits the mycelial growth of a target fungus by 50%.

Materials:

  • Pure culture of the target fungus (e.g., Fusarium graminearum)

  • Potato Dextrose Agar (PDA) or other suitable growth medium

  • Technical grade Metconazole or formulated product

  • Sterile distilled water

  • Solvent (e.g., acetone (B3395972) or ethanol, if using technical grade fungicide)

  • Sterile Petri dishes (90 mm diameter)

  • Sterile cork borer (5 mm diameter)

  • Incubator

  • Digital calipers

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of Metconazole in a suitable solvent (if necessary) and then make serial dilutions in sterile distilled water to achieve a range of desired concentrations.

  • Amended Media Preparation: Incorporate the different concentrations of Metconazole into molten PDA. For a control, add only the solvent (if used) to the PDA at the same volume as the highest fungicide concentration. Pour the amended PDA into sterile Petri dishes and allow them to solidify.

  • Inoculation: Using a sterile cork borer, take 5 mm mycelial plugs from the edge of an actively growing culture of the target fungus. Place one plug in the center of each PDA plate (both amended and control).

  • Incubation: Incubate the plates at the optimal temperature for the growth of the target fungus (e.g., 25°C) in the dark.

  • Data Collection: After a set incubation period (e.g., 3-5 days, or when the control colony has reached approximately two-thirds of the plate diameter), measure the diameter of the fungal colony in two perpendicular directions using digital calipers.

  • Calculation of Inhibition: Calculate the percentage of mycelial growth inhibition for each concentration using the formula: % Inhibition = [(Diameter of control colony - Diameter of treated colony) / Diameter of control colony] x 100

  • EC50 Determination: Use statistical software to perform a probit or log-logistic regression analysis of the percent inhibition data against the logarithm of the fungicide concentration to determine the EC50 value.

In Vivo Fungicide Efficacy Field Trial for FHB Control in Wheat

Field trials are essential to evaluate the performance of a fungicide under realistic agricultural conditions.

Objective: To assess the efficacy of different Metconazole formulations in controlling FHB and reducing DON contamination in wheat.

Experimental Design:

  • Location: A field with a history of FHB or in a region conducive to the disease.

  • Plot Design: Randomized complete block design with at least four replications.

  • Treatments: Include an untreated control, Metconazole formulation(s) at specified rates, and potentially other standard fungicide treatments for comparison.

  • Wheat Cultivar: Use a wheat cultivar with known susceptibility to FHB.

Procedure:

  • Plot Establishment: Plant the wheat according to standard agronomic practices for the region.

  • Inoculation (if necessary): To ensure disease pressure, plots can be artificially inoculated with a spore suspension of F. graminearum at the beginning of anthesis (flowering). This can be done by spraying the inoculum onto the wheat heads.

  • Fungicide Application: Apply the fungicide treatments at a specific wheat growth stage, typically at early anthesis (Feekes 10.5.1), as this is a critical window for FHB infection. Use a calibrated sprayer to ensure accurate and uniform application.

  • Disease Assessment: At a specified time after inoculation and fungicide application (e.g., 21 days post-inoculation), visually assess the FHB incidence (% of infected heads) and severity (% of bleached spikelets per infected head) in a designated number of plants per plot. The FHB Index can be calculated as: (Incidence x Severity) / 100.

  • Harvest and Yield Measurement: Harvest the plots at maturity and determine the grain yield for each treatment.

  • DON Analysis: Collect a representative grain sample from each plot and send it to a qualified laboratory for DON analysis using methods such as ELISA or HPLC.

  • Statistical Analysis: Analyze the data for FHB index, yield, and DON levels using appropriate statistical methods (e.g., ANOVA) to determine significant differences between treatments.

Mechanism of Action and Affected Signaling Pathways

Metconazole, like other triazole fungicides, primarily acts by inhibiting the ergosterol biosynthesis pathway in fungi. Ergosterol is a vital component of the fungal cell membrane, analogous to cholesterol in mammalian cells.

Primary Target: Sterol 14α-demethylase (CYP51)

Metconazole specifically targets and inhibits the enzyme sterol 14α-demethylase (CYP51) , a cytochrome P450 enzyme.[7] This enzyme is crucial for the conversion of lanosterol (B1674476) to ergosterol. By blocking this step, Metconazole disrupts the production of ergosterol, leading to a shortage of this essential membrane component and an accumulation of toxic sterol precursors. This ultimately compromises the integrity and function of the fungal cell membrane, inhibiting fungal growth.

Ergosterol_Biosynthesis_Inhibition acetyl_coa Acetyl-CoA mevalonate_pathway Mevalonate Pathway acetyl_coa->mevalonate_pathway squalene Squalene mevalonate_pathway->squalene lanosterol Lanosterol squalene->lanosterol cyp51 Sterol 14α-demethylase (CYP51) lanosterol->cyp51 ergosterol_precursors Ergosterol Precursors ergosterol Ergosterol ergosterol_precursors->ergosterol cell_membrane Fungal Cell Membrane (Integrity & Function) ergosterol->cell_membrane metconazole Metconazole metconazole->cyp51 inhibition Inhibition cyp51->ergosterol_precursors Wnt_Beta_Catenin_Pathway cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus metconazole Metconazole wnt Wnt metconazole->wnt Upregulates frizzled Frizzled Receptor wnt->frizzled lrp5_6 LRP5/6 Co-receptor wnt->lrp5_6 dsh Dishevelled (Dsh) frizzled->dsh destruction_complex Destruction Complex (Axin, APC, GSK-3β) dsh->destruction_complex Inhibits beta_catenin β-catenin destruction_complex->beta_catenin Phosphorylates for Degradation tcf_lef TCF/LEF beta_catenin->tcf_lef Activates gene_transcription Target Gene Transcription tcf_lef->gene_transcription cardiotoxicity Cardiotoxicity gene_transcription->cardiotoxicity AGE_RAGE_Pathway metconazole Metconazole age AGEs (Advanced Glycation End-products) metconazole->age May Induce rage RAGE (Receptor) age->rage oxidative_stress Oxidative Stress (ROS Production) rage->oxidative_stress nf_kb NF-κB Activation rage->nf_kb cardiac_cell_damage Cardiac Cell Damage oxidative_stress->cardiac_cell_damage inflammatory_cytokines Inflammatory Cytokines nf_kb->inflammatory_cytokines inflammatory_cytokines->cardiac_cell_damage

References

Benchmarking (+)-Metconazole: A Comparative Guide to Industry-Standard Fungicides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the fungicidal efficacy of (+)-Metconazole against a range of industry-standard fungicides. The data presented is compiled from various scientific studies to aid in the evaluation of its potential as a broad-spectrum antifungal agent.

Overview of this compound

This compound is a triazole fungicide that acts as a demethylation inhibitor (DMI). Its primary mode of action is the inhibition of the C14-demethylase enzyme, which is critical for ergosterol (B1671047) biosynthesis in fungi.[1][2] Ergosterol is an essential component of the fungal cell membrane, and its depletion disrupts membrane integrity and function, ultimately leading to fungal cell death.[3] This systemic fungicide is absorbed and translocated within the plant, providing both preventative and curative activity against a wide range of fungal pathogens.[3]

Comparative Efficacy Data

The following tables summarize the comparative efficacy of this compound and other industry-standard fungicides against key fungal pathogens. Efficacy is presented as the half-maximal effective concentration (EC50), where a lower value indicates higher potency, and as percentage of disease control from field trials.

In Vitro Efficacy (EC50)
PathogenFungicideMean EC50 (µg/mL)Reference
Fusarium graminearum This compound0.0405[4][5][6]
Tebuconazole0.3311[4][5][6]
Prothioconazole-[7]
Sclerotinia sclerotiorum This compound0.1875[8]
Boscalid-[8]

Table 1: Comparative in vitro efficacy (EC50) of this compound and other fungicides against major plant pathogens.

Field Trial Performance: Disease Control and Yield

Wheat (Triticum aestivum)

Target DiseaseFungicide(s)Application RateDisease Control (%)Yield Increase (%)Reference
Fusarium Head Blight (Fusarium graminearum) Metconazole90 g a.i./ha50-[9]
Prothioconazole + Tebuconazole-52-[9]
Pydiflumetofen + Propiconazole-Similar to MET + PRT-[10]
Septoria tritici Blotch (Zymoseptoria tritici) Metconazole + Fluxapyroxad-High-
Prothioconazole---[11][12]
Mefentrifluconazole-Higher than Prothioconazole-[11]
Powdery Mildew (Blumeria graminis f.sp. tritici) Metconazole-Very Good-[13]
Propiconazole4.0 fl. oz/AVery Good-[13]
Tebuconazole4.0 fl. oz/AGood-[13]
Rust (Puccinia spp.) Metconazole10.0 - 17.0 fl. oz/AExcellent-[13]
Pyraclostrobin-Excellent-[14]
Azoxystrobin-Excellent-[14]

Soybean (Glycine max)

Target DiseaseFungicide(s)Application RateDisease Control (%)Yield Increase (%)Reference
Soybean Rust (Phakopsora pachyrhizi) Triazoles (general)-Higher than StrobilurinsHigher than Strobilurins[15]
Strobilurins (general)---[15]
Metconazole + Pyraclostrobin0.73 - 1.02 L/haEffective-[16]

Table 2: Summary of field trial data comparing the performance of this compound and industry-standard fungicides on wheat and soybean.

Experimental Protocols

The data presented in this guide are based on standardized scientific methodologies. The following provides an overview of typical experimental protocols for fungicide efficacy testing.

In Vitro Susceptibility Testing (EC50 Determination)

The in vitro efficacy of fungicides is commonly determined by measuring the inhibition of mycelial growth on fungicide-amended media.

G cluster_prep Preparation cluster_inoculation Inoculation & Incubation cluster_analysis Data Analysis pda Prepare Potato Dextrose Agar (PDA) amend_media Amend PDA with fungicide dilutions pda->amend_media fungicide_stock Prepare stock solutions of fungicides serial_dilution Create serial dilutions of fungicides fungicide_stock->serial_dilution serial_dilution->amend_media inoculate Place mycelial plug on center of amended PDA plates amend_media->inoculate mycelial_plug Obtain mycelial plugs from actively growing fungal culture mycelial_plug->inoculate incubate Incubate plates in the dark at a controlled temperature inoculate->incubate measure_growth Measure radial mycelial growth incubate->measure_growth calculate_inhibition Calculate percentage of growth inhibition relative to control measure_growth->calculate_inhibition probit_analysis Perform probit analysis to determine EC50 value calculate_inhibition->probit_analysis

Caption: Workflow for determining the in vitro EC50 of fungicides.

Field Efficacy Trials

Field trials are conducted to evaluate the performance of fungicides under real-world conditions. These trials are typically designed as randomized complete blocks with multiple replications.

G cluster_setup Trial Setup cluster_application Fungicide Application cluster_assessment Assessment & Analysis site_selection Select a site with a history of the target disease plot_design Establish randomized complete block design plots site_selection->plot_design planting Plant a susceptible crop variety plot_design->planting timing Apply fungicides at a specific crop growth stage (e.g., flag leaf emergence) planting->timing application Apply treatments, including an untreated control timing->application calibration Calibrate spray equipment for accurate application rates calibration->application disease_rating Assess disease severity at multiple time points application->disease_rating yield_data Harvest plots and measure grain yield and quality application->yield_data stat_analysis Perform statistical analysis (e.g., ANOVA) disease_rating->stat_analysis yield_data->stat_analysis

Caption: General workflow for conducting fungicide field efficacy trials.

Standardized protocols from organizations such as the European and Mediterranean Plant Protection Organization (EPPO) provide detailed guidelines for conducting these trials to ensure data reliability and comparability.[14][17]

Mechanism of Action and Signaling Pathways

This compound, like other DMI fungicides, targets the ergosterol biosynthesis pathway, which is crucial for the formation of functional fungal cell membranes.

G cluster_pathway Ergosterol Biosynthesis Pathway cluster_inhibition Inhibition by this compound acetyl_coa Acetyl-CoA squalene Squalene acetyl_coa->squalene lanosterol Lanosterol squalene->lanosterol ergosterol Ergosterol lanosterol->ergosterol c14_demethylase 14-alpha-demethylase (CYP51) membrane Functional Cell Membrane ergosterol->membrane disrupted_membrane Disrupted Cell Membrane metconazole This compound metconazole->c14_demethylase Inhibits c14_demethylase->ergosterol c14_demethylase->disrupted_membrane Leads to depletion of ergosterol and accumulation of toxic sterols

Caption: Inhibition of the ergosterol biosynthesis pathway by this compound.

The inhibition of 14-alpha-demethylase by this compound leads to a depletion of ergosterol and an accumulation of toxic 14-alpha-methylated sterol precursors.[5] This disrupts the physical properties and enzymatic functions of the cell membrane, ultimately inhibiting fungal growth. While this is the primary mechanism, the disruption of membrane integrity can have downstream effects on various cellular signaling pathways, although these are less well-characterized for specific DMI fungicides.

Conclusion

The available data indicates that this compound demonstrates high efficacy against a broad spectrum of fungal pathogens, often comparable or superior to other triazole fungicides. Its performance against strobilurin and SDHI fungicides varies depending on the pathogen and environmental conditions. The detailed quantitative data and experimental workflows provided in this guide offer a basis for informed decision-making in research and development contexts. Further head-to-head field trials across a wider range of crops and geographic regions will continue to refine our understanding of this compound's position among industry-standard fungicides.

References

A Comparative Analysis of the Biological Activity of Metconazole Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Metconazole (B41703), a broad-spectrum triazole fungicide, is a chiral molecule existing as four stereoisomers. These isomers, arising from two chiral centers, exhibit significant differences in their biological activities, including fungicidal efficacy and interaction with the target enzyme, cytochrome P450 14α-demethylase (CYP51). This guide provides a comprehensive comparison of the biological activities of metconazole isomers, supported by experimental data, to inform research and development in the field of fungicides.

Fungicidal Potency of Metconazole Isomers

The fungicidal activity of the four stereoisomers of metconazole—(1R,5R), (1S,5S), (1R,5S), and (1S,5R)—has been evaluated against various plant pathogenic fungi. A consistent trend of stereoselectivity is observed, with the (1S,5R)-isomer demonstrating the highest fungicidal potency.

A study investigating the efficacy of the individual isomers against Fusarium graminearum and Alternaria triticina established a clear order of bioactivity: (1S, 5R)-metconazole > stereoisomer mixture > (1S, 5S)-metconazole > (1R, 5R)-metconazole > (1R, 5S)-metconazole.[1] The fungicidal activity of the (1S, 5R)-isomer was found to be 13.9 to 23.4 times higher than that of the least active (1R, 5S)-isomer against these two pathogens.[1] Another study reported that the fungicidal activity of (1S,5R)-metconazole was 4.4 to 45.2 times greater than the other stereoisomers under various conditions.[2][3]

The following table summarizes the effective concentration required to inhibit 50% of fungal growth (EC50) for each isomer against key fungal species.

Stereoisomer ConfigurationFungusEC50 (µg/mL)
(1R,5R)-metconazoleFusarium graminearum0.589
Alternaria triticina0.724
(1S,5S)-metconazoleFusarium graminearum0.351
Alternaria triticina0.466
(1R,5S)-metconazoleFusarium graminearum0.817
Alternaria triticina1.021
(1S,5R)-metconazoleFusarium graminearum0.059
Alternaria triticina0.044
Racemic MetconazoleFusarium graminearum0.233
Alternaria triticina0.298

Interaction with the Target Enzyme: CYP51

The primary mode of action of triazole fungicides, including metconazole, is the inhibition of the CYP51 enzyme, which is essential for the biosynthesis of ergosterol (B1671047), a vital component of fungal cell membranes. The differential fungicidal activity of metconazole isomers is directly related to their varying affinities for the CYP51 active site.

Molecular docking studies have been employed to investigate the interaction between the metconazole stereoisomers and the CYP51B protein. These studies revealed that the (1S, 5R)-isomer exhibits the strongest binding energy and the shortest binding distance to the active site of CYP51B compared to the other three isomers.[1] This stronger interaction leads to more effective inhibition of the enzyme, thereby explaining the superior fungicidal activity of this particular isomer.

Enantioselectivity in Non-Target Organisms

The stereoisomers of metconazole also exhibit differential toxicity towards non-target organisms. For instance, studies on the aquatic organism Daphnia magna have shown enantioselective toxicity, with a 2.1-2.9-fold difference between the isomers.[2] Similarly, the cis-isomers have been evaluated for their effects on zebrafish, revealing differences in their median lethal concentrations (LC50).

Isomer ConfigurationOrganismLC50 (mg/L)
(1S, 5R)-metconazoleZebrafish (Danio rerio)4.01
(1R, 5S)-metconazoleZebrafish (Danio rerio)2.61
cis-Metconazole MixtureZebrafish (Danio rerio)3.17

Furthermore, metconazole isomers can have stereoselective effects on plant growth. In wheat seedlings, (cis-1S,5R)-metconazole was found to significantly reduce the seedling emergence ratio and shoot length, while (trans-1S,5S)-metconazole had the opposite effect.[4]

Experimental Protocols

In Vitro Fungicidal Activity Assay

This protocol outlines the determination of the EC50 values of metconazole isomers against pathogenic fungi using a mycelial growth inhibition assay.

  • Fungal Isolates and Culture Conditions:

    • Obtain pure cultures of the desired fungal species (e.g., Fusarium graminearum, Alternaria triticina).

    • Maintain the cultures on a suitable solid medium, such as Potato Dextrose Agar (PDA), at an appropriate temperature (e.g., 25°C).

  • Preparation of Stock Solutions:

    • Prepare stock solutions of each metconazole isomer and the racemic mixture in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO), at a high concentration (e.g., 10 mg/mL).

    • Ensure the final concentration of the solvent in the growth medium does not affect fungal growth (typically ≤ 1% v/v).

  • Preparation of Amended Media:

    • Prepare a series of dilutions of each stock solution.

    • Incorporate the appropriate volume of each dilution into molten PDA to achieve a range of final concentrations (e.g., 0.01, 0.1, 1, 10, 100 µg/mL).

    • Pour the amended PDA into sterile Petri dishes. A control plate containing only the solvent should also be prepared.

  • Inoculation and Incubation:

    • From the edge of an actively growing fungal colony, take a mycelial plug of a defined diameter (e.g., 5 mm) using a sterile cork borer.

    • Place the mycelial plug, mycelium-side down, in the center of each amended and control PDA plate.

    • Incubate the plates at the optimal growth temperature for the fungus in the dark.

  • Data Collection and Analysis:

    • Measure the diameter of the fungal colony in two perpendicular directions at regular intervals until the colony on the control plate reaches the edge of the dish.

    • Calculate the percentage of mycelial growth inhibition for each concentration relative to the control.

    • Determine the EC50 value for each isomer by plotting the percentage of inhibition against the logarithm of the concentration and fitting the data to a dose-response curve.

CYP51 Inhibition Assay

This protocol describes a method for determining the IC50 values of metconazole isomers against the CYP51 enzyme.

  • Expression and Purification of Recombinant CYP51:

    • Clone the gene encoding the target CYP51 (e.g., from Fusarium graminearum) into an appropriate expression vector.

    • Transform a suitable host, such as Escherichia coli, with the expression vector.

    • Induce the expression of the recombinant CYP51 protein.

    • Purify the recombinant CYP51 protein using affinity chromatography (e.g., Ni-NTA).

  • Reconstitution of the CYP51 System:

    • The activity of CYP51 requires a redox partner, typically NADPH-cytochrome P450 reductase (CPR).

    • Prepare a reaction mixture containing the purified CYP51, CPR, a lipid environment (e.g., liposomes), and a buffer solution.

  • Inhibition Assay:

    • Prepare a series of dilutions of each metconazole isomer in a suitable solvent (e.g., DMSO).

    • In a multi-well plate, add the reconstituted CYP51 system to each well.

    • Add the different concentrations of the metconazole isomers to the wells. Include a control with only the solvent.

    • Pre-incubate the plate to allow the inhibitors to bind to the enzyme.

  • Enzymatic Reaction and Detection:

    • Initiate the enzymatic reaction by adding the substrate (e.g., lanosterol) and the cofactor NADPH.

    • Incubate the reaction at an optimal temperature (e.g., 37°C) for a defined period.

    • Stop the reaction and measure the amount of product formed. This can be done using various methods, such as HPLC or a fluorescence-based assay with a suitable substrate.

  • Data Analysis:

    • Calculate the percentage of enzyme inhibition for each concentration of the isomer compared to the control.

    • Determine the IC50 value for each isomer by plotting the percentage of inhibition against the logarithm of the concentration and fitting the data to a dose-response curve.

Visualizations

Ergosterol_Biosynthesis_Pathway cluster_0 Ergosterol Biosynthesis cluster_1 Inhibition by Metconazole Acetyl-CoA Acetyl-CoA HMG-CoA HMG-CoA Acetyl-CoA->HMG-CoA Mevalonate Mevalonate HMG-CoA->Mevalonate Isopentenyl Pyrophosphate Isopentenyl Pyrophosphate Mevalonate->Isopentenyl Pyrophosphate Farnesyl Pyrophosphate Farnesyl Pyrophosphate Isopentenyl Pyrophosphate->Farnesyl Pyrophosphate Squalene Squalene Farnesyl Pyrophosphate->Squalene Lanosterol Lanosterol Squalene->Lanosterol Squalene epoxidase 14-demethylated sterols 14-demethylated sterols Lanosterol->14-demethylated sterols CYP51 (14α-demethylase) ... ... 14-demethylated sterols->... Ergosterol Ergosterol ...->Ergosterol Metconazole Metconazole CYP51\n(14α-demethylase) CYP51 (14α-demethylase) Metconazole->CYP51\n(14α-demethylase) Inhibits

Caption: Mechanism of action of Metconazole on the ergosterol biosynthesis pathway.

Experimental_Workflow cluster_0 Fungicidal Activity Assay cluster_1 CYP51 Inhibition Assay A1 Fungal Culture A4 Inoculation A1->A4 A2 Preparation of Metconazole Isomer Solutions A3 Preparation of Amended Growth Media A2->A3 A3->A4 A5 Incubation A4->A5 A6 Measurement of Mycelial Growth A5->A6 A7 EC50 Determination A6->A7 B1 Recombinant CYP51 Expression & Purification B3 Assay Setup with Reconstituted Enzyme B1->B3 B2 Preparation of Metconazole Isomer Solutions B2->B3 B4 Incubation with Inhibitors B3->B4 B5 Initiation of Enzymatic Reaction B4->B5 B6 Measurement of Product Formation B5->B6 B7 IC50 Determination B6->B7

Caption: Experimental workflow for comparing the biological activity of Metconazole isomers.

References

Validating RNA-Seq Data from (+)-Metconazole Treated Samples: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals investigating the effects of (+)-Metconazole, RNA-sequencing (RNA-seq) offers a powerful tool for genome-wide transcriptomic analysis. However, the validation of RNA-seq data is a critical step to confirm the observed gene expression changes and to ensure the reliability of downstream biological interpretations. This guide provides a comparative framework for validating RNA-seq data from samples treated with this compound, focusing on established molecular biology techniques and providing detailed experimental protocols.

The Importance of Orthogonal Validation Methods

While RNA-seq is a highly sensitive and comprehensive technique, it is considered best practice to validate key findings using independent, or orthogonal, methods.[1] This approach serves two main purposes: technical validation confirms the results of the sequencing experiment itself, while biological validation ensures that the observed changes are reproducible in different sets of biological samples.[2] The most common techniques for this purpose are quantitative Real-Time PCR (qPCR) for assessing mRNA levels and Western Blotting for examining corresponding protein expression.[1][3]

Strategy for Selecting Candidate Genes for Validation

The selection of genes for validation should be strategic, focusing on candidates that are both statistically significant and biologically relevant to the known or hypothesized mechanism of action of this compound. A robust approach involves:

  • Statistical Filtering: Prioritize genes with a significant fold change (e.g., >1.5) and a low p-value (p < 0.05) in the RNA-seq dataset.[4]

  • Pathway Analysis: Focus on differentially expressed genes that belong to pathways known to be affected by triazole fungicides, such as ergosterol (B1671047) biosynthesis.[5][6][7][8] Metconazole (B41703) is a known inhibitor of ergosterol biosynthesis, a crucial process for the integrity of fungal cell membranes.[5][8][9]

  • Investigating Novel Pathways: Select genes from pathways that may represent off-target or secondary effects of this compound. For instance, studies have shown that metconazole can impact the Wnt/β-catenin signaling pathway in non-target organisms, making genes in this pathway relevant candidates for validation.[10]

  • Inclusion of Controls: Select genes that show significant upregulation, significant downregulation, and no significant change in expression to validate the dynamic range and accuracy of the RNA-seq results.[2]

Data Presentation for Comparative Analysis

Summarizing the results from RNA-seq and validation experiments in a clear, tabular format is essential for direct comparison. The tables below provide a template for presenting hypothetical data for genes involved in ergosterol biosynthesis and the Wnt/β-catenin pathway.

Table 1: Comparison of RNA-seq and qPCR Validation Data for Ergosterol Biosynthesis Genes.

GeneRNA-seq (log2 Fold Change)RNA-seq (p-value)qPCR (Relative Quantification)
ERG11-2.50.001-2.3
ERG6-1.80.015-1.6
ERG3-2.10.005-2.0
ACT1 (Control)0.10.950.05

Table 2: Comparison of RNA-seq and Western Blot Validation Data for Wnt/β-catenin Pathway Proteins.

ProteinRNA-seq (log2 Fold Change)qPCR (Relative Quantification)Western Blot (Relative Protein Level)
CTNNB1 (β-catenin)1.81.6Increased
GSK3B0.20.3No significant change
AXIN21.51.4Increased
GAPDH (Control)0.050.1No significant change

Visualizing Workflows and Pathways

Diagrams are crucial for illustrating complex experimental processes and biological pathways. The following diagrams were created using the DOT language to adhere to the specified visualization requirements.

G cluster_0 RNA-seq Analysis cluster_1 Validation cluster_2 Confirmation RNA_seq RNA-seq Experiment (this compound vs. Control) Data_Analysis Bioinformatic Analysis (DEGs, Pathway Enrichment) RNA_seq->Data_Analysis Gene_Selection Candidate Gene Selection (Fold Change, p-value, Relevance) Data_Analysis->Gene_Selection qPCR qPCR Validation (mRNA Expression) Gene_Selection->qPCR mRNA level WB Western Blot Validation (Protein Expression) Gene_Selection->WB Protein level Results Validated Results qPCR->Results WB->Results

Caption: Experimental workflow for the validation of RNA-seq data.

Wnt_Pathway cluster_destruction Destruction Complex (Wnt OFF) Wnt Wnt Frizzled Frizzled Receptor Wnt->Frizzled LRP LRP5/6 Wnt->LRP Dvl Dishevelled Frizzled->Dvl Activates Axin Axin Dvl->Axin Inhibits GSK3b GSK-3β BetaCatenin β-catenin GSK3b->BetaCatenin APC APC APC->BetaCatenin Axin->BetaCatenin Phosphorylates for degradation TCF_LEF TCF/LEF BetaCatenin->TCF_LEF Accumulates and translocates to nucleus TargetGenes Target Gene Transcription TCF_LEF->TargetGenes Activates

Caption: Simplified diagram of the canonical Wnt/β-catenin signaling pathway.

Experimental Protocols

Detailed methodologies are essential for the reproducibility of validation experiments.

Quantitative Real-Time PCR (qPCR) Protocol

This protocol is for a two-step RT-qPCR assay.[11]

  • RNA Isolation: Extract total RNA from control and this compound treated samples using a suitable kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions. Assess RNA quality and quantity using a spectrophotometer and bioanalyzer.

  • DNase Treatment: Treat 1 µg of total RNA with DNase I to remove any contaminating genomic DNA.

  • cDNA Synthesis: Synthesize first-strand cDNA using a reverse transcription kit (e.g., M-MLV Reverse Transcriptase, Promega) with random hexamers or oligo(dT) primers.[12]

  • qPCR Reaction: Set up the qPCR reaction using a SYBR Green-based master mix. A typical 20 µL reaction includes:

    • 10 µL 2x SYBR Green Master Mix

    • 1 µL Forward Primer (10 µM)

    • 1 µL Reverse Primer (10 µM)

    • 2 µL cDNA template (diluted)

    • 6 µL Nuclease-free water

  • Thermal Cycling: Perform the qPCR on a real-time PCR instrument with a program such as:

    • Initial denaturation: 95°C for 10 min

    • 40 cycles of:

      • Denaturation: 95°C for 15 s

      • Annealing/Extension: 60°C for 60 s

    • Melt curve analysis to confirm product specificity.[12]

  • Data Analysis: Calculate the relative gene expression using the 2-ΔΔCt method, normalizing to a stable housekeeping gene (e.g., GAPDH, ACT1) and relative to the control samples.

Western Blot Protocol

This protocol outlines the steps for validating protein expression levels.[13][14]

  • Protein Extraction: Lyse cells or tissues in RIPA buffer supplemented with protease and phosphatase inhibitors.[14] Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • Sample Preparation: Mix 20-30 µg of protein with Laemmli sample buffer and heat at 95-100°C for 5 minutes to denature the proteins.[13]

  • Gel Electrophoresis: Load the samples onto an SDS-PAGE gel and separate the proteins by size. Include a pre-stained molecular weight marker.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

  • Blocking: Block the membrane with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody specific to the target protein (diluted in blocking buffer) overnight at 4°C with gentle agitation.[13]

  • Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with an HRP-conjugated secondary antibody (specific to the primary antibody host species) for 1 hour at room temperature.

  • Detection: After further washes in TBST, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a CCD camera-based imaging system.

  • Data Analysis: Quantify the band intensity using densitometry software and normalize to a loading control protein (e.g., GAPDH, β-actin) to determine the relative protein expression.

By following this guide, researchers can confidently validate their RNA-seq findings, providing a robust foundation for understanding the molecular effects of this compound.

References

Unraveling Fungal Responses: A Comparative Transcriptomic Guide to Metconazole Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the transcriptomic effects of metconazole (B41703) enantiomers on fungi. By dissecting the differential gene expression and cellular pathways affected by these stereoisomers, we can gain deeper insights into their mechanisms of action, potential for resistance development, and comparative efficacy against alternative antifungal agents.

Metconazole, a chiral triazole fungicide, is a potent inhibitor of ergosterol (B1671047) biosynthesis, a critical component of the fungal cell membrane.[1] Its mechanism of action involves the inhibition of the enzyme lanosterol (B1674476) 14α-demethylase (CYP51), which is essential for the conversion of lanosterol to ergosterol.[2][3] As a chiral molecule, metconazole exists as four stereoisomers, and studies have shown that these enantiomers exhibit differential fungicidal activity.[4][5] Notably, the (1S, 5R)-metconazole enantiomer has been identified as having the highest fungicidal activity against various fungal pathogens.[4][5]

This guide synthesizes available transcriptomic data for triazole fungicides to infer the likely cellular responses to different metconazole enantiomers and compares these with other classes of antifungal agents. While direct comparative transcriptomic studies on individual metconazole enantiomers are not yet prevalent in publicly accessible research, the data from closely related triazole compounds provide a strong foundation for understanding their molecular impact.

Quantitative Data Summary: Differential Gene Expression in Fungi

The following tables summarize the anticipated differentially expressed genes (DEGs) in fungi when treated with metconazole enantiomers, based on transcriptomic studies of other triazole fungicides. For comparison, data for a hypothetical highly active enantiomer ((1S, 5R)-metconazole) and a less active enantiomer are presented, alongside data for a different class of fungicide, the Succinate Dehydrogenase Inhibitors (SDHIs).

Table 1: Comparative Transcriptomic Response to Metconazole Enantiomers and an SDHI Fungicide in a Representative Fungus (e.g., Fusarium graminearum)

Gene CategoryGene (Example)FunctionLog2 Fold Change (High-Activity Metconazole Enantiomer)Log2 Fold Change (Low-Activity Metconazole Enantiomer)Log2 Fold Change (SDHI Fungicide - e.g., Boscalid)
Ergosterol Biosynthesis ERG11 (CYP51)Lanosterol 14-α-demethylaseUp-regulated (Compensatory response)Slightly Up-regulatedNo significant change
ERG3C-5 sterol desaturaseUp-regulatedSlightly Up-regulatedNo significant change
ERG5C-22 sterol desaturaseUp-regulatedSlightly Up-regulatedNo significant change
Stress Response HSP70Heat shock protein 70Up-regulatedSlightly Up-regulatedUp-regulated
CAT1CatalaseUp-regulatedSlightly Up-regulatedUp-regulated
Drug Efflux Pumps ABC1ABC transporterSignificantly Up-regulatedUp-regulatedUp-regulated
MFS1Major facilitator superfamily transporterSignificantly Up-regulatedUp-regulatedUp-regulated
Cell Wall Integrity FKS1β-1,3-glucan synthaseUp-regulatedSlightly Up-regulatedNo significant change
Mitochondrial Respiration SDHASuccinate dehydrogenase subunit ANo significant changeNo significant changeDown-regulated (Target inhibition)

Experimental Protocols

Detailed and reproducible experimental protocols are essential for comparative transcriptomic studies. The following outlines a standardized methodology for analyzing the effects of metconazole enantiomers on a model fungus.

Fungal Culture and Treatment
  • Fungal Strain: A well-characterized fungal strain, such as Fusarium graminearum, is cultured on Potato Dextrose Agar (B569324) (PDA) at 25°C for 5-7 days to obtain sufficient mycelia.

  • Spore Suspension: Conidia are harvested by flooding the agar plate with sterile distilled water containing 0.05% Tween 20. The suspension is filtered through sterile cheesecloth to remove hyphal fragments.

  • Liquid Culture: The spore suspension is used to inoculate Potato Dextrose Broth (PDB) to a final concentration of 1 x 10^5 conidia/mL. The cultures are incubated at 25°C with shaking at 150 rpm for 48 hours.

  • Fungicide Treatment: The fungal cultures are then treated with the individual metconazole enantiomers at their respective EC50 (half-maximal effective concentration) values. A control group is treated with the same volume of the solvent (e.g., DMSO) used to dissolve the fungicides. Samples are collected at various time points (e.g., 2, 6, 12, and 24 hours) post-treatment.

RNA Extraction and Sequencing
  • RNA Extraction: Mycelia are harvested by filtration, flash-frozen in liquid nitrogen, and stored at -80°C. Total RNA is extracted using a commercial kit (e.g., RNeasy Plant Mini Kit, Qiagen) following the manufacturer's protocol, including a DNase I treatment step to eliminate genomic DNA contamination.

  • RNA Quality Control: The quality and quantity of the extracted RNA are assessed using a spectrophotometer (e.g., NanoDrop) and an RNA integrity number (RIN) is determined using a bioanalyzer (e.g., Agilent 2100 Bioanalyzer).

  • Library Preparation and Sequencing: mRNA is enriched from the total RNA using oligo(dT) magnetic beads. cDNA libraries are then constructed using a commercial kit (e.g., NEBNext Ultra II RNA Library Prep Kit for Illumina) and sequenced on an Illumina sequencing platform (e.g., NovaSeq 6000) to generate paired-end reads.[6]

Bioinformatic Analysis
  • Data Quality Control: Raw sequencing reads are processed to remove low-quality reads and adapter sequences using tools like Trimmomatic.

  • Read Alignment: The high-quality reads are aligned to the reference genome of the fungal species using a splice-aware aligner such as HISAT2.

  • Differential Gene Expression Analysis: The number of reads mapping to each gene is quantified using featureCounts. Differential gene expression analysis between the treated and control samples is performed using DESeq2 in R. Genes with a |log2(fold change)| > 1 and a p-adjusted value < 0.05 are considered differentially expressed.[6]

  • Functional Enrichment Analysis: Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG) pathway enrichment analyses of the DEGs are conducted using tools like DAVID or g:Profiler to identify significantly affected biological processes and pathways.

Visualizations: Signaling Pathways and Experimental Workflows

To visually represent the complex biological processes and experimental designs, the following diagrams are provided in the DOT language for Graphviz.

Ergosterol_Biosynthesis_Pathway cluster_inhibitor Inhibition AcetylCoA Acetyl-CoA HMG_CoA HMG-CoA AcetylCoA->HMG_CoA Mevalonate Mevalonate HMG_CoA->Mevalonate IPP Isopentenyl Pyrophosphate Mevalonate->IPP Farnesyl_PP Farnesyl Pyrophosphate IPP->Farnesyl_PP Squalene Squalene Farnesyl_PP->Squalene Lanosterol Lanosterol Squalene->Lanosterol 4_4_dimethyl_cholesta_8_14_24_trienol 4,4-dimethyl-cholesta- 8,14,24-trienol Lanosterol->4_4_dimethyl_cholesta_8_14_24_trienol CYP51 (Erg11) Target of Metconazole Ergosterol Ergosterol 4_4_dimethyl_cholesta_8_14_24_trienol->Ergosterol Multiple Steps Metconazole Metconazole Enantiomers Metconazole->Lanosterol

Caption: Ergosterol biosynthesis pathway and the inhibitory action of Metconazole.

Transcriptomics_Workflow cluster_experiment Experimental Phase cluster_analysis Bioinformatic Analysis FungalCulture Fungal Culture Treatment Treatment with Metconazole Enantiomers FungalCulture->Treatment RNA_Extraction RNA Extraction Treatment->RNA_Extraction QC1 RNA Quality Control (NanoDrop, Bioanalyzer) RNA_Extraction->QC1 LibraryPrep cDNA Library Preparation QC1->LibraryPrep Sequencing Illumina Sequencing LibraryPrep->Sequencing RawReads Raw Sequencing Reads Sequencing->RawReads QC2 Data Quality Control (Trimmomatic) RawReads->QC2 Alignment Read Alignment (HISAT2) QC2->Alignment Quantification Gene Expression Quantification (featureCounts) Alignment->Quantification DEA Differential Expression Analysis (DESeq2) Quantification->DEA FunctionalAnalysis Functional Enrichment (GO, KEGG) DEA->FunctionalAnalysis

Caption: A typical experimental workflow for comparative transcriptomics.

Concluding Remarks

The stereoselective activity of metconazole enantiomers underscores the importance of considering chirality in fungicide development and application. While direct comparative transcriptomic data for each enantiomer remains a key area for future research, the analysis of related triazole fungicides provides a robust framework for understanding their molecular impact. The upregulation of ergosterol biosynthesis genes, stress response pathways, and drug efflux pumps are likely to be key transcriptomic signatures of metconazole exposure. By employing the detailed experimental and bioinformatic workflows outlined in this guide, researchers can further elucidate the nuanced fungal responses to different metconazole enantiomers, paving the way for more effective and sustainable disease management strategies.

References

Safety Operating Guide

Proper Disposal Procedures for (+)-Metconazole: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This document provides essential safety and logistical information for the proper disposal of (+)-Metconazole in a laboratory setting. The following procedures are designed for researchers, scientists, and drug development professionals to ensure safe handling and compliance with environmental regulations.

Immediate Safety Considerations

This compound is a triazole fungicide with several hazardous properties. Before handling, it is crucial to be aware of its classification. It is harmful if swallowed or inhaled, can cause serious eye and skin irritation, may trigger an allergic skin reaction, and is suspected of damaging the unborn child.[1][2][3][4] Furthermore, Metconazole is recognized as being toxic to aquatic life with long-lasting effects.[1][4][5] Some formulations containing Metconazole may also be flammable.[1][2][6] Always consult the specific Safety Data Sheet (SDS) for the formulation you are using and wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

Waste Classification and Segregation

Proper disposal begins with correct waste classification. Under the U.S. Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA), a chemical waste is considered hazardous if it is specifically listed or if it exhibits one or more of the following characteristics: ignitability, corrosivity, reactivity, or toxicity.

This compound is not typically found on specific RCRA "P" or "U" lists of hazardous wastes.[5] Therefore, a hazardous waste determination must be made based on its characteristics.[5][6]

Table 1: Hazardous Characteristics Assessment for this compound Waste

CharacteristicRCRA CodeRelevance to this compound WasteAction Required
Ignitability D001Applicable if the waste is a liquid with a flashpoint < 140°F (60°C).[7] Some Metconazole standards are dissolved in flammable solvents like acetone (B3395972) or acetonitrile.[2][6]Review the SDS of your specific product. If the flashpoint is below 140°F, the waste must be managed as D001 hazardous waste.
Corrosivity D002Not generally applicable. Metconazole solutions are not typically highly acidic or basic (pH ≤ 2 or ≥ 12.5).[7]No action is typically required unless mixed with corrosive substances.
Reactivity D003Not generally applicable. Metconazole is chemically stable under standard ambient conditions and is not known to be reactive.[7]No action is typically required unless mixed with reactive substances.
Toxicity D004-D043Applicable. Metconazole is toxic to aquatic life.[4][5] While not specifically listed with a "D" code for toxicity, its known hazards require it to be treated as toxic waste.Manage all Metconazole waste as hazardous due to its ecotoxicity and potential human health effects.

Based on this assessment, all this compound waste should be handled as hazardous waste. It must be segregated from non-hazardous laboratory trash and collected in designated, properly labeled hazardous waste containers.[1][8] Do not mix incompatible wastes.

Step-by-Step Disposal and Decontamination Protocol

This protocol covers the disposal of unused this compound, contaminated materials, and empty containers. The primary disposal method is to engage a licensed hazardous waste disposal company.[5][9]

Methodology for Waste Collection and Spill Decontamination

Objective: To safely collect, contain, and label this compound waste for professional disposal, and to decontaminate any affected laboratory surfaces.

Materials:

  • Designated hazardous waste container (sealable, compatible with the waste type)

  • Personal Protective Equipment (PPE): chemical-resistant gloves, safety goggles, lab coat

  • Absorbent materials (e.g., sand, sawdust, vermiculite, or commercial sorbent pads)[10]

  • Broom, dustpan, or shovel (for solid spills)

  • Heavy-duty plastic bags

  • Detergent and water

  • Hazardous waste labels

Procedure:

  • Waste Collection (Unused or Surplus Material):

    • Keep this compound in its original container whenever possible.[8]

    • If transferring to a waste container, ensure the container is appropriate, clean, and properly labeled with "Hazardous Waste" and the chemical name.

    • Store the sealed waste container in a designated satellite accumulation area, away from incompatible materials.[11][12]

  • Spill Cleanup (Liquids):

    • Ensure the area is well-ventilated.[10]

    • Contain the spill by diking with a suitable absorbent material.[1]

    • Apply absorbent material directly to the spill, working from the outside in.[10][13]

    • Once the liquid is fully absorbed, carefully scoop the material into a labeled, sealable hazardous waste container.[1][10]

  • Spill Cleanup (Solids):

    • Gently cover the spill to prevent dust from becoming airborne.[10]

    • Carefully sweep or scoop the material and place it into a designated hazardous waste container.[10] Avoid creating dust.

  • Decontamination of Surfaces and Equipment:

    • Thoroughly clean the contaminated area and any affected equipment with detergent and water.[1]

    • Collect all cleaning materials (e.g., paper towels, wipes) and the cleaning solution (rinsate) as hazardous waste.[10] Do not discharge any contaminated water into drains or sewer systems.[1][2]

  • Disposal of Contaminated Labware and PPE:

    • Disposable items such as gloves, wipes, and contaminated labware (e.g., pipette tips, weighing boats) must be placed in the designated solid hazardous waste container.

  • Empty Container Disposal:

    • For containers that held acutely toxic (P-listed) waste, the container itself must be managed as hazardous waste without rinsing.[11] While Metconazole is not P-listed, this is a best practice for highly toxic materials.

    • For other hazardous chemical containers, they are considered "empty" if all waste has been removed and no more than 1 inch of residue remains.[8]

    • Pesticide containers should be triple-rinsed with a suitable solvent.[14] The rinsate must be collected and disposed of as hazardous waste.

    • After rinsing, deface the label and puncture the container to prevent reuse before disposal or recycling according to institutional guidelines.[11][14]

  • Final Disposal:

    • Store all sealed and labeled hazardous waste containers in a designated satellite accumulation area.

    • Arrange for pickup by your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[5] Some regulations recommend incineration in a facility equipped with an afterburner and scrubber.[5][9]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.

MetconazoleDisposal start Start: Generate Metconazole Waste waste_type Identify Waste Type start->waste_type liquid_waste Liquid Waste: (e.g., solutions, rinsate) waste_type->liquid_waste Liquid solid_waste Solid Waste: (e.g., contaminated PPE, powder) waste_type->solid_waste Solid spill_cleanup Spill Cleanup Material waste_type->spill_cleanup Spill Material empty_container Empty Container waste_type->empty_container Container collect_liquid Collect in a sealed, labeled liquid waste container liquid_waste->collect_liquid collect_solid Collect in a sealed, labeled solid waste container solid_waste->collect_solid spill_cleanup->collect_solid evaluate_container Evaluate Container Status empty_container->evaluate_container store_waste Store waste in Satellite Accumulation Area (SAA) collect_liquid->store_waste collect_solid->store_waste evaluate_container->collect_solid Acutely Hazardous or Grossly Contaminated triple_rinse Triple rinse container. Collect rinsate as liquid waste. evaluate_container->triple_rinse Non-Acutely Hazardous Residue triple_rinse->collect_liquid Rinsate puncture_deface Puncture container and deface label triple_rinse->puncture_deface dispose_container Dispose of container per institutional policy puncture_deface->dispose_container final_disposal Arrange for pickup by licensed hazardous waste contractor store_waste->final_disposal

Caption: Logical workflow for the segregation and disposal of this compound waste.

References

Essential Safety and Handling Protocols for (+)-Metconazole

Author: BenchChem Technical Support Team. Date: December 2025

This document provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling (+)-Metconazole. The following procedural guidance outlines the necessary personal protective equipment (PPE), operational plans for safe handling, and compliant disposal methods.

Hazard Summary

This compound is a fungicide that presents several health and physical hazards. It is a highly flammable liquid and vapor[1][2]. Health risks include serious eye irritation, suspected damage to fertility or an unborn child, and potential drowsiness or dizziness[1][3][4]. It is harmful if swallowed or inhaled and may cause skin and respiratory irritation[2][3][4][5]. Prolonged or repeated exposure may lead to organ damage[3]. Additionally, it is toxic to aquatic life with long-lasting effects[4][5].

Personal Protective Equipment (PPE) Requirements

Consistent and correct use of appropriate PPE is mandatory to minimize exposure risk. The following table summarizes the required equipment.

PPE CategorySpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., Butyl rubber, Neoprene, or Nitrile rubber)[6].To prevent dermal absorption. Metconazole can cause skin irritation[4].
Glove thickness > 14 mils (0.35 mm)[6].Ensures adequate protection against chemical permeation.
Eye Protection Safety glasses with side shields or chemical splash goggles[6].Protects against splashes that can cause serious eye irritation[1][2][3][7].
Body Protection Long-sleeved shirt and long pants, or a laboratory coat[6].Minimizes skin contact with the substance.
Respiratory Protection Use in a well-ventilated area or with a chemical fume hood[1][5]. A NIOSH-approved respirator (e.g., PF5) may be required for handling large quantities or in case of insufficient ventilation[6][8].Prevents inhalation of harmful vapors or aerosols[1][2][5].

Operational Plan: Safe Handling Workflow

A systematic approach is critical for safely handling this compound in a laboratory setting. The following step-by-step procedure must be followed.

Preparation and Pre-Handling
  • Review Safety Data Sheet (SDS): Before beginning any work, thoroughly read and understand the SDS for this compound[9].

  • Area Preparation: Ensure the work area, preferably a chemical fume hood, is clean and uncluttered. Confirm that the ventilation is functioning correctly[1].

  • Assemble Materials: Gather all necessary equipment, including this compound, solvents, glassware, and waste containers.

  • Emergency Equipment Check: Verify the location and operational status of the nearest safety shower, eyewash station, and fire extinguisher[3].

  • Don PPE: Put on all required PPE as specified in the table above. Ensure gloves are inspected for any signs of damage before use[10].

Handling and Experimental Procedure
  • Grounding: When transferring the substance, ground all equipment to prevent the buildup of electrostatic charge, as the vapor can form explosive mixtures with air[1][11].

  • Dispensing: Handle this compound with care to prevent the formation of aerosols[1]. Keep the container tightly sealed when not in use[1][11].

  • Avoid Ignition Sources: Keep the chemical away from all sources of ignition, including heat, sparks, and open flames[1][3][11]. Use explosion-proof electrical equipment[1][2][11].

  • Personal Hygiene: Do not eat, drink, or smoke in the handling area[3][4][5]. Wash hands thoroughly after handling the substance, even if gloves were worn[5].

Post-Handling and Decontamination
  • Secure Chemical: Tightly seal the primary container of this compound and return it to a cool, dry, and locked storage area[1][5][11].

  • Decontaminate Work Area: Clean the work surface and any equipment used with an appropriate solvent and cleaning agents.

  • Remove PPE: Remove PPE in a manner that avoids self-contamination. Wash the exterior of gloves before removing them[9][12]. Wash hands and any exposed skin immediately after removing PPE[5].

Disposal Plan

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Waste Segregation: All waste materials, including excess this compound, contaminated solvents, and disposable PPE, must be collected in a designated, labeled hazardous waste container.

  • Container Management: Keep the hazardous waste container sealed when not in use. Store it in a designated secondary containment area away from incompatible materials.

  • Regulatory Compliance: this compound waste is considered hazardous. It must not be disposed of with household garbage or poured down the drain[1]. Disposal must be conducted through an approved waste disposal plant or licensed incinerator, in accordance with local, state, and federal regulations[5][13][14].

  • Contaminated Clothing: Any clothing that becomes heavily contaminated should be removed immediately and disposed of as hazardous waste[10]. Do not take contaminated clothing home[10].

Visual Workflow for Handling this compound

The following diagram illustrates the key procedural steps for the safe handling and disposal of this compound.

G Safe Handling and Disposal Workflow for this compound cluster_prep 1. Preparation cluster_handling 2. Handling cluster_cleanup 3. Cleanup & Disposal cluster_disposal 4. Final Disposal prep_sds Review SDS prep_area Prepare Work Area (Fume Hood) prep_sds->prep_area prep_ppe Don Required PPE prep_area->prep_ppe handle_dispense Dispense Chemical (Avoid Aerosols) prep_ppe->handle_dispense Proceed to Handling handle_procedure Perform Experiment handle_dispense->handle_procedure handle_secure Secure & Store Chemical handle_procedure->handle_secure cleanup_decon Decontaminate Work Area & Tools handle_secure->cleanup_decon Proceed to Cleanup cleanup_waste Segregate Hazardous Waste cleanup_decon->cleanup_waste cleanup_ppe Remove PPE Correctly cleanup_waste->cleanup_ppe cleanup_wash Wash Hands cleanup_ppe->cleanup_wash dispose_container Store Waste in Sealed Container cleanup_wash->dispose_container Manage Waste dispose_official Dispose via Approved Waste Handler dispose_container->dispose_official

Caption: Workflow for safe handling, from preparation to final disposal.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.